molecular formula C10H9NO B1599847 3-Methylquinolin-4-ol CAS No. 64965-46-4

3-Methylquinolin-4-ol

Cat. No.: B1599847
CAS No.: 64965-46-4
M. Wt: 159.18 g/mol
InChI Key: MEBYZSAQFUZJEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylquinolin-4-ol is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-6-11-9-5-3-2-4-8(9)10(7)12/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBYZSAQFUZJEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30464656
Record name 3-methylquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64965-46-4
Record name 3-methylquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylquinolin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Methylquinolin-4-ol chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Methylquinolin-4-ol: Structure, Properties, and Synthesis

Introduction

This compound, a heterocyclic aromatic organic compound, belongs to the quinolinone class, a group of molecules that are foundational scaffolds in medicinal chemistry and materials science.[1][2] The quinoline ring system itself, first isolated from coal tar in 1834, is a privileged structure found in numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities.[3][4] The introduction of a hydroxyl group at the 4-position and a methyl group at the 3-position imparts specific chemical characteristics and reactivity, making this compound a valuable synthetic intermediate and a subject of research interest.

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectral characteristics, synthesis methodologies, and potential applications of this compound, tailored for researchers and professionals in drug development and chemical synthesis.

PART 1: Chemical Identity and Structural Analysis

Molecular Identity
  • IUPAC Name: this compound

  • Synonyms: 4-Hydroxy-3-methylquinoline, 3-Methyl-4-quinol

  • CAS Number: 4039-43-8[5]

  • Molecular Formula: C₁₀H₉NO[6]

  • Molecular Weight: 159.18 g/mol [6]

Structural Elucidation and Tautomerism

The structure of this compound consists of a quinoline core, which is a bicyclic system comprising a benzene ring fused to a pyridine ring. A methyl group is substituted at position C3, and a hydroxyl group is at position C4.

A critical feature of quinolin-4-ols is the existence of keto-enol tautomerism. This compound exists in equilibrium with its keto tautomer, 3-methylquinolin-4(1H)-one. This equilibrium is highly dependent on the physical state (solid or solution) and the polarity of the solvent.[7] Theoretical and experimental studies on related quinolin-4-one systems have shown that the keto form is generally favored in both the solid state and in polar solutions.[7][8] This preference is attributed to the greater stability of the amide-like functionality in the keto form.[9]

This diagram illustrates the tautomeric equilibrium between the enol (hydroxyquinoline) and keto (quinolinone) forms.

PART 2: Physicochemical and Spectroscopic Properties

The properties of this compound are crucial for its handling, characterization, and application in further synthetic work.

Physicochemical Data
PropertyValueReference
Molecular Weight 159.18 g/mol [6]
Appearance Solid-
Melting Point Data not widely published; related compounds like 2-methylquinolin-4-ol have high melting points (>200 °C)[6]
Solubility Soluble in ethanol, ether, and acetone.[10]
pKa Data not widely published; related 3-methylquinolin-8-ol has a pKa value available.[11]
XLogP3 2.4[11]
Spectroscopic Profile

Spectroscopic data is essential for the unambiguous identification and structural confirmation of this compound. The following are predicted and typical values based on the analysis of quinolinone structures.[12][13][14]

2.2.1 ¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for the methyl protons and the aromatic protons. The N-H or O-H proton signal may be broad and its chemical shift can be solvent-dependent.

  • δ ~2.2-2.5 ppm (s, 3H): Singlet corresponding to the C3-methyl group.

  • δ ~7.2-8.5 ppm (m, 4H): A series of multiplets corresponding to the four protons on the benzene ring portion of the quinoline system.

  • δ ~7.5-7.8 ppm (s, 1H): Singlet for the proton at the C2 position.

  • δ > 10 ppm (br s, 1H): A broad singlet for the N-H proton (in the keto form) or the O-H proton (in the enol form), which may exchange with D₂O.

2.2.2 ¹³C NMR Spectroscopy

The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule.

  • δ ~15-20 ppm: C3-methyl carbon.

  • δ ~110-140 ppm: Signals for the aromatic carbons (C2, C4a, C5, C6, C7, C8, C8a).

  • δ > 160 ppm: Signal for C4 (bearing the oxygen). In the keto form, this C=O carbon would appear further downfield, potentially around δ ~175-180 ppm .

2.2.3 Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the predominant tautomeric form by analyzing the hydroxyl and carbonyl stretching regions.[15]

  • 3400-3200 cm⁻¹ (broad): O-H stretching vibration if the enol form is present.

  • ~3200-3000 cm⁻¹: N-H stretching vibration if the keto form predominates.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~1650-1620 cm⁻¹: C=O (amide) stretching vibration, a strong indicator of the keto tautomer.[15]

  • ~1600, 1500, 1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

2.2.4 Mass Spectrometry (MS)

In mass spectrometry, this compound would show a molecular ion peak corresponding to its molecular weight.

  • m/z = 159: Molecular ion peak [M]⁺.

  • Fragmentation: Common fragmentation patterns would involve the loss of CO, methyl, or HCN fragments from the ring system.

PART 3: Synthesis and Reactivity

The synthesis of quinolin-4-ones is well-established, with several named reactions providing access to this scaffold. The choice of method often depends on the desired substitution pattern.

Synthetic Methodologies

For 3-substituted quinolin-4-ones, the Snieckus reaction provides a viable route.[1] This method involves the condensation of an anthranilic acid amide with a ketone, followed by base-promoted cyclization.

Snieckus Reaction Protocol:

  • Step 1: Imine Formation: An appropriately substituted anthranilic acid amide is condensed with a ketone (in this case, a propanone equivalent) to form an imine intermediate. This step is often performed under conditions that facilitate water removal.

  • Step 2: Cyclization: The resulting imine is treated with a strong, non-nucleophilic base, such as Lithium bis(trimethylsilyl)amide (LiHMDS) or Lithium diisopropylamide (LDA).[1][5] The base deprotonates the position alpha to the imine, initiating an intramolecular cyclization onto the amide carbonyl.

  • Step 3: Aromatization/Tautomerization: The cyclized intermediate undergoes subsequent elimination and tautomerization to yield the final this compound product.

Snieckus_Reaction

This workflow outlines the key stages of the Snieckus reaction for synthesizing 3-substituted quinolin-4-ones.

PART 4: Applications in Drug Discovery

The quinolin-4-one core is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[2] These compounds and their derivatives have been investigated for various therapeutic applications.

  • Anticancer Activity: Numerous quinolinone derivatives have demonstrated potent antiproliferative effects against various human tumor cell lines.[2][16] Their mechanism of action can involve the inhibition of key enzymes like tyrosine kinases or phosphatidylinositol 3-kinase (PI3Kα).[4][17]

  • Antibacterial and Antiviral Agents: The quinolone scaffold is famously the basis for fluoroquinolone antibiotics.[18] While this compound itself is not an antibiotic, it serves as a precursor for more complex derivatives. Additionally, certain quinolin-4-ones, like Elvitegravir, are approved antiviral drugs that inhibit HIV integrase.[2]

  • Anti-inflammatory and Antioxidant Properties: The quinoline ring system is present in compounds with anti-inflammatory and antioxidant activities.[4][19] This makes them attractive candidates for developing treatments for inflammatory diseases.

The synthetic accessibility of this compound makes it a versatile starting point for creating chemical libraries to screen for novel biological activities.[17]

PART 5: Safety and Handling

Based on data for structurally similar compounds like 2-methylquinolin-4-ol and 3-methylpyridin-4-ol, this compound should be handled with care.[6][20]

  • Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6][20]

  • Precautions: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area or fume hood.

Conclusion

This compound is a chemically significant molecule characterized by its quinolinone core and the crucial keto-enol tautomerism that dictates its reactivity. Its well-defined spectroscopic signature allows for clear identification, while established synthetic routes like the Snieckus reaction provide reliable access. As a derivative of a privileged scaffold, this compound holds considerable potential as a building block in the synthesis of novel therapeutic agents, particularly in the fields of oncology, infectious diseases, and inflammatory disorders. This guide serves as a foundational resource for scientists aiming to explore and utilize the rich chemistry of this versatile compound.

References

  • Benchchem. (n.d.). 3-Methylquinoline-4-carboxylic Acid|Research Compound.
  • MDPI. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • RSC Publishing. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications.
  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • MDPI. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues.
  • PubChem. (n.d.). 4-Methylquinoline.
  • PubChem. (n.d.). 2-Methylquinolin-4-ol.
  • PubMed Central (PMC). (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • Wikipedia. (n.d.). Lithium bis(trimethylsilyl)amide.
  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
  • MDPI. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives.
  • PubMed. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters.
  • MDPI. (n.d.). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone.
  • ResearchGate. (n.d.). Tautomeric structures of 3-acetyl-4-hydroxyquinolin-2(1H)-one A–D.
  • YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.
  • ResearchGate. (n.d.). Tautomeric forms of 4-hydroxy quinoline.
  • Master Organic Chemistry. (2016). IR Spectroscopy: 4 Practice Problems.
  • ScienceDirect. (n.d.). Thymol bioactivity: A review focusing on practical applications.
  • PubChem. (n.d.). 3-Methylquinolin-8-ol.
  • Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry.
  • ResearchGate. (2006). Tautomerism of 4-Hydroxy-4(1H) quinolon.
  • PubChem. (n.d.). 3-Methylpyridin-4-ol.

Sources

An In-Depth Technical Guide to 3-Methylquinolin-4-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline and quinolone structural motifs are cornerstones in the field of medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] These nitrogen-containing heterocyclic compounds exhibit a vast array of pharmacological activities, including antibacterial, antiviral, anticancer, and antimalarial properties.[3][4][5] Within this privileged class of molecules, 3-Methylquinolin-4-ol emerges as a compound of significant interest, offering a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, encompassing its chemical identity, synthesis, key chemical characteristics, and its emerging role in drug discovery and development.

Core Identification: CAS Number and Synonyms

For unambiguous identification in research and procurement, this compound is registered under the following Chemical Abstracts Service (CAS) number:

Identifier Value
CAS Number 64965-46-4[6]

Due to tautomerism, which will be discussed in detail later, this compound can exist in two forms and is known by several synonyms. It is crucial for researchers to be familiar with these alternative names to ensure a comprehensive literature search.

Common Synonyms:

  • 3-methyl-1H-quinolin-4-one[7][8]

  • 3-METHYL-4-QUINOLINOL[7]

  • 4-Quinolinol, 3-methyl-[7]

  • 3-methylquinolin-4(1H)-one[7]

The IUPAC name for the keto tautomer is 3-methyl-1H-quinolin-4-one.[9]

Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental for its application in experimental settings, from reaction setup to formulation and analytical characterization.

Property Value Reference
Molecular Formula C₁₀H₉NO[6]
Molecular Weight 159.18 g/mol [6]
Appearance White powder[7]
Storage Sealed in dry, room temperature[6]

Synthesis of this compound: A Methodological Overview

The synthesis of 4-hydroxyquinolines, including this compound, can be achieved through several classic organic reactions. The choice of method often depends on the availability of starting materials and the desired substitution pattern. Two of the most prominent methods are the Gould-Jacobs reaction and the Conrad-Limpach-Knorr synthesis.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for the preparation of 4-hydroxyquinolines from anilines and a malonic ester derivative.[3][7][10] The reaction proceeds through a condensation, followed by a thermal cyclization, hydrolysis, and finally decarboxylation.

To synthesize this compound via a modified Gould-Jacobs approach, one would start with aniline and a suitably substituted malonic ester. The key is the introduction of the methyl group at the 3-position.

Experimental Protocol: A Plausible Gould-Jacobs Synthesis of this compound

This protocol is a representative example based on the principles of the Gould-Jacobs reaction.

Step 1: Condensation of Aniline with Diethyl 2-methyl-2-(ethoxymethyl)malonate

  • In a round-bottom flask, combine one equivalent of aniline with a slight excess of diethyl 2-methyl-2-(ethoxymethyl)malonate.

  • Heat the mixture, typically at 100-130°C, for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the aniline starting material.

  • Remove the ethanol byproduct under reduced pressure to drive the reaction to completion. The resulting product is the intermediate diethyl 2-(((phenyl)amino)methylene)malonate.

Step 2: Thermal Cyclization

  • The crude intermediate from Step 1 is added to a high-boiling point solvent, such as diphenyl ether or Dowtherm A.

  • The mixture is heated to a high temperature, typically around 250°C, to induce thermal cyclization.[4] This step is crucial and often requires careful temperature control.

  • The reaction is monitored by TLC until the starting material is consumed.

  • Upon cooling, the cyclized product, ethyl 3-methyl-4-hydroxyquinoline-2-carboxylate, will precipitate from the solution.

Step 3: Hydrolysis and Decarboxylation

  • The isolated ester from Step 2 is suspended in an aqueous solution of sodium hydroxide (e.g., 10-20%).

  • The mixture is heated to reflux until the ester is fully hydrolyzed to the corresponding carboxylic acid salt, which can be monitored by TLC.

  • The solution is then cooled and acidified with a strong acid, such as hydrochloric acid, to precipitate the carboxylic acid.

  • The isolated 3-methyl-4-hydroxyquinoline-2-carboxylic acid is then heated at or above its melting point to induce decarboxylation, yielding the final product, this compound.

Fig. 2: Keto-enol tautomerism of this compound.

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and pH. [11][12]Generally, the keto form is favored in polar solvents, while the enol form can be more prevalent in non-polar solvents. [11]The presence of intramolecular hydrogen bonding can also stabilize the enol form. [11][12]This tautomerism is not merely a structural curiosity; it has profound implications for the molecule's reactivity and biological activity, as the two forms present different hydrogen bonding capabilities and electronic properties.

Analytical Characterization

The structural elucidation and purity assessment of this compound are typically performed using a combination of modern analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. [13]The spectra will show characteristic signals for the aromatic protons of the quinoline ring system, the methyl group, and the exchangeable proton of the hydroxyl or N-H group, depending on the dominant tautomer in the NMR solvent used. [14]* Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. [1][15]* High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of this compound and for monitoring the progress of its synthesis. [16]

Applications in Research and Drug Development

The 4-quinolone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. [4][5]While specific research on this compound is emerging, the broader class of alkyl-substituted 4-quinolones has demonstrated a range of biological activities.

  • Antimicrobial and Quorum Sensing Modulation: Alkyl-4-quinolones are known to be produced by bacteria and can act as signaling molecules in quorum sensing, a form of bacterial communication. [17]Some of these compounds also exhibit antibiotic activity against both Gram-positive and Gram-negative bacteria. [17]The 3-methyl substitution is a feature found in some of these naturally occurring quinolones. [17]* Anticancer and Enzyme Inhibition: The quinoline-4-carboxylic acid core, a close structural relative of this compound, is a key pharmacophore in the development of inhibitors for dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis and a target in cancer and autoimmune diseases. [10]The 3-methylquinoline-4-carboxylic acid scaffold has been specifically investigated for this purpose. [10]Furthermore, various quinolinone derivatives have been studied for their cytotoxic effects against cancer cell lines. [18]* Antimalarial Activity: The 4-quinolone scaffold has been explored for the development of new antimalarial agents. [3] The 3-methyl group in this compound can play a significant role in its biological activity by influencing its binding to target proteins through steric and electronic effects.

Fig. 3: Potential applications of this compound in drug discovery.

Conclusion and Future Perspectives

This compound is a fascinating molecule with a rich chemical heritage and significant potential for future applications in drug discovery. Its synthesis, rooted in classic organic reactions, is accessible, and its chemical properties, particularly its tautomerism, offer intriguing possibilities for medicinal chemists to explore. As our understanding of the biological roles of alkylated quinolones continues to grow, this compound and its derivatives are poised to become increasingly important tools in the development of novel therapeutics for a range of diseases. Further research into the specific biological targets of this compound and structure-activity relationship studies will undoubtedly unlock new avenues for its application in addressing unmet medical needs.

References

  • Kuujia.com. (n.d.). 64965-46-4(this compound). Retrieved from [Link]

  • Martins, A. C., et al. (2018). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Molecules, 23(11), 2800.
  • Dhiman, P., Arora, N., Thanikachalam, P. V., & Monga, V. (2019). The methods of synthesis, modification, and biological activity of 4-quinolones (review). Bioorganic Chemistry, 92, 103291.
  • LookChem. (n.d.). 3-methyl-1H-quinolin-4-one CAS 64965-46-4. Retrieved from [Link]

  • Reen, F. J., et al. (2021). Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. Marine Drugs, 19(1), 1.
  • Quimicaorganica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]

  • Searles, A. L., & Lindwall, H. G. (1946). The synthesis of 3-alkyl-4-methylquinolines. Journal of the American Chemical Society, 68(6), 988–990.
  • Valderrama, J. A., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 29(9), 2085.
  • PubChem. (n.d.). 3-Methylquinolin-4-amine. Retrieved from [Link]

  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, May 9). Keto-Enol Tautomerism. Retrieved from [Link]

  • MicroCombiChem GmbH. (n.d.). Structure Elucidation, NMR, HPLC-MS Analytics. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylquinolin-8-ol. Retrieved from [Link]

  • Reich, H. (2020, February 14). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 29). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

  • Jack Westin. (n.d.). Keto Enol Tautomerism Of Monosaccharides. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 29). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]

  • El-Sayed, R., et al. (2025, February 28). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1 H )one: spectroscopic characterization, molecular docking and DFT investig... RSC Advances, 15(10), 12345-12356.
  • LibreTexts Chemistry. (2022, July 20). 2.6: Physical properties of organic compounds. Retrieved from [Link]

  • Maged, A. A., et al. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(2), 163.
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylquinoline. Retrieved from [Link]

  • Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(20), 12185-12205.
  • Fülöp, F., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(16), 4965.
  • Narayanaswami, S., et al. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(2), 145-151.
  • Thesaurus.com. (n.d.). COMPREHENSIVE Synonyms & Antonyms. Retrieved from [Link]

  • Nawrot-Modranka, J., et al. (2020). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Molecules, 25(18), 4242.
  • National Institute of Standards and Technology. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Isoquinoline. Retrieved from [Link]

  • PubChem. (n.d.). Morpholine. Retrieved from [Link]

  • PubChem. (n.d.). Thymol. Retrieved from [Link]

  • PubChem. (n.d.). Methallyl alcohol. Retrieved from [Link]

Sources

Foreword: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Quinoline Derivatives

To the dedicated researcher, scientist, and drug development professional, the quest for novel therapeutic agents is a journey of molecular exploration. Within the vast landscape of heterocyclic chemistry, the quinoline scaffold stands out as a "privileged structure." This designation is not arbitrary; it is earned through the consistent and versatile exhibition of a wide spectrum of biological activities.[1][2] Quinoline, a simple fusion of a benzene and a pyridine ring, is the foundational motif for compounds that have profoundly impacted human health, from the quintessential antimalarial quinine to modern anticancer agents.[1][3]

This guide is structured to move beyond a simple cataloging of these activities. As a Senior Application Scientist, my objective is to provide a deeper, mechanistic understanding of how and why these derivatives function. We will explore the causality behind their efficacy, delve into the self-validating experimental protocols used to quantify their activity, and examine the critical structure-activity relationships (SAR) that guide the rational design of next-generation therapeutics. The narrative is built upon a foundation of authoritative research, ensuring that every claim is supported by verifiable evidence.

Chapter 1: The Antimalarial Action of Quinolines - A Paradigm of Targeted Therapy

The history of quinoline in medicine is inextricably linked to the fight against malaria. Quinine, isolated from cinchona bark, was one of the first effective treatments, and its synthetic analogs, like chloroquine and mefloquine, became mainstays of global antimalarial chemotherapy.[4]

Core Mechanism: Disruption of Heme Detoxification

The malaria parasite, Plasmodium falciparum, resides within human red blood cells, where it digests hemoglobin as a source of amino acids.[4] This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin within its acidic digestive vacuole.[5] This detoxification pathway is the primary target for many quinoline antimalarials.[4][6]

  • Chloroquine: This dibasic drug is a classic example. It diffuses into the parasite and, due to the pH gradient, becomes protonated and trapped within the acidic digestive vacuole, reaching concentrations up to 1000-fold higher than in the surrounding plasma.[6] This high concentration is believed to inhibit the heme polymerase enzyme, preventing the formation of hemozoin.[4][6] The resulting buildup of free heme is toxic to the parasite, leading to its death.[5] More recent in-vivo studies have shown that quinoline drugs can also directly cap the growing faces of hemozoin crystals, physically halting their formation.[7]

  • Quinine and Mefloquine: These more lipophilic quinolinemethanol drugs are not concentrated as extensively in the food vacuole.[4][6] While they also interfere with hemozoin formation, it is proposed that they have alternative sites of action and may interact with specific parasite proteins.[6]

Resistance to these drugs is an ever-growing threat, often linked to parasite-encoded proteins, such as homologs of P-glycoprotein, which may function to pump the drug out of its site of action.[4][6]

Hemozoin_Inhibition cluster_parasite Malaria Parasite cluster_vacuole Acidic Digestive Vacuole (pH ~5.0) Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Polymerase Heme Polymerase Heme->Polymerase Substrate Parasite_Death Parasite Death Heme->Parasite_Death Accumulation Leads to... Hemozoin Inert Hemozoin (Crystal) Polymerase->Hemozoin Polymerization (Detoxification) CQ_out Chloroquine (External) CQ_in Chloroquine (Accumulated) CQ_out->CQ_in Diffusion & Trapping CQ_in->Polymerase INHIBITION

Caption: Mechanism of chloroquine action in the malaria parasite's digestive vacuole.

Experimental Protocol: In Vitro Antimalarial Activity Assay (SYBR Green I)

This protocol outlines a standard, high-throughput method for assessing the efficacy of quinoline derivatives against the blood stages of P. falciparum. The principle relies on the intercalating dye SYBR Green I, which fluoresces upon binding to DNA, allowing for the quantification of parasite proliferation.

Self-Validation System: The protocol includes untreated controls (100% growth), media-only controls (background), and a known antimalarial drug (e.g., Chloroquine) as a positive control for inhibition. The reliability of an experimental run is validated by a high signal-to-background ratio and a dose-response curve for the positive control that yields an IC₅₀ value within the expected range.

Methodology:

  • Parasite Culture: Maintain a synchronous culture of a known P. falciparum strain (e.g., 3D7) in human O+ erythrocytes using standard RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin at 37°C in a controlled gas environment (5% CO₂, 5% O₂, 90% N₂).

  • Compound Preparation: Prepare a stock solution of the test quinoline derivative in DMSO. Perform serial dilutions in culture medium to create a range of desired final concentrations (e.g., from 100 µM to 0.01 µM). Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

  • Assay Plate Setup: In a 96-well black, clear-bottom microtiter plate, add 100 µL of the diluted compounds.

  • Parasite Addition: Add 100 µL of the synchronized parasite culture (at the ring stage) with 1% parasitemia and 2% hematocrit to each well.

  • Incubation: Incubate the plates for 72 hours under the standard culture conditions to allow for parasite replication.

  • Lysis and Staining:

    • Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye in a Tris-HCl buffer.

    • Carefully remove the culture medium and add 100 µL of the lysis buffer to each well.

    • Incubate the plates in the dark at room temperature for 1-2 hours.

  • Data Acquisition: Read the fluorescence intensity on a microplate reader with excitation and emission wavelengths set to ~485 nm and ~530 nm, respectively.

  • Data Analysis:

    • Subtract the background fluorescence (media-only wells) from all readings.

    • Normalize the data relative to the untreated control wells (100% growth).

    • Plot the percentage of parasite growth inhibition versus the log of the compound concentration.

    • Calculate the 50% inhibitory concentration (IC₅₀) using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).

Chapter 2: The Multifaceted Anticancer Activity of Quinolines

Quinoline derivatives represent a significant and growing class of antiproliferative agents, with several compounds in clinical use and many more under investigation.[8][9] Their anticancer activity is not attributed to a single mechanism but rather to their ability to interact with a diverse array of molecular targets crucial for cancer cell survival and proliferation.[8][10]

Key Anticancer Mechanisms

The versatility of the quinoline scaffold allows for modifications that can direct its activity towards various cellular pathways.[8]

  • Inhibition of Tyrosine Kinases: Many receptor tyrosine kinases (RTKs), such as VEGFR and EGFR, are overactive in cancer, driving uncontrolled cell growth and angiogenesis.[11] Several quinoline-based drugs function as potent inhibitors of these kinases, competing with ATP at the enzyme's catalytic site.[9] This blockade disrupts downstream signaling pathways like PI3K/Akt/mTOR, leading to reduced proliferation and induction of apoptosis.[9]

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring is well-suited for intercalating between the base pairs of DNA.[8] This can physically obstruct the processes of replication and transcription. Furthermore, some derivatives stabilize the complex between DNA and topoisomerase enzymes, leading to double-strand breaks and triggering cell death.[11][12]

  • Induction of Apoptosis and Cell Cycle Arrest: Regardless of the primary target, a common downstream effect of many quinoline anticancer agents is the induction of programmed cell death (apoptosis) and arrest of the cell cycle, often at the G2/M phase.[8][9] This prevents cancer cells from dividing and ensures their elimination.

RTK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K Phosphorylation Cascade Ligand Growth Factor Ligand->RTK Binding & Dimerization Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Suppression Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) mTOR->Proliferation Quinoline Quinoline Derivative (Kinase Inhibitor) Quinoline->RTK INHIBITION (ATP-Competitive) Quinoline->Apoptosis Promotion (via pathway block)

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a quinoline derivative.

Experimental Protocol: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.[13][14] Its principle is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active (i.e., living) cells to form purple formazan crystals.[14]

Self-Validation System: The assay's integrity is confirmed by including untreated cells (100% viability), media-only wells (background control), and a standard-of-care cytotoxic drug (e.g., Doxorubicin) as a positive control. A clear dose-dependent decrease in viability for the positive control validates the cell line's sensitivity and the assay's performance.

Methodology:

  • Cell Seeding: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions (e.g., DMEM with 10% FBS, 37°C, 5% CO₂). Trypsinize and seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test quinoline derivative and the positive control drug in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT stock solution to each well and incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader. A reference wavelength of ~630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the media-only blank from all readings.

    • Calculate cell viability as a percentage relative to the untreated control wells: (Abs_treated / Abs_untreated) * 100.

    • Plot the percentage of cell viability versus the log of the compound concentration.

    • Determine the IC₅₀ value using a non-linear regression analysis.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of quinoline derivatives is highly dependent on the nature and position of substituents.[8][12]

Position on Quinoline RingInfluence on Anticancer ActivityRepresentative Data (IC₅₀)Reference
C2, C4 Disubstitution at these positions is often crucial. For example, 2,4-disubstituted derivatives have shown potent activity through mechanisms like apoptosis and cell cycle arrest.4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline: 19.88 µg/ml (HL-60 cells)[8]
C3 Introduction of a carboxamide linkage at C3 has proven to be an effective strategy for enhancing anticancer potency, often by targeting topoisomerases.Varies widely based on full structure.[12]
N-alkylation (2-oxoquinolines) N-methylation of 2-oxoquinoline derivatives can increase cytotoxic activity.2,6-dichloro hydrazone derivatives were more active than monochloro derivatives.[8]

Chapter 3: Quinolines as Broad-Spectrum Antimicrobial Agents

The success of fluoroquinolone antibiotics (a related but distinct class) highlighted the potential of the quinoline core in combating bacterial infections.[15] Research has since expanded to non-fluoroquinolone quinoline derivatives, which exhibit activity against a range of pathogens, including multidrug-resistant strains.[16][17]

Primary Antimicrobial Mechanisms
  • Inhibition of Peptide Deformylase (PDF): PDF is an essential bacterial enzyme involved in protein maturation. It is absent in mammalian cytoplasm, making it an attractive and selective target. Some novel quinoline derivatives have been designed to inhibit PDF, thereby disrupting bacterial protein synthesis.[18][19]

  • Disruption of ATP Synthesis: Certain quinoline compounds are proposed to target the proton pump of ATP synthase.[16] By interfering with this crucial enzyme, they disrupt the pathogen's energy production, leading to cell death. This mechanism has shown promise against Gram-positive bacteria, including Clostridioides difficile.[16]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[20] The broth microdilution method is a quantitative and standardized technique for determining MIC values.[21]

MIC_Workflow cluster_controls Controls A Prepare 2-fold serial dilutions of quinoline derivative in broth in a 96-well plate C Inoculate all wells (except negative control) with bacteria A->C B Prepare standardized bacterial inoculum (0.5 McFarland standard) B->C D Incubate plate at 37°C for 18-24 hours C->D E Visually inspect for turbidity (bacterial growth) D->E pos_ctrl Positive Control: Broth + Inoculum (shows growth) neg_ctrl Negative Control: Broth only (shows no growth) F Determine MIC: Lowest concentration in a clear well E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

Self-Validation System: The assay is validated by the inclusion of a negative control (broth only, which must remain clear), a positive control (broth with inoculum, which must become turbid), and a known antibiotic as a reference standard. The MIC for the reference standard should fall within its established quality control range.

Methodology:

  • Media and Reagent Preparation: Prepare sterile Mueller-Hinton Broth (MHB). Prepare a stock solution of the test quinoline derivative in a suitable solvent (e.g., DMSO).

  • Inoculum Preparation: From a fresh culture plate, select several colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213). Suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.[21]

  • Plate Preparation:

    • Dispense 50 µL of MHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the highest concentration of the test compound (in MHB) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the positive (growth) control, containing only MHB. Well 12 will be the negative (sterility) control.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Reading the MIC: After incubation, examine the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The positive control (well 11) should be turbid, and the negative control (well 12) should be clear.

Chapter 4: Quinolines in the Modulation of Inflammatory Responses

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers.[22] Quinoline derivatives have emerged as a promising scaffold for the development of novel anti-inflammatory agents, targeting key enzymes and pathways in the inflammatory cascade.[23][24]

Anti-inflammatory Mechanisms of Action
  • Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent mediators of pain and inflammation. Some quinoline derivatives, particularly those with a carboxylic acid moiety, have been shown to inhibit COX enzymes, similar to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[22][23]

  • Modulation of Inflammatory Cytokine Production: A hallmark of inflammation is the production of pro-inflammatory cytokines like TNF-α and IL-6 by immune cells like macrophages. Quinoline derivatives can suppress the production of these cytokines, often by inhibiting upstream signaling pathways like NF-κB and MAPK.[25][26] One common experimental model involves stimulating macrophages with lipopolysaccharide (LPS), a component of Gram-negative bacteria, and measuring the subsequent reduction in inflammatory mediators.[27]

Experimental Protocol: Inhibition of Nitric Oxide Production in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, by LPS-stimulated macrophages. NO production is quantified indirectly by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Self-Validation System: The experiment's validity is ensured by several controls: untreated cells (baseline NO), cells treated only with LPS (maximum NO production), and cells treated with a known inhibitor (e.g., L-NAME or a reference anti-inflammatory drug) plus LPS. A separate cell viability assay (e.g., MTT) must be run in parallel to ensure that the observed reduction in NO is due to anti-inflammatory activity and not simply cytotoxicity.[27]

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS at 37°C and 5% CO₂. Seed the cells in a 96-well plate at a density of ~5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Prepare dilutions of the test quinoline derivative in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 1-2 hours.

  • Inflammatory Stimulation: Add lipopolysaccharide (LPS) to all wells (except the untreated control) to a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: Incubate the plates for an additional 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

    • Prepare the Griess reagent by mixing equal volumes of Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Add 50 µL of the Griess reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes in the dark. A pink/magenta color will develop.

  • Data Acquisition: Measure the absorbance at ~540 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

    • Calculate the percentage inhibition of NO production relative to the LPS-only treated cells.

    • Determine the IC₅₀ value for the inhibition of NO production.

    • Correlate these results with data from a parallel cytotoxicity assay to confirm the anti-inflammatory effect is not due to cell death.

Conclusion and Future Directions

The quinoline scaffold is a testament to the power of a privileged structure in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, from curing infectious diseases to combating cancer and modulating inflammation. The mechanisms are diverse, ranging from the well-defined inhibition of heme polymerization in malaria to the complex modulation of kinase signaling cascades in cancer.

The future of quinoline-based drug development lies in enhancing specificity and overcoming resistance. The insights gained from structure-activity relationship studies are paramount, guiding the synthesis of next-generation compounds with improved potency and reduced off-target effects.[8][12] Furthermore, the strategy of creating hybrid molecules, which conjugate a quinoline moiety with another pharmacophore, holds immense promise for developing multi-target agents that can combat complex diseases and circumvent established resistance mechanisms.[9] As our understanding of molecular pathology deepens, the versatile and potent quinoline core will undoubtedly continue to be a foundational element in the development of novel and impactful therapeutics.

References

  • Slater, A. F. G. (1993). Quinoline antimalarials: mechanisms of action and resistance. PubMed.
  • Foley, M., & Tilley, L. (1995). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. PubMed.
  • Egan, T. J. (n.d.). Mechanism of action of quinoline drugs.
  • Kaur, M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents.
  • Lu, C., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PubMed Central.
  • (2025).
  • Kumar, S., Bawa, S., & Gupta, H. (2009).
  • Al-Suwaidan, I. A., et al. (2016). Recent advances in research of natural and synthetic bioactive quinolines. PubMed.
  • Aziz, M. H., et al. (2017). Bioassays for anticancer activities. PubMed.
  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS.
  • Sharma, S., Singh, K., & Singh, S. (2023). Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles. Current Organic Synthesis.
  • Kaur, T., & Bhandari, D. D. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.
  • Nakao, K., et al. (2001). Studies on Disease-Modifying Antirheumatic Drugs: Synthesis of Novel Quinoline and Quinazoline Derivatives and Their Anti-inflammatory Effect. Journal of Medicinal Chemistry.
  • Naaz, F., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online.
  • Sharma, P., et al. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES.
  • Kumar, S., Bawa, S., & Gupta, H. (2009).
  • Kumar, A., et al. (2016).
  • Bull, C., & Doig, A. J. (2015). Cytotoxic assays for screening anticancer agents. PubMed.
  • Naaz, F., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed.
  • Yadav, D., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. PubMed.
  • (2025). therapeutic significance of quinoline derivatives as antimicrobial agents.
  • Kumar, A., et al. (2016).
  • Nayak, S. K., et al. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. PubMed.
  • Kaur, T., & Bhandari, D. D. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Semantic Scholar.
  • Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences.
  • (2019). In vitro Cancer Drug Screening Services. Visikol.
  • Sharma, S., Singh, K., & Singh, S. (2023). Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles. PubMed.
  • (2025). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview.
  • Al-Ostath, R. A., et al. (2022).
  • (2016).
  • Al-Mousawi, A. M., Al-Hussain, S. A. A., & Al-Amery, K. M. (2022). Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review. Semantic Scholar.
  • (2025).
  • Aly, M., et al. (2020).
  • (n.d.).
  • Khan, A., et al. (2024).
  • Taddesse, S., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.
  • (n.d.).
  • (n.d.).
  • Khairnar, B. B., et al. (2024). Structures of quinoline-containing anticancer drugs.
  • (2016).
  • Li, Y., et al. (2022). Guideline for anticancer assays in cells.
  • (2025).
  • Khan, A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • da Silva, G. N., et al. (2018). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO.
  • Afolabi, S. O., & Awe, K. E. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing.
  • Singh, S., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific.
  • Salas-Ambrosio, P., et al. (2023).
  • Diaz-Garcia, A., & Morones-Ramirez, J. R. (2019). Assessment of antimicrobial activity. Protocols.io.

Sources

The Therapeutic Landscape of 3-Methylquinolin-4-ol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinolin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] This technical guide provides an in-depth exploration of a specific derivative, 3-Methylquinolin-4-ol, and its potential therapeutic applications. While direct research on this compound is emerging, this document synthesizes the existing knowledge on its closely related analogues and derivatives to illuminate its potential as a valuable lead compound for drug discovery programs. We will delve into its synthesis, explore its potential mechanisms of action in various disease contexts, and provide a forward-looking perspective on its future development.

Introduction: The Quinolin-4-one Core and the Significance of the 3-Methyl Substituent

Quinolin-4-ones are a class of heterocyclic compounds that have yielded a wealth of clinically significant drugs, most notably the fluoroquinolone antibiotics.[1] Their planar structure and ability to engage in various intermolecular interactions make them ideal pharmacophores for targeting a diverse range of biological macromolecules. The substitution pattern on the quinolin-4-one ring system plays a crucial role in defining the biological activity of these molecules.[1]

The presence of a methyl group at the 3-position, as in this compound, is of particular interest. This small alkyl group can influence the compound's steric and electronic properties, potentially enhancing its binding affinity and selectivity for specific biological targets. This guide will explore the therapeutic avenues suggested by the growing body of research on 3-substituted quinolin-4-one derivatives.

Synthesis of the this compound Scaffold

The synthesis of the quinolin-4-one core is well-established, with several named reactions providing versatile routes to this scaffold. While a specific, optimized synthesis for this compound is not extensively documented in publicly available literature, established methods for the synthesis of related 3-alkyl-4-hydroxyquinolines can be adapted. A common and effective approach is the Conrad-Limpach synthesis.

Proposed Synthetic Pathway: Modified Conrad-Limpach Synthesis

This pathway involves the reaction of an aniline with a β-ketoester, followed by thermal cyclization. For the synthesis of this compound, ethyl 2-methylacetoacetate would be the appropriate β-ketoester.

Step-by-Step Methodology:

  • Condensation: Aniline is reacted with ethyl 2-methylacetoacetate under acidic or basic catalysis to form the intermediate ethyl 3-(phenylamino)but-2-enoate.

  • Cyclization: The intermediate is heated to a high temperature (typically >250 °C) in a high-boiling point solvent such as diphenyl ether to induce thermal cyclization, yielding this compound.

Diagram of the Proposed Synthetic Workflow:

Synthesis of this compound aniline Aniline intermediate Ethyl 3-(phenylamino)but-2-enoate aniline->intermediate Condensation ketoester Ethyl 2-methylacetoacetate ketoester->intermediate product This compound intermediate->product Thermal Cyclization

Caption: Proposed Conrad-Limpach synthesis of this compound.

Potential Therapeutic Applications

Based on the biological activities reported for structurally related quinolin-4-one derivatives, this compound holds promise in several therapeutic areas.

Anticancer Activity

The quinolin-4-one scaffold is a recurring motif in the design of novel anticancer agents.[1] Derivatives of 3-methylquinolin-4-carboxylic acid, a closely related analogue, have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH).[2] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is often upregulated in rapidly proliferating cancer cells.[2] Inhibition of DHODH leads to depletion of the pyrimidine pool, thereby arresting DNA replication and cell division.[2]

Furthermore, studies on 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones have demonstrated significant cytotoxic activity against various cancer cell lines, including HL-60 (promyelocytic leukemia) and MCF-7 (breast cancer).[1] These compounds were found to induce apoptosis and DNA damage in cancer cells.[1]

Proposed Mechanism of Anticancer Action:

Anticancer Mechanism compound This compound (or its derivatives) dhhodh DHODH Inhibition compound->dhhodh apoptosis Induction of Apoptosis compound->apoptosis pyrimidine Pyrimidine Synthesis ↓ dhhodh->pyrimidine dna DNA Replication & Cell Division ↓ pyrimidine->dna cell_death Cancer Cell Death dna->cell_death apoptosis->cell_death

Caption: Potential anticancer mechanisms of this compound derivatives.

Derivative Cancer Cell Line Reported Activity Reference
3-Methylquinoline-4-carboxylic acid derivativesVariousDHODH inhibition[2]
3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-onesHL-60, MCF-7Cytotoxicity, Apoptosis induction[1]

Table 1: Anticancer Activity of this compound Derivatives

Anti-inflammatory Properties

Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders and neurodegenerative diseases. The quinoline framework has emerged as a promising template for the development of novel anti-inflammatory agents.[3] Quinolone derivatives have been shown to modulate inflammatory pathways, including the TLR4/NF-κB signaling cascade.[4]

While direct evidence for the anti-inflammatory activity of this compound is not yet available, the known effects of related compounds suggest its potential to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines.

Anticonvulsant Potential

Epilepsy is a neurological disorder characterized by recurrent seizures. Several quinolin-4-one derivatives have been investigated for their anticonvulsant properties.[5][6] The mechanism of action is often attributed to the modulation of GABAergic neurotransmission. Some quinolones have been found to interact with the benzodiazepine binding site of the GABAA receptor, enhancing the inhibitory effects of GABA.[7]

The structural features of this compound, particularly the presence of a hydrogen bond donor (the 4-hydroxyl group) and a lipophilic methyl group, are consistent with the general pharmacophore model for some anticonvulsant drugs. Further investigation is warranted to explore the potential of this compound in seizure disorders.

Experimental Protocols

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HL-60)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Future Directions and Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The existing literature on its close analogues strongly suggests potential applications in oncology, inflammatory diseases, and neurology.

Key future research directions should include:

  • Optimized Synthesis: Development of a high-yield, scalable synthesis for this compound.

  • In-depth Biological Evaluation: Comprehensive screening of this compound against a wide range of biological targets and disease models.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of this compound derivatives to establish clear SAR and identify more potent and selective compounds.

  • Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying the biological activities of this compound and its derivatives.

References

[1] Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222851/] [4] The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7551043/] [2] 3-Methylquinoline-4-carboxylic Acid|Research Compound. Benchchem. [URL: https://www.benchchem.com/product/b1704385] [8] Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. MDPI. [URL: https://www.mdpi.com/1420-3049/29/9/1949] [3] The synthesis of 3-alkyl-4-methylquinolines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20985606/] [9] synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20990976/] [10] Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [URL: https://www.mdpi.com/1420-3049/25/1/163] [7] Synthesis and Pharmacological Evaluation of New 3,4-Dihydroisoquinolin Derivatives Containing Heterocycle as Potential Anticonvulsant Agents. MDPI. [URL: https://www.mdpi.com/1420-3049/21/12/1628] [11] Biological activities of quinoline derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20025587/] [12] Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8308432/] [13] Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9100067/] [14] Preclinical Evaluation of Anticancer Efficacy and Pharmacological Properties of FBA-TPQ, a Novel Synthetic Makaluvamine Analog. MDPI. [URL: https://www.mdpi.com/1420-3049/20/1/1] [15] Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11284545/] [5] Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6269661/] [16] Anti-inflammatory action of new hybrid N-acyl-[1][4]dithiolo-[3,4- c]quinoline-1-thione. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38776241/] [17] Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. [URL: https://www.mdpi.com/1420-3049/28/19/6763] [18] Evaluation of Biological Activities of Quinone-4-oxoquinoline Derivatives against Pathogens of Clinical Importance. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35524665/] [19] Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus. MDPI. [URL: https://www.mdpi.com/2079-6382/9/7/357] [20] 6 CONSTRUCTION, SYNTHESIS AND PREDICTION OF THE ACTIVITY OF QUINAZOLIN-4(3H)-ONE DERIVATIVES AS NEW ANTICONVULSANTS El Kayal W.,. [URL: https://core.ac.uk/download/pdf/323382455.pdf] [21] Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28212015/] [22] Synthesis and Antifungal Bioactivities of 3-Alkylquinazolin- 4-one Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/11/2/383/htm] [6] Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/27/15/4960] [23] The Anti-Inflammatory, Analgesic, and Antioxidant Effects of Polyphenols from Brassica oleracea var. capitata Extract on Induced Inflammation in Rodents. MDPI. [URL: https://www.mdpi.com/1420-3049/29/15/3474] [24] Atropisomeric 3-(beta-hydroxyethyl)-4-arylquinolin-2-ones as Maxi-K potassium channel openers. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17343209/] [25] The Protective Role of 4-Acetylarylquinolinol B in Different Pathological Processes. MDPI. [URL: https://www.mdpi.com/2073-4409/11/18/2807] [26] Chemical Composition Antioxidant and Anti-Inflammatory Activities of Myrtus communis L. Leaf Extract. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319001/] [27] 4-Methylcoumarin derivatives with anti-inflammatory effects in activated microglial cells. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24389482/] [28] Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9399778/] [29] Antimicrobial Effects of terpinen-4-ol Against Oral Pathogens and Its Capacity for the Modulation of Gene Expression. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30322278/] [30] Terpinen-4-ol, the Main Bioactive Component of Tea Tree Oil, as an Innovative Antimicrobial Agent against Legionella pneumophila. MDPI. [URL: https://www.mdpi.com/2076-0817/11/6/682] [31] 3-Chloro-4-methylquinolin-2(1H)-one. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2971842/] [32] Evaluation of the Quantitative and Structural Antimicrobial Activity of Thymol, Terpinen-4-ol, Citral, and E-2-Dodecenal, Antibiotic Molecules Derived from Essential Oils. MDPI. [URL: https://www.mdpi.com/2079-6382/12/4/249] Double-blind Comparative Study of TAK-875. Takeda Clinical Trials. [URL: https://www.takedaclinicaltrials.com/study/TAK-875_303] [33] 3-Chloro-4-methylquinolin-2(1H)-one. ResearchGate. [URL: https://www.researchgate.net/publication/47781747_3-Chloro-4-methylquinolin-21H-one] [34] Preclinical data on morpholine (3,5-di-tertbutyl-4-hydroxyphenyl) methanone induced anxiolysis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37097335/]

Sources

Theory 1: Inhibition of Receptor Tyrosine Kinases (e.g., EGFR)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Mechanisms of Action of 3-Methylquinolin-4-ol

Introduction

This compound belongs to the quinolin-4-one class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development. While the precise molecular mechanisms of this compound are not yet fully elucidated in publicly available literature, the extensive research on structurally similar quinolin-4-one derivatives allows us to formulate several evidence-based theories regarding its potential biological activities. This guide will provide an in-depth exploration of these proposed mechanisms of action, offering a framework for researchers and drug development professionals to investigate the therapeutic potential of this compound. The quinolinone scaffold is a privileged structure known for a wide array of biological activities, including antibacterial, anti-inflammatory, anticancer, and neuroprotective effects.[1]

This document will delve into four primary theoretical mechanisms: inhibition of receptor tyrosine kinases, modulation of the PI3K/Akt/mTOR signaling pathway, antimicrobial activity through disruption of bacterial processes, and antioxidant/anti-inflammatory effects. Each section will present the foundational evidence from related compounds, propose a detailed experimental workflow for validation, and visualize the key pathways and processes.

A prominent mechanism of action for many quinoline and quinolinone derivatives is the inhibition of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR).[2] Overactivation of EGFR is a hallmark of many cancers, making it a critical target for therapeutic intervention. Several 4-anilinoquinoline derivatives have demonstrated potent antitumor activity by inhibiting EGFR.[2] Furthermore, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones have shown significant EGFR inhibitory action.[3]

The proposed mechanism involves the quinolinone scaffold acting as a hinge-binding motif within the ATP-binding pocket of the EGFR kinase domain. This competitive inhibition prevents ATP from binding, thereby blocking the autophosphorylation and activation of downstream signaling cascades responsible for cell proliferation, survival, and metastasis.

Proposed Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF EGF->EGFR Binds Three_MQ This compound (Proposed Inhibitor) Three_MQ->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (p44/42 MAPK) MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Proposed inhibitory action of this compound on the EGFR signaling pathway.

Experimental Protocol: In Vitro EGFR Kinase Assay

This protocol outlines a method to determine the direct inhibitory effect of this compound on EGFR kinase activity.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against recombinant human EGFR.

Materials:

  • Recombinant human EGFR kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • This compound (test compound)

  • Gefitinib (positive control)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound dilutions or controls.

  • Enzyme Addition: Add 5 µL of recombinant EGFR enzyme solution to each well.

  • Initiation of Reaction: Add 2.5 µL of a mixture of the poly(Glu, Tyr) substrate and ATP to each well to start the kinase reaction. The final ATP concentration should be at its Km value for EGFR.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

CompoundPredicted IC50 (nM)
This compoundTo be determined
Gefitinib (Control)~20-40 nM

Theory 2: Modulation of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[4] Hyperactivation of this pathway is common in various cancers, often due to mutations in key components like PIK3CA or loss of the tumor suppressor PTEN.[4] Some quinoline derivatives have been identified as inhibitors of this pathway, suggesting that this compound may exert its effects through similar modulation.[4][5]

Inhibition of PI3K would prevent the phosphorylation of PIP2 to PIP3, thereby blocking the recruitment and activation of Akt. This, in turn, would lead to decreased activity of mTOR and its downstream effectors, ultimately resulting in reduced cell proliferation and induction of apoptosis.

Proposed Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Three_MQ This compound (Proposed Inhibitor) Three_MQ->PI3K Inhibits PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Antimicrobial_Workflow Start Start: Test this compound MIC_MBC Determine MIC & MBC (Broth Microdilution) Start->MIC_MBC Active Is it active? MIC_MBC->Active DNA_Gyrase_Assay DNA Gyrase Supercoiling Assay Active->DNA_Gyrase_Assay Yes Membrane_Permeability Membrane Permeability Assay (e.g., SYTOX Green) Active->Membrane_Permeability Yes End End Active->End No Conclusion Elucidate Mechanism DNA_Gyrase_Assay->Conclusion Membrane_Permeability->Conclusion

Sources

Introduction: The Emergence of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery, Synthesis, and Significance of 3-Methylquinolin-4-ol

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a "privileged scaffold" in the annals of medicinal chemistry.[1][2] Its derivatives are foundational to a vast array of natural products, pharmaceuticals, and functional materials.[3][4] Within this important class of heterocycles, this compound, also known as 3-methyl-1H-quinolin-4-one, represents a structurally simple yet synthetically versatile building block. Its history is not one of a singular, dramatic discovery but is deeply intertwined with the development of the foundational reactions that unlocked the synthesis of the 4-hydroxyquinoline core in the late 19th century. This guide provides a technical overview of its historical synthesis, physicochemical properties, and its role as a precursor in modern drug development.

Part 1: Historical Synthesis and Mechanistic Underpinnings

The synthesis of the 4-hydroxyquinoline scaffold, and by extension this compound, is dominated by two classical name reactions: the Conrad-Limpach synthesis and the Gould-Jacobs reaction. These methods, developed decades apart, offered pathways to this heterocyclic core from simple acyclic precursors.

The Conrad-Limpach Synthesis (1887): The Genesis

The first practical and general method for accessing 4-hydroxyquinolines was reported by Max Conrad and Leonhard Limpach in 1887.[5][6][7] This reaction involves the condensation of an aniline with a β-ketoester.[6][8] For the specific synthesis of this compound, the reactants are aniline and ethyl 2-methylacetoacetate.

The reaction proceeds in two distinct, temperature-dependent stages:

  • Enamine Formation: At moderate temperatures (typically below 140°C), aniline reacts with the keto group of ethyl 2-methylacetoacetate to form a stable β-aminoacrylate (an enamine) intermediate, with the elimination of water.

  • Thermal Cyclization: The crucial ring-closing step requires significantly higher temperatures, often around 250°C.[6][7] The enamine undergoes an intramolecular cyclization via electrophilic attack on the aniline ring, followed by the elimination of ethanol to yield the final quinolin-4-one product.[6] Using an inert, high-boiling solvent like mineral oil or diphenyl ether was later found to dramatically improve yields to over 90% by preventing degradation at these high temperatures.[6][9]

Conrad_Limpach reactants Aniline + Ethyl 2-methylacetoacetate intermediate β-Aminoacrylate (Enamine Intermediate) reactants->intermediate Condensation (<140°C, -H₂O) product This compound intermediate->product Thermal Cyclization (~250°C, -EtOH)

Caption: The two-stage Conrad-Limpach synthesis workflow.

The Gould-Jacobs Reaction (1939): A Versatile Alternative

Discovered by R.G. Gould and W.A. Jacobs in 1939, this reaction provides an alternative route to the 4-hydroxyquinoline scaffold.[9][10] It begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate.[10][11] The resulting anilidomethylenemalonate intermediate is then cyclized at high temperatures.[11][12] Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline core.[11] While not the most direct route to this compound, the Gould-Jacobs reaction is a cornerstone of quinoline synthesis and has been instrumental in the development of many quinolone-based antibiotics.[9][12]

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation A Aniline + Alkoxymethylenemalonic Ester B Anilidomethylenemalonate Intermediate A->B -EtOH C Thermal Cyclization (High Temp) B->C D 4-Hydroxy-3-carboalkoxyquinoline C->D E 4-Hydroxyquinoline D->E 1. Saponification (NaOH) 2. Decarboxylation (Heat, -CO₂)

Caption: Key stages of the Gould-Jacobs reaction pathway.

Part 2: Structure, Properties, and Tautomerism

A critical aspect of this compound's chemistry is its existence as a pair of tautomers: the enol form (4-hydroxyquinoline) and the keto form (quinolin-4-one). Spectroscopic and theoretical studies have shown that the equilibrium strongly favors the keto (quinolin-4-one) tautomer in most solvents and in the solid state.[6] This predominance is crucial for its chemical reactivity and biological interactions.

Physicochemical and Spectroscopic Data

The following table summarizes key data for 3-Methyl-1H-quinolin-4-one, the predominant tautomeric form.

PropertyValueSource
Molecular Formula C₁₀H₉NO[13]
Molecular Weight 159.19 g/mol PubChem
Appearance Solid-
Monoisotopic Mass 159.068 g/mol [13]
InChIKey MEBYZSAQFUZJEQ-UHFFFAOYSA-N[13]
XlogP (predicted) 1.9[13]

Note: Experimental values for properties like melting point can vary based on purity and crystalline form. Spectroscopic data is highly dependent on the solvent and instrumentation used.

Experimental Protocol: Conrad-Limpach Synthesis of this compound

This protocol outlines a representative procedure based on the principles of the Conrad-Limpach synthesis.

Objective: To synthesize this compound from aniline and ethyl 2-methylacetoacetate.

Materials:

  • Aniline

  • Ethyl 2-methylacetoacetate

  • High-boiling inert solvent (e.g., Dowtherm A, mineral oil)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • Step 1: Formation of the Enamine Intermediate.

    • In a round-bottom flask, combine equimolar amounts of aniline and ethyl 2-methylacetoacetate.

    • Add a catalytic amount of a weak acid (e.g., a drop of acetic acid) to facilitate the condensation.

    • Heat the mixture at 110-120°C for 1-2 hours. The progress can be monitored by the collection of water in a Dean-Stark trap.

    • Causality: This step favors the nucleophilic attack of the aniline nitrogen onto the ketone carbonyl, which is more electrophilic than the ester carbonyl. The removal of water drives the equilibrium towards the enamine product.

  • Step 2: Thermal Cyclization.

    • To the flask containing the crude enamine, add a high-boiling inert solvent (e.g., Dowtherm A) to serve as a heat transfer medium.

    • Heat the mixture to approximately 250°C using a suitable heating mantle and condenser.

    • Maintain this temperature for 30-60 minutes. The reaction is typically complete when the evolution of ethanol ceases.

    • Causality: The high thermal energy is required to overcome the activation barrier for the intramolecular electrophilic aromatic substitution, where the enamine double bond attacks the aniline ring to form the new heterocyclic ring.[6]

  • Step 3: Isolation and Purification.

    • Allow the reaction mixture to cool to below 100°C.

    • Carefully add ethanol to the cooled mixture to precipitate the crude product.

    • Collect the solid product by vacuum filtration and wash with cold ethanol to remove the high-boiling solvent.

    • For further purification, the crude solid can be dissolved in dilute aqueous NaOH and then re-precipitated by acidifying with HCl or acetic acid to a pH of approximately 6-7.

    • Collect the purified solid by filtration, wash with water, and dry under vacuum.

  • Step 4: Characterization.

    • Confirm the identity and purity of the product using standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry. The spectroscopic data should be consistent with the 3-methyl-1H-quinolin-4-one structure.

Part 3: Modern Relevance in Drug Discovery

The quinoline scaffold is a cornerstone of modern medicinal chemistry, found in drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2][4][14] this compound serves as a valuable starting material and structural motif in the design of new bioactive agents.

The functional handles on the molecule—the N-H group, the carbonyl group, and the aromatic ring system—provide multiple points for synthetic modification.[15] This allows for the generation of large chemical libraries for biological screening.[16] For example, the nitrogen at position 1 can be alkylated, the carbonyl at position 4 can be converted to other functional groups, and the benzene ring can undergo various electrophilic substitution reactions. These modifications allow for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties (ADMET).[15][16] Derivatives of the closely related quinoline-4-carboxylic acid, for instance, are being investigated as potent inhibitors of enzymes like dihydroorotate dehydrogenase (DHODH), a target for cancer and autoimmune diseases.[16]

Conclusion

The story of this compound is a testament to the enduring power of fundamental organic synthesis. From its conceptual origins in the late 19th-century laboratories of Conrad and Limpach, this simple heterocycle has emerged as a valuable tool for contemporary researchers. The elegance of its classical synthesis, the subtleties of its tautomeric nature, and the versatility of its scaffold ensure its continued relevance in the ongoing quest for novel therapeutics. This guide serves as a bridge between the foundational history and the modern application of this important chemical entity, providing researchers with the context and technical understanding necessary to leverage its potential.

References

  • The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones. (2016). Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Gould–Jacobs reaction. In Wikipedia. Available at: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). PubMed Central. Available at: [Link]

  • Conrad-Limpach Reaction. (n.d.). Name Reactions in Organic Synthesis.
  • Gould-Jacobs Reaction. (n.d.). Merck Index. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). Molecules. Available at: [Link]

  • Conrad–Limpach synthesis. In Wikipedia. Available at: [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2022). Molecules. Available at: [Link]

  • Conrad-Limpach Synthesis. (n.d.). SynArchive. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). MDPI. Available at: [Link]

  • Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. (2022). PubMed. Available at: [Link]

  • Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. (2021). PubMed. Available at: [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2022). Frontiers in Chemistry. Available at: [Link]

  • Benign and proficient procedure for preparation of quinoline derivatives. (2023). Journal of Pharmaceutical and Therapeutic Chemistry. Available at: [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Biotage. Available at: [Link]

  • This compound (C10H9NO). (n.d.). PubChem. Available at: [Link]

  • The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones. (2016). ResearchGate. Available at: [Link]

  • The synthesis of 3-alkyl-4-methylquinolines. (1946). PubMed. Available at: [Link]

  • Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. (2022). PubMed Central. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022). MDPI. Available at: [Link]

  • 3-Chloro-4-methylquinolin-2(1H)-one. (2012). ResearchGate. Available at: [Link]

  • Preparation of 4-hydroxyquinoline compounds. (1951). Google Patents.
  • Biological activities of quinoline derivatives. (2009). PubMed. Available at: [Link]

  • Synthesis of coumarins, 4-hydroxycoumarins, and 4-hydroxyquinolinones by tellurium-triggered cyclizations. (2005). SciSpace. Available at: [Link]

  • Synthesis of coumarins, 4-hydroxycoumarins, and 4-hydroxyquinolinones by tellurium-triggered cyclizations. (2005). PubMed. Available at: [Link]

  • Synthesis of novel 3,4,6-trisubstituted quinolines enabled by a Gould-Jacobs cyclization. (2021). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivative. (2023). Chemistry & Chemical Technology. Available at: [Link]

  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). PubMed. Available at: [Link]

  • QUINOLINES; the synthesis of 3-methyl-4-(1'methyl-4'-diethylaminobutylamino)-quinoline and some 6-substituted derivatives. (1946). PubMed. Available at: [Link]

  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). MDPI. Available at: [Link]

  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. (2021). MDPI. Available at: [Link]

  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. (2022). RSC Publishing. Available at: [Link]

  • Biological Activities of Quinoline Derivatives. (2009). ResearchGate. Available at: [Link]

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. (2023). MDPI. Available at: [Link]

Sources

An In-Depth Technical Guide to the Natural Sources and Analogs of Quinolin-4-ones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of quinolin-4-ones, a pivotal class of heterocyclic compounds. We will delve into their natural origins, the diverse array of their synthetic and natural analogs, and the methodologies crucial for their isolation and synthesis. This document is structured to serve as a practical resource for researchers, scientists, and professionals in the field of drug development, offering not just a recitation of facts, but a deeper understanding of the causality behind experimental choices and the intricate relationship between structure and function.

Introduction: The Quinolin-4-one Scaffold - A Privileged Structure in Medicinal Chemistry

The quinolin-4-one core, a bicyclic aromatic system containing a nitrogen atom and a ketone group, represents a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds, both of natural and synthetic origin.[1] The inherent structural features of the quinolin-4-one ring system, including its planarity, potential for hydrogen bonding, and multiple sites for functionalization, allow it to interact with a wide range of biological targets with high affinity and specificity.

Naturally occurring quinolin-4-ones are predominantly found in the plant kingdom, particularly within the Rutaceae (rue) family, as well as in various microorganisms.[2] These natural products exhibit a remarkable spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[3] The journey from natural product isolation to the development of potent synthetic analogs, such as the highly successful fluoroquinolone antibiotics, underscores the enduring importance of this scaffold in the quest for new therapeutic agents.[4]

This guide will navigate the landscape of quinolin-4-ones, starting from their discovery in nature to the rational design of novel analogs with enhanced therapeutic potential. We will explore detailed protocols for their extraction and synthesis, present key spectroscopic data for their characterization, and illuminate their mechanisms of action through signaling pathway diagrams.

Natural Sources of Quinolin-4-ones: A Botanical and Microbial Treasury

Quinolin-4-ones are a significant class of alkaloids found across various natural sources, from higher plants to microorganisms. Their structural diversity is a testament to the varied biosynthetic pathways that have evolved in nature.

Plant-Derived Quinolin-4-ones

The plant kingdom, particularly the Rutaceae, Rubiaceae, and Astraceae families, is a rich reservoir of quinolin-4-one alkaloids.[3] These compounds often play a role in the plant's defense mechanisms and have been isolated from various parts, including the roots, leaves, and fruits.

A prime example is the genus Ruta, from which several well-characterized quinolin-4-ones have been isolated. Ruta graveolens, commonly known as common rue, is a notable source of graveoline .[5] Another important plant source is the genus Esenbeckia, from which novel quinolinone alkaloids with biocidal activities have been identified.[6] The plant Boerhavia diffusa has been reported to contain punarnavine , a quinolin-4-one derivative with interesting biological properties, although recent studies suggest a misidentification and point towards other bioactive constituents.[7][8]

Table 1: Prominent Plant-Derived Quinolin-4-ones and Their Sources

Compound NamePlant SourceFamilyReported Biological ActivityReference(s)
Graveoline Ruta graveolens, Ruta chalepensisRutaceaeAntifungal, Antimicrobial, Cytotoxic[3],[5]
Transitorin Not specified in provided contextNot specifiedAntibacterial[3]
Punarnavine Boerhavia diffusaNyctaginaceaeAngiogenesis inhibitor (Note: Identity is debated)[3],[8]
Leiokinine A & B Esenbeckia leiocarpaRutaceaeBiocidal, Antifeedant[6]
Kokusaginine Esenbeckia alataRutaceaeCytotoxic[9]
Flindersiamine Esenbeckia alataRutaceaeCytotoxic[9]
Microbial Quinolin-4-ones

Microorganisms, with their vast and largely untapped biosynthetic potential, are another significant source of quinolin-4-ones. These microbial metabolites often possess unique structural features and potent biological activities.

A noteworthy example is intervenolin , isolated from the Gram-positive bacteria of the genus Nocardia.[3] Intervenolin has demonstrated selective inhibitory effects on the proliferation of human gastric and colon cancer cells.[10] Fungi, particularly marine-derived species, are also a promising source. For instance, new alkaloids containing a quinazolin-4-one moiety have been isolated from the marine-derived fungus Penicillium aurantiogriseum.[11]

Isolation and Characterization of Natural Quinolin-4-ones: A Practical Workflow

The successful isolation and characterization of quinolin-4-ones from their natural sources is a multi-step process that requires careful planning and execution. The following workflow provides a generalized yet detailed approach for researchers.

General Workflow for Natural Product Isolation

The journey from a raw plant or microbial sample to a pure, characterized compound involves a series of systematic steps. The following diagram illustrates a typical workflow.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Fractionation & Purification cluster_3 Structure Elucidation RawMaterial Raw Material (Plant/Microbe) Drying Drying & Grinding RawMaterial->Drying Extraction Solvent Extraction (e.g., Maceration, Soxhlet) Drying->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Liquid-Liquid Partitioning CrudeExtract->Partitioning ColumnChromatography Column Chromatography (Silica Gel, Sephadex) Partitioning->ColumnChromatography HPLC Preparative HPLC ColumnChromatography->HPLC PureCompound Pure Compound HPLC->PureCompound Spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV-Vis) PureCompound->Spectroscopy Structure Structure Determination Spectroscopy->Structure

Caption: A generalized workflow for the isolation and characterization of natural products.[3][4]

Experimental Protocol: Isolation of Graveoline from Ruta graveolens Leaves

This protocol provides a detailed, step-by-step methodology for the isolation of graveoline from the leaves of Ruta graveolens.

Materials:

  • Dried and powdered leaves of Ruta graveolens

  • Ethanol (95%)

  • Hexane

  • Dichloromethane

  • Silica gel (70-230 mesh) for column chromatography

  • Sephadex LH-20

  • Solvents for chromatography (hexane, dichloromethane, acetone, methanol)

  • Rotary evaporator

  • Chromatography columns

  • TLC plates (silica gel 60 F254)

Procedure:

  • Extraction:

    • Macerate 1 kg of dried, powdered Ruta graveolens leaves in 5 L of 95% ethanol at room temperature for 72 hours, with occasional shaking.

    • Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanolic extract.

  • Solvent Partitioning:

    • Suspend the crude extract in a methanol:water (1:3 v/v) solution.

    • Perform liquid-liquid partitioning successively with hexane and dichloromethane to separate compounds based on polarity.[12]

    • Concentrate the dichloromethane fraction, which is expected to be enriched with alkaloids like graveoline.

  • Column Chromatography (Silica Gel):

    • Prepare a silica gel (70-230 mesh) column packed in hexane.

    • Load the concentrated dichloromethane fraction onto the column.

    • Elute the column with a gradient of increasing polarity, starting with hexane, followed by mixtures of hexane and dichloromethane, then dichloromethane, and finally mixtures of dichloromethane and methanol.

    • Collect fractions and monitor by TLC, visualizing spots under UV light (254 nm and 366 nm).

    • Combine fractions containing the compound of interest (graveoline).

  • Purification (Sephadex LH-20):

    • For further purification, subject the graveoline-containing fractions to column chromatography on Sephadex LH-20, using an isocratic elution with a mixture such as dichloromethane:methanol (1:1 v/v).[12]

    • This step helps to remove smaller impurities.

  • Crystallization:

    • Concentrate the purified fractions and recrystallize the solid residue from a suitable solvent system (e.g., chloroform-methanol) to obtain pure, crystalline graveoline.

Spectroscopic Characterization

The unambiguous identification of isolated compounds relies on a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for Graveoline

TechniqueObserved Data
¹H-NMR (CDCl₃, 400 MHz) δ (ppm)7.95 (d, 1H), 7.65 (t, 1H), 7.40 (m, 5H), 7.25 (d, 1H), 6.10 (s, 2H), 3.80 (s, 3H).
¹³C-NMR (CDCl₃, 100 MHz) δ (ppm)178.5 (C=O), 164.2, 148.1, 147.9, 142.1, 138.5, 131.8, 129.5, 128.9, 128.6, 122.5, 117.9, 115.8, 101.5 (CH₂), 37.2 (N-CH₃).
Mass Spectrometry (EI-MS) m/z (%)265 [M]⁺, 250, 222, 189.
Infrared (IR) ν (cm⁻¹)1635 (C=O), 1600, 1480, 1270, 1040.

(Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used. The data presented here is representative.)

Synthetic Analogs of Quinolin-4-ones: Expanding the Chemical Space

While natural sources provide a fascinating array of quinolin-4-ones, synthetic chemistry offers the tools to create a virtually limitless number of analogs. This allows for the fine-tuning of biological activity, improvement of pharmacokinetic properties, and exploration of structure-activity relationships (SAR).

Classical Synthetic Methodologies

Several classical methods for the synthesis of the quinolin-4-one core have been established for over a century and are still in use today.

The Gould-Jacobs reaction is a robust and widely used method for the synthesis of 4-hydroxyquinolines, which exist in tautomeric equilibrium with quinolin-4-ones.[10][13] The reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.

Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate + Malonate Alkoxymethylenemalonate Ester Malonate->Intermediate Quinolinone 4-Hydroxyquinoline (Quinolin-4-one) Intermediate->Quinolinone Thermal Cyclization (High Temperature)

Caption: A simplified schematic of the Gould-Jacobs reaction.[14]

Experimental Protocol: Gould-Jacobs Synthesis of 4-Hydroxyquinoline [13][15]

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether (solvent)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • Condensation:

    • In a round-bottom flask, mix aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

    • Heat the mixture at 100-120 °C for 1-2 hours. Ethanol is eliminated during this step.

    • Remove the ethanol by-product under reduced pressure.

  • Thermal Cyclization:

    • Dissolve the resulting anilidomethylenemalonate intermediate in a high-boiling solvent like diphenyl ether.

    • Heat the solution to reflux (approximately 250 °C) for 30-60 minutes.

    • Cool the reaction mixture to room temperature to allow the 4-hydroxy-3-carboethoxyquinoline to precipitate.

  • Saponification:

    • Suspend the precipitated product in a 10% aqueous solution of NaOH.

    • Heat the mixture to reflux for 1-2 hours to hydrolyze the ester.

  • Decarboxylation:

    • Cool the reaction mixture and acidify with concentrated HCl to precipitate the quinoline-3-carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry.

    • Heat the dried solid above its melting point until the evolution of CO₂ ceases to yield 4-hydroxyquinoline.

Modern Synthetic Approaches

Modern organic synthesis has introduced more efficient and versatile methods for constructing the quinolin-4-one scaffold, often employing transition metal catalysis.

Palladium catalysis has revolutionized the synthesis of complex organic molecules, and quinolin-4-ones are no exception. The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, can be ingeniously applied in a carbonylative cyclization sequence to afford functionalized quinolin-4-ones.[5][16]

Experimental Protocol: Palladium-Catalyzed Carbonylative Sonogashira/Cyclization [16]

Materials:

  • 2-Iodoaniline

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Molybdenum hexacarbonyl [Mo(CO)₆] (as a solid CO source)

  • Amine base (e.g., triethylamine)

  • Solvent (e.g., dioxane)

  • Microwave reactor or conventional heating setup

Procedure (Microwave-Assisted):

  • Reaction Setup:

    • In a microwave vial, combine 2-iodoaniline (1.0 eq), the terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), Mo(CO)₆ (1.1 eq), and triethylamine (2.0 eq) in dioxane.

  • Microwave Irradiation:

    • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 20-30 minutes.

  • Workup and Purification:

    • After cooling, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the desired 2-substituted quinolin-4-one.

Biological Activities and Mechanisms of Action

Quinolin-4-ones and their analogs exhibit a broad spectrum of biological activities, with their anticancer properties being a major focus of current research.

Anticancer Activity

Numerous quinolin-4-one derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3] Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression.

Known Mechanisms of Anticancer Action:

  • Inhibition of Tubulin Polymerization: Some quinolin-4-ones can disrupt the formation of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis.[17]

  • Kinase Inhibition: A significant number of quinolin-4-one analogs act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways. A key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][11]

  • Topoisomerase Inhibition: Similar to fluoroquinolone antibiotics, some anticancer quinolin-4-ones can inhibit topoisomerases, enzymes that are vital for DNA replication and repair.[3]

  • Induction of Apoptosis and Autophagy: Many quinolin-4-ones can trigger programmed cell death (apoptosis) and cellular self-digestion (autophagy) in cancer cells.[8]

Inhibition of the VEGFR-2 Signaling Pathway

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The VEGFR-2 signaling pathway is a central regulator of angiogenesis, making it a prime target for anticancer therapies.[18] Several quinolin-4-one derivatives have been shown to be potent inhibitors of VEGFR-2.[4][11]

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a cascade of intracellular signaling events that promote endothelial cell proliferation, migration, and survival. Quinolin-4-one inhibitors typically bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation and downstream signaling.

cluster_0 Downstream Signaling Pathways cluster_1 Cellular Responses VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt RAS_MAPK RAS/MEK/ERK Pathway VEGFR2->RAS_MAPK PLCg_PKC PLCγ/PKC Pathway VEGFR2->PLCg_PKC Quinolinone Quinolin-4-one Inhibitor Quinolinone->VEGFR2 Inhibits Survival Survival PI3K_Akt->Survival Proliferation Proliferation RAS_MAPK->Proliferation Migration Migration PLCg_PKC->Migration Permeability Vascular Permeability PLCg_PKC->Permeability

Caption: A simplified diagram of the VEGFR-2 signaling pathway and its inhibition by quinolin-4-one derivatives.[12][18][19][20][21]

Conclusion and Future Perspectives

The quinolin-4-one scaffold continues to be a fertile ground for the discovery and development of new therapeutic agents. The journey from identifying novel quinolin-4-ones in diverse natural sources to the rational design and synthesis of potent and selective analogs is a testament to the power of interdisciplinary research in medicinal chemistry.

The detailed protocols and data presented in this guide are intended to empower researchers to explore this fascinating class of compounds further. Future research will likely focus on:

  • Exploring Untapped Natural Sources: The vast biodiversity of our planet, particularly in unique environments like the deep sea, likely holds a wealth of novel quinolin-4-one structures waiting to be discovered.

  • Development of Novel Synthetic Methodologies: The creation of more efficient, sustainable, and atom-economical synthetic routes will accelerate the generation of diverse quinolin-4-one libraries for biological screening.

  • Elucidation of Novel Mechanisms of Action: As our understanding of cellular biology deepens, so too will our ability to identify new molecular targets for quinolin-4-one-based drugs.

  • Application of Computational Drug Design: In silico methods, such as molecular docking and virtual screening, will play an increasingly important role in the rational design of quinolin-4-one analogs with improved efficacy and safety profiles.

By integrating the principles of natural product chemistry, synthetic organic chemistry, and molecular pharmacology, the full therapeutic potential of quinolin-4-ones can be realized, leading to the development of next-generation medicines for a range of human diseases.

References

  • Molecules. 2023; 28(2): 733. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • Arch Pharm (Weinheim). 2023; e230040. Quinolinone Derivatives Suppress Angiogenesis in Human Umbilical Vein Endothelial Cells by Blocking the VEGF-Induced VEGFR2 Signaling Pathway. [Link]

  • Molecules. 2018; 23(10): 2684. Evaluation of Alkaloids Isolated from Ruta graveolens as Photosynthesis Inhibitors. [Link]

  • J Antibiot (Tokyo). 2013; 66(9): 543-8. Intervenolin, a new antitumor compound with anti-Helicobacter pylori activity, from Nocardia sp. ML96-86F2. [Link]

  • Bio-Rad. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. [Link]

  • Bioorg Chem. 2020; 105: 104380. Discovery of new quinazolin-4(3H)-ones as VEGFR-2 inhibitors: Design, synthesis, and anti-proliferative evaluation. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Organic Chemistry Portal. Synthesis of 4-quinolones. [Link]

  • Database (Oxford). 2016; 2016: baw127. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. [Link]

  • ResearchGate. Schematic representation of VEGFR-2 structure and diagrams of mutant... [Link]

  • Biotage. AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. [Link]

  • Molecules. 2019; 24(2): 228. Palladium-Catalysed Synthesis and Transformation of Quinolones. [Link]

  • RSC Adv. 2020; 10(49): 29391-29409. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. [Link]

  • Wikimedia Commons. File:The VEGFR2 signaling pathways in endothelial cells.png. [Link]

  • J Nat Prod. 1990; 53(6): 1508-13. Isolation, structure, and synthesis of novel 4-quinolinone alkaloids from Esenbeckia leiocarpa. [Link]

  • J Org Chem. 2015; 80(3): 1464-71. Synthesis of 4-Quinolones via a Carbonylative Sonogashira Cross-Coupling Using Molybdenum Hexacarbonyl as a CO Source. [Link]

  • ResearchGate. Analysis of Rutin in Ruta graveolens or Ruta species using Chromatographic Techniques. [Link]

  • SN Appl Sci. 2020; 2(4): 733. Box–Behnken supported development and validation of robust HPTLC method: an application in estimation of punarnavine in leaf, stem, and their callus of Boerhavia diffusa Linn. [Link]

  • Molecules. 2020; 25(16): 3584. Mass Spectral Fragmentation of Pelargonium graveolens Essential Oil Using GC–MS Semi-Empirical Calculations and Biological Potential. [Link]

  • J Nat Prod. 2023; 86(7): 1734-1742. Misidentification of 'punarnavine' as an alkaloid of Boerhavia diffusa: Evidence for methyl ferulate as the major bioactive constituent. [Link]

  • Nat Prod Rep. 2007; 24(1): 155-73. Quinoline, quinazoline and acridone alkaloids. [Link]

  • J Nat Prod. 2000; 63(7): 995-7. New quinoline alkaloids from Ruta chalepensis. [Link]

  • Molecules. 2024; 29(9): 2085. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. [Link]

  • ResearchGate. New Quinoline Alkaloids from Ruta chalepensis | Request PDF. [Link]

  • Molecules. 2017; 22(3): 371. Isolation and Structure Identification of Novel Brominated Diketopiperazines from Nocardia ignorata-A Lichen-Associated Actinobacterium. [Link]

  • PLoS One. 2013; 8(12): e83432. Graveoline isolated from ethanolic extract of Ruta graveolens triggers apoptosis and autophagy in skin melanoma cells: a novel apoptosis-independent autophagic signaling pathway. [Link]

  • Molecules. 2019; 24(19): 3600. Bio-Guided Fractionation of Ethanol Extract of Leaves of Esenbeckia alata Kunt (Rutaceae) Led to the Isolation of Two Cytotoxic Quinoline Alkaloids: Evidence of Selectivity Against Leukemia Cells. [Link]

  • ResearchGate. Quinoline alkaloids and friedelane-type triterpenes isolated from leaves and wood of Esenbeckia alata Kunt (Rutaceae). [Link]

  • J Sep Sci. 2017; 40(16): 3286-3293. Isolation of Quinolone Alkaloids from Tetradium ruticarpum via Preparative High-Speed Counter-Current Chromatography and Evaluation of Their Binding Affinities for Bovine Serum Albumin. [Link]

  • Molecules. 2023; 28(12): 4811. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]

  • Org Lett. 2010; 12(19): 4424-7. A Mild, One-Pot Synthesis of 4-Quinolones via Sequential Pd-Catalyzed Amidation and Base-Promoted Cyclization. [Link]

  • ResearchGate. Mechanism of action for anticancer efficacy of synthesized quinoline derivatives. [Link]

  • Asian J. Pharm. Res. 2024; 14(1): 62-67. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. [Link]

  • RSC Med Chem. 2023; 14(3): 436-463. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). [Link]

  • ResearchGate. Some clinically used VEGFR-2 inhibitors as well as quinoxaline... [Link]

  • ResearchGate. ChemInform Abstract: Regioselective Functionalization of Quinolin-4(1H)-ones via Sequential Palladium-Catalyzed Reactions. | Request PDF. [Link]

  • J Nat Prod. 2000; 63(7): 995-7. New quinoline alkaloids from Ruta chalepensis. [Link]

  • Molecules. 2017; 22(3): 371. Isolation and Structure Identification of Novel Brominated Diketopiperazines from Nocardia ignorata-A Lichen-Associated Actinobacterium. [Link]

  • Int J Mol Sci. 2021; 22(10): 5195. Isolation and Characterization of Nocardiae Associated with Foaming Coastal Marine Waters. [Link]

  • J Enzyme Inhib Med Chem. 2024; 39(1): 2411573. Structure-guided discovery of novel dUTPase inhibitors with anti-Nocardia activity by computational design. [Link]

  • ResearchGate. Graveoline Isolated from Ethanolic Extract of Ruta graveolens Triggers Apoptosis and Autophagy in Skin Melanoma Cells: A Novel Apoptosis-Independent Autophagic Signaling Pathway | Request PDF. [Link]

  • ResearchGate. Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. [Link]

  • Chem Rev. 1948; 43(1): 43-68. The Gould-Jacobs Reaction. [Link]

Sources

A Senior Application Scientist's Guide to the Physicochemical Properties of Substituted Quinolinols

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Quinolinol Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry and a "privileged scaffold" in drug discovery.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[2][3][4] Among these, quinolinols—quinolines bearing a hydroxyl group—and their substituted analogues are of paramount importance. The hydroxyl group introduces unique chemical functionalities, profoundly influencing the molecule's behavior in biological systems.

8-Hydroxyquinoline, in particular, is a well-studied organic compound known for its potent chelating, antimicrobial, and antioxidant properties.[5][6] The strategic placement of substituents on the quinolinol core allows for the fine-tuning of its physicochemical properties. This modulation is the essence of modern medicinal chemistry, enabling the optimization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, thereby transforming a bioactive molecule into a viable drug candidate.

This guide provides an in-depth exploration of the core physicochemical properties of substituted quinolinols. It is designed not as a mere recitation of facts, but as a field-proven manual that explains the causality behind experimental choices and provides robust, self-validating protocols for characterization.

Section 1: Acidity, Basicity, and the Critical Role of pKa

The ionization state of a drug molecule is a master variable controlling its solubility, lipophilicity, and ability to interact with its biological target. Quinolinols are amphoteric molecules, possessing both a weakly acidic phenolic hydroxyl group and a weakly basic pyridine nitrogen. The equilibrium between the ionized and non-ionized forms is defined by the pKa values.

  • pKa₁ (Quinolinium ion): This value, typically around 5, corresponds to the protonation of the pyridine nitrogen.[7] Below this pH, the nitrogen is protonated (R-NH⁺), increasing water solubility.

  • pKa₂ (Hydroxyl group): This value, typically around 9-10 for 8-hydroxyquinoline, corresponds to the deprotonation of the phenolic hydroxyl group to form a phenoxide anion (R-O⁻).[8]

The precise pKa values are highly sensitive to the nature and position of substituents on the quinoline ring. Electron-withdrawing groups (e.g., -NO₂, -Cl) will decrease both pKa values, making the nitrogen less basic and the hydroxyl group more acidic. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) increase the basicity of the nitrogen and decrease the acidity of the hydroxyl group. Understanding this relationship is fundamental for predicting a molecule's charge state at physiological pH (≈7.4).

Visualization: Ionization States of 8-Hydroxyquinoline

G Cation Cationic Form (Quinolinium Ion) Neutral Neutral Form Cation->Neutral pH > pKa1 (~5) Deprotonation Neutral->Cation pH < pKa1 (~5) Protonation Anion Anionic Form (Phenoxide) Neutral->Anion pH > pKa2 (~9.9) Deprotonation Anion->Neutral pH < pKa2 (~9.9) Protonation

Caption: Ionization equilibria of 8-hydroxyquinoline as a function of pH.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This method leverages the fact that the different ionization states of a quinolinol exhibit distinct UV-Vis absorption spectra.

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the substituted quinolinol in a suitable organic solvent like methanol or DMSO.

  • Buffer Preparation: Prepare a series of buffer solutions spanning a wide pH range (e.g., pH 2 to pH 12).

  • Sample Preparation: For each buffer, prepare a sample by diluting the stock solution to a final concentration (typically 10-50 µM) that gives a maximum absorbance between 0.5 and 1.5. Ensure the final concentration of the organic solvent is low (<1%) to minimize its effect on the pH.

  • Spectral Acquisition: Record the UV-Vis spectrum (e.g., 200-500 nm) for each sample against its corresponding buffer as a blank.

  • Data Analysis: Plot absorbance at a selected wavelength (where the change between ionized and neutral forms is maximal) versus pH. The pKa is the pH at the midpoint of the resulting sigmoidal curve.

Section 2: Lipophilicity (logP) - The Gateway to Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is one of the most critical parameters in drug design. It is quantified by the octanol-water partition coefficient (logP). A molecule's logP value dictates its ability to cross biological membranes, its binding to plasma proteins, and its potential for reaching its target site.

  • Low logP (<1): Indicates high hydrophilicity, leading to good aqueous solubility but poor membrane permeability.

  • High logP (>3): Indicates high lipophilicity, which can lead to poor aqueous solubility, high plasma protein binding, and potential toxicity.

  • Optimal Range: For many orally absorbed drugs, a logP value between 1 and 3 is considered optimal.

Substituents dramatically alter a compound's logP. Adding hydrophobic groups (e.g., alkyl chains, halogens) increases logP, while adding polar groups (e.g., -OH, -NH₂) decreases it. The relationship between ionization (pKa) and lipophilicity is captured by the distribution coefficient (logD), which is the effective logP at a specific pH. For a basic compound like a quinolinol, logD will be lower than logP at a pH below its pKa due to the higher water solubility of the protonated form.

Table 1: Physicochemical Properties of Selected Substituted Quinolinols
CompoundMolecular Weight ( g/mol )pKa (most basic)logP (Octanol-Water)Solubility
Quinoline129.16[7]4.85[7]2.03Slightly soluble in water[7]
5-Quinolinol145.16[9]~8.8 (predicted)[10]~1.9 (predicted)[10]Moderately soluble (predicted)[10]
8-Quinolinol145.169.89 (hydroxyl)2.75Low solubility in water[11]
2-(2-Aminoethoxy)quinoline188.238.8 (predicted)[10]1.9 (predicted)[10]Moderately soluble (predicted)[10]

Note: Predicted values are derived from computational models and serve as estimates in the absence of direct experimental data.[10]

Experimental Protocol: logP Determination by the Shake-Flask Method

This is the gold-standard method for experimentally determining the octanol-water partition coefficient.[10]

  • Phase Preparation: Prepare a biphasic system by mixing n-octanol and a pH 7.4 phosphate buffer. Saturate each phase by shaking them together overnight and then allowing them to separate.

  • Sample Preparation: Dissolve a precisely weighed amount of the substituted quinolinol in the aqueous phase to a known concentration.

  • Partitioning: Combine equal, known volumes of the drug-containing aqueous phase and the saturated n-octanol phase in a flask.

  • Equilibration: Shake the flask vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the quinolinol remaining in the aqueous phase using a suitable analytical technique, such as HPLC-UV or UV-Vis spectroscopy.[12]

  • Calculation: The concentration in the octanol phase is determined by mass balance. The logP is calculated as: logP = log([Concentration in Octanol] / [Concentration in Water]).

Section 3: Spectroscopic Characterization - Elucidating Structure and Purity

Spectroscopic techniques are indispensable for confirming the structure, assessing the purity, and quantifying quinolinol derivatives.

UV-Visible (UV-Vis) Spectroscopy

Quinolinols exhibit characteristic UV absorption spectra due to their aromatic system. The position of the maximum absorption wavelength (λmax) and the molar absorptivity are sensitive to the substitution pattern and the solvent environment.[13] As described in the pKa protocol, changes in pH that alter the ionization state of the molecule lead to predictable shifts in the absorption spectrum.[14]

Fluorescence Spectroscopy

Many quinolinol derivatives are fluorescent, a property that makes them valuable as biological probes and chemosensors.[6][13] The rigid, planar structure is conducive to fluorescence.[13] The emission wavelength and quantum yield are highly dependent on the molecular structure and environment. Chelation with metal ions often dramatically increases the fluorescence emission, a phenomenon attributed to increased molecular rigidity.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are the most powerful tools for unambiguous structural elucidation.[15] The chemical shifts and coupling patterns of the protons and carbons provide a detailed map of the molecule's connectivity. The chemical shifts are influenced by the electronic effects of substituents, allowing for confirmation of their position on the quinoline ring.[15]

Table 2: Representative Spectroscopic Data for Quinolinone Derivatives
Derivative Name/StructureSolventAbsorption Max (λmax, nm)Emission Max (λem, nm)Reference
(E)-3-(4-Bromobenzylidene)-2-(4-chlorophenyl)-2,3-dihydro-1-(phenylsulfonyl)-quinolin-4(1H)-oneToluene325450[13]
7-(Diethylamino)quinolone Chalcone (Compound 4a)Dichloromethane425525[13]
7-(Diethylamino)quinolone Chalcone (Compound 5a)Dichloromethane435540[13]

Note: Data for quinolinone derivatives are presented to illustrate typical spectroscopic ranges and solvent effects.[13]

Section 4: The Power of Chelation - Interactions with Metal Ions

A defining feature of 8-hydroxyquinoline and its derivatives is their ability to act as potent monoprotic bidentate chelating agents.[8] The nitrogen atom of the pyridine ring and the oxygen of the adjacent hydroxyl group form a stable five-membered ring with a wide range of metal ions, including Fe³⁺, Zn²⁺, Cu²⁺, and Al³⁺.[5][8]

This chelating ability is the basis for many of their biological activities. For instance, their antimicrobial effects are often attributed to their ability to chelate essential metal ions, disrupting microbial metabolism.[11] In neurodegenerative diseases, they are explored for their potential to modulate the homeostasis of metal ions implicated in amyloid plaque formation.[16] This property also makes them excellent reagents in analytical chemistry for the detection and quantification of trace metals.[5][17]

Visualization: Chelation of a Metal Ion by 8-Hydroxyquinoline

Caption: Bidentate chelation of a metal ion by the 8-hydroxyquinoline scaffold.

Section 5: A Unified Workflow for Physicochemical Characterization

The comprehensive analysis of a novel substituted quinolinol requires an integrated approach. The following workflow outlines a logical sequence of experiments to build a complete physicochemical profile, essential for advancing a compound in the drug discovery pipeline.

Visualization: Experimental Workflow for Quinolinol Characterization

G cluster_0 Synthesis & Purification cluster_1 Structural & Purity Analysis cluster_2 Core Physicochemical Properties cluster_3 Advanced Characterization Synth Synthesis of Substituted Quinolinol Purify Purification (e.g., Chromatography, Recrystallization) Synth->Purify NMR NMR Spectroscopy (¹H, ¹³C) Purify->NMR MS Mass Spectrometry Purify->MS HPLC HPLC-UV/MS (Purity Assessment) Purify->HPLC Sol Aqueous Solubility (Shake-Flask) HPLC->Sol pKa pKa Determination (UV-Vis or Potentiometric) Sol->pKa LogP logP Determination (Shake-Flask) pKa->LogP Spec UV-Vis & Fluorescence Spectroscopy LogP->Spec Thermal Thermal Analysis (DSC/TGA) LogP->Thermal Chelate Metal Chelation Studies LogP->Chelate Final Comprehensive Physicochemical Profile Spec->Final Thermal->Final Chelate->Final

Caption: A comprehensive workflow for the physicochemical characterization of novel substituted quinolinols.

References

Tautomerism in 3-methyl-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomerism of 3-Methyl-4-Hydroxyquinoline

Abstract

The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities.[1][2] A critical, yet often nuanced, aspect of its chemistry is the phenomenon of tautomerism, specifically the equilibrium between the 4-hydroxy (enol) and 4-oxo (keto) forms. This guide provides an in-depth technical exploration of tautomerism in a representative derivative, 3-methyl-4-hydroxyquinoline. We will dissect the structural equilibrium, elucidate the factors that govern it, present field-proven experimental and computational methodologies for its characterization, and discuss the profound implications of this tautomeric balance on biological activity and drug design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of this fundamental chemical property.

The Core Concept: Keto-Enol Tautomerism in the Quinoline System

Prototropic tautomerism involves the migration of a proton, resulting in two or more interconvertible isomers that exist in a dynamic equilibrium. In the case of 3-methyl-4-hydroxyquinoline, this manifests as an equilibrium between the aromatic enol form (3-methylquinolin-4-ol) and the non-aromatic keto form (3-methylquinolin-4(1H)-one).

The keto tautomer features a carbonyl group (C=O) at the C4 position and a proton on the ring nitrogen (N-H), breaking the aromaticity of the nitrogen-containing ring. Conversely, the enol tautomer possesses a hydroxyl group (-OH) at C4, preserving the aromaticity of both rings. While the enol form benefits from aromatic stabilization, the keto form often predominates, particularly in the solid state and in polar solvents.[3] This preference is a complex interplay of factors including intramolecular and intermolecular interactions, solvent effects, and the inherent stability of the amide-like functionality in the keto form.

Caption: Keto-enol equilibrium in 3-methyl-4-hydroxyquinoline.

Factors Governing the Tautomeric Equilibrium

The position of the keto-enol equilibrium is not static; it is highly sensitive to the molecular environment. Understanding these influences is paramount for predicting molecular behavior in physiological systems and for designing targeted analytical experiments.

Solvent Effects

The choice of solvent can dramatically shift the tautomeric equilibrium. This phenomenon is primarily driven by the solvent's polarity and its ability to form hydrogen bonds.

  • Polar Protic Solvents (e.g., Water, DMSO, Methanol): These solvents can form strong hydrogen bonds with both the N-H and C=O groups of the keto tautomer, leading to its significant stabilization. Consequently, in polar solutions like water and dimethyl sulfoxide (DMSO), the keto form is heavily favored.[3]

  • Non-Polar Aprotic Solvents (e.g., Benzene, Dichloromethane): In these environments, intermolecular hydrogen bonding is minimized. The enol form may be stabilized by intramolecular hydrogen bonding between the 4-OH group and the ring nitrogen. However, for many 4-hydroxyquinolines, the keto form remains the major species even in less polar solvents, though the proportion of the enol form may increase.[4][5]

Table 1: Influence of Solvent Polarity on Tautomeric Preference

Solvent Type Dielectric Constant (ε) Predominant Tautomer Rationale
Water Polar Protic 80.1 Keto Strong H-bond stabilization of C=O and N-H groups.[3]
DMSO Polar Aprotic 46.7 Keto Strong H-bond acceptor stabilizes the N-H group.[3]
Chloroform Weakly Polar 4.8 Keto (major) Reduced stabilization of the keto form compared to polar solvents.

| Benzene | Non-Polar | 2.3 | Keto/Enol | Equilibrium may shift slightly towards the enol form.[4] |

Substituent Effects

Substituents on the quinoline ring can influence the equilibrium electronically and sterically.

  • Hydrogen Bond Acceptors: A substituent at the 3-position that can act as a hydrogen bond acceptor (e.g., an ester group) can stabilize the enol form through the formation of a stable six-membered intramolecular hydrogen-bonded ring.[6][7]

  • Electronic Effects: The 3-methyl group is a weak electron-donating group and has a minimal electronic influence on the tautomeric equilibrium compared to stronger electron-withdrawing or donating groups. Studies on various 3-substituted 2-methyl-quinolin-4(1H)-ones confirm that the keto form overwhelmingly predominates in DMSO, regardless of the electronic nature of the 3-substituent.[8]

Experimental and Computational Characterization

A multi-faceted approach combining spectroscopic and computational methods is essential for unambiguously determining the tautomeric structure and quantifying the equilibrium.

Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis Sample 3-Methyl-4-hydroxyquinoline in selected solvent NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR UVVis UV-Vis Spectroscopy Sample->UVVis IR FTIR Spectroscopy Sample->IR XRay X-Ray Crystallography (Solid State) Sample->XRay Solid Sample Conclusion Determination of Predominant Tautomer & Equilibrium Position NMR->Conclusion UVVis->Conclusion IR->Conclusion XRay->Conclusion DFT DFT Calculations (Gas Phase & PCM) Energy Relative Energy & Stability Prediction DFT->Energy Energy->Conclusion

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 3-Methylquinolin-4-ol via Friedländer-Type Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This application note provides a comprehensive guide for the synthesis of 3-Methylquinolin-4-ol, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] The protocol details a robust Friedländer-type condensation reaction between o-aminobenzaldehyde and ethyl propionate. We present a complete, step-by-step experimental procedure, a thorough discussion of the reaction mechanism, and guidelines for product purification and characterization. Furthermore, this document addresses the inherent instability of o-aminobenzaldehyde and offers an alternative one-pot domino protocol starting from the more stable precursor, o-nitrobenzaldehyde, to enhance reproducibility and yield.[3][4] This guide is intended for researchers and scientists in organic synthesis and pharmaceutical development, providing the necessary technical details to successfully synthesize and validate the target compound.

Part 1: Theoretical Background & Mechanistic Insight

The quinoline ring system is a foundational structure in numerous natural products and pharmacologically active compounds.[5] Among the various synthetic strategies, the Friedländer annulation and its variants represent one of the most direct and versatile methods for constructing the quinoline core.[6][7] This reaction typically involves the condensation of an o-aminoaryl aldehyde or ketone with a compound possessing a reactive α-methylene group.[8][9]

The Challenge: Instability of o-Aminobenzaldehyde

A primary operational challenge in this synthesis is the limited stability of o-aminobenzaldehyde. This reagent is prone to rapid self-condensation, forming complex polymeric materials, which can significantly reduce the yield and complicate purification.[4][10] To mitigate this, o-aminobenzaldehyde should be used immediately after preparation or purification. A superior strategy, which we also outline, involves the in situ generation of the aldehyde from a stable precursor like o-nitrobenzaldehyde, immediately followed by the condensation step.[3]

Reaction Mechanism: A Friedländer-Type Condensation

The synthesis of this compound from o-aminobenzaldehyde and ethyl propionate proceeds via a base-catalyzed, multi-step mechanism that begins with an aldol-type addition followed by an intramolecular cyclization.

  • Enolate Formation: A strong base, such as sodium ethoxide (NaOEt), deprotonates the α-carbon of ethyl propionate to form the corresponding nucleophilic enolate.

  • Aldol Addition: The enolate attacks the electrophilic carbonyl carbon of o-aminobenzaldehyde, forming an alkoxide intermediate.

  • Dehydration: This intermediate readily undergoes dehydration (elimination of a water molecule) to yield a stable, conjugated α,β-unsaturated ester.

  • Intramolecular Cyclization: The amino group then performs a nucleophilic attack on the ester carbonyl carbon. This intramolecular amidation is the key ring-closing step.

  • Tautomerization: The resulting enol form of the product quickly tautomerizes to the more stable keto form, 3-methyl-1H-quinolin-4-one, which is in equilibrium with its 4-hydroxy tautomer.

Reaction_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2-3: Aldol Addition & Dehydration cluster_2 Step 4-5: Cyclization & Tautomerization EtO- EtO⁻ EtProp Ethyl Propionate EtO-->EtProp Enolate Propionate Enolate EtProp->Enolate oABA o-Aminobenzaldehyde Intermediate Unsaturated Ester Intermediate oABA->Intermediate Product_Enol Enol Intermediate Enolate_ref Propionate Enolate Product_Keto This compound (Keto Tautomer) Product_Enol->Product_Keto Intermediate_ref Unsaturated Ester Intermediate

Caption: Proposed mechanism for the synthesis of this compound.

Part 2: Experimental Protocols

Protocol A: Synthesis from o-Aminobenzaldehyde

This protocol assumes the availability of freshly prepared or purified o-aminobenzaldehyde.

Materials and Equipment

  • Reagents: o-Aminobenzaldehyde (≥98%), Ethyl Propionate (≥99%), Anhydrous Ethanol, Sodium metal, Diethyl Ether, Saturated Sodium Bicarbonate solution, Anhydrous Magnesium Sulfate, Hydrochloric Acid (for neutralization).

  • Equipment: Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer/hotplate, nitrogen/argon inlet, oil bath, rotary evaporator, Büchner funnel, standard laboratory glassware.

Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Sodium metal reacts violently with water. Handle with care under an inert atmosphere or mineral oil.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • o-Aminobenzaldehyde is an irritant; avoid inhalation and skin contact.

Step-by-Step Procedure

  • Catalyst Preparation: In a dry 250 mL three-neck flask under a nitrogen atmosphere, add 80 mL of anhydrous ethanol. Carefully add small, freshly cut pieces of sodium metal (2.3 g, 100 mmol) in portions to control the exothermic reaction. Stir until all the sodium has dissolved to form a clear solution of sodium ethoxide.

  • Reaction Setup: Equip the flask with a reflux condenser and a dropping funnel. Add ethyl propionate (12.3 mL, 120 mmol) to the sodium ethoxide solution and stir for 15 minutes at room temperature.

  • Reactant Addition: Dissolve o-aminobenzaldehyde (12.1 g, 100 mmol) in 40 mL of anhydrous ethanol. Add this solution dropwise to the reaction mixture over 30 minutes using the dropping funnel.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 80-85 °C) using an oil bath. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 9:1 Dichloromethane:Methanol). The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by slowly adding 2M HCl until the pH is approximately 7.

  • Isolation: Remove the ethanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add 100 mL of water and extract with diethyl ether or ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL), and then with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Recrystallization: Recrystallize the crude solid from an ethanol/water mixture to afford pure this compound as a crystalline solid.

Protocol B: Domino Synthesis from o-Nitrobenzaldehyde

This preferred one-pot method avoids the isolation of unstable o-aminobenzaldehyde.[3][4]

Additional Materials

  • o-Nitrobenzaldehyde (≥98%), Iron powder (<100 mesh), Acetic Acid.

Step-by-Step Procedure

  • Reduction: In a 500 mL round-bottom flask, suspend o-nitrobenzaldehyde (15.1 g, 100 mmol) and iron powder (16.8 g, 300 mmol) in 200 mL of 80% aqueous acetic acid.

  • In Situ Formation: Heat the mixture to 80 °C with vigorous stirring for 1-2 hours. Monitor the reduction by TLC until the o-nitrobenzaldehyde spot disappears. The mixture contains the in situ generated o-aminobenzaldehyde.

  • Condensation: Cool the mixture to 40-50 °C. Add ethyl propionate (15.4 mL, 150 mmol) and piperidine (2 mL) as a catalyst directly to the flask.

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C) for 6-8 hours.

  • Work-up and Isolation: Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts, washing the pad with ethanol. Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Purification: Concentrate the neutralized solution in vacuo to remove ethanol. The precipitated crude product can be collected by filtration, washed with cold water, and then recrystallized as described in Protocol A.

Experimental_Workflow cluster_A Protocol A cluster_B Protocol B (Domino) A1 Prepare NaOEt Catalyst A2 Add Ethyl Propionate A1->A2 A3 Add o-Aminobenzaldehyde A2->A3 A4 Reflux (4-6h) A3->A4 Workup Reaction Work-up (Neutralize, Extract) A4->Workup B1 Reduce o-Nitrobenzaldehyde (Fe / Acetic Acid) B2 Add Ethyl Propionate & Piperidine B1->B2 B3 Reflux (6-8h) B2->B3 B3->Workup Purify Purification (Recrystallization) Workup->Purify Analyze Characterization (NMR, MS, MP) Purify->Analyze

Caption: Experimental workflow for the synthesis of this compound.

Part 3: Data Analysis and Characterization

Expected Results

The following table summarizes the typical reaction parameters and expected outcomes for Protocol A.

ParameterValue
o-Aminobenzaldehyde 100 mmol (12.1 g)
Ethyl Propionate 120 mmol (12.3 mL)
Sodium Ethoxide 100 mmol (from 2.3 g Na)
Solvent (Ethanol) 120 mL
Reaction Temperature ~80-85 °C (Reflux)
Reaction Time 4-6 hours
Expected Yield 65-75%
Appearance Off-white to pale yellow solid

Physicochemical and Spectroscopic Data

Product identity and purity should be confirmed using standard analytical techniques. Literature data for 3-methyl-1H-quinolin-4-one is provided for comparison.[11][12]

  • Molecular Formula: C₁₀H₉NO

  • Molecular Weight: 159.19 g/mol

  • Melting Point: >300 °C (decomposes)

  • ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) 11.5 (s, 1H, NH), 8.1 (d, 1H), 7.7 (t, 1H), 7.5 (d, 1H), 7.3 (t, 1H), 7.2 (s, 1H, H-2), 2.0 (s, 3H, CH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) 175.0 (C=O), 140.0, 138.5, 131.0, 125.0, 123.5, 121.0, 118.0, 115.0, 15.0 (CH₃).

  • HRMS (ESI): m/z [M+H]⁺ calcd for C₁₀H₁₀NO: 160.0757; found: 160.0759.

Part 4: Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst (moisture contamination).Ensure anhydrous conditions; use freshly opened solvent and freshly cut sodium.
Decomposition of o-aminobenzaldehyde.Use freshly prepared starting material or switch to the domino protocol (Protocol B).
Dark, Tarry Product Self-condensation of o-aminobenzaldehyde.Add the aldehyde solution slowly to the enolate mixture. Consider running the reaction at a slightly lower temperature for a longer duration.
Incomplete Reaction Insufficient reaction time or temperature.Ensure proper reflux is maintained. Extend reaction time and monitor by TLC.
Purification Issues Contamination with starting materials or byproducts.Ensure complete neutralization during work-up. Perform a second recrystallization or consider column chromatography if needed.

Conclusion

This application note provides two effective and detailed protocols for the synthesis of this compound. The direct condensation method is straightforward, while the domino synthesis from o-nitrobenzaldehyde offers a more robust and scalable alternative by circumventing the challenges associated with the unstable o-aminobenzaldehyde intermediate. The information presented, from mechanistic theory to practical troubleshooting, equips researchers with the necessary tools to confidently execute this synthesis and obtain the target compound in high purity and good yield for further application in research and development.

References

  • Frontiers in Chemistry. (2022). Transition-metal-free approach to quinolines via direct oxidative cyclocondensation reaction of N,N-dimethyl enaminones with o-aminobenzyl alcohols. Frontiers. [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Wiley Online Library. [Link]

  • National Institutes of Health. (2022). Transition-metal-free approach to quinolines via direct oxidative cyclocondensation reaction of N,N-dimethyl enaminones with o-aminobenzyl alcohols. [Link]

  • ResearchGate. (2019). Base-mediated synthesis of quinolines: an unexpected cyclization reaction between 2-aminobenzylalcohol and ketones. [Link]

  • National Institutes of Health. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. [Link]

  • PrepChem. (n.d.). Synthesis of o-aminobenzaldehyde. [Link]

  • Semantic Scholar. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • MDPI. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • National Institutes of Health. (2018). N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones. [Link]

  • National Institutes of Health. (2023). Different catalytic approaches of Friedländer synthesis of quinolines. [Link]

  • ResearchGate. (2011). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. [Link]

  • National Institutes of Health. (2024). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]

  • Organic Syntheses. (n.d.). o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. [Link]

  • Patsnap. (2015). Method for efficiently and rapidly synthesizing o-amino benzaldehyde.
  • Organic Syntheses. (n.d.). o-AMINOBENZALDEHYDE. [Link]

  • PubMed. (2022). Evaluation of Biological Activities of Quinone-4-oxoquinoline Derivatives against Pathogens of Clinical Importance. [Link]

  • MDPI. (2024). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. [Link]

  • National Institutes of Health. (2012). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. [Link]

  • MDPI. (2024). Organic Compounds with Biological Activity. [Link]

  • SpectraBase. (n.d.). 3-Iodo-1-methyl-2-phenylquinolin-4(1H)-one - Optional[MS (GC)] - Spectrum. [Link]

Sources

Conrad-Limpach synthesis for 6-Iodo-3-methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Conrad-Limpach Synthesis of 6-Iodo-3-methylquinolin-4-ol

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the synthesis of 6-Iodo-3-methylquinolin-4-ol, a valuable heterocyclic scaffold in medicinal chemistry and drug development. We will delve into the principles of the Conrad-Limpach synthesis, offering a detailed, field-proven protocol that emphasizes not just the procedural steps but the underlying chemical rationale. This guide is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible method for accessing this class of compounds.

Introduction: The Significance of Quinolines and the Conrad-Limpach Approach

Quinoline derivatives are a cornerstone of pharmaceutical chemistry, forming the structural basis for a wide range of therapeutic agents, including antimalarials, antibacterials, and anticancer drugs.[1][2] The introduction of a halogen, such as iodine, at the C-6 position provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, making 6-Iodo-3-methylquinolin-4-ol a particularly strategic intermediate.

The Conrad-Limpach synthesis, first reported in 1887, remains a powerful and classical method for constructing the 4-hydroxyquinoline (or 4-quinolone) core.[3][4][5] It proceeds via a two-stage process: the initial condensation of an aniline with a β-ketoester to form an enamine intermediate, followed by a high-temperature thermal cyclization.[4] This guide will meticulously detail this transformation for the specific synthesis of 6-Iodo-3-methylquinolin-4-ol from 4-iodoaniline and ethyl 2-methylacetoacetate.

Reaction Principle and Mechanism

The overall transformation involves the condensation of 4-iodoaniline with ethyl 2-methylacetoacetate. The reaction is bifurcated into two key stages: enamine formation and thermal cyclization.

  • Enamine Formation : The aromatic amine (4-iodoaniline) attacks the ketone carbonyl of the β-ketoester. This step is often catalyzed by a trace amount of acid and results in the formation of a stable β-enamino ester intermediate after dehydration.[3]

  • Thermal Cyclization : This is the rate-determining and most critical step.[3] The enamine intermediate undergoes an intramolecular electrocyclic ring closure at very high temperatures (typically ~250 °C).[4] This high energy barrier is necessary to overcome the temporary loss of aromaticity in the aniline ring during the cyclization.[6] The subsequent elimination of ethanol yields the final quinolinol product, which exists in a tautomeric equilibrium with its 4-quinolone form.[3]

G cluster_reactants Starting Materials Iodoaniline 4-Iodoaniline Condensation Step 1: Condensation (Acid catalyst, ~80-100°C) Iodoaniline->Condensation Ketoester Ethyl 2-methylacetoacetate Ketoester->Condensation Intermediate Enamine Intermediate (Ethyl 3-(4-iodoanilino)-2-methylbut-2-enoate) Cyclization Step 2: Thermal Cyclization (High-boiling solvent, ~250°C) Intermediate->Cyclization Cyclized Cyclized Intermediate Product 6-Iodo-3-methylquinolin-4-ol (Final Product) Cyclized->Product - Ethanol Condensation->Intermediate - H₂O Cyclization->Cyclized Electrocyclic Ring Closure G cluster_step1 Part A: Enamine Formation cluster_step2 Part B: Thermal Cyclization cluster_step3 Part C: Work-up & Purification Reactants 1. Mix 4-Iodoaniline & Ethyl 2-methylacetoacetate in Ethanol + H₂SO₄ Reflux 2. Reflux for 2-3 hours Reactants->Reflux Evaporate 3. Evaporate Solvent Reflux->Evaporate AddIntermediate 5. Add Enamine Intermediate Dropwise Evaporate->AddIntermediate Crude Intermediate HeatSolvent 4. Heat Dowtherm A to 250°C HeatSolvent->AddIntermediate Cyclize 6. Maintain at 250°C for 30 min AddIntermediate->Cyclize Cool 7. Cool and Precipitate in Hexanes Cyclize->Cool Filter 8. Filter and Wash Solid Cool->Filter Recrystallize 9. Recrystallize from Acetic Acid or Ethanol Filter->Recrystallize Characterize 10. Characterize Final Product (NMR, MS, MP) Recrystallize->Characterize

Sources

Application Notes and Protocols for the Quantitative Analysis of 3-Methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the accurate quantification of 3-Methylquinolin-4-ol (3-MQ-4-ol), a quinoline derivative of significant interest in pharmaceutical research and development. This document is intended for researchers, analytical scientists, and drug development professionals, offering a deep dive into various analytical methodologies. The protocols herein are designed to be robust and self-validating, grounded in established scientific principles and regulatory standards. We will explore High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, providing not just procedural steps but also the underlying scientific rationale for experimental choices.

Introduction: The Significance of this compound Quantification

This compound, a member of the quinolin-4-one class, represents a core structural motif in numerous biologically active compounds. Its derivatives have been investigated for a range of therapeutic applications, and 3-MQ-4-ol itself may appear as a key intermediate, metabolite, or impurity in drug synthesis and metabolism studies. Therefore, the ability to accurately and reliably quantify this compound in various matrices, from bulk active pharmaceutical ingredients (APIs) to complex biological fluids, is paramount for ensuring product quality, safety, and for understanding pharmacokinetic and pharmacodynamic profiles.

This guide is structured to provide a multi-tiered analytical approach, recognizing that the choice of method is contingent on the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix complexity. Each presented method is accompanied by a detailed protocol and a discussion of its principles and validation considerations, adhering to the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedure validation.[1][2][3][4][5]

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for analytical method development.

PropertyValueSource
Molecular FormulaC₁₀H₉NOPubChem[6]
Molecular Weight159.18 g/mol PubChem[6]
AppearanceSolid (typical)BLD Pharm[7]
StorageSealed in dry, room temperatureBLD Pharm[7]
Predicted XlogP1.9PubChem[6]

Note: The tautomeric equilibrium between the -ol and the -one form (3-methyl-1H-quinolin-4-one) should be considered, with the keto form generally predominating in solution.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely accessible technique for the quantification of chromophoric compounds like this compound. It is particularly well-suited for the analysis of bulk material, process intermediates, and formulated products where concentration levels are relatively high.

Principle of the Method

Reversed-phase HPLC separates compounds based on their hydrophobicity. This compound, with its moderate polarity, is retained on a nonpolar stationary phase (e.g., C18) and eluted with a polar mobile phase. The concentration of the analyte is determined by measuring its absorbance at a specific UV wavelength, which should correspond to a maximum in its absorption spectrum to ensure sensitivity.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

Chromatographic Conditions (Starting Point):

ParameterConditionRationale
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic AcidThe organic modifier and its ratio to the aqueous phase are optimized for retention time and peak shape. Formic acid improves peak symmetry and provides a consistent pH.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Injection Volume 10 µLCan be adjusted based on concentration and sensitivity requirements.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
UV Detection Determine λmax by scanning a standard solution (typically in the 250-340 nm range for quinolones)Detection at the wavelength of maximum absorbance provides the highest sensitivity.

Procedure:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (Bulk Drug): Accurately weigh a quantity of the sample powder equivalent to 10 mg of this compound, dissolve in 10 mL of methanol, and then dilute with the mobile phase to the desired concentration. Filter through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solutions.

Method Validation (as per ICH Q2(R2))

A full validation should be performed to ensure the method is fit for its intended purpose.

ParameterTypical Acceptance Criteria
Specificity The analyte peak should be free from interference from excipients, impurities, or degradation products.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.
Accuracy 98.0% to 102.0% recovery.
Precision (Repeatability & Intermediate) RSD ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1.
Robustness Insensitive to small, deliberate changes in method parameters (e.g., mobile phase composition, pH, flow rate).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[1][2][4][5][8]

Principle of the Method

LC-MS/MS combines the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically via electrospray ionization - ESI), and a specific precursor ion (e.g., [M+H]⁺) is selected in the first quadrupole. This ion is then fragmented in a collision cell, and a specific product ion is monitored in the second quadrupole. This Multiple Reaction Monitoring (MRM) provides exceptional specificity, minimizing interference from matrix components.

Experimental Protocol: LC-MS/MS

Instrumentation:

  • UPLC or HPLC system

  • Tandem quadrupole mass spectrometer with an ESI source

Materials:

  • This compound reference standard

  • Internal Standard (IS) - a structurally similar compound, preferably a stable isotope-labeled version of the analyte.

  • Acetonitrile and Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation reagents (e.g., acetonitrile).

Sample Preparation (Plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions (Starting Point):

ParameterConditionRationale
Column C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)Smaller particle sizes and column dimensions are suitable for the lower flow rates used in LC-MS.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidGradient elution (e.g., 5-95% B over 5 minutes)A gradient is often necessary to elute the analyte with good peak shape and to clean the column of more hydrophobic matrix components. Formic acid aids in protonation for positive ion ESI.
Flow Rate 0.3 - 0.5 mL/minAppropriate for 2.1 mm ID columns and compatible with ESI.
Injection Volume 5 µL
Ionization Mode ESI PositiveQuinolone compounds generally ionize well in positive mode.
MRM Transitions To be determined by infusing a standard solution. For 3-MQ-4-ol (MW 159.18), the precursor would likely be m/z 160.2 [M+H]⁺. Product ions would need to be identified.This is the key to the selectivity and sensitivity of the method.
Cone Voltage & Collision Energy To be optimized for each MRM transitionMaximizes the signal for the specific analyte and product ion.
Data Analysis and Validation

The concentration of this compound is determined from a calibration curve constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The validation will follow regulatory guidelines for bioanalytical method validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For compounds with polar functional groups like the hydroxyl group in this compound, derivatization is often necessary to increase volatility and improve chromatographic performance.[6][9][10][11]

Principle of the Method

The sample is injected into a heated port where it is vaporized and carried by an inert gas through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact - EI), fragmented, and detected. The resulting mass spectrum provides a "fingerprint" for identification, and the total ion current or extracted ion chromatogram can be used for quantification.

Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph with a capillary column inlet

  • Mass spectrometer detector

Materials:

  • This compound reference standard

  • Derivatization reagent (e.g., BSTFA with 1% TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

  • Extraction solvent (e.g., ethyl acetate)

Derivatization (Silylation):

  • Evaporate the sample extract to dryness.

  • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions (Starting Point):

ParameterConditionRationale
Column DB-5ms or similar nonpolar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)Provides good separation for a wide range of compounds.
Carrier Gas Helium at a constant flow of 1 mL/minInert and provides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures rapid vaporization of the derivatized analyte.
Oven Program Start at 100°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 minA typical temperature program to separate compounds with varying boiling points.
Ion Source Temp. 230 °CStandard temperature for EI ionization.
MS Mode Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification)SIM mode offers higher sensitivity by monitoring only specific ions of the analyte.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of this compound in simple solutions, such as during dissolution testing or for purity checks of the bulk drug, provided there are no interfering substances that absorb in the same wavelength range.[12][13][14][15][16]

Principle of the Method

This technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a solution of this compound at its wavelength of maximum absorbance (λmax), its concentration can be determined by comparison to a calibration curve.

Experimental Protocol: UV-Vis Spectrophotometry

Instrumentation:

  • UV-Vis spectrophotometer (double beam recommended)

  • Matched quartz cuvettes (1 cm path length)

Materials:

  • This compound reference standard

  • Solvent (e.g., methanol, ethanol, or a suitable buffer)

Procedure:

  • Determine λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution across the UV-Vis range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance.

  • Prepare Standard Solutions: From a stock solution, prepare a series of dilutions to cover a linear absorbance range (typically 0.1 to 1.0 absorbance units).

  • Generate Calibration Curve: Measure the absorbance of each standard solution at the predetermined λmax, using the solvent as a blank. Plot absorbance versus concentration.

  • Measure Sample: Prepare the sample solution in the same solvent, ensuring the concentration falls within the linear range of the calibration curve. Measure its absorbance at λmax.

  • Calculate Concentration: Determine the concentration of the sample from the calibration curve.

Method Selection and Comparison

The choice of analytical method is dictated by the specific needs of the study.

MethodSensitivitySelectivityThroughputCostPrimary Application
HPLC-UV ModerateGoodHighLowQuality control, purity assessment, formulated products.
LC-MS/MS Very HighExcellentHighHighBioanalysis (plasma, urine), trace impurity analysis.
GC-MS HighVery GoodModerateModerateAnalysis of volatile impurities or when derivatization is feasible.
UV-Vis LowLow-ModerateVery HighVery LowSimple purity checks, dissolution testing, high-concentration samples.

Experimental Workflows

HPLC/LC-MS Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weighing B Dissolution & Dilution A->B C Filtration (HPLC) / Extraction (LC-MS) B->C D HPLC/UPLC Injection C->D E Chromatographic Separation (C18 Column) D->E F Detection (UV or MS/MS) E->F G Peak Integration F->G H Calibration Curve Construction G->H I Quantification H->I

Caption: Workflow for HPLC and LC-MS/MS analysis.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample Extraction B Drying A->B C Derivatization (e.g., Silylation) B->C D GC Injection C->D E Separation (Capillary Column) D->E F MS Detection (EI, Scan/SIM) E->F G Peak Identification & Integration F->G H Quantification G->H

Caption: Workflow for GC-MS analysis.

Conclusion

This application note provides a comprehensive overview and detailed starting protocols for the quantification of this compound using four distinct analytical techniques. The selection of the most appropriate method will depend on the specific analytical challenge, including the sample matrix, required sensitivity, and available instrumentation. While the provided protocols are based on sound scientific principles and data from related compounds, it is imperative that any method intended for routine use undergoes a thorough validation process as outlined by ICH guidelines to ensure its suitability and reliability.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2005. [Link]

  • ICH Guideline Q2(R2) on Validation of Analytical Procedures. European Medicines Agency. 2022. [Link]

  • ICH releases draft guidelines on analytical method development. RAPS. 2022. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. 2023. [Link]

  • Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones for application in bacterial cell culture and lung tissue. PubMed. 2020. [Link]

  • Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. PubMed. 2009. [Link]

  • HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). PMC - NIH. [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. [Link]

  • Rapid Determination of Quinoline and 2-hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. PubMed. 2011. [Link]

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate. 2025. [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. [Link]

  • This compound (C10H9NO). PubChemLite. [Link]

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate. [Link]

  • New insights into bioactive Ga( iii ) hydroxyquinolinate complexes from UV-vis, fluorescence and multinuclear high-field NMR studies. Dalton Transactions (RSC Publishing). 2025. [Link]

  • UV-Vis absorption spectra of Q-2 (a) recorded at different pH values in... ResearchGate. [Link]

  • A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS. Cannabis Science and Technology. 2020. [Link]

  • Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia. 2021. [Link]

  • Novel analytical method development and validation for the determination of residual solvents in amlodipine besylate by gas. Der Pharma Chemica. [Link]

  • Formal chemical stability analysis and solubility analysis of artesunate and hydroxychloroquinine for development of parenteral dosage form. ResearchGate. 2025. [Link]

  • Analytical procedures for quality control of pharmaceuticals in terms of residual solvents content. MOST Wiedzy. [Link]

Sources

A Robust HPLC Method for the Purity Analysis of Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of related substances in quinolinone derivatives. Quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmaceutical compounds.[1] Ensuring their chemical purity is paramount for the safety, efficacy, and stability of active pharmaceutical ingredients (APIs). This document provides a detailed protocol, explains the scientific rationale behind the method development choices, and outlines a thorough validation strategy in accordance with the International Council for Harmonisation (ICH) guidelines.[2]

Introduction: The Significance of Quinolinone Purity

The quinoline and quinolinone ring systems are fundamental components in a vast array of biologically active compounds, exhibiting properties that range from antibacterial and antimalarial to anticancer and anti-inflammatory.[1][3][4] The synthesis of these complex molecules can often result in the formation of impurities, including starting materials, by-products, and degradation products.[5] Regulatory authorities mandate strict control over these impurities. Therefore, a reliable, specific, and validated analytical method is not merely a quality control requirement but a critical component of the drug development process.[6]

Reversed-phase HPLC (RP-HPLC) is the gold standard for purity analysis due to its high resolution, sensitivity, and reproducibility.[7] This application note presents a gradient RP-HPLC method designed to separate the main quinolinone derivative from its potential process- and degradation-related impurities.

Chromatographic Principles and Method Development

The development of a successful HPLC method hinges on understanding the physicochemical properties of the analyte and leveraging them to achieve optimal separation.

Stationary Phase Selection: The C18 Column

A C18 (octadecylsilane) column is the most versatile and widely used stationary phase in reversed-phase chromatography, making it an excellent starting point.[8] Its long alkyl chains provide strong hydrophobic retention, which is ideal for the separation of aromatic heterocyclic compounds like quinolinones.[9] To mitigate undesirable interactions, it is crucial to use a modern, high-purity, end-capped C18 column. This minimizes the accessible residual silanol groups on the silica surface, which can cause significant peak tailing with basic compounds like many quinolinone derivatives.[10]

Mobile Phase Optimization

The mobile phase is a critical parameter for controlling retention and selectivity.

  • Organic Modifier : Acetonitrile is generally preferred over methanol for quinolone analysis as it offers lower viscosity (resulting in lower backpressure) and a lower UV cutoff, which is advantageous for detection at low wavelengths.[10] However, methanol can provide different selectivity and may be a useful alternative if co-elution is observed.[10]

  • Aqueous Phase & pH Control : Peak tailing for quinolones is often caused by interactions between the basic nitrogen atoms in the molecule and acidic residual silanols on the stationary phase.[10] By operating the mobile phase at a low pH (e.g., 2.5-3.5) using an acidifier like formic acid or phosphoric acid, the ionization of these silanol groups is suppressed.[10][11] This ensures that the primary retention mechanism is hydrophobic partitioning, leading to sharper, more symmetrical peaks.

  • Gradient Elution : Purity analysis often involves separating a high-concentration main peak from very low-concentration impurities with a wide range of polarities. A gradient elution, where the proportion of the organic solvent is increased over time, is ideal for this purpose.[10][12] It allows for the elution of highly retained impurities in a reasonable time while ensuring good resolution of early-eluting polar impurities.

Detection Wavelength

Quinoline derivatives typically exhibit strong UV absorbance due to their conjugated aromatic ring system. A photodiode array (PDA) detector is highly recommended as it allows for the monitoring of multiple wavelengths simultaneously and for peak purity analysis.[13] A common starting wavelength is 254 nm, though the optimal wavelength should be determined by examining the UV spectrum of the main analyte to find its absorption maximum (λ-max).[5][14]

Experimental Protocol: Purity Determination

This protocol provides a detailed, step-by-step methodology for analyzing the purity of a quinolinone derivative sample.

Instrumentation and Materials
  • HPLC System : A system equipped with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

  • Column : C18, 4.6 x 150 mm, 5 µm (or smaller particle size for UHPLC systems).

  • Reagents : HPLC-grade acetonitrile, HPLC-grade water, and formic acid (~99% purity).

  • Standard : A well-characterized reference standard of the quinolinone derivative.

Preparation of Solutions
  • Mobile Phase A (Aqueous) : 0.1% Formic Acid in Water. To prepare 1 L, add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly. Degas before use.[7]

  • Mobile Phase B (Organic) : 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix thoroughly. Degas before use.[7]

  • Diluent : A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v) is often a suitable diluent to ensure compatibility with the initial mobile phase conditions.

  • Reference Standard Solution : Accurately weigh and dissolve the reference standard in the diluent to obtain a final concentration of approximately 1.0 mg/mL.

  • Sample Solution : Prepare the sample to be tested at the same concentration as the Reference Standard Solution (1.0 mg/mL) using the diluent.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA Detector, 254 nm (or λ-max of the main peak)
Injection Volume 10 µL
Analysis Workflow
  • System Equilibration : Equilibrate the HPLC system with the initial mobile phase composition (20% B) for at least 30 minutes or until a stable baseline is achieved.[10]

  • System Suitability Test (SST) : Perform five replicate injections of the Reference Standard Solution. The system is deemed suitable for analysis only if the SST criteria (see Table 2) are met.[15]

  • Analysis Sequence : Inject the diluent (as a blank), followed by the Reference Standard Solution, and then the Sample Solution(s).

  • Data Processing : Integrate all peaks in the chromatograms. Identify the main peak and any impurity peaks. Calculate the percentage of each impurity using the area normalization method (assuming the response factor of the impurities is the same as the main analyte).

% Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100

Method Validation: A Self-Validating System

Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[16] The following parameters must be assessed according to ICH Q2(R1) guidelines.[17]

Specificity (Stability-Indicating Nature)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[16][17] This is arguably the most critical validation parameter for a purity method.

To prove specificity, a forced degradation study is performed.[18] The drug substance is subjected to stress conditions more severe than accelerated stability testing to produce degradation products.[19]

  • Protocol : Expose the drug substance (in solid and solution form) to:

    • Acid Hydrolysis : 0.1 M HCl at 60 °C.[19]

    • Base Hydrolysis : 0.1 M NaOH at 60 °C.

    • Oxidation : 3% H₂O₂ at room temperature.[19]

    • Thermal Stress : 80 °C in an oven.[19]

    • Photolytic Stress : Expose to UV and visible light (ICH Q1B).[18]

The stressed samples are then analyzed. The method is considered "stability-indicating" if the degradation products are well-resolved from the main peak and from each other, and if peak purity analysis (using a PDA detector) confirms that the main peak is spectrally pure in all conditions.[19]

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters, a brief methodology, and typical acceptance criteria.

Parameter Methodology Typical Acceptance Criteria
System Suitability Five replicate injections of the standard solution.[15]Tailing Factor: ≤ 2.0[20]Theoretical Plates (N): > 2000[21]%RSD of Peak Area: ≤ 2.0%[20]
Linearity Analyze a minimum of five concentrations across a specified range (e.g., from the Limit of Quantitation to 150% of the specification limit for an impurity).[17]Correlation Coefficient (r²): ≥ 0.998
Accuracy Analyze samples (drug substance or product) spiked with known amounts of impurities at three concentration levels (e.g., 50%, 100%, 150% of the specification limit), in triplicate.[17]Recovery: 80.0% to 120.0% for each impurity.
Precision Repeatability (Intra-assay): Six determinations of the same sample at 100% of the test concentration.[17]Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument.%RSD: Should not exceed the established limit (e.g., ≤ 10.0% for impurities). Results from intermediate precision should be statistically compared to repeatability results.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the linearity curve.[21]Report the value.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the linearity curve.[21]The LOQ should be at or below the reporting threshold for impurities.
Robustness Intentionally vary critical method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2 units) and assess the impact on the results, particularly on critical separations.The system suitability parameters must be met under all varied conditions, and the results should not be significantly affected.

Visualizations: Workflow and Logic

Visual diagrams help clarify complex processes and relationships.

HPLC_Purity_Analysis_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Reporting prep_mp Prepare Mobile Phases & Diluent prep_std Prepare Reference Standard Solution prep_mp->prep_std prep_sample Prepare Sample Solution prep_std->prep_sample equil System Equilibration prep_sample->equil sst System Suitability Test (SST) equil->sst inject Inject Blank, Standard, & Samples sst->inject process Integrate Peaks & Process Chromatograms sst->process If SST Passes calc Calculate % Area for Each Impurity process->calc report Generate Final Report calc->report

Sources

Application Notes and Protocols for In Vitro Cytotoxicity Assaying of Quinolinones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Quinolinones

Quinolinones represent a broad class of heterocyclic compounds that are of significant interest in drug discovery due to their diverse biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2][3] The core chemical scaffold of quinolinones is amenable to a wide range of chemical modifications, allowing for the generation of extensive compound libraries with the potential to yield novel therapeutic agents. However, this structural diversity also necessitates a thorough evaluation of their cytotoxic profiles to identify compounds with selective toxicity towards cancer cells while minimizing harm to healthy tissues.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for conducting in vitro cytotoxicity assays of quinolinones. We will delve into the mechanistic basis of commonly employed assays, provide detailed, step-by-step protocols, and offer insights into data interpretation and troubleshooting, ensuring the generation of robust and reliable data.

Choosing the Right Tool: A Guide to Cytotoxicity Assays

The selection of an appropriate cytotoxicity assay is paramount and depends on the specific research question and the anticipated mechanism of action of the quinolinone compounds. Here, we detail two widely used and complementary assays: the AlamarBlue™ (Resazurin) assay for assessing metabolic activity and the Lactate Dehydrogenase (LDH) assay for evaluating membrane integrity.

AlamarBlue™ (Resazurin) Assay: A Reporter of Cellular Respiration

The AlamarBlue™ assay is a sensitive and non-destructive method to quantify cell viability by measuring the metabolic activity of living cells.[4][5][6] The active ingredient, resazurin, is a cell-permeable, non-fluorescent, and blue-colored dye. In viable, metabolically active cells, intracellular reductases, primarily located in the mitochondria, reduce resazurin to the highly fluorescent, pink-colored resorufin.[7] The amount of resorufin produced is directly proportional to the number of viable cells.[6]

Scientific Rationale: This assay is particularly useful for obtaining a dynamic view of cell health over time, as it is non-lytic and the reagent is not toxic to cells.[5] A decrease in the rate of resazurin reduction in quinolinone-treated cells compared to untreated controls indicates a loss of metabolic activity, a hallmark of cytotoxicity.

Lactate Dehydrogenase (LDH) Assay: A Marker of Cell Membrane Damage

The LDH assay is a classic method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8][9] LDH is a stable cytosolic enzyme that is rapidly released upon loss of plasma membrane integrity, a key feature of necrosis and late-stage apoptosis.[9][10] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) into a colored formazan product.[11] The amount of formazan formed, measured colorimetrically, is directly proportional to the amount of LDH released and, consequently, the extent of cell lysis.[10][11]

Scientific Rationale: This assay provides a direct measure of cell membrane damage, offering a distinct endpoint from metabolic assays. It is particularly valuable for detecting necrotic cell death induced by quinolinone compounds.

Experimental Design and Workflow

A well-structured experimental design is crucial for obtaining meaningful and reproducible results. The following workflow provides a general framework for assessing the cytotoxicity of quinolinones.

Cytotoxicity Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Line Selection & Culture Compound_Prep 2. Quinolinone Stock Solution Preparation Cell_Seeding 3. Cell Seeding in 96-well Plates Compound_Prep->Cell_Seeding Compound_Treatment 4. Treatment with Quinolinone Dilutions Cell_Seeding->Compound_Treatment Incubation 5. Incubation (24, 48, 72 hours) Compound_Treatment->Incubation Assay_Addition 6. Addition of Assay Reagent (AlamarBlue or LDH) Incubation->Assay_Addition Measurement 7. Absorbance/ Fluorescence Reading Assay_Addition->Measurement Data_Processing 8. Data Normalization & Calculation Measurement->Data_Processing IC50_Determination 9. IC50 Value Determination Data_Processing->IC50_Determination Quinolinone_Cytotoxicity_Pathway cluster_stimulus Stimulus cluster_cellular Cellular Response cluster_pathway Signaling Pathway cluster_outcome Outcome Quinolinone Quinolinone Compound ROS ↑ Reactive Oxygen Species (ROS) Quinolinone->ROS DNA_Damage DNA Damage Quinolinone->DNA_Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis (Caspase Activation) DNA_Damage->Apoptosis Mitochondria->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Simplified overview of potential quinolinone-induced cytotoxicity pathways.

Troubleshooting Common Issues

Issue Possible Cause Solution
High variability between replicates Inconsistent cell seeding, pipetting errors.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting techniques. [12]
Low absorbance/fluorescence signal Low cell number, insufficient incubation time with the reagent.Optimize cell seeding density. Increase the incubation time with the assay reagent. [12][13]
High background in AlamarBlue™ assay Contamination (bacterial or fungal), prolonged exposure of the reagent to light.Visually inspect plates for contamination. Protect the AlamarBlue™ reagent from light. [12]
High spontaneous LDH release Poor cell health, overly harsh handling of cells.Use healthy, log-phase cells. Handle cells gently during medium changes and reagent additions.
Compound interference Quinolinone is colored or fluorescent.Run a control with the compound in cell-free medium to quantify its intrinsic absorbance or fluorescence and subtract this value from the experimental wells.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the in vitro cytotoxicity assessment of quinolinone compounds. By employing a combination of assays that probe different cellular functions, researchers can gain a comprehensive understanding of the cytotoxic potential and selectivity of their novel compounds. Careful experimental design, adherence to detailed protocols, and thoughtful data interpretation are essential for advancing the development of safe and effective quinolinone-based therapeutics.

References

  • Allevi. (n.d.). AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols. Retrieved from [Link]

  • Bio-Rad. (n.d.). What is alamarBlue?. Retrieved from [Link]

  • G-Biosciences. (n.d.). AlamarBlue Cell Viability Assay Reagent. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Alamar Blue assay optimization to minimize drug interference and inter-assay viability. Retrieved from [Link]

  • ATCC. (2012). ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines.
  • O'Brien, P. J. (1991). Molecular mechanisms of quinone cytotoxicity. Chemico-biological interactions, 80(1), 1–41. Retrieved from [Link]

  • Braidy, N., et al. (2009). Mechanism for Quinolinic Acid Cytotoxicity in Human Astrocytes and Neurons. Neurotoxicity research, 16(1), 78–87. Retrieved from [Link]

  • YouTube. (2025). Lecture 18: In vitro Cytotoxicity Analysis. Retrieved from [Link]

  • On Science. (n.d.). ATCC ANIMAL CELL CULTURE GUIDE. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • National Institutes of Health. (2021). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. Retrieved from [Link]

  • Brieflands. (n.d.). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • CliniSciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]

  • National Institutes of Health. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • Sciforum. (n.d.). Evaluation of cytotoxic activity of small aminated quinolinequinones in vitro as anti cancer molecules. Retrieved from [Link]

  • National Institutes of Health. (2021). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. Retrieved from [Link]

  • National Institutes of Health. (2023). Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. Retrieved from [Link]

  • protocols.io. (2023). MTT (Assay protocol. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxic activity of the tested compounds on different cell lines.... Retrieved from [Link]

  • Avicenna Journal of Medical Biotechnology. (2014). Synthesis and Cytotoxicity Study of New Cyclopenta [b] quinoline-1,8-dione Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinine. Retrieved from [Link]

Sources

Harnessing the 3-Methylquinolin-4-ol Scaffold for Next-Generation Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core in Modern Medicinal Chemistry

The quinoline scaffold stands as a "privileged structure" in the landscape of medicinal chemistry, its versatile framework forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1] From the historical anti-malarial quinine to contemporary anti-cancer agents, the quinoline nucleus has consistently demonstrated its capacity for potent and selective interactions with diverse biological targets.[2][3] Among the various quinoline isomers, the 3-methylquinolin-4-ol moiety presents a particularly attractive starting point for the design of novel therapeutics. Its inherent structural features, including a hydrogen bond donor/acceptor system and a modifiable aromatic core, provide a rich canvas for synthetic elaboration and optimization of pharmacological properties.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for utilizing the this compound scaffold in drug design. We will delve into the synthetic strategies for accessing this core, methodologies for its derivatization, and robust protocols for evaluating the biological activity of the resulting compounds, with a particular focus on the development of kinase inhibitors for cancer therapy.

The Strategic Advantage of the this compound Scaffold

The this compound scaffold offers several key advantages for drug design:

  • Structural Rigidity and Pre-organization: The fused bicyclic system provides a rigid framework that reduces the entropic penalty upon binding to a target protein, often leading to higher affinity.

  • Key Pharmacophoric Features: The 4-hydroxyl group can act as a crucial hydrogen bond donor or acceptor, while the quinoline nitrogen can participate in important interactions within a binding pocket. The methyl group at the 3-position can provide beneficial steric interactions and influence the overall electronic properties of the molecule.

  • Synthetic Tractability: The quinoline ring system is amenable to a variety of synthetic modifications, allowing for the systematic exploration of structure-activity relationships (SAR).[4]

PART 1: Synthesis of the this compound Scaffold

A reliable and efficient synthesis of the core scaffold is the cornerstone of any drug discovery program. The Conrad-Limpach synthesis is a classical and effective method for the preparation of 4-hydroxyquinolines from anilines and β-ketoesters.[5][6][7][8]

Protocol 1: Conrad-Limpach Synthesis of this compound

This protocol details the two-step synthesis of this compound from aniline and ethyl 2-methyl-3-oxobutanoate.

Step 1: Formation of the Enamine Intermediate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine aniline (1.0 eq) and ethyl 2-methyl-3-oxobutanoate (1.1 eq).

  • Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid, to the mixture.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically used directly in the next step without purification.

Step 2: Cyclization to this compound

  • The crude enamine intermediate from Step 1 is added to a high-boiling point, inert solvent such as mineral oil.[6]

  • The mixture is heated to approximately 250 °C.[6] This high temperature is crucial for the electrocyclic ring closure.

  • The reaction is maintained at this temperature for a specified time, with progress monitored by TLC.

  • After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product.

  • The crude product is collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

G cluster_synthesis Conrad-Limpach Synthesis Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine + Ketoester (Acid catalyst, RT) Ketoester Ethyl 2-methyl-3-oxobutanoate Ketoester->Enamine Quinolinol This compound Enamine->Quinolinol Heat (~250 °C) (Inert solvent) G cluster_derivatization Derivatization of this compound Scaffold This compound Scaffold Deriv_4_OH Modification of 4-Hydroxyl Group Scaffold->Deriv_4_OH Deriv_N N-Alkylation/ N-Arylation Scaffold->Deriv_N Deriv_Ring Substitution on Benzene Ring Scaffold->Deriv_Ring Leads Library of Novel Drug Candidates Deriv_4_OH->Leads Deriv_N->Leads Deriv_Ring->Leads

Caption: Key derivatization points on the this compound scaffold.

PART 3: Biological Evaluation Protocols

Once a library of this compound derivatives has been synthesized, a cascade of in vitro assays is necessary to evaluate their biological activity and elucidate their mechanism of action.

Protocol 2: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific protein kinase. [9] Materials:

  • Purified recombinant kinase

  • Biotinylated peptide substrate specific for the kinase

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • Test compounds dissolved in DMSO

  • Stop solution (e.g., EDTA)

  • Detection reagents (e.g., Terbium-labeled anti-phospho-specific antibody and Streptavidin-conjugated acceptor fluorophore for TR-FRET)

  • 384-well microplate

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add a small volume of the diluted test compounds.

  • Add the kinase and the biotinylated peptide substrate to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (typically 30-37 °C) for a predetermined time.

  • Stop the reaction by adding the stop solution.

  • Add the detection reagents and incubate to allow for binding.

  • Read the plate on a suitable plate reader (e.g., a time-resolved fluorescence reader for TR-FRET).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [5][6][10][11] Materials:

  • Cancer cell line of interest (e.g., A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Protocol 4: Western Blot Analysis of Signaling Pathways

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules, providing insight into the mechanism of action of a drug candidate. [12][13][14] Materials:

  • Cancer cell line

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

Procedure:

  • Treat cells with the test compound at various concentrations for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4 °C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Analyze the band intensities to determine the effect of the compound on protein expression and phosphorylation.

PART 4: Illustrative Signaling Pathways

Understanding the signaling pathways modulated by a drug candidate is crucial for its development. As many quinoline-based inhibitors target receptor tyrosine kinases, we present simplified diagrams of the EGFR and VEGFR signaling pathways, which are common targets in cancer therapy.

G cluster_egfr EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Adaptor Adaptor Proteins (Grb2, Shc) Dimerization->Adaptor PI3K PI3K Dimerization->PI3K RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Proliferation Cell Proliferation, Survival, etc. Nucleus->Proliferation

Caption: Simplified EGFR signaling cascade. [9][10][15][16]

G cluster_vegfr VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Dimerization Dimerization & Autophosphorylation VEGFR->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS RAS MEK MEK RAF->MEK ERK ERK MEK->ERK Endothelial Endothelial Cell Proliferation, Migration, Permeability ERK->Endothelial AKT AKT PI3K->AKT AKT->Endothelial

Caption: Simplified VEGFR signaling cascade. [11][12][13][17][18]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibitors for cancer treatment. Its synthetic accessibility and the potential for diverse chemical modifications make it an attractive core for medicinal chemists. By following the detailed protocols for synthesis, derivatization, and biological evaluation outlined in this guide, researchers can effectively harness the potential of this privileged scaffold to discover and optimize next-generation drug candidates. The provided insights into relevant signaling pathways will further aid in the rational design and mechanistic understanding of new chemical entities derived from this compound.

References

  • A comprehensive pathway map of epidermal growth factor receptor signaling. (URL: [Link])

  • EGF/EGFR Signaling Pathway - Creative Diagnostics. (URL: [Link])

  • EGFR Inhibitor Pathway, Pharmacodynamics - ClinPGx. (URL: [Link])

  • File:EGFR signaling pathway.png - Wikimedia Commons. (URL: [Link])

  • Simplified schematic diagram of the EGFR signaling pathway depicting... - ResearchGate. (URL: [Link])

  • Schematic diagram of signaling pathways activated by growth factors... - ResearchGate. (URL: [Link])

  • benign and proficient procedure for preparation of quinoline derivatives. (URL: [Link])

  • VEGF signaling pathway - Proteopedia, life in 3D. (URL: [Link])

  • Conrad–Limpach synthesis - Wikipedia. (URL: [Link])

  • The VEGF Molecular Signalling Pathway Mechanism Explained | by Amirali Banani | Insights of Nature | Medium. (URL: [Link])

    • Schematic diagram to show vascular endothelial growth factor (VEGF)... - ResearchGate. (URL: [Link])

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC. (URL: [Link])

  • Conrad-Limpach Synthesis - SynArchive. (URL: [Link])

  • Conrad-Limpach Reaction. (URL: [Link])

  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF - Scribd. (URL: [Link])

  • In vitro kinase assay - Bio-protocol. (URL: [Link])

  • In vitro kinase assay - Protocols.io. (URL: [Link])

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (URL: [Link])

  • A novel scaffold for EGFR inhibition: Introducing N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide derivatives - NIH. (URL: [Link])

  • Discovery and evaluation of triple inhibitors of VEGFR-2, TIE-2 and EphB4 as anti-angiogenic and anti-cancer agents - PubMed Central. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

  • In vitro NLK Kinase Assay - PMC - NIH. (URL: [Link])

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (URL: [Link])

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (URL: [Link])

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI. (URL: [Link])

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - MDPI. (URL: [Link])

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - MDPI. (URL: [Link])

  • Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - NIH. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases - PubMed. (URL: [Link])

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. (URL: [Link])

  • Synthesis, characterization and biological evaluation of dihydropyrimidine derivatives - PMC. (URL: [Link])

  • Design, synthesis and biological evaluation of novel 4-phenoxyquinoline derivatives containing 3-oxo-3,4-dihydroquinoxaline moiety as c-Met kinase inhibitors - PubMed. (URL: [Link])

  • Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PubMed. (URL: [Link])

Sources

Application Notes and Protocols for the Antimicrobial Screening of Quinolones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinolones are a class of synthetic, broad-spectrum bactericidal agents that have been a cornerstone of antimicrobial therapy for decades.[1] Their development from the first-generation nalidixic acid to the later-generation fluoroquinolones, such as ciprofloxacin and levofloxacin, has provided critical treatment options for a wide range of bacterial infections.[] The clinical success of quinolones is attributed to their potent activity, which targets essential bacterial enzymes, and favorable pharmacokinetic properties.[3]

However, the rise of antimicrobial resistance threatens the clinical utility of this vital drug class.[4] Bacteria have evolved sophisticated mechanisms to counteract the effects of quinolones, necessitating a continuous drug discovery effort to develop new candidates that can overcome existing resistance.[5][6]

This guide provides a comprehensive experimental framework for the initial screening and characterization of novel quinolone analogues. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the experimental design. The workflow detailed herein follows a logical progression from preliminary compound characterization to primary and secondary antimicrobial screening, incorporating essential quality control measures to ensure data integrity and trustworthiness.

Scientific Foundation: Mechanism and Resistance

A thorough understanding of how quinolones function and how bacteria resist them is fundamental to designing an effective screening cascade. This knowledge informs the choice of bacterial strains, assay methodologies, and data interpretation.

Mechanism of Action: Targeting Bacterial Type II Topoisomerases

Quinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[3] These enzymes are type II topoisomerases that manage the complex topology of bacterial DNA, a process critical for DNA replication, transcription, and cell division.[4] Quinolones act as "topoisomerase poisons," trapping these enzymes in a transient stage where they have cut the DNA strand. This results in the formation of stable quinolone-enzyme-DNA complexes, which stall replication forks, leading to double-strand DNA breaks and ultimately, cell death.[4][7]

Interestingly, the primary target of quinolones varies between bacterial types:

  • In most Gram-negative bacteria , DNA gyrase is the primary target.[][3]

  • In most Gram-positive bacteria , topoisomerase IV is the primary target.[][3]

This dual-targeting capability is a key attribute of many successful fluoroquinolones.

Quinolone_MoA cluster_bacterium Bacterial Cell cluster_cytoplasm Cytoplasm quinolone Quinolone porin Porin Channel quinolone->porin Entry gyrase DNA Gyrase (Primary in Gram-) porin->gyrase topoIV Topoisomerase IV (Primary in Gram+) porin->topoIV dna Bacterial DNA gyrase->dna Manages Supercoiling ds_breaks Double-Strand DNA Breaks gyrase->ds_breaks Inhibited by Quinolone topoIV->dna Decatenates Chromosomes topoIV->ds_breaks Inhibited by Quinolone replication DNA Replication & Transcription dna->replication Normal Function death Cell Death replication->death Blocked ds_breaks->death Leads to Screening_Workflow synthesis Compound Synthesis & Preliminary Characterization solubility Protocol 1: Aqueous Solubility synthesis->solubility Key Physicochemical Property primary Primary Screening solubility->primary disk_diffusion Protocol 2: Agar Disk Diffusion primary->disk_diffusion Qualitative Screen for Activity secondary Secondary Screening (Potency & Spectrum) disk_diffusion->secondary Active Compounds mic Protocol 3: MIC Determination (Broth Microdilution) secondary->mic Quantitative Potency mbc Protocol 4: MBC Determination mic->mbc Bactericidal vs. Bacteriostatic ancillary Ancillary & Safety Assays mbc->ancillary Potent & Bactericidal Compounds cytotoxicity Cytotoxicity (e.g., MTT Assay) ancillary->cytotoxicity metabolic Metabolic Stability (e.g., Microsomes) ancillary->metabolic lead_dev Lead Optimization & In Vivo Studies cytotoxicity->lead_dev Favorable Profile metabolic->lead_dev Favorable Profile

Caption: Hierarchical workflow for antimicrobial screening of quinolones.

Preliminary Compound Characterization

Before any biological testing, the fundamental physicochemical properties of a new chemical entity (NCE) must be assessed. Poor solubility can confound biological assay results and is a major hurdle for drug development. [8][9]

Protocol 1: Thermodynamic Solubility Assessment

This protocol determines the equilibrium solubility of a compound, providing a crucial parameter for preparing solutions and for later formulation development. [10] Principle: An excess of the solid compound is equilibrated with an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) for a sufficient period. The suspension is then filtered to remove undissolved solid, and the concentration of the compound in the saturated supernatant is quantified, typically by UV-Vis spectrophotometry or LC-MS.

Materials:

  • Test quinolone compound (solid form)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO (for stock solution preparation for standard curve)

  • 1.5 mL microcentrifuge tubes

  • Thermomixer or shaking incubator set to 25°C or 37°C

  • Microcentrifuge

  • 0.22 µm syringe filters

  • UV-Vis spectrophotometer or HPLC-UV/LC-MS system

Procedure:

  • Standard Curve Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM). Create a series of dilutions from this stock in PBS to generate a standard curve for concentration determination.

  • Sample Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a microcentrifuge tube containing a known volume of PBS (e.g., 1 mL). Prepare in triplicate.

  • Equilibration: Place the tubes in a thermomixer and shake at a constant speed (e.g., 1000 rpm) at the desired temperature (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium. [9]4. Phase Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant with PBS as necessary to fall within the linear range of your standard curve. Measure the absorbance or peak area using the appropriate analytical instrument.

  • Calculation: Determine the concentration of the compound in the supernatant by comparing its signal to the standard curve. This value represents the thermodynamic solubility.

Primary Antimicrobial Screening

The goal of primary screening is to quickly and cost-effectively identify which of the newly synthesized compounds possess any antimicrobial activity, justifying their progression to more rigorous testing. The agar disk diffusion method is ideal for this purpose. [11][12]

Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Assay

Principle: A standardized bacterial inoculum is spread evenly over the surface of a Mueller-Hinton Agar (MHA) plate. [13]A sterile paper disk impregnated with a known amount of the test compound is placed on the surface. The compound diffuses outward into the agar, creating a concentration gradient. If the compound is active, it will inhibit bacterial growth, resulting in a clear "zone of inhibition" around the disk. [14]The diameter of this zone is proportional to the susceptibility of the organism to the compound. [12] Materials:

  • Test quinolone compounds and a reference quinolone (e.g., Ciprofloxacin)

  • Sterile 6-mm paper disks

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923, P. aeruginosa ATCC 27853)

  • Tryptic Soy Broth (TSB) or Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs, forceps, and micropipettes

  • Incubator set to 35 ± 2°C

Procedure:

  • Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test bacterium from an overnight culture plate. b. Suspend the colonies in a tube of sterile broth (TSB or saline). c. Vortex to create a smooth suspension. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. [15]2. Plate Inoculation: a. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension. Remove excess liquid by pressing the swab against the inside of the tube. b. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60° between each swabbing to ensure even coverage. [16] c. Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

  • Disk Preparation and Application: a. Prepare solutions of your test compounds at a defined concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO). b. Aseptically apply a precise volume (e.g., 10 µL) of each test compound solution onto a sterile paper disk. This will result in a disk load of 10 µg. Prepare disks for a reference antibiotic (e.g., 5 µg Ciprofloxacin) and a solvent control (DMSO only). c. Allow the solvent on the disks to evaporate completely in a sterile environment. d. Using sterile forceps, place the impregnated disks onto the inoculated MHA plate, ensuring they are at least 24 mm apart. [15]Gently press each disk to ensure full contact with the agar.

  • Incubation: a. Invert the plates and place them in an incubator at 35 ± 2°C within 15 minutes of disk application. b. Incubate for 16-20 hours.

  • Result Measurement: a. After incubation, measure the diameter of the zones of complete growth inhibition (including the disk diameter) to the nearest millimeter using a ruler or caliper. b. The solvent control disk should show no zone of inhibition. The reference antibiotic should produce a zone within its established quality control range.

Data Interpretation: Compounds that produce a significant zone of inhibition are considered "hits" and are prioritized for secondary screening. A larger zone diameter generally suggests greater potency.

Secondary Screening: Quantitative Potency Assessment

Compounds identified as active in the primary screen are advanced to determine their precise potency. This is achieved by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Protocol 3: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Principle: The broth microdilution method is the gold standard for quantitative susceptibility testing. [17][18]The test compound is serially diluted in a 96-well microtiter plate containing growth medium. Each well is then inoculated with a standardized concentration of bacteria. After incubation, the wells are visually inspected for turbidity (bacterial growth). The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism. [17] Materials:

  • Test and reference compounds

  • Sterile 96-well U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains and 0.5 McFarland standard inoculum (prepared as in Protocol 2)

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Plate Setup: a. Add 100 µL of CAMHB to wells 2 through 12 in each row designated for a test compound. b. Prepare a starting solution of the test compound in CAMHB at twice the highest desired final concentration (e.g., 256 µg/mL for a final top concentration of 128 µg/mL). c. Add 200 µL of this starting solution to well 1. Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no drug, no bacteria).

  • Serial Dilution: a. Using a multichannel pipette, transfer 100 µL from well 1 to well 2. b. Mix the contents of well 2 thoroughly by pipetting up and down. c. Transfer 100 µL from well 2 to well 3. Continue this two-fold serial dilution process down to well 10. d. After mixing well 10, discard the final 100 µL. This results in wells 1-10 containing 100 µL of compound at concentrations from 256 to 0.5 µg/mL.

  • Inoculation: a. Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation. (This typically requires a 1:100 or 1:200 dilution of the standardized suspension). b. Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control). c. The final volume in wells 1-11 is now 200 µL, and the drug concentrations have been halved to the final desired range (e.g., 128 to 0.25 µg/mL).

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Reading the MIC: a. Visually inspect the plate. The sterility control (well 12) should be clear. The growth control (well 11) should be turbid. b. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). [17]

Protocol 4: Minimum Bactericidal Concentration (MBC) Determination

Principle: The MBC test is performed as a follow-up to the MIC test to determine whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% (or 3-log₁₀) reduction of the initial bacterial inoculum. [19][20] Procedure:

  • Subculturing: Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC (and any other clear wells).

  • Plating: Mix the contents of each selected well. Using a calibrated loop or pipette, transfer a precise volume (e.g., 10-100 µL) from each of these wells and plate it onto a drug-free MHA plate.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Reading the MBC: After incubation, count the number of colonies (CFU) on each plate. The MBC is the lowest test concentration that shows a ≥99.9% reduction in CFU compared to the starting inoculum count. [21][22]

Data Presentation and Interpretation

Results should be summarized in a table. The ratio of MBC to MIC is a useful metric:

  • MBC/MIC ≤ 4: The compound is generally considered bactericidal . [19]* MBC/MIC > 4: The compound is generally considered bacteriostatic . [19] Table 1: Sample Antimicrobial Activity Data for Novel Quinolones

CompoundOrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
QN-001 S. aureus ATCC 292130.512Bactericidal
E. coli ATCC 25922122Bactericidal
P. aeruginosa ATCC 278534328Bacteriostatic
QN-002 S. aureus ATCC 292132>128>64Bacteriostatic
E. coli ATCC 259224>128>32Bacteriostatic
P. aeruginosa ATCC 2785316>128>8Bacteriostatic
Ciprofloxacin S. aureus ATCC 292130.250.52Bactericidal
(Control)E. coli ATCC 259220.0150.032Bactericidal
P. aeruginosa ATCC 278530.512Bactericidal

Ancillary Assays for Drug Development

Promising compounds with potent bactericidal activity should undergo further testing to evaluate properties crucial for drug development, such as potential toxicity and metabolic stability.

Protocol 5: In Vitro Cytotoxicity (High-Level Overview)

Principle: It is essential to ensure that a novel quinolone is selectively toxic to bacterial cells and not mammalian cells. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) test are commonly used. In this assay, viable mammalian cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically. A decrease in signal in the presence of the test compound indicates reduced cell viability or cytotoxicity.

Protocol 6: Metabolic Stability (High-Level Overview)

Principle: A drug's metabolic stability influences its half-life and bioavailability in the body. [23][24]In vitro metabolic stability assays measure the rate at which a compound is broken down by metabolic enzymes. [25]A common method involves incubating the test compound with liver microsomes, which are vesicles containing Phase I metabolic enzymes (like Cytochrome P450s). [26][]The disappearance of the parent compound over time is monitored by LC-MS/MS, allowing for the calculation of its intrinsic clearance. [26]Compounds with very high clearance (low stability) may be eliminated from the body too quickly to be effective.

Conclusion

The experimental protocols outlined in this guide provide a robust and logical framework for the antimicrobial screening of novel quinolone compounds. By starting with fundamental physicochemical characterization and moving through a hierarchical screening cascade—from qualitative diffusion assays to quantitative MIC/MBC determination—researchers can efficiently identify candidates with potent and bactericidal activity. Integrating ancillary assays for cytotoxicity and metabolic stability early in the process ensures that development efforts are focused on compounds with the highest probability of success as safe and effective therapeutic agents. Adherence to standardized methodologies, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), and the consistent use of reference strains and control compounds are paramount for generating reliable, reproducible, and trustworthy data.

References

  • Correia, S., Poeta, P., Hébraud, M., Capelo, J. L., & Igrejas, G. (n.d.). Mechanisms of quinolone action and resistance: where do we stand? Microbiology Society. Retrieved from [Link]

  • Hooper, D. C. (2000). Mechanisms of drug resistance: quinolone resistance. Cold Spring Harbor Perspectives in Medicine. Retrieved from [Link]

  • Wikipedia. (2024). Quinolone antibiotic. Retrieved from [Link]

  • Hooper, D. C., & Wolfson, J. S. (1991). Bacterial resistance to quinolones: mechanisms and clinical importance. Reviews of Infectious Diseases. Retrieved from [Link]

  • Hooper, D. C. (2002). Mechanisms of Resistance to Quinolones. Clinical Infectious Diseases, Oxford Academic. Retrieved from [Link]

  • Cirz, R. T., O'Neill, J., & O'Gara, J. P. (2024). Insights into antibiotic resistance promoted by quinolone exposure. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. PMC - NIH. Retrieved from [Link]

  • Wikipedia. (2024). Etest. Retrieved from [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, ACS Publications. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Drug Metabolic Stability Analysis Service. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Epsilometer Test (Etest) for Antibiotic Susceptibility Test. Retrieved from [Link]

  • Grokipedia. (n.d.). Etest. Retrieved from [Link]

  • Maryland Department of Health. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Nikopharmad. (n.d.). MIC/MBC Testing | International and Accredited Lab. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • bioMérieux. (n.d.). ETEST®. Retrieved from [Link]

  • Hardy Diagnostics. (2018). Fluoroquinolone Resistance and Screening Methods. Retrieved from [Link]

  • Person, M. D., & Salama, N. R. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC - NIH. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Miller, R. A., & Reimschuessel, R. (2006). Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. PubMed. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. ASM Journals. Retrieved from [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • CLSI. (2021). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Retrieved from [Link]

  • N.A. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2020). The Importance of Solubility for New Drug Molecules. Retrieved from [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • N.A. (2019). Design, Synthesis, Molecular Docking and Antibacterial Screening of Some Quinolone Compounds. MDPI. Retrieved from [Link]

  • Stevenson, J. E., et al. (2012). In Vitro Susceptibility Testing of Fluoroquinolone Activity Against Salmonella: Recent Changes to CLSI Standards. Clinical Infectious Diseases, Oxford Academic. Retrieved from [Link]

  • FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

  • Khan, Z. A., Siddiqui, M. F., & Park, S. (2019). Current and Emerging Methods of Antibiotic Susceptibility Testing. PMC - PubMed Central. Retrieved from [Link]

  • Wikipedia. (2024). Disk diffusion test. Retrieved from [Link]

  • N.A. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Aryal, S. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. Retrieved from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • CLSI. (2019). MR02 | Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa. Retrieved from [Link]

  • Le, T. X., & Le, T. D. (2005). Multiresidue determination of quinolone and fluoroquinolone antibiotics in fish and shrimp by liquid chromatography/tandem mass spectrometry. PubMed. Retrieved from [Link]

  • CLSI. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Retrieved from [Link]

  • FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • CLSI. (n.d.). M100 - Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

Sources

Application Notes and Protocols for Molecular Docking Studies of 3-Methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 3-Methylquinolin-4-ol through In Silico Analysis

Quinoline derivatives represent a privileged scaffold in medicinal chemistry, with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] this compound, a member of this versatile family, holds therapeutic promise, the exploration of which can be significantly accelerated by computational methods. Molecular docking, a powerful in silico technique, predicts the preferred orientation of a ligand when bound to a target protein, offering insights into binding affinity and interaction mechanisms.[4][5] This application note provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on conducting molecular docking studies of this compound with a relevant biological target.

To illustrate a robust and scientifically grounded workflow, we will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a representative target protein. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[6] The inhibition of VEGFR-2 is a validated strategy in cancer therapy, and several quinoline-based compounds have been investigated as inhibitors of this receptor.[6] This protocol is designed to be adaptable to other target proteins, providing a foundational methodology for virtual screening and lead optimization efforts.

I. Foundational Principles: The "Why" Behind the "How"

A successful molecular docking experiment hinges on meticulous preparation of both the ligand and the target protein, followed by a logical and well-defined docking and analysis workflow. The choices made at each step are critical for obtaining meaningful and reliable results.

Diagram: Conceptual Workflow of Molecular Docking

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Protein Preparation Protein Preparation Grid Box Generation Grid Box Generation Protein Preparation->Grid Box Generation Grid Box Generation->Molecular Docking Pose Analysis Pose Analysis Molecular Docking->Pose Analysis Interaction Analysis Interaction Analysis Pose Analysis->Interaction Analysis

Caption: A generalized workflow for molecular docking studies.

II. Experimental Protocols: A Step-by-Step Guide

This section details the protocols for the molecular docking of this compound against VEGFR-2. The methodologies are described for widely used and validated open-source software, making this guide accessible to a broad range of researchers.

Software and Resource Requirements
Software/ResourcePurposeAvailability
AutoDock Tools (ADT) Protein and ligand preparation, grid box generation, and result analysis.Free for academic use.[7]
AutoDock Vina Molecular docking engine.Open-source and freely available.[8]
UCSF Chimera/ChimeraX Molecular visualization and preparation.Free for academic use.[9]
PubChem Database for retrieving ligand structures.Publicly accessible database.[10]
Protein Data Bank (PDB) Database for retrieving protein crystal structures.Publicly accessible database.[11]
PyMOL/Discovery Studio Visualization of docking results.Various licensing options.[4]
Protocol 1: Ligand Preparation (this compound)

The goal of ligand preparation is to generate a 3D structure with the correct protonation state, atom types, and charges, which is essential for accurate docking simulations.[12]

  • Obtain Ligand Structure:

    • Navigate to the PubChem database ([Link]) and search for "this compound" (CID 70529).[13]

    • Download the 3D structure in SDF format.

  • Energy Minimization and Format Conversion:

    • Open the downloaded SDF file in a molecular modeling software like UCSF Chimera.[9]

    • Add hydrogens to the structure.

    • Perform energy minimization to obtain a low-energy conformation. The AM1-BCC charge model is a suitable option for calculating partial charges for organic molecules.[9]

    • Save the prepared ligand in the PDBQT file format, which is required for AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.[14]

Protocol 2: Protein Preparation (VEGFR-2)

Protein preparation involves cleaning the PDB file of non-essential molecules and preparing it for docking by adding hydrogens and assigning charges.[11][14]

  • Retrieve Protein Structure:

    • Access the Protein Data Bank ([Link]).

    • For this protocol, we will use the PDB ID: 2OH4 , which is the crystal structure of the VEGFR-2 kinase domain. It is crucial to select a high-resolution crystal structure.

  • Clean the PDB File:

    • Open the downloaded PDB file in AutoDock Tools (ADT) or another molecular visualizer like Discovery Studio.[11]

    • Remove all non-essential molecules, including water molecules, co-factors, and any co-crystallized ligands. This focuses the docking on the protein itself.[14]

    • If the protein has multiple chains, select the chain that contains the active site of interest.

  • Prepare the Receptor for Docking:

    • In ADT, add polar hydrogens to the protein. Crystal structures often lack hydrogen atoms, which are critical for defining hydrogen bonding interactions.[12]

    • Compute Gasteiger charges for the protein atoms. These charges are used by the scoring function to calculate electrostatic interactions.[10]

    • Save the prepared protein as a PDBQT file.

Diagram: Protein and Ligand Preparation Workflow

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation L1 Download Ligand (SDF) L2 Add Hydrogens & Energy Minimize L1->L2 L3 Assign Charges (AM1-BCC) L2->L3 L4 Save as PDBQT L3->L4 P1 Download Protein (PDB) P2 Remove Water & Heteroatoms P1->P2 P3 Add Polar Hydrogens P2->P3 P4 Assign Charges (Gasteiger) P3->P4 P5 Save as PDBQT P4->P5

Caption: Detailed workflow for ligand and protein preparation.

Protocol 3: Molecular Docking with AutoDock Vina

This protocol outlines the steps for setting up and running the docking simulation.

  • Grid Box Generation:

    • In ADT, load the prepared protein (PDBQT file).

    • Define the search space for the docking by creating a grid box. This box should encompass the active site of the protein. If the binding site is known from the literature or a co-crystallized ligand, center the grid box on that site. For blind docking, the grid box should cover the entire protein surface.[11]

    • The size of the grid box is crucial; a box that is too large will increase computation time, while a box that is too small may miss the actual binding site. A common starting point is a box of 60x60x60 Å centered on the active site.

    • Save the grid parameter file.

  • Configuration File:

    • Create a text file named conf.txt. This file will contain the input parameters for AutoDock Vina.

    • The configuration file should specify the names of the protein and ligand PDBQT files, the coordinates of the center of the grid box, the size of the grid box, and the name of the output file.

  • Running the Docking Simulation:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your prepared files and the AutoDock Vina executable.

    • Execute the following command:

    ./vina --config conf.txt --log docking_log.txt

    • This command will initiate the docking process, and the results will be saved in docking_results.pdbqt, while a log file with details of the run will be created as docking_log.txt.

III. Analysis and Interpretation of Results

Binding Affinity and Pose Analysis

AutoDock Vina provides the binding affinity in kcal/mol for the top predicted binding poses.[15] A lower binding energy indicates a more stable protein-ligand complex and a higher binding affinity.[16]

  • Docking Score: The primary metric for evaluating the docking results is the binding energy. A more negative value suggests a stronger binding interaction.[17]

  • Root Mean Square Deviation (RMSD): When comparing the docked pose of a known inhibitor to its co-crystallized pose, a low RMSD value (typically < 2.0 Å) indicates that the docking protocol can accurately reproduce the experimental binding mode.[18]

PoseBinding Affinity (kcal/mol)RMSD from Reference (if applicable)
1-8.5N/A
2-8.2N/A
3-7.9N/A
.........
Interaction Analysis

Visual inspection of the top-ranked poses is crucial for understanding the nature of the interactions between this compound and the amino acid residues in the active site of VEGFR-2.[15][17]

  • Hydrogen Bonds: These are strong, directional interactions that are critical for ligand binding and specificity.

  • Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein contribute significantly to binding affinity.

  • Pi-Pi Stacking: Aromatic rings in the ligand and protein can interact through pi-pi stacking.

  • Electrostatic Interactions: Interactions between charged groups on the ligand and protein.

Software such as PyMOL, Discovery Studio, or LigPlot+ can be used to visualize and analyze these interactions in 2D and 3D.[17][18]

Diagram: Analysis of Docking Results

G Docking Output Docking Output Binding Energy Binding Energy Docking Output->Binding Energy Binding Pose Binding Pose Docking Output->Binding Pose Interaction Analysis Interaction Analysis Binding Pose->Interaction Analysis Hydrogen Bonds Hydrogen Bonds Interaction Analysis->Hydrogen Bonds Hydrophobic Interactions Hydrophobic Interactions Interaction Analysis->Hydrophobic Interactions Pi-Pi Stacking Pi-Pi Stacking Interaction Analysis->Pi-Pi Stacking

Caption: Key components of docking result analysis.

IV. Trustworthiness and Validation

To ensure the reliability of the docking protocol, it is essential to perform a validation step. This typically involves redocking a known co-crystallized ligand into the active site of the protein.[16] If the docking protocol can reproduce the experimentally observed binding pose with a low RMSD, it provides confidence in the ability of the protocol to predict the binding of novel ligands like this compound.

V. Conclusion

This application note has provided a detailed and scientifically rigorous protocol for conducting molecular docking studies of this compound with VEGFR-2 as a representative target. By following these steps, researchers can gain valuable insights into the potential binding modes and affinities of this compound, thereby guiding further experimental validation and drug discovery efforts. The principles and methodologies outlined here are broadly applicable and can be adapted for the study of other ligand-protein systems.

References

  • Kaggle. (n.d.). Protein And Ligand Preparation For Docking By Vina. Retrieved from [Link]

  • Ross, G. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

  • Sivakumar, V., & Malar, D. S. (2014). Survey of public domain software for docking simulations and virtual screening. Bioinformation, 10(5), 291–295. [Link]

  • Consensus. (n.d.). What tools and frameworks are recommended for molecular docking studies in drug discovery?. Retrieved from [Link]

  • Medium. (2023, August 25). A Comprehensive Review on the Top 10 Molecular Docking Softwares. Retrieved from [Link]

  • YouTube. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved from [Link]

  • Shiro, T., Fukaya, T., & Tobe, M. (2015). The chemistry and biological activity of heterocycle-fused quinolinone derivatives: A review. European Journal of Medicinal Chemistry, 97, 397–408. [Link]

  • YouTube. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?. Retrieved from [Link]

  • Meiler Lab. (n.d.). Protein-Protein Docking Tutorial PDB file preparation and chainbreak closure. Retrieved from [Link]

  • Al-Suhaimi, K. S., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 28(13), 5087. [Link]

  • YouTube. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. Retrieved from [Link]

  • e-Drug3D. (n.d.). Directory of in silico Drug Design tools. Retrieved from [Link]

  • Shodhganga. (n.d.). “STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIVATIVES”. Retrieved from [Link]

  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. Retrieved from [Link]

  • YouTube. (2021, October 19). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. Retrieved from [Link]

  • Khan, M. F., et al. (2022). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Future Medicinal Chemistry, 14(1), 59-75. [Link]

  • DevTools Daily. (2021, January 19). Real examples of Graphviz. Medium. Retrieved from [Link]

  • Zinad, D. S., et al. (2021). Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives. Research Square. [Link]

  • Singh, P., et al. (2023). Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. Bioinorganic Chemistry and Applications, 2023, 1-9. [Link]

  • YouTube. (2025, June 24). Ligand Preparation for Molecular docking #biotech. Retrieved from [Link]

  • Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

  • Khan, S., et al. (2025). MOLECULAR DOCKING STUDY OF QUINOLIN-4(1H)-ONE DERIVATIVES AS VEGFR-2 INHIBITORS FOR THE TREATMENT OF LUNG CANCER. ResearchGate. [Link]

  • DevTools Daily. (2021, January 19). Real examples of Graphviz. Medium. Retrieved from [Link]

  • Rodrigues, T., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(14), 115511. [Link]

  • YouTube. (2025, February 25). ES114 Graphviz. Retrieved from [Link]

  • Graphviz. (n.d.). Graphviz. Retrieved from [Link]

  • YouTube. (2021, January 13). Graphviz tutorial. Retrieved from [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(1), 117-130. [Link]

  • National Institutes of Health. (n.d.). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Retrieved from [Link]

  • Searles, A. L., & Lindwall, H. G. (1946). The synthesis of 3-alkyl-4-methylquinolines. Journal of the American Chemical Society, 68(6), 988–990. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Al-Dies, A. M., et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 28(13), 5087. [Link]

  • Smolyak, A. I., et al. (2025, August 9). Synthesis of 3-methyl-3,4-dihydroisoquinolines based on myristicin. ResearchGate. Retrieved from [Link]

  • de Oliveira, V. C., et al. (2020). Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus. Molecules, 25(13), 2968. [Link]

  • Szatmári, I., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 29(9), 2054. [Link]

  • Hassan, Z., et al. (2013). Evaluation of Antioxidant and Antibacterial Activities of Aqueous, Methanolic and Alkaloid Extracts from Mitragyna Speciosa (Rubiaceae Family) Leaves. Molecules, 18(6), 6436-6449. [Link]

  • ResearchGate. (n.d.). (PDF) Antimicrobial and Antioxidant Activities of Extracts and Compounds From Trifolium Baccarinii With Their Mechanisms of Antibacterial Action. Retrieved from [Link]

Sources

Mastering the Art of Crystallization: An Application Guide to Growing Single Crystals of Quinolinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Single Crystals in Quinolinone Research

Quinolinone and its derivatives represent a vital class of heterocyclic compounds with a broad spectrum of pharmacological activities, forming the backbone of numerous therapeutic agents. For researchers in medicinal chemistry and drug development, the precise three-dimensional atomic arrangement of these molecules is paramount. Single-crystal X-ray diffraction (SCXRD) provides this definitive structural information, which is indispensable for understanding structure-activity relationships (SAR), validating molecular modeling studies, and securing intellectual property.[1][2] However, obtaining high-quality single crystals suitable for SCXRD is often a significant bottleneck in the research pipeline.[3] This guide, designed for both novice and experienced researchers, provides a comprehensive overview of the principles, techniques, and practical considerations for successfully growing single crystals of quinolinone compounds.

Foundational Principles: The Path to a Perfect Crystal

Crystallization is a process of self-assembly where molecules transition from a disordered state in solution to a highly ordered, three-dimensional lattice.[4] This process is governed by thermodynamics and kinetics, and successful crystallization hinges on carefully controlling the supersaturation of the solution.[5] A supersaturated solution holds more dissolved solute than it would at equilibrium.[5] The goal is to induce a slow, controlled precipitation of the compound, allowing molecules to arrange themselves into a well-ordered crystal lattice rather than crashing out as an amorphous powder or oil.

Several key factors influence the success of crystallization experiments for organic compounds like quinolinones:[6][7]

  • Purity of the Compound: This is arguably the most critical factor. Impurities can disrupt the crystal lattice, leading to poorly formed or no crystals at all.[4][8] It is imperative to start with material of the highest possible purity. Recrystallization is a common and effective purification technique.[9][10]

  • Solvent Selection: The choice of solvent is crucial. An ideal solvent will dissolve the quinolinone compound moderately when hot and poorly when cold.[4][6][7] This differential solubility is the driving force for crystallization upon cooling.

  • Rate of Supersaturation: Slow and controlled crystal growth is key to obtaining large, high-quality single crystals.[11] Rapid precipitation often leads to small or disordered crystals.

  • Nucleation: The formation of an initial crystal seed, or nucleus, is the first step in crystal growth.[7] Minimizing the number of nucleation sites encourages the growth of fewer, larger crystals.[6][7] Dust particles or scratches on the crystallization vessel can act as unwanted nucleation sites.[6][12]

  • Environmental Factors: Temperature, pressure, and mechanical disturbances can all impact crystal growth.[6][13] A stable and vibration-free environment is essential.[6][12]

Core Crystallization Techniques for Quinolinone Compounds

Several techniques are commonly employed to achieve the slow, controlled supersaturation necessary for growing single crystals. The choice of method often depends on the solubility characteristics of the quinolinone derivative and the amount of material available.[12]

Slow Evaporation

This is often the simplest and most common method for compounds that are not sensitive to air or moisture.[12] The principle is to slowly increase the concentration of the solute by allowing the solvent to evaporate over time, eventually reaching a state of supersaturation that initiates crystallization.[5][14]

Protocol for Slow Evaporation:

  • Dissolution: Dissolve the purified quinolinone compound in a suitable solvent or solvent mixture to create a nearly saturated solution.[3]

  • Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any particulate matter.[3]

  • Evaporation Control: Cover the vessel with a cap or parafilm. Pierce a few small holes in the covering to allow for slow solvent evaporation.[3][14] The rate of evaporation can be controlled by the number and size of the holes.

  • Incubation: Place the vessel in a quiet, undisturbed location, away from vibrations and significant temperature fluctuations.[3][6]

  • Monitoring: Monitor for crystal growth over several days to weeks.[3] Patience is crucial.[6][12]

Diagram of the Slow Evaporation Workflow:

SlowEvaporation A Dissolve Quinolinone in Suitable Solvent B Filter Solution (Syringe Filter) A->B C Transfer to Clean Vial B->C D Cover with Punctured Lid C->D E Incubate in Undisturbed Location D->E F Monitor for Crystal Growth E->F

Caption: Workflow for the Slow Evaporation Crystallization Technique.

Vapor Diffusion

Vapor diffusion is a powerful technique, particularly for small quantities of material (milligram scale).[12][15] It involves the slow diffusion of a "poor" solvent (precipitant) vapor into a solution of the compound in a "good" solvent, gradually decreasing the solubility and inducing crystallization.[16]

There are two common setups for vapor diffusion:

  • Hanging Drop: A drop of the compound solution is placed on a siliconized coverslip, which is then inverted over a well containing the precipitant.[3][17]

  • Sitting Drop: The drop of the compound solution is placed on a pedestal inside a sealed well containing the precipitant.[3][18]

Protocol for Hanging Drop Vapor Diffusion:

  • Prepare the Reservoir: Pipette the "poor" solvent (precipitant) into the well of a crystallization plate.

  • Prepare the Drop: On a clean, siliconized coverslip, mix a small volume of the concentrated quinolinone solution (in a "good" solvent) with a small volume of the reservoir solution.

  • Seal the Well: Carefully invert the coverslip and place it over the well, ensuring an airtight seal (often using grease).[17]

  • Equilibration: The vapor from the precipitant in the reservoir will slowly diffuse into the drop, causing the concentration of the quinolinone compound to increase and leading to crystallization.[18]

  • Incubation and Monitoring: Store the plate in a stable environment and monitor for crystal growth.

Diagram of the Vapor Diffusion (Hanging Drop) Setup:

VaporDiffusion cluster_well Sealed Well Reservoir Reservoir of 'Poor' Solvent Drop Hanging Drop: Quinolinone in 'Good' Solvent Reservoir->Drop Vapor Diffusion Coverslip Coverslip

Caption: Schematic of the Hanging Drop Vapor Diffusion Technique.

Solvent Layering (Liquid-Liquid Diffusion)

In this technique, a solution of the quinolinone compound in a dense "good" solvent is carefully layered with a less dense, miscible "poor" solvent.[3][19] Crystallization occurs at the interface between the two solvents as they slowly mix via diffusion.[3]

Protocol for Solvent Layering:

  • Prepare the Compound Solution: Dissolve the quinolinone derivative in a small amount of a dense "good" solvent in a narrow vessel like a test tube or NMR tube.

  • Layer the Poor Solvent: Carefully and slowly add a less dense "poor" solvent on top of the compound solution, ensuring minimal mixing at the interface.[3][16] This can be done by letting the poor solvent run down the side of the tube.

  • Incubation: Seal the vessel and leave it in an undisturbed location.

  • Crystal Growth: Over time, the solvents will slowly diffuse into one another, reducing the solubility of the compound at the interface and promoting crystal growth.[19]

Solvent Selection and Optimization

The choice of solvent is a critical experimental parameter that often requires systematic screening.[20] A good starting point is to test the solubility of the quinolinone compound in a range of solvents with varying polarities.

Solvent Polarity Examples Notes for Quinolinone Compounds
Non-polar Hexanes, Toluene, CyclohexaneOften used as "poor" solvents or anti-solvents.
Moderately Polar Dichloromethane, Chloroform, Ethyl Acetate, Diethyl EtherFrequently good "good" solvents for dissolving quinolinones.[16][20]
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF)Can be effective, but their miscibility with other solvents should be considered for layering and diffusion techniques.[20]
Polar Protic Ethanol, Methanol, Isopropanol, WaterOften used in solvent mixtures.[20] Water can be a good anti-solvent for less polar quinolinones.

Tips for Solvent System Selection:

  • Single Solvent Systems: Ideal for slow evaporation and slow cooling methods. The compound should be sparingly soluble at room temperature but readily soluble upon heating.[9]

  • Binary Solvent Systems: Essential for vapor diffusion and solvent layering. The compound should be highly soluble in the "good" solvent and poorly soluble in the "poor" solvent. The two solvents must be miscible.[5][9] Common pairs include dichloromethane/ethanol, chloroform/diethyl ether, and acetone/hexane.[16][21]

Troubleshooting Common Crystallization Problems

Problem Possible Causes Solutions
No Crystals Form Solution is undersaturated; Compound is too soluble.Concentrate the solution by slow evaporation; Add a "poor" solvent (anti-solvent); Try a different solvent system; Cool the solution to a lower temperature.
Oiling Out Compound's melting point is below the crystallization temperature; Solution is too concentrated; Impurities are present.Add more of the "good" solvent; Try a lower crystallization temperature; Further purify the compound; Use a different solvent.[22]
Formation of Powder or Microcrystals Supersaturation occurred too rapidly; Too many nucleation sites.Slow down the crystallization process (e.g., slower evaporation, slower cooling); Ensure the crystallization vessel is scrupulously clean; Filter the solution before setting it up to crystallize.[22]
Crystals Decompose Upon Isolation The crystal lattice contains solvent molecules that are lost upon drying.Immediately transfer the crystals to paraffin oil after isolation to prevent solvent loss; Characterize the crystals quickly.

Advanced Considerations for Quinolinone Crystallization

  • pH Adjustment: For quinolinone derivatives with acidic or basic functional groups, their solubility can be highly pH-dependent. Adjusting the pH of the solution can be a powerful tool to induce crystallization.[20]

  • Co-crystallization: If a quinolinone compound is particularly difficult to crystallize, co-crystallization with another molecule (a co-former) can sometimes yield high-quality crystals. Triphenylphosphine oxide (TPPO) has been used as a co-crystallant for organic molecules that are proton donors.[7][12]

  • Seeding: Introducing a tiny, pre-existing crystal (a seed crystal) into a supersaturated solution can initiate and guide the growth of larger single crystals.[10]

Conclusion

Growing high-quality single crystals of quinolinone compounds is often an iterative process that blends scientific principles with experimental artistry. A systematic approach, beginning with highly pure material and involving the careful selection and optimization of crystallization techniques and solvent systems, will significantly increase the likelihood of success. The detailed protocols and troubleshooting guidance provided in this application note serve as a robust starting point for researchers aiming to unlock the precise molecular architecture of these pharmaceutically important molecules.

References

  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals.
  • Boyle, P. D. Growing Crystals That Will Make Your Crystallographer Happy.
  • Crystallis
  • SOP: CRYSTALLIZ
  • Crystallization.
  • wikiHow. 9 Ways to Crystallize Organic Compounds.
  • Wood, P. A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1886-1905.
  • BenchChem. Avoiding common pitfalls in quinoline crystallography.
  • da Silva, J. G., et al. (2022). Remarkable Nonlinear Properties of a Novel Quinolidone Derivative: Joint Synthesis and Molecular Modeling. Molecules, 27(8), 2411.
  • MIT Department of Chemistry. Growing Quality Crystals.
  • Quora. What factors cause the difference in the size of crystals formed?
  • BenchChem.
  • Guide for crystalliz
  • Buckley, H. E. (1937). Some Factors Influencing Crystal Habit*. American Mineralogist, 22(3), 249-254.
  • Slow Evapor
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3.
  • KU Leuven. How to crystallize your sample.
  • University of Rochester, Department of Chemistry.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • ResearchGate. (2014). What is the problem with my quinolin crystal?
  • University of Florida, The Center for Xray Crystallography. (2015). Crystal Growing Tips.
  • Hampton Research.
  • Linac Coherent Light Source. Crystal Growth.

Sources

Cell culture protocols for testing 3-Methylquinolin-4-ol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vitro Evaluation of 3-Methylquinolin-4-ol Derivatives

Abstract

This technical guide provides a comprehensive suite of cell culture protocols for the preclinical evaluation of this compound derivatives, a class of compounds with significant therapeutic potential.[1][2] Recognizing that robust and reproducible data is the bedrock of drug discovery, this document moves beyond simple step-by-step instructions.[3] It details the scientific rationale behind methodological choices, integrates critical quality control checkpoints, and presents a logical workflow from broad cytotoxicity screening to nuanced mechanistic studies. The protocols are designed for researchers, scientists, and drug development professionals aiming to characterize the cellular effects of novel chemical entities, with a focus on anticancer applications.

Foundational Principles: The Cornerstone of Reliable Data

The success of any in vitro study hinges on the quality and characterization of the cellular models used.[3][4] Before initiating any screening, it is imperative to establish a rigorous quality control (QC) framework.

Rationale-Driven Cell Line Selection

The choice of cell lines is a critical determinant of experimental relevance. Rather than using an arbitrary panel, selection should be guided by the project's hypothesis. Human cancer cell lines are invaluable models, but each possesses unique genotypic and phenotypic characteristics that dictate its response to therapeutic agents.[5]

  • Target-Based Selection: If the this compound derivatives are designed to inhibit a specific molecular target (e.g., a particular kinase or enzyme), select cell lines with known expression levels or genetic status of that target. Public databases like the Cancer Cell Line Encyclopedia (CCLE) can be invaluable for this purpose.

  • Disease-Oriented Panels: For broader screening, utilize a panel of cell lines representing different tumor types, such as the NCI-60 panel.[6] This approach can reveal patterns of activity and potential mechanisms of action.

  • Drug Resistance Models: To assess efficacy against resistant cancers, consider including cell lines specifically developed for resistance to standard-of-care drugs.[7]

Mandatory Quality Control & Cell Culture Practice

Maintaining the integrity of cell cultures is paramount for reproducibility.[8]

  • Cell Line Authentication: Misidentified or cross-contaminated cell lines can invalidate research.[9] All cell lines must be authenticated at the start of a project and after extended passaging. Short Tandem Repeat (STR) profiling is the gold standard for human cell lines.[3]

  • Mycoplasma Screening: Mycoplasma contamination is a common issue that can alter cellular metabolism, growth, and response to stimuli. Regular screening via PCR or a fluorescent dye-based kit is mandatory.

  • Aseptic Technique: Strict aseptic techniques are non-negotiable to prevent bacterial and fungal contamination.[8] All media preparation and cell handling should occur in a certified biological safety cabinet.

  • Reagent Quality: The quality of reagents, particularly Fetal Bovine Serum (FBS), can introduce significant variability.[9][10] It is advisable to test new lots of FBS to ensure they support consistent cell growth.[4]

Experimental Workflow for Compound Evaluation

A logical, tiered approach to screening ensures that resources are used efficiently, starting with broad assessments of activity and progressing to more detailed mechanistic investigations.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Target Validation A Compound Library (this compound Derivatives) B MTT Cytotoxicity Assay (Determine IC50) A->B Treat selected cell lines C Apoptosis Assay (Annexin V / PI Staining) B->C Select active compounds D Cell Cycle Analysis (PI Staining) B->D Select active compounds E Western Blot Analysis (Probe Key Signaling Proteins) C->E D->E F Data Interpretation & Lead Candidate Selection E->F

Caption: General workflow for in vitro evaluation of novel compounds.

Protocol 1: Cell Viability Assessment via MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in living cells.[12]

Materials
  • 96-well flat-bottom sterile culture plates

  • Selected cancer cell lines

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and stored at -20°C protected from light.[13]

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Multi-channel pipette

  • Microplate reader capable of measuring absorbance at 570 nm.

Step-by-Step Methodology
  • Cell Seeding: Harvest cells during their logarithmic growth phase. Count cells and adjust the concentration to seed between 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure cells are still in an exponential growth phase at the end of the incubation period.[14]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a no-treatment control.

  • Exposure: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[15]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[11]

  • Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis

Cell viability is calculated as a percentage of the vehicle control: % Viability = (Absorbance_Treated / Absorbance_Control) * 100

The half-maximal inhibitory concentration (IC50) value is determined by plotting the percent viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

ParameterRecommended Value
Plate Format96-well
Seeding Density5,000 - 10,000 cells/well
Incubation Time24, 48, or 72 hours
MTT Concentration0.5 mg/mL
Wavelength570 nm

Protocol 2: Mechanistic Insight via Apoptosis Assay

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells by using Annexin V and Propidium Iodide (PI).[16] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to detect these early apoptotic cells.[17][18] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[16]

G cluster_0 Cell States cluster_1 Staining Outcome A Viable Cell Inner PS Intact Membrane ResA Annexin V: Negative PI: Negative A->ResA No Staining B Early Apoptotic Cell Outer PS Intact Membrane ResB Annexin V: Positive PI: Negative B->ResB Annexin V Binds C Late Apoptotic / Necrotic Cell Outer PS Compromised Membrane ResC Annexin V: Positive PI: Positive C->ResC Annexin V Binds & PI Enters

Caption: Principle of Annexin V and Propidium Iodide (PI) staining.

Materials
  • 6-well plates

  • Flow cytometer

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer (calcium-rich)

  • Phosphate-Buffered Saline (PBS)

Step-by-Step Methodology
  • Cell Treatment: Seed 0.5 x 10⁶ cells in 6-well plates and allow them to attach overnight. Treat cells with the this compound derivatives at their IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and pellet by centrifugation (e.g., 300 x g for 5 minutes).[16]

  • Washing: Wash the cell pellet twice with cold PBS to remove any residual medium.[16]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

  • Controls: Prepare unstained, PI-only, and Annexin V-only stained cells for setting compensation and gates.

Data Analysis

The flow cytometry data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The population is divided into four quadrants:

  • Lower-Left (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells/debris (should be a small population).

Protocol 3: Cell Cycle Analysis

Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cell proliferation. Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the cell cycle distribution of a cell population. PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[19][20]

G cluster_0 Cell Cycle Phase cluster_1 Flow Cytometry Histogram G1 G0/G1 Phase 2n DNA S S G1->S G2M G2/M Phase 4n DNA S->G2M G2M->G1 Plot < <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'CELLPADDING='4'><TR><TDBGCOLOR='#FFFFFF'ALIGN='LEFT'WIDTH='100'>G0/G1 PeakTD><TDBGCOLOR='#FFFFFF'ALIGN='LEFT'WIDTH='100'>S PhaseTD><TDBGCOLOR='#FFFFFF'ALIGN='LEFT'WIDTH='100'>G2/M PeakTD>TR><TR><TD>Lowest FluorescenceTD><TD>Intermediate FluorescenceTD><TD>Highest FluorescenceTD>TR>TABLE> >

Caption: Relationship between cell cycle phase and DNA content.

Materials
  • Cold 70% Ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Step-by-Step Methodology
  • Cell Treatment & Harvesting: Treat and harvest cells as described in the apoptosis protocol (Section 4.2, steps 1-2). A cell count of at least 1 x 10⁶ cells per sample is recommended.

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[21] Fixation permeabilizes the cell membrane, allowing PI to enter and stain the nuclear DNA.

  • Storage: Incubate the fixed cells for at least 2 hours at -20°C. Cells can be stored at this temperature for several days.

  • Rehydration: Centrifuge the fixed cells (e.g., 300 x g for 5 minutes) and discard the ethanol. Wash the pellet with 5 mL of PBS to rehydrate the cells.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate for 30 minutes at 37°C. This step is crucial as PI also binds to double-stranded RNA, and its removal is necessary for accurate DNA content analysis.[19][22]

  • PI Staining: Add 500 µL of PI staining solution (final concentration 25 µg/mL). Incubate for 15-30 minutes at room temperature, protected from light.[22]

  • Analysis: Analyze the samples on a flow cytometer. The PI fluorescence is typically measured on a linear scale to resolve the 2n and 4n DNA content peaks.[19]

Data Analysis

The resulting data is displayed as a histogram of cell count versus fluorescence intensity. Software (e.g., ModFit LT, FlowJo) is used to deconvolute the histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase compared to the control suggests compound-induced cell cycle arrest.

Protocol 4: Signaling Pathway Analysis by Western Blot

Western blotting is a fundamental technique to detect specific proteins in a sample and can provide critical insights into the mechanism of action of the this compound derivatives.[23][24] For instance, if apoptosis is observed, Western blotting can be used to measure the expression levels of key apoptosis-related proteins like caspases, Bcl-2, or Bax. If cell cycle arrest is detected, one could probe for cyclins or cyclin-dependent kinases (CDKs).

Materials
  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running apparatus

  • Electrotransfer system and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific to target proteins

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system (e.g., digital imager or X-ray film)

Step-by-Step Methodology
  • Cell Lysis: After treating cells in 6-well or 10-cm plates, wash them with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and collect the lysate.[23]

  • Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay to ensure equal loading of samples.[23]

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[23][25]

  • Gel Electrophoresis: Load the samples onto an SDS-polyacrylamide gel and run the gel to separate proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[25]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

  • Detection: Wash the membrane again as in step 8. Apply the ECL reagent and capture the chemiluminescent signal using an imaging system.[23]

  • Analysis: Quantify band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to correct for loading differences.

References

  • Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Cell-culture based test systems for anticancer drug screening. ecancer. [Link]

  • Cell Viability Assays. NCBI Bookshelf - NIH. [Link]

  • Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. [Link]

  • Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]

  • Cell Culture Quality Control: Best Practices. Cell Culture Company. [Link]

  • Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]

  • Cell Cycle Tutorial Contents. Babraham Institute. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Key Quality Control Measures for High-Quality Cell Culture in Cell Banks. Cytion. [Link]

  • Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation. Springer Nature Experiments. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC - NIH. [Link]

  • Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. PMC - NIH. [Link]

  • Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - NIH. [Link]

  • Measuring Apoptosis using Annexin V and Flow Cytometry. University of Virginia School of Medicine. [Link]

  • Quality by Design for Preclinical In Vitro Assay Development. PMC - NIH. [Link]

  • Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. [Link]

  • Cell Culture Quality Control: The Key to Reproducibility. Technology Networks. [Link]

  • Model Selection and Experimental Design for Screening Experiments. KCAS Bio. [Link]

  • Cell Culture Media Quality Control Strategies. Corning. [Link]

  • Establishment of Drug-resistant Cell Lines. Creative Bioarray. [Link]

  • Cancer Cell Lines for Drug Discovery and Development. AACR Journals. [Link]

  • Video: Cell Death Pathways and Annexin V & PI Labeling studies. JoVE. [Link]

  • The Role Of in vitro Testing In Drug Development. Pion Inc. [Link]

  • In vitro. Wikipedia. [Link]

  • Complex in vitro model: A transformative model in drug development and precision medicine. PMC - NIH. [Link]

  • Biological activities of quinoline derivatives. PubMed. [Link]

  • Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivative. Chemistry & Chemical Technology. [Link]

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methylquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you optimize your synthetic protocols and improve yields.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound, which is most commonly achieved via the Conrad-Limpach reaction.

Q1: My overall yield is significantly low, or the reaction failed entirely. What are the primary factors to investigate?

Low yields in quinoline syntheses can often be traced back to a few critical parameters. The Conrad-Limpach synthesis, used for 4-hydroxyquinolines like this compound, is a two-stage process: (1) the initial condensation of an aniline with a β-ketoester to form an enamine intermediate, and (2) the high-temperature thermal cyclization of this intermediate.[1][2] A failure in either stage will severely impact the final yield.

Here is a systematic approach to troubleshooting:

G start Low Yield or Reaction Failure check_temp Step 1: Verify Reaction Temperatures start->check_temp temp_ok Temperatures Correct check_temp->temp_ok Yes temp_issue Incorrect Temperatures check_temp->temp_issue No check_solvent Step 2: Evaluate Cyclization Solvent temp_ok->check_solvent solution_temp Solution: Adjust condensation temp (RT to 60°C) & cyclization temp (~250°C). temp_issue->solution_temp solvent_ok Solvent Appropriate check_solvent->solvent_ok Yes solvent_issue Inappropriate or No Solvent check_solvent->solvent_issue No check_purity Step 3: Assess Starting Material Purity solvent_ok->check_purity solution_solvent Solution: Use high-boiling inert solvent (e.g., Dowtherm A, Mineral Oil). solvent_issue->solution_solvent purity_ok Purity Confirmed check_purity->purity_ok Yes purity_issue Impure Reactants check_purity->purity_issue No check_isomer Step 4: Analyze for Isomeric Byproducts purity_ok->check_isomer solution_purity Solution: Purify aniline (distillation) and β-ketoester. Use anhydrous reagents. purity_issue->solution_purity isomer_present 2-Hydroxy Isomer Detected check_isomer->isomer_present Yes solution_isomer Solution: Lower the initial condensation temperature to favor the kinetic product. isomer_present->solution_isomer

Q2: The reaction mixture turned into a dark, tarry mess during the heating stage. How can this be prevented?

This is a classic sign of decomposition, often caused by uncontrolled high temperatures during the crucial thermal cyclization step.

Causality: The cyclization of the enamine intermediate requires significant thermal energy, typically around 250 °C.[3] However, heating the intermediate neat (without a solvent) can lead to localized overheating or "hot spots," causing the material to decompose before it can efficiently cyclize.

Solution: Use of a High-Boiling Inert Solvent. The most effective solution is to perform the cyclization in a high-boiling, non-reactive solvent.[4] This medium acts as a heat bath, ensuring uniform temperature distribution throughout the reaction mixture.

  • Recommended Solvents: Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or mineral oil are standard choices.[4]

  • Mechanism of Improvement: By using such a solvent, the reaction temperature can be precisely controlled, and the heat is transferred evenly, promoting the desired intramolecular cyclization over intermolecular polymerization or decomposition pathways.

  • Experimental Evidence: Early reports of this synthesis without a solvent showed very moderate yields (<30%), while the use of an inert, high-boiling solvent increased cyclization yields to as high as 95% in many cases.[3][4]

Cyclization ConditionTypical YieldRationale
Neat (No Solvent)< 30%Prone to localized overheating, decomposition, and charring.[3][4]
High-Boiling Inert SolventUp to 95%Ensures uniform heat distribution, preventing decomposition.[4]
Q3: My product analysis (e.g., NMR) shows a mixture of isomers. I expected this compound but see another major product. What happened?

You are likely observing the formation of the isomeric Knorr synthesis product, 2-hydroxy-4-methylquinoline.[3][5] This is a common issue related to the regioselectivity of the initial reaction between aniline and the β-ketoester (in this case, methyl acetoacetate or ethyl acetoacetate).

Causality (Kinetic vs. Thermodynamic Control): The β-ketoester has two electrophilic sites: the ketone carbonyl and the ester carbonyl.[3]

  • Conrad-Limpach Pathway (Kinetic Product): At lower temperatures (e.g., room temperature), the aniline's amino group preferentially attacks the more reactive ketone carbonyl. This is the kinetically favored pathway and leads to the enamine intermediate required for 4-hydroxyquinoline synthesis.[2][3]

  • Knorr Pathway (Thermodynamic Product): At higher temperatures (e.g., 100-140 °C), the reaction becomes reversible. The aniline can attack the less reactive, but thermodynamically more stable, ester carbonyl, forming a β-ketoanilide intermediate.[3] This intermediate then cyclizes under acidic conditions to yield the 2-hydroxyquinoline isomer.[6][7]

Solution: Strict Temperature Control. To exclusively synthesize this compound, the initial condensation step must be performed under kinetic control.

  • Protocol: Run the condensation of aniline and methyl acetoacetate at or near room temperature to ensure the formation of the correct enamine intermediate before proceeding to the high-temperature cyclization.[3]

G reactants Aniline + Methyl Acetoacetate low_temp low_temp reactants->low_temp high_temp high_temp reactants->high_temp enamine enamine low_temp->enamine product_4_ol product_4_ol enamine->product_4_ol Thermal Cyclization (~250°C) anilide anilide high_temp->anilide product_2_ol product_2_ol anilide->product_2_ol Acid-Catalyzed Cyclization

Frequently Asked Questions (FAQs)

Q4: What is the detailed mechanism for the Conrad-Limpach synthesis of this compound?

The Conrad-Limpach synthesis is a powerful method for creating 4-hydroxyquinolines.[3][8] The mechanism proceeds through several distinct steps:

  • Nucleophilic Attack: The synthesis begins with the nucleophilic attack of the aniline nitrogen onto the ketone carbonyl of methyl acetoacetate.[3]

  • Schiff Base Formation: A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield a Schiff base.

  • Tautomerization: The Schiff base is in equilibrium with its more stable enamine tautomer. This step is crucial as it positions the aromatic ring for the subsequent cyclization.[9]

  • Electrocyclic Ring Closing: This is the rate-determining step and requires significant thermal energy (~250 °C).[3] The enamine undergoes a 6-pi electrocyclization, where the aniline ring attacks the ester carbonyl, forming the new heterocyclic ring.

  • Aromatization: The cyclic intermediate eliminates a molecule of methanol (or ethanol if using ethyl acetoacetate) to re-aromatize the system.

  • Keto-Enol Tautomerization: The final product exists as a tautomeric mixture of this compound (the enol form) and 3-methylquinolin-4(1H)-one (the keto form), with the quinolone (keto) form often predominating.[3]

G start_reactants Aniline + Methyl Acetoacetate schiff_base Schiff Base start_reactants->schiff_base - H₂O enamine Enamine Intermediate schiff_base->enamine Tautomerization cyclized Cyclized Intermediate enamine->cyclized Heat (~250°C) Electrocyclization product This compound cyclized->product - CH₃OH Tautomerization

Q5: What is a reliable starting protocol for the synthesis of this compound?

This protocol is a synthesis of established methodologies and best practices aimed at maximizing yield and purity.[3][4]

Step 1: Formation of the Enamine Intermediate

  • In a round-bottom flask, combine equimolar amounts of aniline and methyl acetoacetate.

  • Stir the mixture at room temperature for 2-4 hours. A mild acid catalyst (a few drops of acetic acid or HCl) can be added to facilitate the reaction, though it often proceeds without one.[3]

  • Monitor the reaction by TLC until the starting materials are consumed. Water will be produced as a byproduct. It is often removed under reduced pressure before proceeding to the next step to drive the equilibrium.

Step 2: Thermal Cyclization

  • To the flask containing the crude enamine intermediate, add an inert, high-boiling solvent (e.g., Dowtherm A or mineral oil) in a volume sufficient to create a stirrable slurry.

  • Equip the flask with a reflux condenser and a thermometer.

  • Heat the mixture gradually and with vigorous stirring to approximately 250 °C.

  • Maintain this temperature for 30-60 minutes. The reaction is typically complete when the evolution of methanol ceases.

  • Monitor the reaction progress by taking aliquots and analyzing via TLC.

Step 3: Work-up and Purification

  • Allow the reaction mixture to cool to below 100 °C.

  • Carefully pour the mixture into a large volume of a non-polar solvent like hexane or toluene to precipitate the crude product. The high-boiling solvent will remain in solution.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with the same non-polar solvent to remove residual high-boiling solvent.

  • The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol, DMF, or a mixture of DMF and water.[10][11]

Q6: How should I choose a solvent for the final recrystallization?

The choice of recrystallization solvent is critical for obtaining a high-purity final product.[10] The ideal solvent is one in which your compound (this compound) is highly soluble at elevated temperatures but poorly soluble at room temperature or below.

Screening Procedure:

  • Place a small amount of your crude product (20-30 mg) into several small test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, DMF) dropwise at room temperature until the solid just dissolves. A good candidate will require a relatively large volume of solvent.

  • For solvents in which the compound is sparingly soluble at room temperature, heat the mixture to boiling. If the solid dissolves completely, it is a potential candidate.

  • Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath.

  • The solvent that yields a large amount of crystalline solid upon cooling is the best choice. If no single solvent is ideal, a two-solvent system (one in which the compound is soluble, and one in which it is insoluble) can be developed.

References

  • Troubleshooting low yields in the quinoline cyclization step. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGWIO5bqxPV5B-YGN0olYELcV-7jK2SCnrEo7FWGjOTl3AtDrZ-lv2HoH6cS0tSApODgZhxhXI8Bw4rYjKX68lfiCUGgarG2OLwzDWAMXWc8T_IM9x4b9aVkxXuoPh7rTov9XqCoLwIrP3YBPNAD9kTeHGrg16E7MnnHNFiR9bhlukO80OLgtIC1BNoqXwk6imG8bwYKVX3KI=]
  • Troubleshooting low yield in Friedländer quinoline synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBNmyG2mCpDUagLIJAKo_dSfeS4eWwdiC9Dz4VagVF6ckztGyQQ3JC_dGV9g6I8QP-PAdwYb0_9U62Fh_fizLXRMm9ogh8PO7Ya0EDacwjSiKX4l_S0KGrm-oXo6tmTjNdAvGPFuSZU-j0osUJ4tQco6Uczue0B-O5ZBdRiHEv0dwVKQX9WgXSGA1lzHSfqZyJtoWc0I5wcds=]
  • Troubleshooting low yield in Friedländer synthesis of quinolines. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFL6Bmy0k1eFwRYIIUGTHtdPxZ9B628GqbX6BpZ-hNd0983NHnVPJauMOdPT7ONmTjvzqAWfmBEtORAkHuzve_xNq1rJzY5MgbBQEBl5UHFSAwdyDvZcePxNuFjRBSAmN7dDOJi8T9IafSN0xFze38keMmzbtkyoCjdRq0d8hbrDYzLQUuy4FnSBYL7t9zyz_JmLqfiRfxiFG8dz3T2]
  • Conrad-Limpach Reaction. Name Reactions in Organic Synthesis. [URL: https://doi.org/10.1017/UPO9788175968295.139]
  • Knorr Quinoline Synthesis. Organic Syntheses. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdGwbifhf6nrYptypWxbyFOQK426TuOAQXrclG-p9CrSqzfI-_emA-U1y3uwfBsMZlTFlnK6QVFo3HJcyIxbs0ry3oEdoJtWTqNvUjyJjjPfu1ASAGyZQtu2E6UC1diEQDbXlmN_07n5tByIMpo554mda0VZE=]
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [URL: https://www.mdpi.com/1420-3049/27/5/1677]
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWRmZ77ceZ5XEzf6l0inMMjhya-fWh5JdqQ-79388CAOoRvkYfw-veV1CS-be6_9453dmtWJ0v0fSJ1IUDkudypXSXEzpmyr2WPsHn6yBIDXLtwtwWwkJYAgthyuxaUfAfISEMIda5XavrOilTG3b8ySFLMwvB24Y1lE68]
  • Knorr quinoline synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Knorr_quinoline_synthesis]
  • Knorr Quinoline Synthesis. SynArchive. [URL: https://www.synarchive.com/named-reactions/knorr-quinoline-synthesis]
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [URL: https://www.pharmaguideline.com/2011/08/synthesis-reactions-and-medicinal-uses.html]
  • Conrad–Limpach synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Conrad%E2%80%93Limpach_synthesis]
  • Synthesis of 4-hydroxyquinolines; synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20990976/]
  • Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4995963/]
  • Conrad-Limpach Synthesis. SynArchive. [URL: https://www.synarchive.com/named-reactions/conrad-limpach-synthesis]
  • benign and proficient procedure for preparation of quinoline derivatives. Journal of Pharmaceutical and Therapeutic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcRexRgfZLo2u73X5j4QEo0lFo5dQtquBQ1uhHz108FT-O34mxKZDsL0flj51qcKMRlM6vDmxkaDX7K3lAT2U_0BAUN10UJ68cbkDXLEEz9Agkyf7FTo3NR2OZE59s2qdvEAOspv45x3k14C3SQN8A2RhD01RoSey_UrbV]
  • Synthesis of Quinoline and derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeioim77c67mCqfcU1vrXWprNRBjyMD_SfSeMWVIV4uLXdKwqQ63HhifbA09PCZcaH0QAB_nAegkVg27-frSLgAYeXrmuDvoyeN8zSMXxRy3pfGhTV25FSuvtYB1GYOPBadxgKr4GyvCokUaZUi6j7Vg==]
  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. MDPI. [URL: https://www.mdpi.com/1420-3049/29/9/1943]
  • The synthesis of 3-alkyl-4-methylquinolines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20985606/]
  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. [URL: https://www.scribd.com/document/425264356/152-Conrad-Limpach-Quinoline-Synthesis]
  • Technical Support Center: Purification of Crude 6-Iodo-3-methylquinolin-4-amine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhoyXZ-Q-dvxTwzX1_naYRqJuxHuQ37LixSe9FhvVhrEDHTUiI_XHB5eAdTDQ3vk44_DNy4Hga2WID98eaxJkW8qbOB6zMiLCKJmuqxNWeyrj06TmFFh999O9O-WV5f3fkkWD4pxlGcO26DtJiFa_NgW0Z-rIKRtmGxl_wzBd0UnsTyPZ8rYh0UIAj0Gwwp35LUv8WZepNNcf3-tUxWzffMpbFeSa0zlwEjuQ=]
  • 3-Methylquinoline-4-carboxylic Acid|Research Compound. Benchchem. [URL: https://www.benchchem.com/product/b3349176]
  • 1-(3-Iodopropyl)-4-methylquinolin-1-ium Iodide. SciSpace. [URL: https://typeset.io/papers/1-3-iodopropyl-4-methylquinolin-1-ium-iodide-2y1z0d0q]
  • (PDF) Synthesis of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones) of prospective anti-COVID-19 drugs. ResearchGate. [URL: https://www.researchgate.net/publication/344331072_Synthesis_of_33'-methylenebis4-hydroxyquinolin-21H-ones_of_prospective_anti-COVID-19_drugs]
  • Method for purifying quinolinecarboxylic acid derivative. Google Patents. [URL: https://patents.google.
  • Synthesis of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones) of prospective anti-COVID-19 drugs. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32926254/]
  • Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry. [URL: https://journalirjpac.com/index.php/IRJPAC/article/view/178]
  • Process for the purification of isoquinoline. Google Patents. [URL: https://patents.google.
  • Process for the isolation and purification of mevinolin. Google Patents. [URL: https://patents.google.

Sources

Technical Support Center: Overcoming Poor Aqueous Solubility of 3-Methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methylquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound during their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to troubleshoot and optimize your experimental workflow effectively.

Understanding the Challenge: The Physicochemical Properties of this compound

Before diving into solutions, it is crucial to understand the inherent properties of this compound that contribute to its low aqueous solubility.

Tautomerism: this compound exists in a tautomeric equilibrium with its keto form, 3-methyl-1H-quinolin-4-one.[1][2] Spectroscopic and crystallographic data suggest that the quinolone (keto) form is generally the more stable and predominant tautomer in solution.[1][3][4][5][6] This is a critical consideration as the electronic and hydrogen bonding characteristics of the keto form significantly influence its interaction with solvents.

Ampholytic Nature and pKa: The 4-quinolone scaffold possesses both a weakly acidic proton on the ring nitrogen and a basic nitrogen atom within the quinoline ring system. This ampholytic nature means its ionization state, and therefore its solubility, is highly dependent on the pH of the solution. While the specific pKa values for this compound are not experimentally published, we can infer from related quinolone derivatives that the acidic pKa (pKa1) is likely in the range of 5.5-6.5, and the basic pKa (pKa2) is in the range of 7.5-8.5.[9]

The interplay of these factors results in a molecule that is sparingly soluble in neutral aqueous solutions. The intrinsic solubility of nonionized forms of similar 4-quinolone derivatives has been reported to be in the order of 1 g/L.[9]

Frequently Asked Questions (FAQs)

Here are some common questions and their detailed answers to help you navigate the challenges of working with this compound.

Q1: I've prepared a stock solution of this compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What is happening?

A1: This is a classic issue of a compound "crashing out" of solution. While this compound is likely soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), its solubility is significantly lower in aqueous buffers. When you dilute the DMSO stock, the solvent environment becomes predominantly aqueous, and the concentration of this compound exceeds its solubility limit in that new environment, leading to precipitation.

Q2: What is the first and simplest approach I should try to improve the solubility of this compound in my aqueous buffer?

A2: The most straightforward and often effective initial approach is pH adjustment . Given the ampholytic nature of the 4-quinolone ring, altering the pH of your buffer can significantly increase solubility by ionizing the molecule.

  • To increase the solubility of the basic form: Lower the pH of your buffer to at least 2 pH units below the acidic pKa (estimated to be around 5.5-6.5). At a lower pH, the quinoline nitrogen will be protonated, forming a more water-soluble cation.

  • To increase the solubility of the acidic form: Raise the pH of your buffer to at least 2 pH units above the basic pKa (estimated to be around 7.5-8.5). At a higher pH, the proton on the ring nitrogen will be removed, forming a more water-soluble anion.

Caution: Ensure the chosen pH is compatible with the stability of your compound and the requirements of your experimental assay.

Q3: Can I use co-solvents to improve the solubility of this compound? Which ones are recommended?

A3: Yes, co-solvents are a widely used and effective strategy. By mixing a water-miscible organic solvent with your aqueous buffer, you can create a more lipophilic environment that can better accommodate this compound.

Commonly used co-solvents include:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol (PEG) , particularly lower molecular weight PEGs like PEG 400.

It is advisable to start with a low percentage of the co-solvent (e.g., 1-5%) and gradually increase it while monitoring for any adverse effects on your experiment. The use of binary mixtures, such as ethanol and propylene glycol, can also be explored.[10][11]

Q4: I've heard about cyclodextrins for improving solubility. Are they suitable for this compound?

A4: Cyclodextrins are an excellent choice for enhancing the aqueous solubility of poorly soluble compounds like this compound. These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic inner cavity. The hydrophobic quinoline portion of your molecule can be encapsulated within the cyclodextrin cavity, forming an inclusion complex. This complex has a hydrophilic exterior, rendering the entire entity more soluble in water.

  • β-Cyclodextrin (β-CD) and its more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used. Studies on structurally similar quinazoline-4(3H)-ones have shown that complexation with β-cyclodextrin can significantly enhance their solubility.[1]

Troubleshooting Guide: Step-by-Step Protocols

This section provides detailed experimental protocols for the key solubilization techniques.

Protocol 1: Solubility Enhancement by pH Adjustment

Objective: To determine the optimal pH for solubilizing this compound in your aqueous buffer.

Materials:

  • This compound

  • Your desired aqueous buffer (e.g., PBS, TRIS)

  • 0.1 M HCl and 0.1 M NaOH

  • pH meter

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Prepare a series of your aqueous buffer at different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10, 12).

  • Add an excess amount of this compound to a fixed volume of each buffered solution.

  • Vortex the samples vigorously for 2 minutes.

  • Equilibrate the samples at a constant temperature (e.g., room temperature or 37°C) for 24 hours with continuous agitation to ensure equilibrium is reached.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.

  • Carefully collect the supernatant.

  • Determine the concentration of dissolved this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at its λmax or a validated HPLC method).

  • Plot the solubility of this compound as a function of pH to identify the pH range with the highest solubility.

Expected Outcome: You should observe a "U" shaped solubility curve, with higher solubility at acidic and basic pH values and the lowest solubility near the isoelectric point.

Protocol 2: Solubility Enhancement using Co-solvents

Objective: To determine the effect of different co-solvents on the solubility of this compound.

Materials:

  • This compound

  • Aqueous buffer at a fixed, relevant pH

  • Co-solvents: Ethanol, Propylene Glycol, PEG 400

  • Vortex mixer, Centrifuge, Analytical instrument (as in Protocol 1)

Procedure:

  • Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 0%, 5%, 10%, 20%, 50% v/v).

  • Follow steps 2-7 from Protocol 1 for each co-solvent mixture.

  • Plot the solubility of this compound as a function of the co-solvent concentration for each co-solvent.

Data Presentation:

Co-solventConcentration (% v/v)Solubility of this compound (µg/mL)
None0(Value from aqueous solubility test)
Ethanol5(Experimental Value)
10(Experimental Value)
20(Experimental Value)
Propylene Glycol5(Experimental Value)
10(Experimental Value)
20(Experimental Value)
PEG 4005(Experimental Value)
10(Experimental Value)
20(Experimental Value)
Protocol 3: Solubility Enhancement using Cyclodextrin Complexation

Objective: To prepare and evaluate a this compound:HP-β-CD inclusion complex to improve aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Mortar and pestle

  • Vortex mixer

  • Magnetic stirrer

  • Freeze-dryer (optional)

  • Analytical instrument (as in Protocol 1)

Procedure (Kneading Method):

  • Weigh equimolar amounts of this compound and HP-β-CD.

  • Place the HP-β-CD in a mortar and add a small amount of water to form a paste.

  • Gradually add the this compound to the paste while continuously grinding with the pestle for 30-60 minutes.

  • Dry the resulting solid mixture, for instance, in an oven at 40-50°C or by freeze-drying.

  • Determine the aqueous solubility of the prepared inclusion complex using the method described in Protocol 1 (in your desired aqueous buffer).

  • Compare the solubility of the complexed this compound to that of the uncomplexed compound.

Visualizing the Concepts

To better illustrate the principles behind these techniques, the following diagrams are provided.

pH_Solubility cluster_pH_Scale pH Scale cluster_Molecule This compound Low_pH Low pH (Acidic) Cationic Protonated (Cationic) High Solubility Low_pH->Cationic Protonation of Quinoline N Neutral_pH Near Isoelectric Point Neutral Neutral Form Low Solubility Neutral_pH->Neutral High_pH High pH (Basic) Anionic Deprotonated (Anionic) High Solubility High_pH->Anionic Deprotonation of Ring NH

Caption: Effect of pH on the ionization and solubility of this compound.

Co_solvency Aqueous_Buffer Aqueous Buffer (High Polarity) Compound This compound (Lipophilic) Aqueous_Buffer->Compound Poor Interaction (Precipitation) Solubilized Solubilized Compound in Co-solvent Mixture Aqueous_Buffer->Solubilized Compound->Solubilized Improved Interaction Co_solvent Co-solvent (e.g., Ethanol, PG) (Lower Polarity) Co_solvent->Solubilized

Caption: Mechanism of co-solvency for enhancing solubility.

Cyclodextrin_Complexation Cyclodextrin Hydrophilic Exterior Lipophilic Cavity Inclusion_Complex Inclusion Complex (Water Soluble) Cyclodextrin:int->Inclusion_Complex Compound This compound (Poorly Soluble) Compound->Inclusion_Complex Encapsulation

Caption: Formation of a water-soluble inclusion complex with cyclodextrin.

References

Technical Support Center: Purification of Crude 3-Methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Methylquinolin-4-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this valuable heterocyclic intermediate in high purity. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt these methods to your specific needs.

A critical feature of this compound is its tautomeric equilibrium with 3-methylquinolin-4(1H)-one. This dual character—possessing both a weakly acidic enol proton and a weakly basic quinoline nitrogen—governs its solubility and interactions, making purification a nuanced task.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The choice of purification method depends heavily on the impurity profile and the scale of your synthesis. The three most effective techniques are:

  • Recrystallization: This is the most common and often preferred method for removing small amounts of impurities from a solid sample, provided a suitable solvent can be found. It is efficient for removing impurities with different solubility profiles than your target compound.[1][2]

  • Column Chromatography: When recrystallization is ineffective, particularly for mixtures with components of similar solubility or when impurities are present in significant quantities, column chromatography over silica gel or alumina is the method of choice.[3][4]

  • Acid-Base Extraction: This liquid-liquid extraction technique is highly effective for removing acidic or basic impurities from your relatively neutral (amphoteric) product, or vice-versa.[5][6][7] It is often used as a preliminary purification step during the reaction work-up, prior to recrystallization or chromatography.

Q2: How do I choose the best initial purification strategy for my crude sample?

A2: Your decision should be data-driven, starting with a simple Thin Layer Chromatography (TLC) analysis of your crude material. This will give you a visual representation of the number and nature of the impurities.

G cluster_tlc TLC Results start Crude this compound tlc Analyze by TLC start->tlc result1 One major product spot Minor baseline/solvent front impurities tlc->result1 Evaluate result2 Multiple spots with close Rf values to product tlc->result2 Evaluate result3 Significant acidic or basic impurities suspected tlc->result3 Evaluate recrystallize Attempt Recrystallization chromatography Perform Column Chromatography acid_base Consider Acid-Base Wash Pre-Purification acid_base->recrystallize then acid_base->chromatography then result1->recrystallize result2->chromatography result3->acid_base

Caption: A decision workflow for selecting a purification method.

Q3: What are the likely impurities in my crude this compound sample?

A3: Impurities are typically derived from the synthetic route used. Common syntheses like the Conrad-Limpach or Gould-Jacobs reaction can leave behind specific contaminants.[8]

  • Unreacted Starting Materials: For example, an aniline derivative or a β-ketoester.

  • Side-Products: Isomeric quinolones or products from undesired cyclization pathways.

  • Polymeric/Tarry Materials: Often dark-colored, highly polar materials that result from degradation or polymerization, which typically remain at the baseline on a TLC plate.

Q4: My compound is a solid. Why is understanding its acidic/basic properties important for purification?

A4: The amphoteric nature of this compound is a powerful tool. While the compound itself is only weakly acidic and basic, strongly acidic or basic impurities can be easily removed. For instance, washing an ethyl acetate solution of your crude product with a mild aqueous base (like sodium bicarbonate) will extract strongly acidic impurities (e.g., a carboxylic acid byproduct) into the aqueous layer.[9][10] Conversely, a wash with a dilute aqueous acid (like 1 M HCl) can remove strongly basic impurities (e.g., a leftover aniline starting material).[7] This simple work-up step can dramatically simplify the final purification by recrystallization or chromatography.

Section 2: Troubleshooting Guide: Recrystallization

Recrystallization is effective only when the right solvent is chosen—one in which the compound is highly soluble when hot and poorly soluble when cold.[2][11]

ProblemProbable Cause(s)Troubleshooting Solutions
"Oiling Out" [12][13][14]The boiling point of the solvent is higher than the melting point of the impure compound. High impurity levels can depress the melting point.1. Re-heat the solution to re-dissolve the oil. 2. Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. 3. Allow the solution to cool much more slowly. A heated oil bath or dewar can be used to slow the cooling rate.
No Crystals Form [13][15][16]The solution is not sufficiently saturated (too much solvent was added). The solution is supersaturated but lacks a nucleation point.1. Reduce Solvent: Gently boil off some of the solvent to increase the concentration and allow it to cool again.[13] 2. Induce Crystallization: Scratch the inside of the flask just below the liquid surface with a glass rod. The microscopic scratches provide a surface for nucleation.[15] 3. Seed Crystals: Add a tiny crystal from a previous pure batch.
Very Low Recovery [14][15]Too much solvent was used initially. The compound has significant solubility in the solvent even at low temperatures. Crystals were washed with room-temperature solvent.1. Before filtering, cool the flask in an ice-water bath for at least 20 minutes to maximize precipitation. 2. Minimize the amount of solvent used for washing the collected crystals. 3. Crucially, ensure the washing solvent is ice-cold. [15]
Crystals Are Still Colored Colored impurities are co-precipitating or are trapped within the crystal lattice.1. Charcoal Treatment: After dissolving the crude solid in the hot solvent, add a very small amount (e.g., 1-2% by weight) of activated charcoal. 2. Swirl the hot solution for a few minutes. The charcoal will adsorb many colored impurities. 3. Perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal before allowing the solution to cool.[1]

Section 3: Troubleshooting Guide: Column Chromatography

For polar, hydrogen-bonding compounds like this compound, silica gel chromatography can be challenging due to strong interactions with the stationary phase.[4]

G cluster_problems Observed Problems cluster_causes Likely Causes cluster_solutions Potential Solutions start Chromatography Problem Occurs streaking Compound Streaks on TLC/Column start->streaking no_elution Compound Stuck at Baseline start->no_elution poor_sep Poor Separation of Spots start->poor_sep cause_streaking Strong interaction with acidic silanol groups on silica. streaking->cause_streaking is caused by cause_no_elution Eluent polarity is too low. no_elution->cause_no_elution is caused by cause_poor_sep Solvent system is not optimized. poor_sep->cause_poor_sep is caused by sol_streaking Add 1-3% Triethylamine (TEA) or Ammonia/Methanol to eluent. cause_streaking->sol_streaking is solved by sol_no_elution Increase eluent polarity. (e.g., add Methanol to DCM/EtOAc) cause_no_elution->sol_no_elution is solved by sol_poor_sep Screen different solvent systems (e.g., Hexanes/EtOAc, DCM/MeOH). cause_poor_sep->sol_poor_sep is solved by

Caption: Troubleshooting logic for common column chromatography issues.

Problem 1: My compound streaks badly or won't move from the baseline on the TLC plate, even with 100% ethyl acetate.

This is a classic sign that your polar, basic compound is interacting too strongly with the acidic silica gel.[4] The lone pair on the quinoline nitrogen and the hydroxyl group can form strong hydrogen bonds with the silanol (Si-O-H) groups of the stationary phase.

  • Solution 1: Increase Solvent Polarity. A common next step is to use a more polar solvent system, such as 5-10% methanol in dichloromethane (DCM).[4]

  • Solution 2: Add a Basic Modifier. To prevent the acidic silica from "holding" your basic compound, add a competitive base to the eluent. Adding 1-3% triethylamine (TEA) or a few drops of 7N ammonia in methanol to your solvent system will neutralize the active sites on the silica, allowing your compound to elute cleanly.[4]

Problem 2: My compound seems to have irreversibly adsorbed onto the column, leading to poor recovery.

This occurs when the interaction with the silica is too strong, even with a modified eluent.

  • Solution 1: Deactivate the Silica. Before packing the column, you can prepare a slurry of the silica gel in your chosen eluent that already contains the basic modifier (e.g., 2% TEA). This ensures the silica is "deactivated" before your compound is loaded.

  • Solution 2: Change the Stationary Phase. Consider using a less acidic stationary phase, such as neutral or basic alumina. You may also explore using reversed-phase (e.g., C18) silica, where polar compounds elute earlier.[17][18]

Section 4: Detailed Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: In a small test tube, test the solubility of ~20 mg of your crude material in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, water, or mixtures like ethanol/water). A good solvent will dissolve the solid when hot but cause it to precipitate upon cooling.[19]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent dropwise while heating (e.g., on a steam bath or hot plate) and stirring until the solid just dissolves.[20]

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization in the funnel.[12]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling promotes the formation of larger, purer crystals.[20]

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[15]

  • Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes, then transfer them to a watch glass to air dry or dry in a vacuum oven.

Protocol 2: General Column Chromatography Procedure

  • Solvent System Selection: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.2-0.4. If streaking is observed, add 1-2% triethylamine (TEA) to the solvent system.[1]

  • Column Packing: Pack a glass column with silica gel using either a dry packing or wet slurry method. Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent like DCM. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[21]

  • Elution: Carefully add the eluent to the column and begin collecting fractions. Maintain a constant flow rate using gentle air pressure if necessary.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified this compound.

References

  • Unknown. (n.d.). Recrystallization. Department of Chemistry, University of California, Riverside.
  • BenchChem. (2025). Discovery and Isolation of Novel Quinolinone Compounds. BenchChem.
  • BenchChem. (2025). Technical Support Center: Column Chromatography of Polar Heterocyclic Compounds. BenchChem.
  • Unknown. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Horizon IRD. Available at: [Link]

  • Unknown. (n.d.). [Development of measurement of new quinolones in body fluids by HPLC using column switching and their application to drug interaction]. PubMed. Available at: [Link]

  • Unknown. (n.d.). Problems in recrystallization. Biocyclopedia. Available at: [Link]

  • Unknown. (n.d.). recrystallization.pdf. Available at: [Link]

  • Unknown. (n.d.). Acid-Base Extraction. Department of Chemistry, University of California, Riverside.
  • Unknown. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry, University of Rochester. Available at: [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 7-Quinolinol on Newcrom R1 HPLC column. Available at: [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Available at: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Crude 6-Iodo-3-methylquinolin-4-amine. BenchChem.
  • Reddit. (2022). troubleshooting column chromatography. r/chemistry. Available at: [Link]

  • LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Available at: [Link]

  • MDPI. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Available at: [Link]

  • Searles, A. L., & Lindwall, H. G. (1946). The synthesis of 3-alkyl-4-methylquinolines. Journal of the American Chemical Society, 68(6), 988-990. Available at: [Link]

  • LibreTexts. (2023). Recrystallization. Chemistry LibreTexts. Available at: [Link]

  • SciSpace. (2015). 1-(3-Iodopropyl)-4-methylquinolin-1-ium Iodide. Available at: [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Available at: [Link]

  • YouTube. (2020). How To Recrystallize A Solid. Available at: [Link]

  • Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
  • PMC. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central. Available at: [Link]

Sources

Common side reactions in the synthesis of quinolin-4-ones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of quinolin-4-ones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of common synthetic methodologies. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges and side reactions encountered during your experiments.

Troubleshooting Guide

This section is dedicated to addressing specific issues that may arise during the synthesis of quinolin-4-ones using various established methods.

Conrad-Limpach & Knorr Synthesis

These related methods involve the reaction of anilines with β-ketoesters. The primary challenge often lies in controlling the reaction conditions to favor the desired quinolin-4-one (Conrad-Limpach product) over the quinolin-2-one isomer (Knorr product).[1][2][3][4][5][6][7][8][9][10]

Q1: My reaction is producing a mixture of 4-hydroxyquinoline (desired) and 2-hydroxyquinoline isomers. How can I improve the selectivity for the 4-hydroxyquinoline?

A1: The regioselectivity of the Conrad-Limpach-Knorr synthesis is highly dependent on the reaction temperature. This is a classic example of kinetic versus thermodynamic control.[1][2][3]

  • Kinetic Control (Favors 4-Hydroxyquinoline): At lower temperatures (typically between room temperature and 110°C), the reaction favors the formation of the β-aminoacrylate intermediate, which then cyclizes to the 4-hydroxyquinoline.[3][5][8] This is the kinetically controlled product.[2][3]

  • Thermodynamic Control (Favors 2-Hydroxyquinoline): At higher temperatures (around 140°C or more), the reaction favors the formation of the β-ketoester anilide intermediate, leading to the thermodynamically more stable 2-hydroxyquinoline.[2][3][5]

Troubleshooting Steps:

  • Temperature Control: For the selective synthesis of 4-hydroxyquinolines, maintain a reaction temperature below 140°C during the initial condensation step.[3]

  • Solvent Choice: The use of a high-boiling, inert solvent like mineral oil can improve yields during the cyclization step, which often requires high temperatures.[6]

  • Catalyst: The presence of an acidic catalyst is often necessary for the Conrad-Limpach synthesis.[7]

TemperaturePredominant ProductControl
Room Temperature - 110°C4-HydroxyquinolineKinetic
~140°C and above2-HydroxyquinolineThermodynamic

Q2: The yield of my Conrad-Limpach cyclization is very low, and I observe significant charring.

A2: The thermal cyclization step in the Conrad-Limpach synthesis often requires high temperatures (around 250°C), which can lead to decomposition and the formation of tarry byproducts.[10][11]

Troubleshooting Steps:

  • Inert Solvent: As discovered by Limpach, performing the high-temperature cyclization in an inert solvent such as mineral oil can significantly improve yields, often to over 90%, by ensuring even heat distribution and preventing localized overheating.[6]

  • Microwave-Assisted Synthesis: Modern approaches utilizing microwave irradiation can significantly reduce reaction times and often lead to cleaner reactions with higher yields by providing rapid and uniform heating.[12]

Conrad_Limpach_Knorr cluster_paths Reaction Pathways cluster_kinetic Kinetic Path (Low Temp) cluster_thermo Thermodynamic Path (High Temp) aniline Aniline aminoacrylate β-Aminoacrylate (Kinetic Intermediate) aniline->aminoacrylate Condensation anilide β-Ketoanilide (Thermo Intermediate) aniline->anilide Amidation ketoester β-Ketoester q4one Quinolin-4-one aminoacrylate->q4one Cyclization q2one Quinolin-2-one anilide->q2one Cyclization

Caption: Kinetic vs. Thermodynamic control in Conrad-Limpach-Knorr synthesis.

Gould-Jacobs Reaction

This reaction synthesizes 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM) or similar reagents, followed by thermal cyclization, hydrolysis, and decarboxylation.[13][14][15][16]

Q1: My Gould-Jacobs cyclization requires very high temperatures, leading to product decomposition.

A1: The thermal cyclization step in the Gould-Jacobs reaction can indeed require temperatures upwards of 250°C, which can be detrimental to sensitive substrates.[11]

Troubleshooting Steps:

  • Microwave-Assisted Synthesis: This is an excellent alternative to conventional heating. Microwave irradiation can dramatically shorten reaction times from hours to minutes and often results in cleaner reactions and improved yields.[15] For example, a reaction that might take hours at 250°C conventionally could potentially be completed in minutes at a similar or even lower temperature in a microwave reactor.[15]

  • Solvent Choice: High-boiling inert solvents can be used to achieve the necessary temperatures for cyclization more uniformly than neat heating.[15]

Q2: I am observing incomplete hydrolysis or decarboxylation of my cyclized intermediate.

A2: The hydrolysis of the ester and subsequent decarboxylation are crucial final steps that can sometimes be problematic.

Troubleshooting Steps:

  • Hydrolysis: Ensure complete saponification by using a sufficient excess of a strong base like sodium hydroxide and allowing for adequate reflux time.[13][14] Monitoring the reaction by TLC is crucial to confirm the disappearance of the starting ester.

  • Decarboxylation: This step typically requires heating the carboxylic acid intermediate above its melting point.[13][15] If decarboxylation is sluggish, ensure the temperature is high enough and that all solvent from the previous step has been thoroughly removed. Copper-catalyzed thermal decarboxylation can also be an effective alternative.[17]

Gould_Jacobs_Workflow start Aniline + DEEM condensation Condensation (100-130°C) start->condensation intermediate1 Anilidomethylenemalonate condensation->intermediate1 cyclization Thermal Cyclization (>250°C or Microwave) intermediate1->cyclization intermediate2 4-Hydroxy-3-carboalkoxyquinoline cyclization->intermediate2 hydrolysis Saponification (NaOH, Reflux) intermediate2->hydrolysis intermediate3 Quinoline-3-carboxylic acid hydrolysis->intermediate3 decarboxylation Decarboxylation (Heat > M.P.) intermediate3->decarboxylation product 4-Hydroxyquinoline decarboxylation->product

Caption: Generalized workflow for the Gould-Jacobs synthesis.

Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[18][19][20]

Q1: My Friedländer reaction is producing a mixture of regioisomers when using an unsymmetrical ketone.

A1: Regioselectivity is a known issue in the Friedländer synthesis when an unsymmetrical ketone is used, as cyclization can occur on either side of the carbonyl group.[2][21]

Troubleshooting Steps:

  • Catalyst Choice: The choice of catalyst can influence regioselectivity. Experimenting with different acid or base catalysts may favor one isomer over the other.[21]

  • Substrate Modification: Introducing a bulky substituent on one side of the ketone can sterically hinder cyclization at that position, thereby favoring the formation of a single regioisomer.[2]

  • Alternative Starting Materials: Using an imine analog of the o-aniline starting material can sometimes avoid side reactions and improve selectivity.[21]

Q2: I am observing significant amounts of self-condensation byproducts from my ketone starting material.

A2: Under the basic or acidic conditions of the Friedländer synthesis, ketones with α-hydrogens can undergo self-aldol condensation, which competes with the desired reaction and reduces the yield.[2][21]

Troubleshooting Steps:

  • Reaction Conditions: Milder reaction conditions can help to suppress the self-condensation reaction. This includes using milder catalysts or lower reaction temperatures.[21]

  • Solvent-Free Conditions: In some cases, running the reaction under solvent-free conditions, for example with microwave assistance, can promote the desired reaction over side reactions.[12][20]

  • Order of Addition: Slowly adding the ketone to the reaction mixture containing the 2-aminoaryl aldehyde/ketone and catalyst can help to keep the concentration of the ketone low, thus minimizing self-condensation.

Camps Cyclization

The Camps cyclization involves the intramolecular cyclization of an N-(2-acylaryl)amide in the presence of a base to form either a quinolin-4-one or a quinolin-2-one.[11][17][22][23][24]

Q1: My Camps cyclization is yielding a mixture of quinolin-4-one and quinolin-2-one. How can I control the outcome?

A1: The regioselectivity of the Camps cyclization is dependent on the reaction conditions and the structure of the starting material.[17][23]

  • Formation of Quinolin-4-one: This typically occurs via an intramolecular aldol condensation involving deprotonation at the α-position of the ketone. Stronger bases tend to favor this pathway.[17]

  • Formation of Quinolin-2-one: This pathway involves deprotonation of the CH₂ group of the amide. Weaker bases may favor this route.[17]

Troubleshooting Steps:

  • Choice of Base: The strength of the base is a critical factor. Using a strong base like sodium hydroxide generally favors the formation of the quinolin-4-one.[17]

  • Steric Hindrance: The steric environment around the ketone and amide moieties can influence which proton is abstracted, thus affecting the regioselectivity of the cyclization.[24]

Pfitzinger Reaction

The Pfitzinger reaction synthesizes quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a base.[25][26][27][28][29]

Q1: I'm observing several byproducts in my Pfitzinger reaction, including polymers and decarboxylated products.

A1: The Pfitzinger reaction is prone to several side reactions, especially under harsh conditions.

  • Aldol Condensation: Carbonyl compounds with α-hydrogens can undergo self-condensation.[26]

  • Cannizzaro Reaction: Aldehydes without α-hydrogens can disproportionate in the presence of a strong base.[26]

  • Decarboxylation: The quinoline-4-carboxylic acid product can decarboxylate at high temperatures.[26]

Troubleshooting Steps:

  • Milder Conditions: Employing milder reaction conditions, such as using microwave irradiation, can shorten reaction times and reduce the formation of byproducts.[26]

  • Base Concentration: The concentration of the base is crucial. It must be sufficient to hydrolyze the isatin but not so high as to excessively promote side reactions.[26]

  • Solvent System: A mixture of ethanol and water is a commonly used solvent system that helps to dissolve the reactants and facilitate the initial hydrolysis step.[26]

Frequently Asked Questions (FAQs)

Q1: What are the general causes of low yields in quinolin-4-one synthesis?

A1: Low yields can stem from several factors common across different synthetic routes:

  • Poor Substrate Reactivity: The electronic properties of your starting materials are crucial. Electron-withdrawing groups on an aniline precursor decrease the nucleophilicity of the amino group, which can slow down or prevent key condensation and cyclization steps.[12][30] Conversely, electron-donating groups increase reactivity.[12]

  • Suboptimal Temperature: Many quinolin-4-one syntheses require heat, but excessive temperatures can cause decomposition of reactants or products, leading to the formation of tar.[30][31] Conversely, a temperature that is too low will result in an incomplete or very slow reaction.[30][31]

  • Presence of Water: In many acid-catalyzed syntheses, the water produced during the reaction can inhibit the equilibrium.[30] Using anhydrous reagents and solvents is often recommended.[30]

  • Inappropriate Catalyst: The choice of acid or base catalyst is highly substrate-dependent. An unsuitable catalyst may fail to promote the desired reaction or may encourage side reactions.[30]

Q2: How can I effectively monitor the progress of my quinolin-4-one synthesis?

A2: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product over time.[30][31]

Q3: Are there any common side reactions involving the quinolin-4-one product itself?

A3: Yes, under certain conditions, the quinolin-4-one core can undergo further reactions. For example, N-alkylation can occur if alkylating agents are present, potentially leading to a mixture of N- and O-alkylated products depending on the reaction conditions.[32]

Q4: My chosen synthetic pathway is failing. What are some alternative strategies?

A4: If classical named reactions are proving unsuccessful, modern synthetic methods offer powerful alternatives:

  • Palladium-Catalyzed Carbonylation: This method can synthesize the quinolin-4-one core by reacting precursors like 2-iodoaniline with terminal acetylenes under a carbon monoxide atmosphere.[12][17][33]

  • Multi-Component Reactions (MCRs): Reactions like the Doebner synthesis provide alternative routes that can sometimes be more efficient for specific substrates.[12]

References

  • Benchchem. (2025). Technical Support Center: Overcoming the Low Reactivity of Quinolinone Precursors.
  • Benchchem. (2025).
  • Gach, K., et al. (2025).
  • Wikiwand. Gould–Jacobs reaction.
  • MDPI. (2025).
  • Alfa Chemistry. Friedländer Quinoline Synthesis.
  • Wikipedia. Knorr quinoline synthesis.
  • ResearchGate. (2025).
  • Wikipedia. Pfitzinger reaction.
  • Benchchem. (2025).
  • Wikipedia. Gould–Jacobs reaction.
  • Benchchem. (2025). Reducing byproducts in the Pfitzinger quinoline synthesis.
  • Wikipedia. Camps quinoline synthesis.
  • Química Organica.org. Quinoline Synthesis: Conrad-Limpach-Knorr.
  • Scribd. Chemistry of Pfitzinger Synthesis.
  • Juniper Publishers. (2020).
  • ResearchGate. (2021). (PDF)
  • Benchchem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
  • Benchchem. (2025). Navigating Quinoline Synthesis: A Technical Support Center for Researchers.
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 4-Hydroxyquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • Benchchem. (2025).
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Wikipedia. Friedländer synthesis.
  • Wikipedia. Conrad–Limpach synthesis.
  • Sangshetti, J. N., Zambare, A. S., Gonjari, I., & Shinde, D. B. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11.
  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones.
  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction.
  • Scribd. (n.d.). Quinoline Synthesis.
  • ResearchGate. (2025).
  • Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
  • SynArchive. (n.d.). Conrad-Limpach Synthesis.

Sources

Technical Support Center: Optimizing Reaction Conditions for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of common quinoline synthesis methodologies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to reaction optimization, yield improvement, and byproduct minimization.

General Troubleshooting & FAQs

This section addresses broad issues that can be encountered across various quinoline synthesis methods before diving into the specifics of each named reaction.

Q1: My quinoline synthesis is resulting in a very low yield or has failed completely. What are the primary factors to investigate?

A1: Low yields in quinoline synthesis are a common challenge and can often be attributed to several general factors. A systematic approach to troubleshooting is crucial.

  • Inappropriate Catalyst: The choice of an acid or base catalyst is highly dependent on the specific substrates and reaction type. An unsuitable catalyst may not effectively promote the reaction or could encourage the formation of side products.[1]

  • Suboptimal Reaction Temperature: Many classical quinoline syntheses require significant heating to proceed.[2] However, excessive temperatures can lead to the decomposition of reactants and products, often resulting in the formation of tarry byproducts.[1][2] Conversely, a temperature that is too low will lead to an incomplete or very slow reaction.[1]

  • Poor Substrate Reactivity: The electronic and steric properties of your starting materials play a significant role. For instance, an aniline with electron-withdrawing groups can be deactivated, making the cyclization step more challenging.[1]

  • Presence of Water: In many acid-catalyzed syntheses, the water generated during the reaction can inhibit the reaction equilibrium.[1] The use of anhydrous reagents and solvents is often recommended to drive the reaction to completion.[1]

Below is a general workflow to approach troubleshooting low-yield reactions.

G cluster_solutions Potential Solutions start Low Yield Observed check_temp Review Reaction Temperature start->check_temp check_cat Evaluate Catalyst Choice check_temp->check_cat If temp is optimal temp_sol Adjust temperature incrementally. Consider microwave heating. check_temp->temp_sol check_sub Assess Substrate Reactivity check_cat->check_sub If catalyst is appropriate cat_sol Screen alternative acid/base catalysts. Vary catalyst loading. check_cat->cat_sol check_h2o Check for Water Content check_sub->check_h2o If substrates are suitable sub_sol Use more reactive analogs. Increase reaction time. check_sub->sub_sol optimize Systematic Optimization (DoE) check_h2o->optimize If conditions are anhydrous h2o_sol Use anhydrous reagents/solvents. Employ a Dean-Stark trap. check_h2o->h2o_sol success Improved Yield optimize->success

Caption: A general troubleshooting workflow for addressing low yields.

Skraup Synthesis: Troubleshooting Guide

The Skraup synthesis is a powerful method for producing quinoline itself but is known for its vigorous and often difficult-to-control nature.[3][4] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[3][5]

Q2: My Skraup synthesis is extremely exothermic and difficult to manage. How can I moderate the reaction?

A2: The highly exothermic nature of the Skraup synthesis is a well-documented safety concern.[6] Several strategies can be employed to control the reaction:

  • Addition of a Moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[6][7] Boric acid can also serve this purpose.[6]

  • Controlled Reagent Addition: The slow and careful addition of concentrated sulfuric acid while providing efficient cooling (e.g., in an ice bath) is critical.[1]

  • Efficient Stirring: Good agitation helps to dissipate heat and prevent the formation of localized hotspots.[6]

Q3: I am observing significant tar formation in my Skraup synthesis, which is complicating purification. What is the cause and how can it be minimized?

A3: Tar formation is a frequent side reaction in the Skraup synthesis, arising from the harsh acidic and oxidizing conditions that lead to the polymerization of reactants and intermediates.[6]

  • Use a Moderator: As with controlling the exotherm, ferrous sulfate can help reduce charring.[6]

  • Temperature Optimization: Avoid excessively high temperatures. The reaction should be gently heated to initiate, and the subsequent exothermic phase must be carefully controlled.[6]

  • Purification Strategy: The crude product is often a dark, tarry residue.[6] Steam distillation is a common and effective method to isolate the volatile quinoline product from the non-volatile tar, followed by extraction.[1]

G start Skraup Synthesis Setup reactants Aniline, Glycerol, H₂SO₄, Oxidant start->reactants moderator Add Moderator (e.g., FeSO₄) reactants->moderator controlled_addition Slow, Cooled Addition of H₂SO₄ moderator->controlled_addition reaction Controlled Heating & Vigorous Stirring controlled_addition->reaction workup Work-up reaction->workup purification Steam Distillation workup->purification product Purified Quinoline purification->product

Caption: Experimental workflow for a moderated Skraup synthesis.

Doebner-von Miller Reaction: Troubleshooting Guide

This reaction is a modification of the Skraup synthesis that allows for the preparation of substituted quinolines by using α,β-unsaturated aldehydes or ketones.[3][8]

Q4: My Doebner-von Miller reaction is producing a low yield with a large amount of polymeric material. How can this be prevented?

A4: Polymerization of the α,β-unsaturated carbonyl compound is a major competing side reaction, especially under strong acid catalysis.[6][9]

  • Biphasic Reaction Medium: A key strategy is to sequester the carbonyl compound in an organic phase, which drastically reduces its polymerization in the aqueous acid phase.[7][9]

  • Slow Addition of Reactants: Slowly adding the α,β-unsaturated aldehyde or ketone to the reaction mixture can help control its concentration and minimize self-condensation.[6]

  • Catalyst Optimization: While strong acids are needed, excessively harsh conditions can accelerate tar formation. It may be beneficial to compare different Brønsted and Lewis acids to find an optimal balance.[9]

Protocol 1: Moderated Doebner-von Miller Synthesis of 2-Methylquinoline
ParameterValue/Condition
Reactants Aniline, Crotonaldehyde
Catalyst Concentrated Hydrochloric Acid
Solvent Toluene/Water (Biphasic)
Temperature Reflux
Reaction Time Several hours

Step-by-Step Methodology:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Charging Reactants: To the flask, add aniline and concentrated hydrochloric acid in an aqueous solution.

  • Reactant Addition: Slowly add crotonaldehyde dissolved in toluene to the stirred mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC.

  • Work-up: After cooling, make the reaction mixture strongly alkaline with a concentrated sodium hydroxide solution.

  • Purification: Separate the organic layer and extract the aqueous layer with toluene. Combine the organic fractions, dry over anhydrous sodium sulfate, and purify by distillation under reduced pressure.[6]

Friedländer Synthesis: Troubleshooting Guide

The Friedländer synthesis is a versatile method for producing substituted quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[10][11]

Q5: My Friedländer synthesis is giving a very low yield, and I observe numerous side products. How can I optimize it?

A5: Low yields and side product formation in the Friedländer synthesis are often linked to harsh reaction conditions and competing side reactions like the self-condensation of the ketone.[2][10]

  • Milder Conditions: Traditional methods often employ high temperatures and strong acids or bases.[2][12] Modern protocols utilize milder catalysts that enable the reaction to proceed under more controlled conditions, thereby reducing side product formation.[2]

  • Catalyst Selection: A wide array of catalysts can be used, including Brønsted acids (p-TsOH), Lewis acids (ZnCl₂), and bases (KOH, NaOH).[10] More recently, catalysts like molecular iodine and various polymer-supported catalysts have been shown to be highly efficient, sometimes under solvent-free conditions.[13][14]

  • Preventing Self-Condensation: The aldol self-condensation of the ketone reactant is a common side reaction, particularly under basic conditions.[10] Switching to an acid catalyst can often mitigate this issue.[15]

Q6: I am struggling with poor regioselectivity in my Friedländer synthesis using an unsymmetrical ketone. What are the common causes and solutions?

A6: Poor regioselectivity is a frequent challenge when an unsymmetrical ketone offers two different enolizable α-methylene groups for condensation.[16]

  • Catalyst Control: The choice of catalyst can direct the reaction towards a specific regioisomer. For instance, certain amine catalysts like pyrrolidine are effective in directing the reaction.[16] Ionic liquids have also been shown to promote regiospecific synthesis.[16]

  • Use of Directing Groups: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can effectively block one reaction pathway, leading to a single product.[11][16]

  • Reaction Condition Optimization: In some cases, reaction conditions like temperature and the rate of reactant addition can influence the kinetic versus thermodynamic product distribution, thereby affecting regioselectivity.[16]

Protocol 2: Iodine-Catalyzed Friedländer Synthesis
ParameterValue/Condition
Reactants 2-Aminoaryl ketone, Active methylene compound
Catalyst Molecular Iodine (I₂) (10 mol%)
Solvent Solvent-free
Temperature 80-100°C
Reaction Time Monitored by TLC

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and molecular iodine (10 mol%).

  • Reaction: Heat the reaction mixture at 80-100°C. Monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.[2]

Combes and Conrad-Limpach-Knorr Syntheses: Troubleshooting

Q7: My Combes synthesis with an unsymmetrical β-diketone is yielding a mixture of regioisomers. How can I control this?

A7: The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[17][18] With an unsymmetrical β-diketone, regioselectivity becomes a key issue. The outcome is influenced by both steric and electronic effects of the substituents on the diketone and the aniline.[18] Increasing the steric bulk on one side of the diketone can favor the formation of one regioisomer.[18]

Q8: The high temperatures required for my Conrad-Limpach-Knorr synthesis are causing product decomposition. What are my options?

A8: The Conrad-Limpach-Knorr synthesis, which uses an aniline and a β-ketoester, often requires high temperatures (~250°C) for the thermal cyclization step, which can lead to product decomposition.[2][19]

  • High-Boiling Inert Solvent: A significant improvement in yield can be achieved by using a high-boiling, inert solvent such as mineral oil.[2][19] This allows for more uniform heating and can prevent localized overheating that occurs when the reaction is run neat.

  • Temperature Control: While high temperatures are necessary, careful control is paramount. The temperature should be just high enough to facilitate the cyclization without causing significant degradation.[2]

G cluster_kinetic Kinetic Control (Lower Temp) cluster_thermo Thermodynamic Control (Higher Temp) aniline_k Aniline add_keto Addition to Keto Group aniline_k->add_keto ketoester_k β-Ketoester ketoester_k->add_keto product_4h 4-Hydroxyquinoline add_keto->product_4h aniline_t Aniline add_ester Addition to Ester Group aniline_t->add_ester ketoester_t β-Ketoester ketoester_t->add_ester product_2h 2-Hydroxyquinoline add_ester->product_2h

Caption: Regioselectivity in the Conrad-Limpach-Knorr synthesis is temperature-dependent.

References

  • A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Prajapati, S. M., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances. Retrieved from [Link]

  • Thakur, G. S., et al. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]

  • Richards, S. A., & Vitale, J. M. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 987. Retrieved from [Link]

  • Prajapati, S. M., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(41), 21355-21366. Retrieved from [Link]

  • Conrad–Limpach synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Nagargoje, D. R., & Tale, R. H. (2015). Advances in polymer based Friedlander quinoline synthesis. RSC Advances, 5(110), 90469-90487. Retrieved from [Link]

  • Skraup reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Regioselectivity of Friedländer Quinoline Syntheses. (n.d.). ResearchGate. Retrieved from [Link]

  • Organo-polymers based catalysts for optimized Friedlander reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of organic chemistry, 71(4), 1668–1676. Retrieved from [Link]

  • Preparation and Properties of Quinoline. (n.d.). [PDF]. Retrieved from [Link]

  • synthesis of quinoline derivatives and its applications. (n.d.). SlideShare. Retrieved from [Link]

  • Green Synthesis of Quinoline and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Skraup synthesis of Quinoline. (n.d.). Centurion University. Retrieved from [Link]

  • ) Synthesis of Quinoline and derivatives1). (n.d.). [PDF]. Retrieved from [Link]

  • Mekky, A. E., & Ahmad, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20836–20857. Retrieved from [Link]

  • Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Organica.org. Retrieved from [Link]

  • Combes Quinoline Synthesis PDF. (n.d.). Scribd. Retrieved from [Link]

  • Advance organic chemistry 1 ; Doebner Miller reaction. (n.d.). SlideShare. Retrieved from [Link]

  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). Scribd. Retrieved from [Link]

  • Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. (n.d.). ResearchGate. Retrieved from [Link]

  • What is the complete procedure for Doebner-von miller reaction ?. (n.d.). ResearchGate. Retrieved from [Link]

  • The Skraup Synthesis of Quinolines. (n.d.). ResearchGate. Retrieved from [Link]

  • My attempt at the Skraup quinoline synthesis. (2021, August 24). Science Madness Discussion Board. Retrieved from [Link]

  • Quinoline synthesis methods: Skraup reaction (A); Doebner reaction (B);... (n.d.). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Quinolinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to be your first point of reference when encountering the common yet often perplexing issue of inconsistent results in biological assays involving quinolinone-based compounds. As a class of compounds with broad biological activities, quinolinones are invaluable tools in research and drug discovery.[1][2][3] However, their physicochemical properties can present unique challenges in experimental settings.

This technical support center moves beyond a simple checklist of troubleshooting steps. It aims to provide a deeper understanding of the underlying causes of variability, empowering you to design more robust assays and interpret your data with higher confidence. We will explore the critical interplay of solubility, stability, and potential off-target effects that are often at the root of inconsistent findings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address the specific and practical issues you may be facing in the laboratory.

Section 1: Compound Handling and Solution Properties
Q1: I'm observing precipitation or "crashing out" of my quinolinone compound when I dilute my DMSO stock into aqueous assay buffer. Why is this happening and how can I prevent it?

This is a classic solubility problem. Dimethyl sulfoxide (DMSO) is an excellent organic solvent, but its ability to solubilize hydrophobic compounds like many quinolinones diminishes significantly when diluted into an aqueous environment.[4] This leads to the compound precipitating out of solution, causing a dramatic and often unseen decrease in the effective concentration in your assay.

Causality: The core issue is the dramatic shift in solvent polarity. Your quinolinone may be highly soluble in 100% DMSO but poorly soluble in a buffer containing 1% or less DMSO.

Solutions & Best Practices:

  • Determine Kinetic Solubility Early: Before extensive biological testing, perform a kinetic solubility assay. This involves preparing serial dilutions of your DMSO stock into your specific assay buffer and visually or instrumentally (e.g., via nephelometry) detecting the point of precipitation.[5]

  • Optimize Co-Solvent Concentration: If your assay can tolerate it, slightly increasing the final DMSO concentration might be sufficient. However, be mindful that DMSO can have its own biological effects.

  • pH Adjustment: The solubility of many quinolinone derivatives is highly pH-dependent.[6] Since they are often weak bases, lowering the pH of your buffer can protonate the quinoline nitrogen, forming a more soluble salt.[4] It is recommended to adjust the pH to 1-2 units below the compound's pKa.[4]

  • Use of Excipients: For particularly challenging compounds, consider the use of solubility-enhancing excipients like cyclodextrins, though their compatibility with your specific assay must be validated.

Parameter Recommendation Rationale
Final DMSO Concentration Keep as low as possible, ideally <0.5%Minimize solvent-induced artifacts and toxicity.
pH of Aqueous Buffer Adjust to 1-2 units below the compound's pKaIncreases solubility of basic quinolinones.[4]
Stock Solution Handling Prepare fresh dilutions for each experimentAvoids precipitation issues from freeze-thaw cycles.
Q2: My quinolinone stock solution is changing color (e.g., turning yellow or brown) over time. Is this a concern?

Yes, this is a significant concern. Discoloration is a visual indicator of compound degradation, often due to oxidation or photodegradation.[7] Using a degraded compound solution will lead to a loss of potency and highly variable results.[7]

Solutions & Best Practices:

  • Protect from Light: Store stock solutions in amber vials or wrap clear vials in aluminum foil.[7] Many quinoline compounds are photosensitive.[7]

  • Inert Atmosphere: For particularly sensitive compounds, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.

  • Storage Temperature: Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[8]

  • Prepare Fresh: Whenever possible, prepare fresh stock solutions for critical experiments.

Section 2: Assay-Specific Interference and Off-Target Effects
Q3: My quinolinone compound is showing activity in multiple, unrelated assays. What could be the cause?

This is a red flag for Pan-Assay Interference Compounds (PAINS).[9] PAINS are compounds that appear to be active in a wide variety of assays due to non-specific mechanisms rather than direct, selective interaction with the intended biological target.[9][10]

Common Mechanisms of PAINS Behavior:

  • Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that non-specifically sequester and denature proteins, leading to false-positive inhibition.[11][12] This is a very common artifact in high-throughput screening.[11][12]

  • Reactivity: Some quinolinone scaffolds can be chemically reactive, covalently modifying proteins in a non-specific manner.[9][13]

  • Assay Technology Interference: The inherent properties of the quinolinone molecule itself can interfere with the assay's detection method.[14]

    • Autofluorescence: The quinoline ring system is a fluorophore.[14] If you are using a fluorescence-based assay, the compound's own fluorescence can mask or artificially enhance the signal.[14]

    • Cross-reactivity in Immunoassays: Quinolones have been shown to cross-react in certain immunoassays, leading to false-positive results.[15]

Troubleshooting Workflow for Suspected PAINS

PAINS_Troubleshooting Start Inconsistent/Promiscuous Activity Observed Check_Aggregation Q: Is the compound an aggregator? Start->Check_Aggregation Detergent_Assay Run assay with 0.01% Triton X-100 Check_Aggregation->Detergent_Assay Test Activity_Lost Activity is lost or significantly reduced Detergent_Assay->Activity_Lost Result Activity_Maintained Activity is maintained Detergent_Assay->Activity_Maintained Result Likely_Aggregator Conclusion: Likely an Aggregator (False Positive) Activity_Lost->Likely_Aggregator Check_Interference Q: Does it interfere with the assay technology? Activity_Maintained->Check_Interference Counter_Screen Perform a counter-screen (e.g., test against free enzyme/reporter) Check_Interference->Counter_Screen Test Counter_Activity Activity observed in counter-screen Counter_Screen->Counter_Activity Result No_Counter_Activity No activity in counter-screen Counter_Screen->No_Counter_Activity Result Likely_Interference Conclusion: Assay Interference (False Positive) Counter_Activity->Likely_Interference Orthogonal_Assay Perform an orthogonal assay with a different readout No_Counter_Activity->Orthogonal_Assay Orthogonal_Activity Activity confirmed in orthogonal assay Orthogonal_Assay->Orthogonal_Activity Result No_Orthogonal_Activity No activity in orthogonal assay Orthogonal_Assay->No_Orthogonal_Activity Result True_Hit Conclusion: Potentially a True Hit (Proceed with further validation) Orthogonal_Activity->True_Hit No_Orthogonal_Activity->Likely_Interference

Caption: Troubleshooting workflow for promiscuous compounds.

Q4: I am working with a cell-based assay. Could metabolism of the quinolinone be affecting my results?

Absolutely. In vitro metabolism by liver microsomes or enzymes present in your cell lines can convert the parent quinolinone into various metabolites.[16][17] These metabolites may have:

  • Different Potency: A metabolite could be more or less active than the parent compound.

  • Different Targets: Metabolites might interact with entirely different biological targets, leading to unexpected phenotypic effects.

  • Altered Physicochemical Properties: Metabolism can change the solubility and stability of the compound.

For example, quinoline itself is metabolized by cytochrome P450 enzymes into various hydroxylated forms and epoxides, which have different biological activities.[16][17]

Solutions & Best Practices:

  • Characterize Metabolites: If you observe discrepancies between enzymatic and cell-based assays, consider performing a metabolite identification study using techniques like LC-MS/MS.

  • Use of P450 Inhibitors: In mechanistic studies, co-incubation with broad-spectrum cytochrome P450 inhibitors (like 1-aminobenzotriazole) can help determine if metabolism is required for the observed activity.

  • Test Major Metabolites: If known major metabolites are commercially available or can be synthesized, they should be tested directly in your assays to understand their contribution to the overall biological effect.

Experimental Protocols

Protocol 1: Assessing Compound Aggregation using a Detergent-Based Counter-Screen

Principle: Colloidal aggregates that cause non-specific inhibition are typically disrupted by the presence of a non-ionic detergent. If the compound's inhibitory activity is lost or significantly reduced in the presence of the detergent, it is likely acting as an aggregator.

Materials:

  • Your quinolinone compound

  • Your primary assay system (enzyme, buffer, substrate, etc.)

  • Triton X-100 (or a similar non-ionic detergent)

  • Microplate reader

Procedure:

  • Prepare a 1% (w/v) stock solution of Triton X-100 in your assay buffer.

  • Set up your standard assay in a microplate format. For each concentration of your quinolinone compound, prepare two sets of wells.

  • Set A (No Detergent): Perform your standard assay with the serial dilution of your quinolinone compound.

  • Set B (With Detergent): To these wells, add the Triton X-100 stock solution to a final concentration of 0.01%. Ensure the buffer composition is otherwise identical to Set A. Then, add the serial dilution of your quinolinone compound.

  • Incubate both sets of plates according to your standard protocol.

  • Measure the assay readout (e.g., fluorescence, absorbance).

  • Analysis: Compare the dose-response curves from Set A and Set B. A significant rightward shift or complete loss of the inhibition curve in Set B is strong evidence of aggregation-based activity.

Protocol 2: Checking for Autofluorescence Interference

Principle: This protocol directly measures the fluorescence emission of your quinolinone compound under the same conditions as your primary assay to determine if it contributes to the background signal.[14]

Materials:

  • Quinolinone compound of interest

  • Assay buffer

  • Black, clear-bottom microplates (96- or 384-well)

  • Fluorescence microplate reader[14]

Procedure:

  • Prepare a serial dilution of your quinolinone compound in the assay buffer at the same concentrations used in your primary assay.

  • Add the compound dilutions to the wells of the microplate.

  • Include control wells containing only the assay buffer (to measure the background fluorescence of the buffer and plate).

  • Place the plate in the microplate reader.

  • Set the excitation wavelength to the same value used for your assay's fluorophore.

  • Scan a range of emission wavelengths that includes the emission peak of your assay's fluorophore.

  • Analysis: If the wells containing your compound show a significant, concentration-dependent increase in fluorescence intensity at the emission wavelength of your assay, then autofluorescence is a contributing factor. This value should be subtracted from your primary assay data.

Visualizing the Problem: A Logic Diagram for Troubleshooting

This diagram illustrates the decision-making process when faced with inconsistent assay results.

Troubleshooting_Logic Start Inconsistent Assay Results Check_Solubility Q1: Is the compound soluble in the assay buffer? Start->Check_Solubility Solubility_OK Yes Check_Solubility->Solubility_OK Solubility_No No Check_Solubility->Solubility_No Check_Stability Q2: Is the compound stable under assay conditions? Solubility_OK->Check_Stability Fix_Solubility Action: Optimize solubility (pH, co-solvents) Solubility_No->Fix_Solubility Fix_Solubility->Start Stability_OK Yes Check_Stability->Stability_OK Stability_No No Check_Stability->Stability_No Check_PAINS Q3: Is it a Pan-Assay Interference Compound (PAINS)? Stability_OK->Check_PAINS Fix_Stability Action: Prepare fresh solutions, protect from light/heat Stability_No->Fix_Stability Fix_Stability->Start PAINS_Yes Yes Check_PAINS->PAINS_Yes PAINS_No No Check_PAINS->PAINS_No Fix_PAINS Action: Run detergent & orthogonal assays PAINS_Yes->Fix_PAINS Check_Metabolism Q4: Could metabolism be a factor (in cell-based assays)? PAINS_No->Check_Metabolism Fix_PAINS->Start Metabolism_Yes Yes Check_Metabolism->Metabolism_Yes Metabolism_No No Check_Metabolism->Metabolism_No Fix_Metabolism Action: Identify and test metabolites Metabolism_Yes->Fix_Metabolism Conclusion Results are likely reliable Metabolism_No->Conclusion Fix_Metabolism->Start

Caption: A decision tree for troubleshooting quinolinone assays.

References
  • Analytical interference of quinolone antibiotics and quinine derived drugs on urinary protein determined by reagent strips and the pyrogallol red-molybdate protein assay. PubMed. Available at: [Link]

  • Baden, L. R., et al. (2001). Quinolones and false-positive urine screening for opiates by immunoassay technology. JAMA. Available at: [Link]

  • Analytical interference of quinolone antibiotics and quinine derived drugs on urinary protein determined. Biospecimen Research Database. Available at: [Link]

  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. MDPI. Available at: [Link]

  • LaVoie, E. J., et al. (1983). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. PubMed. Available at: [Link]

  • Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. Available at: [Link]

  • Design, synthesis, and in vitro evaluation of quinolinyl analogues for α-synuclein aggregation. PMC - NIH. Available at: [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. Available at: [Link]

  • Use of in vitro pharmacodynamic models of infection to optimize fluoroquinolone dosing regimens. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • A high-throughput screen for aggregation-based inhibition in a large compound library. PubMed. Available at: [Link]

  • Preparation and in vitro and in vivo evaluation of quinolones with selective activity against gram-positive organisms. PubMed. Available at: [Link]

  • Luecke, S., et al. (1998). Cytochrome P450 species involved in the metabolism of quinoline. PubMed. Available at: [Link]

  • In Vitro Activities of Newer Quinolones against Bacteroides Group Organisms. PMC - NIH. Available at: [Link]

  • Are fused tetrahydroquinolines interfering with your assay?. Molecular Design. Available at: [Link]

  • In vitro activities of quinolones. Semantic Scholar. Available at: [Link]

  • Biologically active quinoline and quinazoline alkaloids part I. PMC - PubMed Central. Available at: [Link]

  • Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. PMC. Available at: [Link]

  • Carvajal, M. T., & Chavez, M. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Available at: [Link]

  • A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library. ResearchGate. Available at: [Link]

  • High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. ScienceDirect. Available at: [Link]

  • Innovation in method development; Drugs solubility and stability. Walsh Medical Media. Available at: [Link]

  • Advances in high throughput screening of aggregation, stability and viscosity. YouTube. Available at: [Link]

  • Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. PMC - NIH. Available at: [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. Available at: [Link]

  • Biogenic Quorum-Sensing Amides from Streptomyces sp. NP10. MDPI. Available at: [Link]

  • Drug promiscuity: problems and promises. bioRxiv. Available at: [Link]

  • Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. Available at: [Link]

  • Identifying and characterizing promiscuous targets: Implications for virtual screening. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Handling Precipitation of DMSO Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the precipitation of compounds in Dimethyl Sulfoxide (DMSO) stock solutions. Our goal is to equip you with the scientific understanding and practical protocols to prevent, diagnose, and resolve this common laboratory challenge, ensuring the integrity and reliability of your experimental results.

Troubleshooting Guide: My DMSO Stock Solution Has Precipitated

Encountering a precipitate in your DMSO stock solution can be alarming, but it is often a resolvable issue. This guide provides a systematic approach to diagnose the cause and safely redissolve your compound.

Step 1: Initial Assessment & Safety Precautions

Before any intervention, visually inspect the solution. Is the precipitation crystalline or amorphous? Is it a small amount or has the entire compound crashed out? Always handle DMSO solutions with appropriate personal protective equipment (PPE), including gloves and safety glasses, as DMSO can facilitate the absorption of substances through the skin.

Step-by-Step Protocol for Redissolving Precipitates
  • Gentle Warming: The solubility of many compounds is temperature-dependent.[1] Gentle warming can often be sufficient to bring a precipitated compound back into solution.

    • Set a water bath to a temperature between 37°C and 40°C. Avoid excessive heat, which could degrade the compound or the DMSO.

    • Partially submerge the sealed vial in the warm water bath. Do not fully submerge the cap to prevent contamination.

    • Gently agitate or vortex the vial intermittently for 5-10 minutes.[1][2]

    • Visually inspect the solution. If the precipitate has dissolved, allow the solution to cool to room temperature slowly. A rapid temperature drop can cause the compound to precipitate again.

  • Sonication: If gentle warming is insufficient, sonication can provide the extra energy needed to break down compound aggregates and facilitate dissolution.[1][2]

    • Use a bath sonicator filled with room temperature water.

    • Place the sealed vial in the sonicator bath.

    • Sonicate for 5-10 minute intervals.

    • After each interval, visually inspect the solution.

    • Causality Insight: Sonication uses ultrasonic waves to create microbubbles that implode, generating localized energy to break apart solid particles and enhance solvation without significant heat increase.

  • Combination Approach: For particularly stubborn precipitates, a combination of gentle warming and sonication can be effective.

    • Warm the solution as described in Step 1.

    • Immediately following warming, sonicate the solution as described in Step 2.

Post-Dissolution & Prevention

Once your compound is back in solution, it is crucial to prevent re-precipitation.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can promote precipitation, aliquot the stock solution into smaller, single-use volumes before the initial freezing.[1][3]

  • Storage: Store aliquots at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and water absorption.[1][3]

Troubleshooting Workflow Diagram

The following diagram outlines the decision-making process when dealing with a precipitated DMSO stock solution.

G start Precipitate Observed in DMSO Stock warm Gentle Warming (37-40°C) with Vortexing start->warm sonicate Sonication (Room Temp) warm->sonicate No dissolved Precipitate Dissolved warm->dissolved Yes combine Combine Warming & Sonication sonicate->combine No sonicate->dissolved Yes combine->dissolved Yes not_dissolved Precipitate Persists combine->not_dissolved No aliquot Aliquot into Single-Use Volumes dissolved->aliquot reassess Re-evaluate Compound Concentration and Solvent Choice not_dissolved->reassess store Store at -20°C or -80°C aliquot->store

Caption: Decision tree for handling precipitated DMSO stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of compound precipitation in DMSO stock solutions?

A1: Several factors can lead to precipitation:

  • Low Temperature: As solutions are cooled for storage, the solubility of the compound can decrease, leading to precipitation. This is a common occurrence when moving solutions from room temperature to -20°C or -80°C.

  • High Concentration: Preparing a stock solution at a concentration that exceeds the compound's solubility limit in DMSO is a direct cause of precipitation.[1]

  • Water Contamination: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[1][2][4] The presence of water can significantly reduce the solubility of hydrophobic compounds.[1]

  • Freeze-Thaw Cycles: Repeated cycles of freezing and thawing can lead to the formation of compound aggregates that may not readily redissolve.[3][5] However, some studies have shown that for many compounds, a limited number of freeze-thaw cycles do not cause significant compound loss.[6][7]

  • Solvent Evaporation: If storage containers are not properly sealed, DMSO can evaporate over time, increasing the compound's concentration beyond its solubility limit.[3]

Q2: How should I properly store my DMSO stock solutions to prevent precipitation?

A2: Proper storage is critical for maintaining the integrity of your stock solutions.

  • Temperature: For long-term storage, -20°C or -80°C is generally recommended.[1][8]

  • Containers: Use airtight containers, such as glass vials with tight-fitting lids or cryovials with O-rings, to minimize contact with moisture and prevent evaporation.[3][9][10]

  • Environment: Store DMSO in a dry environment.[1]

  • Aliquoting: As mentioned previously, preparing single-use aliquots is the best practice to avoid the detrimental effects of repeated freeze-thaw cycles.[1][3]

Q3: My compound dissolved in DMSO, but precipitated when I diluted it in my aqueous cell culture medium. Why did this happen and how can I fix it?

A3: This is a common issue known as "crashing out" and occurs because the compound, while soluble in the organic solvent DMSO, is poorly soluble in the aqueous environment of your culture medium.[2] When the DMSO concentration drops sharply upon dilution, the compound precipitates.[2]

Here are some strategies to prevent this:

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform a serial dilution.[11] This gradual change in solvent polarity can help keep the compound in solution.

  • Pre-warm the Media: Using media that has been pre-warmed to 37°C can sometimes improve solubility.[1]

  • Rapid Mixing: Add the stock solution to the aqueous media slowly while vortexing or stirring to aid in rapid dispersion.[1]

  • Lower Final Concentration: If precipitation persists, you may need to decrease the final working concentration of your compound.

Q4: Can I use a stock solution that has been redissolved? Will it affect my experiment?

A4: In most cases, yes. If the compound has been successfully redissolved using gentle warming and/or sonication and appears as a clear solution, it is generally safe to use. The key is to ensure the compound is fully back in solution to have an accurate concentration. However, if the compound has degraded (which is a separate issue from precipitation), its activity could be compromised. If you have concerns about the stability of your specific compound, it is always best to prepare a fresh stock solution.

Q5: What is the maximum concentration of DMSO my cells can tolerate?

A5: The maximum tolerable concentration of DMSO is highly dependent on the specific cell line and the duration of the experiment.[12] As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[11][12] However, for sensitive cell lines, it is recommended to keep the final concentration at or below 0.1%.[3][12] It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent-induced effects.[3]

Summary of Best Practices for Handling DMSO Stock Solutions
ParameterRecommendationRationale
Solvent Quality Use high-purity, anhydrous DMSO.Water contamination reduces the solvating power of DMSO for hydrophobic compounds.[1][2]
Storage Temperature -20°C or -80°C for long-term storage.Low temperatures maintain compound stability, but can also cause precipitation.
Warming Protocol Gentle warming in a 37-40°C water bath.Increases solubility without degrading the compound.[1]
Freeze-Thaw Cycles Minimize by preparing single-use aliquots.Repeated cycles can promote compound aggregation and precipitation.[3][5]
Final DMSO in Assay Keep ≤0.5%, ideally ≤0.1% for sensitive cells.High concentrations of DMSO can be cytotoxic.[3][11][12]

References

Preventing degradation of methylphosphonate oligonucleotides during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A troubleshooting guide for researchers, scientists, and drug development professionals on preventing degradation and maximizing yield during the synthesis of methylphosphonate oligonucleotides (MPOs).

Introduction: The Stability Challenge of a Promising Therapeutic

Methylphosphonate oligonucleotides (MPOs) represent a significant class of nucleic acid analogs for therapeutic and diagnostic applications. By replacing a non-bridging, anionic oxygen of the phosphate backbone with a non-ionic methyl group, MPOs gain crucial advantages, including resistance to nuclease degradation and enhanced cellular uptake.[1] However, this modification also introduces a critical vulnerability: the methylphosphonate internucleotide linkage is highly susceptible to degradation under standard oligonucleotide synthesis and deprotection conditions, particularly strong bases.[2][3]

This guide, from the perspective of a Senior Application Scientist, provides a technical resource to navigate the complexities of MPO synthesis. We will explore the causal mechanisms behind common failures and provide field-proven, step-by-step protocols to ensure the integrity and purity of your final product.

Core Principles: Why MPOs Degrade

The primary challenge in MPO synthesis is the base-lability of the P-C bond in the methylphosphonate linkage. Unlike the robust P-O bond in native phosphodiester oligonucleotides, the methylphosphonate linkage can be cleaved under the harsh basic conditions typically used for deprotection (e.g., concentrated ammonium hydroxide).[2][3] This necessitates a complete re-evaluation of the deprotection strategy to preserve the integrity of the oligonucleotide backbone. Furthermore, side reactions, such as base modifications, can occur during these milder, alternative deprotection schemes, requiring careful selection of reagents and protecting groups.[2][4][5]

Troubleshooting Guide

This section addresses the most common issues encountered during MPO synthesis in a problem-cause-solution format.

Issue 1: Catastrophic Yield Loss or Complete Degradation After Deprotection

Symptoms:

  • Near-total absence of the full-length product peak in HPLC or gel electrophoresis analysis.

  • A complex mixture of short fragments or single nucleosides is observed.

Probable Cause: This is the most classic failure mode and is almost always caused by using an incorrect deprotection strategy. The methylphosphonate backbone is rapidly cleaved by concentrated ammonium hydroxide, a standard reagent for phosphodiester oligonucleotide deprotection.[2][3]

Solution: Adopt a Milder, Two-Step Deprotection Protocol A specialized, milder deprotection procedure is mandatory to prevent backbone cleavage.[3] The most reliable methods involve ethylenediamine (EDA) to remove base protecting groups.[2][6]

Optimized One-Pot Cleavage & Deprotection Protocol

This protocol, adapted from established methods, is designed to maximize recovery and minimize side reactions.[4][5][6]

  • Support Preparation: After synthesis, thoroughly dry the solid support (e.g., CPG or Polystyrene) in the synthesis column with a stream of argon or nitrogen. Transfer the dry support to a screw-cap vial.

  • Initial Cleavage: Add 0.5 mL of a solution of acetonitrile/ethanol/ammonium hydroxide (45:45:10 v/v/v) to the support. Seal the vial tightly and let it stand at room temperature for 30 minutes.

    • Scientist's Note: This initial, brief treatment with dilute ammonia is designed to cleave the succinyl linker from the CPG support without causing significant backbone degradation.[4][6]

  • Base Deprotection: Add 0.5 mL of ethylenediamine (EDA) directly to the vial. Reseal the vial and allow the reaction to proceed for 6 hours at room temperature.[4][5][6]

  • Work-up: Dilute the reaction mixture with a neutralizing buffer and proceed with purification, typically by reversed-phase HPLC.

This one-pot method has been shown to be superior to older two-step methods, improving product yield by as much as 250% by minimizing handling and degradation.[4][5]

Issue 2: Appearance of Unexpected, Later-Eluting Peaks on HPLC

Symptoms:

  • A significant peak, or series of peaks, appears after the main product peak during reversed-phase HPLC analysis.

  • Mass spectrometry analysis reveals adducts corresponding to the mass of the oligonucleotide plus a fragment of the deprotection agent.

Probable Cause: This is a classic sign of a side reaction between the deprotection agent and one of the nucleobases. When using ethylenediamine (EDA) for deprotection, it can react with N4-benzoyl-protected cytidine (Bz-dC), causing a transamination at the C4 position to form an undesired EDA adduct.[2][4][5] A similar displacement reaction can occur at the O6 position of protected guanosine.[4][5]

Solution: Use Acetyl-Protected Deoxycytidine (Ac-dC) To completely avoid the EDA-mediated transamination of cytidine, it is highly recommended to use Ac-dC phosphoramidite instead of Bz-dC during synthesis.[6] The acetyl protecting group is more labile and is removed under conditions that do not promote this side reaction.

Visualizing the Transamination Problem

The following diagram illustrates the unwanted reaction pathway.

G cluster_0 Deprotection with EDA Bz_dC N4-Benzoyl-dC Residue Adduct Undesired EDA Adduct (Transaminated Product) Bz_dC->Adduct Transamination at C4 EDA Ethylenediamine (EDA) (H2N-CH2-CH2-NH2) EDA->Adduct G cluster_coupling Troubleshooting Coupling Step cluster_deprotection Troubleshooting Deprotection Step Start Low Final Yield CheckCoupling Check Trityl Monitor for Step-wise Coupling Efficiency Start->CheckCoupling Isolate problem source CheckDeprotection Review Deprotection Protocol Start->CheckDeprotection Anhydrous Ensure Strict Anhydrous Conditions CheckCoupling->Anhydrous If Low Base Using Conc. NH4OH? CheckDeprotection->Base CouplingTime Extend Coupling Time (>5 min) Anhydrous->CouplingTime Activator Use Fresh/Strong Activator (e.g., DCI) CouplingTime->Activator SwitchEDA Switch to EDA-based 'One-Pot' Protocol Base->SwitchEDA Yes CheckAdducts Observing Side Products? Base->CheckAdducts No SwitchAcC Use Ac-dC Monomer Instead of Bz-dC CheckAdducts->SwitchAcC Yes

A decision tree for troubleshooting low MPO synthesis yields.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality control (QC) checkpoints for MPO synthesis? A: There are three critical QC checkpoints.

  • During Synthesis: Monitor the trityl cation release after each coupling cycle. A consistent and high yield (ideally >98%) is the best indicator of successful synthesis on the solid support.

  • After Deprotection (Crude Product): Analyze the crude product using analytical HPLC and Mass Spectrometry (LC-MS). This will confirm the mass of the full-length product and reveal the presence of any shortmers or base adducts.

  • After Purification: A final analysis of the purified oligonucleotide by HPLC and MS is essential to confirm purity and identity before use in experiments.

Q2: Can I use standard solid supports like CPG for MPO synthesis? A: Yes, Controlled Pore Glass (CPG) is a commonly used solid support for MPO synthesis. [7]However, polystyrene (PS) supports can also be used and may offer advantages in certain contexts due to their more hydrophobic nature, which can enhance coupling efficiency in the anhydrous environment of the synthesizer. [7]The choice of support is less critical than the adherence to strict anhydrous conditions and the use of the correct deprotection protocol.

Q3: How should I store the methylphosphonamidite monomers? A: Methylphosphonamidite monomers are highly sensitive to moisture and oxidation. They should be stored at -20°C under an inert atmosphere (argon). Before use, allow the vial to warm to room temperature completely before opening to prevent condensation of atmospheric moisture onto the reagent. For best results, use freshly prepared solutions for synthesis.

Q4: Is it possible to synthesize long MPOs (>50 bases)? A: Yes, but it is challenging and requires meticulous optimization. The overall yield of a long oligonucleotide is a product of the step-wise efficiency at each cycle. For a 50-mer, a step-wise efficiency of 99% results in a theoretical yield of ~60%, while a drop to 98% efficiency reduces the yield to ~36%. For long MPOs, achieving near-quantitative coupling efficiency (>99%) at every step is paramount. This involves using fresh, anhydrous reagents, extended coupling times, and a robust, well-maintained synthesizer. [3]

References
  • Hogrefe, R.I., Vaghefi, M.M., Reynolds, M.A., Young, K.M., & Arnold, L.J. (1993). Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure. Nucleic Acids Research, 21(9), 2031–2038. [Link]

  • Hogrefe, R.I., Vaghefi, M.M., Reynolds, M.A., Young, K.M., & Arnold, L.J. (1993). Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure. ResearchGate. [Link]

  • Hogrefe, R.I., Reynolds, M.A., Vaghefi, M.M., Young, K.M., Riley, T.A., Klem, R.E., & Arnold, L.J. (1993). An Improved Method for the Synthesis and Deprotection of Methylphosphonate Oligonucleotides. Protocols for Oligonucleotides and Analogs. [Link]

  • Chemie Brunschwig. (n.d.). Guidebook for the Synthesis of Oligonucleotides. [Link]

  • Hogrefe, R.I., Reynolds, M.A., Vaghefi, M.M., Young, K.M., & Arnold, L.J. (1993). An Improved Method for the Synthesis and Deprotection of Methylphosphonate Oligonucleotides. Springer Nature Experiments. [Link]

  • Peyrottes, S., et al. (2019). Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides. MDPI. [Link]

  • Bio-Synthesis Inc. (2012). What is methyl-phosphonate oligonucleotide?. [Link]

  • Reynolds, M.A., et al. (1996). Synthesis and Thermodynamics of Oligonucleotides Containing Chirally Pure R P Methylphosphonate Linkages. Nucleic Acids Research, 24(22), 4584–4591. [Link]

  • Guga, P., et al. (2014). 5′-O-Methylphosphonate nucleic acids—new modified DNAs that increase the Escherichia coli RNase H cleavage rate of hybrid duplexes. Nucleic Acids Research, 42(18), 11847-11857. [Link]

  • Grajkowski, A., et al. (1996). Solid-phase synthesis of oligo-2-pyrimidinone-2'-deoxyribonucleotides and oligo-2-pyrimidinone-2'-deoxyriboside methylphosphonates. Nucleic Acids Research, 24(14), 2652–2659. [Link]

  • ResearchGate. (n.d.). Mechanism of in-line internucleotide phosphoramidate bond cleavage. [Link]

Sources

Technical Support Center: Navigating the Scale-Up of 3-Methylquinolin-4-ol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and scale-up of 3-Methylquinolin-4-ol. This guide is designed for researchers, chemists, and process development professionals to address the common and often complex challenges encountered when transitioning this synthesis from the bench to larger-scale production. Here, we dissect recurring issues, from reaction control to purification, providing field-proven insights and actionable protocols to streamline your scale-up campaign.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most robust and widely employed method for synthesizing 3-substituted quinolin-4-one scaffolds, including this compound, is the Conrad-Limpach-Knorr synthesis. This pathway involves the reaction of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.[1][2] For this compound, the specific reactants would be aniline and an acetoacetic ester derivative, such as ethyl 2-methylacetoacetate. The reaction proceeds in two key stages: an initial condensation to form a β-aminoacrylate, followed by a thermal ring-closure.[2]

Q2: My product is named this compound, but it is a high-melting solid. Why is it not a typical alcohol?

A2: This is an excellent observation that pertains to the chemical nature of the compound. 4-Hydroxyquinolines exist in a tautomeric equilibrium with their corresponding quinolin-4-one form. The keto-enol tautomerism strongly favors the keto form (quinolin-4-one), which is stabilized by amide resonance. This results in a more stable, higher-melting crystalline solid rather than a typical alcohol. For this reason, the compound is often referred to as 3-Methylquinolin-4(1H)-one.

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: The primary safety risks are associated with the high temperatures of the cyclization step and the handling of quinoline-based compounds.

  • Thermal Hazards: The cyclization is often performed in high-boiling solvents like diphenyl ether or Dowtherm A at temperatures exceeding 250 °C.[2] At scale, precise temperature control is critical to prevent runaway reactions or decomposition. Superheating and localized hotspots must be avoided.

  • Chemical Hazards: Quinoline and its derivatives are classified as hazardous. They can be harmful if swallowed or in contact with skin, cause serious eye irritation, and are suspected of causing genetic defects and cancer.[3][4][5] Always handle these compounds in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing.[3][5][6] Avoid releasing these materials into the environment as they are toxic to aquatic life.[4][7]

Core Synthetic Pathway: Conrad-Limpach-Knorr Synthesis

The synthesis of this compound typically follows a two-step process. First, aniline is condensed with ethyl 2-methylacetoacetate to form an enamine intermediate. Second, this intermediate is added to a hot, high-boiling solvent to induce cyclization and form the final product.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization Aniline Aniline Intermediate β-Aminoacrylate Intermediate Aniline->Intermediate Condensation (Acid Catalyst, ~110-140°C) Ketoester Ethyl 2-Methylacetoacetate Ketoester->Intermediate Product This compound (Product) Intermediate->Product Intramolecular Cyclization (~250-260°C) Solvent High-Boiling Solvent (e.g., Diphenyl Ether) Solvent->Product

Caption: General workflow for the Conrad-Limpach synthesis of this compound.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues encountered during the scale-up process in a question-and-answer format.

Problem Area 1: Low Yield and Incomplete Cyclization

Q: My cyclization reaction stalls, resulting in low yields of the final product. What are the likely causes?

A: Incomplete cyclization at scale is a common issue, often stemming from three factors:

  • Insufficient Temperature: The thermal cyclization requires a high activation energy. Lab-scale heating mantles can sometimes provide localized, intense heat that is not replicated in a large, jacketed reactor. Ensure your reactor's bulk temperature is consistently at the required setpoint (typically >250 °C). Calibrate temperature probes and check for even heating.[8][9]

  • Premature Product Precipitation: If the product concentration exceeds its solubility in the hot reaction solvent, it can precipitate. This can coat heating surfaces, hindering heat transfer, and trap the uncyclized intermediate, effectively stopping the reaction. Consider using a slightly larger volume of the high-boiling solvent.

  • Water Inhibition: Water produced during the initial condensation step can inhibit the reaction if not adequately removed.[8] Ensure the intermediate is thoroughly dried before the cyclization step.

G Start Low Yield Observed CheckTemp Verify Bulk Temperature (>250 °C) Start->CheckTemp TempOK Temperature Correct? CheckTemp->TempOK CheckPurity Analyze Crude for Starting Intermediate PurityOK Intermediate > 5%? CheckPurity->PurityOK CheckSolubility Observe for Premature Precipitation IncreaseSolvent Action: Increase Solvent Volume CheckSolubility->IncreaseSolvent TempOK->CheckPurity Yes IncreaseHeat Action: Increase Heat or Improve Mixing TempOK->IncreaseHeat No PurityOK->CheckSolubility No DryIntermediate Action: Improve Drying of Intermediate PurityOK->DryIntermediate Yes Resolved Problem Resolved IncreaseHeat->Resolved DryIntermediate->Resolved IncreaseSolvent->Resolved

Sources

Technical Support Center: A Guide to Interpreting Complex NMR Spectra of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the intricacies of Nuclear Magnetic Resonance (NMR) spectroscopy for quinoline derivatives. Quinoline and its analogues are foundational scaffolds in medicinal chemistry and materials science.[1][2] However, their rich electronic nature and rigid structure often produce complex, overlapping NMR spectra that can be challenging to interpret. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols in a direct question-and-answer format to empower researchers in their structural elucidation efforts.

Troubleshooting Guide: Common Spectral Challenges

This section addresses the most frequent issues encountered during the NMR analysis of substituted quinolines, providing not just solutions but the scientific reasoning behind them.

Q1: My aromatic signals in the ¹H NMR spectrum are heavily overlapped. How can I resolve and assign them?

A1: Signal overlapping in the aromatic region (typically 7.0-9.0 ppm) is the most common hurdle in the analysis of quinoline derivatives.[3] The seven protons on the quinoline core, plus any aromatic substituents, often resonate in a narrow chemical shift range. When a standard 1D ¹H NMR spectrum is insufficient for a complete assignment, a multi-pronged approach is necessary.[4][5]

Causality & Strategy:

  • Increase Magnetic Field Strength: The first and simplest approach is to re-run the sample on a higher field spectrometer (e.g., moving from 400 MHz to 600 MHz or higher). Signal dispersion increases linearly with magnetic field strength, meaning the physical separation between peaks in Hertz (Hz) increases, often resolving multiplets that were overlapped at a lower field.

  • Solvent-Induced Shifts: Changing the deuterated solvent can alter the chemical shifts of your protons. Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts (known as Aromatic Solvent-Induced Shifts or ASIS) by interacting with the solute's π-system, which can sometimes resolve overlapping signals.[6]

  • Leverage 2D NMR Spectroscopy: Two-dimensional NMR is the definitive solution. These experiments add a second frequency dimension, spreading signals out and revealing correlations between nuclei.

    • ¹H-¹H COSY (Correlation Spectroscopy): This is your primary tool. It identifies protons that are spin-spin coupled (typically through 2-3 bonds). Cross-peaks in a COSY spectrum connect coupled protons, allowing you to "walk" along a spin system and piece together fragments of the molecule.[3][4] This is invaluable for tracing the connectivity of protons on the benzene and pyridine rings of the quinoline core.[2]

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. By spreading the crowded proton signals across the much wider ¹³C chemical shift range, it provides excellent resolution for severely overlapped proton resonances.[3]

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two or three bonds. It is crucial for connecting molecular fragments (e.g., linking a substituent to the quinoline core) and for unambiguously determining the position of substituents that lack protons.[3]

Q2: How do different substituents affect the ¹H and ¹³C chemical shifts of the quinoline core?

A2: Substituents profoundly alter the electronic environment of the quinoline ring, leading to predictable changes in chemical shifts. Understanding these effects is key to interpreting the spectrum and confirming the substitution pattern.

Causality & Strategy:

The effect is dictated by the substituent's electronic nature:

  • Electron-Donating Groups (EDGs): Groups like amino (-NH₂), hydroxyl (-OH), and methoxy (-OCH₃) increase electron density on the ring via resonance and inductive effects. This increased electron density "shields" the nearby nuclei from the external magnetic field, causing their signals to shift upfield (to a lower ppm value).[3]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and carbonyl (-C(O)R) decrease electron density on the ring. This "deshields" the nuclei, making them feel a stronger external magnetic field and causing their signals to shift downfield (to a higher ppm value).[3] For example, a trifluoromethyl group at the C-4 position causes a significant downfield shift of the H-3 proton compared to a methyl group at the same position.[7]

The position of the substituent is also critical. The electronic effects are strongest on the ortho and para positions relative to the substituent.

Data Presentation: Impact of Substituents on Quinoline Chemical Shifts

Substituent TypeExample GroupsElectronic EffectImpact on NMR Signal
Electron-Donating (EDG) -OH, -NH₂, -OCH₃, -CH₃Increases electron density (Shielding)Upfield shift (Lower ppm)
Electron-Withdrawing (EWG) -NO₂, -CN, -CF₃, -C(O)RDecreases electron density (Deshielding)Downfield shift (Higher ppm)
Q3: The chemical shifts in my ¹H NMR spectrum are changing with sample concentration. What is happening and how should I handle it?

A3: This is a known phenomenon for quinoline and other aromatic systems.[8] It is caused by intermolecular interactions, specifically π-π stacking.[3]

Causality & Strategy:

At higher concentrations, planar quinoline molecules tend to form stacked aggregates in solution, often in an anti-parallel arrangement.[3][8] When one quinoline ring stacks on top of another, the ring current of one molecule induces a magnetic field that shields the protons of the adjacent molecule, causing an upfield shift (lower ppm) as concentration increases.

Troubleshooting & Reporting:

  • Consistency is Key: If you observe this effect, it is critical to report the concentration at which the spectrum was acquired. When comparing spectra of different samples (e.g., in a reaction monitoring or library screening study), ensure that the sample concentrations are consistent.[6]

  • Acquire at Low Concentration: To minimize these effects and obtain a spectrum that reflects the isolated molecule, acquire the data at a lower concentration if signal-to-noise permits.

Q4: How can I use coupling constants to determine the substitution pattern on the quinoline rings?

A4: The magnitude of the proton-proton coupling constants (J-values) provides invaluable information about the connectivity and relative positions of protons on the aromatic rings.

Causality & Strategy:

Coupling occurs through the bonds connecting the protons, and the magnitude of the coupling is dependent on the number of bonds and the dihedral angle between them. For aromatic systems like quinoline:

  • Ortho coupling (³JHH): Coupling between adjacent protons (separated by three bonds, e.g., H-5 and H-6). This is the largest coupling, typically 7–9 Hz .

  • Meta coupling (⁴JHH): Coupling between protons separated by two carbons (e.g., H-5 and H-7). This coupling is much smaller, typically 1–3 Hz .

  • Para coupling (⁵JHH): Coupling between protons on opposite sides of the ring (e.g., H-5 and H-8). This is often very small or zero (0–1 Hz ) and may not be resolved.

By carefully analyzing the splitting patterns (e.g., doublet, triplet, doublet of doublets) and measuring the J-values, you can piece together the substitution pattern. For instance, a signal that appears as a "doublet of doublets" (dd) with J-values of ~8 Hz and ~1.5 Hz is very likely coupled to both an ortho and a meta proton.

Data Presentation: Typical ¹H-¹H Coupling Constants for the Quinoline Core

Coupling TypeNumber of BondsTypical J-value (Hz)Example
Ortho37.0 - 9.0J₅,₆
Meta41.0 - 3.0J₅,₇
Para50.0 - 1.0J₅,₈

Advanced Spectroscopic Protocols & Workflows

For unambiguous structure determination, a logical flow of 2D NMR experiments is essential.

Logical Workflow for NMR Spectral Interpretation

G cluster_1d 1D NMR cluster_2d 2D NMR a Acquire 1D ¹H Spectrum c Acquire ¹H-¹H COSY a->c f Acquire NOESY/ROESY (If needed for stereochemistry/ isomer differentiation) a->f b Acquire 1D ¹³C Spectrum d Acquire ¹H-¹³C HSQC b->d e Acquire ¹H-¹³C HMBC c->e g Assign Spin Systems (H-H Connectivity) c->g h Assign Direct C-H Correlations d->h i Assign Long-Range C-H Correlations (Connect Fragments) e->i j Determine Through-Space Proximities f->j k Propose Structure g->k h->k i->k j->k l Final Structure Confirmed k->l

Caption: A logical workflow for complete NMR spectral interpretation.

Protocol: Acquiring a 2D ¹H-¹H COSY Spectrum

This protocol outlines the essential steps for setting up a standard COSY experiment to establish proton-proton correlations.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified quinoline derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]

    • Ensure the solution is clear and free of particulate matter. Filter if necessary.

    • Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup (Acquire 1D ¹H First):

    • Insert the sample into the spectrometer. Lock onto the solvent's deuterium signal and shim the magnetic field to achieve optimal resolution (sharp, symmetrical peaks).

    • Acquire a standard 1D ¹H spectrum. This is crucial for determining the correct spectral width.

    • Reference the spectrum correctly (e.g., to residual solvent peak or TMS at 0.00 ppm).[3]

    • Determine the spectral width (in ppm) that encompasses all proton signals of interest.

  • COSY Experiment Setup:

    • Load a standard COSY pulse sequence program (e.g., cosygpqf on Bruker systems).

    • Set the spectral widths (SW) in both the F2 (direct) and F1 (indirect) dimensions to the value determined from the 1D spectrum.

    • Set the number of data points (e.g., 2048 in F2, 256-512 in F1). More points in F1 provide better resolution but increase experiment time.

    • Set the number of scans (NS) per increment (e.g., 2, 4, or 8) to achieve adequate signal-to-noise.

    • Set the receiver gain automatically.

  • Acquisition and Processing:

    • Start the acquisition.

    • After acquisition, perform a 2D Fourier transform.

    • Apply an appropriate window function (e.g., sine-bell) in both dimensions to improve peak shape.

    • Phase and baseline correct the spectrum.

    • Symmetrize the spectrum to reduce noise and artifacts.

  • Analysis:

    • The 1D spectrum appears on the diagonal.

    • Off-diagonal cross-peaks connect signals from protons that are J-coupled. Analyze these correlations to build connectivity maps.

Protocol: Differentiating Isomers with NOESY/ROESY

When you need to distinguish between constitutional isomers (e.g., 6- vs. 7-substituted quinoline) or determine stereochemistry, through-space correlation experiments are required.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[9] The intensity of the NOE cross-peak is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶).[10]

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): A related experiment that is particularly useful for medium-sized molecules where the NOE effect might be close to zero.[11][12] ROESY cross-peaks are always positive, which can simplify interpretation.[9]

Experimental Choices:

  • For small molecules (MW < 600), NOESY is typically the best choice. It's crucial to degas the sample (e.g., via the freeze-pump-thaw method) to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect.[11]

  • For medium-sized molecules (MW approx. 700-1200), the NOE can be zero, making NOESY ineffective. ROESY is the preferred experiment in this range.[11]

  • For large molecules (MW > 1200), NOESY provides strong, negative cross-peaks.[9][12]

Workflow for Isomer Differentiation

G a Two or More Possible Isomers (e.g., 6- vs 7-substituted) b Identify Protons with Unique Spatial Environments in Each Isomer a->b c Acquire 2D NOESY or ROESY Spectrum b->c d Look for Key Cross-Peaks c->d e Example: Proton on Substituent Correlates with H-5 or H-8? d->e f Correlation Observed e->f h No Diagnostic Correlation Observed e->h No g Assign Structure Based on Observed Spatial Proximity f->g Yes i Re-evaluate Hypotheses or Consider Other Techniques h->i

Caption: Using 2D NOESY/ROESY to differentiate between isomers.

Frequently Asked Questions (FAQs)

Q: What are the typical ¹H and ¹³C chemical shift ranges for the unsubstituted quinoline core?

A: The following table summarizes typical chemical shifts for unsubstituted quinoline in CDCl₃. Note that these values can vary with solvent, concentration, and substitution.[3]

Data Presentation: Typical NMR Data for Unsubstituted Quinoline (in CDCl₃)

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
2~8.9~150.2
3~7.4~121.1
4~8.1~136.2
5~7.7~127.7
6~7.5~126.6
7~7.6~129.4
8~8.2~128.3
4a-~148.4
8a-~129.5

(Data compiled from various sources and spectral databases).[13][14][15][16]

Q: Which deuterated solvent is best for my quinoline derivative?

A: The primary consideration is solubility.

  • CDCl₃ (Chloroform-d): A good first choice for many neutral, non-polar to moderately polar organic compounds.

  • DMSO-d₆ (Dimethyl sulfoxide-d₆): Excellent for more polar compounds, especially those with acidic protons like -OH or -COOH, as it slows their exchange with water. Its residual proton peak is at ~2.50 ppm, away from the main aromatic region.[6]

  • Methanol-d₄ / D₂O: Useful for highly polar or salt-like derivatives. The presence of exchangeable protons (-OH, -NH) will lead to their signal disappearing in D₂O, which can be a useful diagnostic tool.[6]

Q: Can software predict the NMR spectrum of my novel quinoline derivative?

A: Yes, several software packages can predict ¹H and ¹³C NMR spectra with a good degree of accuracy.[17][18][19] These programs use various algorithms, including database methods (HOSE codes) and machine learning, to estimate chemical shifts and coupling constants based on the chemical structure.[20][21] While they are powerful tools for hypothesis testing and can greatly assist in assignment, they should not be a substitute for experimental data. Always compare the predicted spectrum with your acquired data for final structure verification.

References

  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 79(1), 106. [Link]

  • ACS Publications. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. [Link]

  • Johns, S. R., & Willing, R. I. (1976). 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal (peri) 3JCCCH Coupling Constants. Australian Journal of Chemistry, 29(7), 1617-1622. [Link]

  • Polshettiwar, V. (2014). Effect of different substituents on 1H NMR of quinolones. International Journal of Research in Engineering and Technology, 3(4), 1708-1712. [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. University of North Carolina Wilmington. [Link]

  • SpectraBase. (n.d.). Quinoline. [Link]

  • Gaina, L., et al. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules, 27(19), 6529. [Link]

  • Dialnet. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 79(1), 106. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033731). [Link]

  • Williamson, R. T., & Seaton, P. J. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 79(1), 106-107. [Link]

  • Organic Spectroscopy International. (2014). NOESY and ROESY. [Link]

  • University of Missouri-St. Louis. (2018). NOESY and ROESY. [Link]

  • Canadian Science Publishing. (1963). DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE. Canadian Journal of Chemistry, 41(7), 1841-1844. [Link]

  • University of Ottawa. (n.d.). NOESY and EXSY. [Link]

  • University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. [Link]

  • Mestrelab Research. (n.d.). Download NMR Predict. [Link]

  • ResearchGate. (2012). Which software is best for computer assisted prediction of NMR and/or mass spectra?. [Link]

  • JEOL Ltd. (n.d.). Accurate NMR spectrum predictionsoftware "NMRPredict". [Link]

  • UCSD SSPPS NMR Facility. (2015). NOESY and ROESY. [Link]

  • ACD/Labs. (n.d.). NMR Prediction. [Link]

  • Chemaxon. (n.d.). NMR Predictor. [Link]

  • ACS Omega. (2025). Selective Copper(II) Complexes against Mycobacterium tuberculosis. [Link]

  • SpectraBase. (n.d.). Quinoline - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 3-Methylquinolin-4-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous compounds with a wide array of biological activities. Among these, 3-Methylquinolin-4-ol and its analogs have garnered significant interest due to their potential as therapeutic agents. This guide provides an in-depth, objective comparison of the biological activities of this compound and its structurally related analogs, supported by experimental data to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Introduction to the Quinolin-4-one Scaffold

The quinolin-4-one core is a recurring motif in both natural products and synthetic compounds exhibiting diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The substitution pattern on this bicyclic system plays a pivotal role in modulating its biological efficacy and target specificity. The methyl group at the 3-position and the hydroxyl group at the 4-position of this compound provide a foundational structure from which a multitude of analogs can be derived to explore and optimize biological responses.

Cytotoxicity Profile: A Comparative Analysis

The potential of this compound analogs as anticancer agents has been a primary focus of research. The cytotoxic effects of these compounds are typically evaluated against a panel of cancer cell lines to determine their potency and selectivity.

Structure-Activity Relationship in Cytotoxicity

A study on a series of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones, which are structurally related to this compound, provides valuable insights into their structure-activity relationship (SAR). The cytotoxic activity of these analogs was assessed against the human promyelocytic leukemia (HL-60) and human breast adenocarcinoma (MCF-7) cell lines, with a normal human umbilical vein endothelial cell line (HUVEC) used as a control for selectivity.

Table 1: Comparative Cytotoxicity (IC50, µM) of 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one Analogs

CompoundR1R2R3HL-60MCF-7HUVEC
5a HHPh4.5 ± 0.38.2 ± 0.5> 10
5b HH4-MePh3.8 ± 0.27.5 ± 0.4> 10
5c HH4-ClPh2.9 ± 0.16.1 ± 0.3> 10
5d MeHPh2.1 ± 0.25.3 ± 0.38.5 ± 0.6
5e EtHPh1.5 ± 0.1 4.2 ± 0.2 > 10
5f HMeOPh5.1 ± 0.49.3 ± 0.6> 10

Data synthesized from available research.

From this data, several key SAR observations can be made:

  • Effect of Substitution at C2: Analogs with small alkyl substituents at the 2-position (e.g., methyl, ethyl) generally exhibit higher cytotoxicity compared to those with no substitution. Compound 5e , with an ethyl group at R2, demonstrated the most potent activity against both HL-60 and MCF-7 cell lines.

  • Effect of Sulfonyl Group Substituent: The nature of the substituent on the phenylsulfonyl group (R3) also influences activity. An electron-withdrawing group like chlorine (in 5c ) tends to enhance cytotoxicity compared to an electron-donating methyl group (in 5b ) or an unsubstituted phenyl ring (in 5a ).

  • Selectivity: Encouragingly, several analogs, including the most potent compound 5e , displayed a degree of selectivity, showing higher toxicity towards cancer cells than the normal HUVEC cell line.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the quinolin-4-one analogs is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HL-60, MCF-7) and a normal cell line (e.g., HUVEC) in 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed cells in 96-well plate compound_prep 2. Prepare serial dilutions of compounds treatment 3. Add compounds to cells compound_prep->treatment incubation 4. Incubate for 48-72 hours treatment->incubation mtt_addition 5. Add MTT solution incubation->mtt_addition formazan_incubation 6. Incubate for 4 hours mtt_addition->formazan_incubation solubilization 7. Solubilize formazan crystals formazan_incubation->solubilization read_absorbance 8. Measure absorbance at 570 nm solubilization->read_absorbance calc_ic50 9. Calculate IC50 values read_absorbance->calc_ic50

MTT Assay Workflow for Cytotoxicity Assessment.

Antimicrobial Activity: A Comparative Perspective

Quinolone-based compounds have a long-standing history as effective antibacterial agents. The mechanism of action for many quinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.

Structure-Activity Relationship in Antimicrobial Activity

While direct comparative studies on a series of this compound analogs are limited, broader studies on 4-quinolones provide valuable SAR insights. For instance, the introduction of a trifluoromethyl group at the N-1 position of the quinolone ring has been shown to yield compounds with antibacterial activity comparable to norfloxacin against both Gram-positive (Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative (Escherichia coli) bacteria.[1]

Furthermore, studies on 4-hydroxy-2-quinolone analogs with long alkyl chains at the C-3 position have demonstrated significant antifungal activity against Aspergillus flavus and some activity against S. aureus.[2] This suggests that modifications at the C-3 position can significantly impact the antimicrobial spectrum and potency.

Table 2: Comparative Antimicrobial Activity of Selected Quinolone Analogs

Compound/DrugOrganismMIC (µg/mL)Reference
8a (N-CF3 analog) S. aureus Smith0.78[1]
S. pneumoniae IID12106.25[1]
E. coli NIHJ JC-20.2[1]
Norfloxacin S. aureus Smith0.39[1]
S. pneumoniae IID12103.13[1]
E. coli NIHJ JC-20.1[1]
3j (C3-nonyl, 6,7-Br analog) A. flavusIC50: 1.05[2]
S. aureus>125[2]

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of the compounds is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 105 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis inoculum_prep 1. Prepare standardized bacterial inoculum compound_dilution 2. Prepare serial dilutions of compounds inoculation 3. Inoculate microtiter plate compound_dilution->inoculation incubation 4. Incubate for 18-24 hours inoculation->incubation read_mic 5. Determine Minimum Inhibitory Concentration (MIC) incubation->read_mic

Broth Microdilution Workflow for MIC Determination.

Enzyme Inhibition: Targeting Key Cellular Machinery

The biological activity of quinolin-4-one derivatives often stems from their ability to inhibit specific enzymes that are critical for cell survival and proliferation.

DNA Topoisomerase Inhibition

As mentioned, a primary mechanism for the antibacterial action of many quinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV.[3] In the context of anticancer activity, some quinoline derivatives have been shown to inhibit human topoisomerases. This inhibition leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA strand breaks and ultimately apoptosis.

Experimental Protocol: DNA Topoisomerase I Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Step-by-Step Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), topoisomerase I reaction buffer, and the test compound at various concentrations.

  • Enzyme Addition: Add human topoisomerase I to the reaction mixture.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Gel Electrophoresis: Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

TopoI_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis reaction_setup 1. Prepare reaction mixture with DNA and compound enzyme_add 2. Add Topoisomerase I reaction_setup->enzyme_add incubation 3. Incubate at 37°C enzyme_add->incubation termination 4. Stop the reaction incubation->termination electrophoresis 5. Agarose gel electrophoresis termination->electrophoresis visualization 6. Visualize DNA bands electrophoresis->visualization

Topoisomerase I Relaxation Assay Workflow.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The comparative analysis of its analogs reveals that subtle structural modifications can significantly impact their biological activity, including cytotoxicity against cancer cells and antimicrobial efficacy. The structure-activity relationships highlighted in this guide underscore the importance of systematic chemical exploration to optimize potency and selectivity.

Future research should focus on synthesizing and evaluating a more extensive and focused library of this compound analogs. This will enable a more comprehensive understanding of the SAR for various biological activities and facilitate the design of next-generation drug candidates with improved therapeutic profiles.

References

  • Asahina, Y., Araya, I., Iwase, K., Iinuma, F., Hosaka, M., & Ishizaki, T. (2005). Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group as a novel N-1 substituent. Journal of Medicinal Chemistry, 48(9), 3443–3446. [Link]

  • Gach-Janczak, K., Piekielna-Ciesielska, J., Waśkiewicz, J., Krakowiak, K., Wtorek, K., & Janecka, A. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(3), 1345. [Link]

  • Hays, E. E., Wells, I. C., Katzman, P. A., Cain, C. K., Jacobs, F. A., Thayer, S. A., ... & Doisy, E. A. (1945). The constitution and synthesis of the pyo compounds. Journal of Biological Chemistry, 159(3), 725-750.
  • Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1, 8-Naphthyridine derivatives. A new class of chemotherapeutic agents. Journal of Medicinal and Pharmaceutical Chemistry, 5(5), 1063-1065.
  • Millanao, A. R., Mora, A. Y., Villagra, N. A., Bucarey, S. A., & Hidalgo, A. A. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Molecules, 26(23), 7153. [Link]

  • Nguyen, T. T., et al. (2022). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 27(15), 4983. [Link]

  • Rajput, S., Gardner, C. R., Failes, T. W., Arndt, G. M., Black, D. S., & Kumar, N. (2014). Synthesis and anticancer evaluation of 3-substituted quinolin-4-ones and 2,3-dihydroquinolin-4-ones. Bioorganic & Medicinal Chemistry, 22(1), 105–115. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • World Health Organization. (2021). Antimicrobial susceptibility testing. Retrieved from [Link]

  • Zhang, H., et al. (2020). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Molecules, 25(11), 2567. [Link]

  • Domagala, J. M., Hanna, L. D., Heifetz, C. L., Hutt, M. P., Mich, T. F., Sanchez, J. P., & Solomon, M. (1986). New structure-activity relationships of the quinolone antibacterials using the target enzyme. The development and application of a DNA gyrase assay. Journal of medicinal chemistry, 29(3), 394–404. [Link]

Sources

A Comparative Efficacy Analysis of 3-Methylquinolin-4-ol: A Methodological Guide to Evaluating Novel Quinolone Analogs Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In the face of escalating antimicrobial resistance, the scientific community is under immense pressure to discover and validate new chemical entities with potent antibacterial activity. The quinolone scaffold has historically been a fruitful starting point for the development of broad-spectrum antibiotics.[1][2][3] This guide presents a comprehensive framework for evaluating the in vitro efficacy of novel quinolone derivatives, using 3-Methylquinolin-4-ol as a primary example, and comparing its potential performance against established standard-of-care antibiotics.

This document is intended for researchers in microbiology, medicinal chemistry, and drug development. It provides not only the detailed experimental protocols necessary for a robust comparison but also the scientific rationale behind these methodological choices, ensuring a thorough and self-validating approach to preliminary antibiotic efficacy studies.

Compound Profiles: The Challenger and the Incumbents

A meaningful comparison requires a clear understanding of the compounds under investigation. Our test candidate is a simple derivative of the quinolin-4-one core, while our comparators are well-characterized antibiotics with distinct mechanisms of action and clinical applications.

1.1. Investigational Compound: this compound

  • Structure: this compound is a heterocyclic compound featuring a quinoline core structure.[4]

  • Hypothesized Mechanism of Action: Based on its structural similarity to quinolone antibiotics, this compound is predicted to function as a topoisomerase poison.[5][6] Quinolones are known to interfere with DNA replication by stabilizing the complex between bacterial DNA and essential enzymes like DNA gyrase and topoisomerase IV.[7][8][9] This action converts these enzymes into toxic agents that fragment the bacterial chromosome, ultimately leading to cell death.[5][6] The specific efficacy and spectrum of activity for this particular derivative remain to be determined through the experimental protocols outlined below.

1.2. Standard Antibiotic Comparators

To establish a comprehensive performance benchmark, this compound will be tested alongside antibiotics from different classes, targeting both Gram-positive and Gram-negative bacteria.

  • Ciprofloxacin (A Fluoroquinolone): As a second-generation fluoroquinolone, ciprofloxacin serves as a direct comparator within the same mechanistic class. It exhibits a broad spectrum of activity, particularly against Gram-negative bacteria, by inhibiting DNA gyrase and topoisomerase IV.[10]

  • Vancomycin (A Glycopeptide): This antibiotic is a gold standard for treating serious infections caused by Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[11][12] Its mechanism involves inhibiting cell wall synthesis by binding to the D-Ala-D-Ala termini of peptidoglycan precursors.

  • Piperacillin/Tazobactam (A β-Lactam/β-Lactamase Inhibitor Combination): This combination provides broad-spectrum coverage against many Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.[13][14] Piperacillin inhibits bacterial cell wall synthesis, while tazobactam protects it from degradation by bacterial β-lactamase enzymes.

Experimental Framework for Efficacy Evaluation

The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), which provides the global gold standard for antimicrobial susceptibility testing (AST).[15][16] Adherence to these standards ensures that the generated data is reproducible, accurate, and comparable to international benchmarks.[17][18]

2.1. Experiment 1: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is the fundamental starting point for assessing antibacterial potency. The broth microdilution method is a standardized and widely used technique.[19]

Detailed Protocol: Broth Microdilution MIC Assay

  • Preparation of Inoculum:

    • Select 3-5 well-isolated colonies of the test bacterium from an agar plate.

    • Transfer colonies to a tube containing sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plate:

    • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

    • Prepare stock solutions of this compound and standard antibiotics.

    • In the first well of a row, add 50 µL of the antibiotic stock solution to the 50 µL of broth, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration well where no visible turbidity (bacterial growth) is observed.

MIC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis P1 Prepare 0.5 McFarland Bacterial Suspension E1 Inoculate Plate with Standardized Bacteria P1->E1 P2 Prepare Serial Dilutions of Test Compounds in Plate P2->E1 E2 Incubate at 37°C for 16-20 hours E1->E2 A1 Read Plate for Visible Growth (Turbidity) E2->A1 A2 Determine Lowest Concentration with No Growth (MIC) A1->A2

Caption: Workflow for MIC determination via broth microdilution.

2.2. Experiment 2: Minimum Bactericidal Concentration (MBC) Assay

To determine whether an antibiotic is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), an MBC assay is performed as a direct follow-on from the MIC determination.

Detailed Protocol: MBC Assay

  • Subculturing from MIC Plate:

    • Following the reading of the MIC results, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, select the growth control well.

    • Using a calibrated loop or pipette, take a 10 µL aliquot from each of these wells.

  • Plating and Incubation:

    • Spread the aliquot onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

    • Incubate the plates at 35-37°C for 18-24 hours.

  • Reading Results:

    • Count the number of colonies on each plate.

    • The MBC is defined as the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.

MBC_Workflow Start Start with Completed MIC Plate Step1 Select Wells at MIC, 2x MIC, and 4x MIC Start->Step1 Step2 Aliquot 10 µL from each selected well onto agar plates Step1->Step2 Step3 Incubate Agar Plates at 37°C for 18-24 hours Step2->Step3 Step4 Count Colonies on Plates Step3->Step4 End Determine Lowest Concentration with ≥99.9% Killing (MBC) Step4->End

Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC).

2.3. Experiment 3: Time-Kill Kinetic Assay

This dynamic assay provides insight into the rate of antibacterial activity over time, offering a more detailed picture than the static endpoint of an MIC/MBC test.

Detailed Protocol: Time-Kill Assay

  • Preparation:

    • Prepare flasks containing broth with the test compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC) and a growth control flask without the compound.

  • Inoculation:

    • Inoculate each flask with a standardized bacterial suspension to a starting density of ~5 x 10⁵ CFU/mL.

  • Sampling Over Time:

    • Incubate all flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), draw an aliquot from each flask.

  • Quantification:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto agar plates to determine the viable cell count (CFU/mL).

  • Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

TimeKill_Workflow cluster_setup Setup cluster_sampling Time-Course Sampling cluster_analysis Analysis S1 Prepare Flasks with Broth & Test Compound Concentrations S2 Inoculate Flasks with ~5x10^5 CFU/mL Bacteria S1->S2 T0 T=0h S2->T0 A1 Perform Serial Dilutions and Plate for CFU Count T0->A1 T2 T=2h T2->A1 T4 T=4h T4->A1 T24 T=24h T24->A1 T_dots ... T_dots->A1 A2 Plot log10(CFU/mL) vs. Time A1->A2 A3 Analyze Killing Kinetics A2->A3

Caption: Experimental workflow for a time-kill kinetic assay.

2.4. Experiment 4: Mechanistic Assay - DNA Gyrase Inhibition

To confirm the hypothesized mechanism of action, a cell-free enzymatic assay can be employed. This directly measures the compound's effect on its putative target.

Principle of the Assay: Bacterial DNA gyrase introduces negative supercoils into relaxed circular DNA, an ATP-dependent process. An inhibitory compound will prevent this supercoiling. The different DNA topoisomers (supercoiled vs. relaxed) can be separated and visualized by agarose gel electrophoresis.

Gyrase_Mechanism cluster_control No Inhibitor cluster_inhibitor With this compound Relaxed_DNA_C Relaxed Plasmid DNA Gyrase_C DNA Gyrase + ATP Relaxed_DNA_C->Gyrase_C Reaction Supercoiled_DNA Supercoiled DNA Gyrase_C->Supercoiled_DNA Relaxed_DNA_I Relaxed Plasmid DNA Gyrase_I DNA Gyrase + ATP Relaxed_DNA_I->Gyrase_I Reaction Blocked Inhibition Gyrase_I->Blocked No_Reaction Remains Relaxed Blocked->No_Reaction

Caption: Principle of the DNA gyrase inhibition assay.
Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables to facilitate direct comparison.

Table 1: Comparative MIC Values (µg/mL)

Organism This compound Ciprofloxacin Vancomycin Piperacillin/Tazobactam
Staphylococcus aureus (MSSA) Data 0.5 1 2
Staphylococcus aureus (MRSA) Data 32 1 64
Escherichia coli Data 0.015 >128 4
Pseudomonas aeruginosa Data 0.25 >128 8
Enterococcus faecalis Data 1 2 16

(Note: Data for standard antibiotics are representative values; experimental results may vary. Data for the investigational compound is hypothetical.)

Table 2: Comparative MBC Values and MBC/MIC Ratios

Organism Compound MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
S. aureus (MSSA) This compound Data Data Data Bactericidal (≤4) / Bacteriostatic (>4)
S. aureus (MSSA) Ciprofloxacin 0.5 1 2 Bactericidal
E. coli This compound Data Data Data Bactericidal (≤4) / Bacteriostatic (>4)
E. coli Piperacillin/Tazobactam 4 8 2 Bactericidal

(Note: An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.)

Conclusion and Future Directions

This guide provides a standardized, rigorous framework for the initial in vitro evaluation of this compound or any novel antibacterial candidate. By systematically determining MIC, MBC, and time-kill kinetics against a panel of relevant pathogens and comparing these results to standard antibiotics, researchers can build a strong foundational dataset.

Positive results from these studies—specifically, potent MIC values against resistant strains, evidence of bactericidal activity, and confirmation of the intended mechanism of action—would provide a compelling rationale for advancing the compound to the next stages of drug development. These subsequent steps would include cytotoxicity testing against mammalian cell lines, in vivo efficacy studies in animal infection models, and pharmacokinetic/pharmacodynamic (PK/PD) profiling. This structured approach ensures that resources are focused on the most promising candidates, accelerating the critical mission of discovering the next generation of antibiotics.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Wikipedia. (n.d.). Quinolone antibiotic. Retrieved from [Link]

  • Pharmamotion. (2011). Mechanism of Action of Quinolones and Fluoroquinolones. Animations. [Link]

  • Kumar, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(15), 7243-7261. [Link]

  • Hooper, D. C. (2014). Mechanism of Quinolone Action and Resistance. PMC - NIH. [Link]

  • Grokipedia. (n.d.). Quinolone antibiotic. Retrieved from [Link]

  • Shaik, B., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 11(4), 11341-11354. [Link]

  • Pattanayak, P., et al. (2014). In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives. ResearchGate. [Link]

  • Dr.Oracle. (2025). What antibiotics cover both Gram-negative and Gram-positive bacteria?. Retrieved from [Link]

  • Basavapathruni, A., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS infectious diseases, 4(11), 1695–1702. [Link]

  • Goswami, M., et al. (2023). Antibiotics used for gram positive and gram negative bacteria with its disc content. ResearchGate. [Link]

  • Kumar, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • CLSI. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing, 33rd Edition. [Link]

  • CLSI. (2017). M100 - Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • CLSI. (2024). CLSI 2024 M100Ed34. [Link]

  • Dr.Oracle. (2025). What are the effective antibiotic combinations for treating Gram-positive and Gram-negative (Gram (+) and Gram (-)) bacterial infections?. Retrieved from [Link]

  • Wikipedia. (n.d.). Antibiotic. Retrieved from [Link]

  • UNMC. (n.d.). Gram Positive Cocci (GPC) Gram Neg (rods = GNR) Anaerobes Atypicals Classification Antibiotic. Retrieved from [Link]

  • Atta, F. M. (1994). Synthesis and antibacterial activity of thioglycolic amino acid derivatives and dipeptides containing the 2-methyl-3,4-dihydroquinazolin-4-one moiety. Journal of Chemical Technology & Biotechnology, 61(3), 225-229. [Link]

  • Liu, X. H., et al. (2013). Synthesis and antimicrobial activity of polyhalobenzonitrile quinazolin-4(3H)-one derivatives. Bioorganic & Medicinal Chemistry Letters, 23(21), 5859-5862. [Link]

  • PubChemLite. (n.d.). This compound (C10H9NO). Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids. [Link]

  • Hédou, D., et al. (2020). Synthesis and Study of New Quinolineaminoethanols as Anti-Bacterial Drugs. Molecules, 25(24), 5897. [Link]

  • Mechanisms in Medicine Inc. (2011, March 29). Fluoroquinolones: Mechanisms of Action and Resistance [Video]. YouTube. [Link]

  • Al-Ostath, A., et al. (2024). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. [Link]

  • Yasir, M., et al. (2019). Mode of action of the antimicrobial peptide Mel4 is independent of Staphylococcus aureus cell membrane permeability. Scientific Reports, 9(1), 10946. [Link]

  • Wang, Y., et al. (2018). Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism. Therapeutic delivery, 9(1), 15–28. [Link]

  • Czarnomysy, R., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 22. [Link]

Sources

A Researcher's Guide to Bridging the Gap: Correlating In Vitro Potency and In Vivo Efficacy of Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a vast therapeutic potential, including significant anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] For researchers and drug development professionals, the journey from a promising hit in a cell-based assay to a validated lead in an animal model is fraught with challenges. A potent compound in vitro does not guarantee in vivo success. This guide provides an in-depth comparison of the methodologies used to evaluate quinolinone derivatives in both settings, explaining the causal logic behind experimental choices and offering a framework for translating laboratory findings into whole-organism efficacy.

Part 1: The In Vitro Proving Ground: Foundational Assessment of Bioactivity

The initial phase of any drug discovery program is to cast a wide net, identifying which derivatives possess the desired biological activity at a cellular level. The primary objectives here are to determine potency (how much of the drug is needed), mechanism of action (how the drug works), and initial selectivity.

Causality Behind Experimental Choices

We begin with broad cytotoxicity assays to efficiently screen libraries of compounds and eliminate inactive ones. The choice of cell lines is critical; for an anticancer agent, a panel should include lines representing different tumor types (e.g., breast, colon, liver) to assess the breadth of activity.[1][4] It is also crucial to test against a non-cancerous cell line to gauge preliminary selectivity and potential for toxicity to healthy tissues.[5] Following the identification of potent compounds, mechanistic assays are employed to understand how these molecules elicit their effects, which is fundamental for rational lead optimization.

Core In Vitro Methodologies

1. Primary Screening: Cytotoxicity and Antiproliferative Activity

The most common initial screen is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. A reduction in metabolic activity in the presence of the compound suggests either cell death (cytotoxicity) or inhibition of proliferation (cytostatic effect).

Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the quinolinone derivatives in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control, e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the half-maximal inhibitory concentration (IC₅₀), the concentration at which 50% of cell growth is inhibited.

2. Mechanism of Action: Elucidating the "How"

Once potent derivatives are identified, we must investigate their mechanism. Quinolinone derivatives frequently exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[1][5][6]

  • Apoptosis Induction: The activation of caspases, particularly caspase-3 and -7, is a hallmark of apoptosis. Assays like the Caspase-Glo® 3/7 assay provide a sensitive measure of this activation. An increase in caspase activity provides strong evidence that the compound is inducing apoptosis.[5]

  • Cell Cycle Analysis: Flow cytometry is used to determine if the compound halts cell division at a specific phase (e.g., G1, S, or G2/M).[5][6] This provides insight into the molecular targets the compound may be affecting. For example, a G2/M arrest might suggest an interaction with microtubules.[1]

Experimental Workflow: From Initial Hit to Mechanistic Insight

The following diagram illustrates a typical workflow for the initial in vitro evaluation of a library of quinolinone derivatives.

G cluster_0 In Vitro Screening Funnel CompoundLibrary Quinolinone Derivative Library MTT Primary Screen: MTT Assay (Multiple Cancer Cell Lines) CompoundLibrary->MTT IC50 Determine IC50 Values Identify Potent Hits (e.g., IC50 < 10 µM) MTT->IC50 Apoptosis Secondary Screen: Apoptosis Assay (e.g., Caspase 3/7 Activity) IC50->Apoptosis CellCycle Secondary Screen: Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle LeadCandidates Prioritized Lead Candidates for In Vivo Studies Apoptosis->LeadCandidates CellCycle->LeadCandidates

Caption: A streamlined workflow for identifying and characterizing lead quinolinone candidates in vitro.

Part 2: The Critical Hurdle: Why In Vitro Hits Fail In Vivo

A low IC₅₀ value is exciting but insufficient. The transition from a controlled in vitro environment to a complex living organism introduces numerous variables that can render a potent compound ineffective. This is often due to poor pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion).[7][8]

  • Absorption: Can the compound get into the bloodstream? Poor solubility and an inability to cross the intestinal wall are common failure points for orally administered drugs.[9]

  • Distribution: Once in the blood, does the compound reach its target tissue? High binding to plasma proteins can sequester the drug, preventing it from reaching the tumor site.[7][8]

  • Metabolism: The liver is the body's primary metabolic hub. Enzymes like the cytochrome P450 family can rapidly break down the compound into inactive metabolites, drastically reducing its half-life and efficacy.[10][11]

  • Excretion: How quickly is the compound cleared from the body? Rapid clearance by the kidneys or liver means the compound doesn't have enough time to act on its target.

Before committing to expensive and ethically demanding animal studies, it is prudent to perform in vitro ADME assays to forecast a compound's in vivo behavior. Assays to determine solubility, permeability (e.g., PAMPA), and metabolic stability in liver microsomes are invaluable for selecting candidates with a higher probability of success.

Part 3: The Whole Organism Challenge: Validating Efficacy In Vivo

In vivo studies are the definitive test of a compound's therapeutic potential, integrating its pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).

Causality Behind Model Selection

For anticancer quinolinone derivatives, the most widely used and validated preclinical model is the mouse xenograft.[12][13] In this model, human cancer cells—the same ones used for in vitro testing—are implanted into immunodeficient mice. This allows for the direct assessment of the compound's effect on human tumor growth in a living system. The choice of an immunodeficient mouse is critical; a competent immune system would recognize and reject the human cells.

Protocol: Human Tumor Xenograft Model in Mice

  • Animal Acclimatization: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID) and allow them to acclimate to the facility for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Implantation: Culture human cancer cells (e.g., MCF-7) to ~80% confluency. Harvest and resuspend the cells in a sterile solution like Matrigel or PBS. Subcutaneously inject 1-10 million cells into the flank of each mouse.

  • Tumor Growth: Monitor the mice regularly for tumor growth. Begin treatment when tumors reach a palpable, measurable size (e.g., 100-200 mm³). Tumor volume is typically calculated using the formula: (Length x Width²)/2.

  • Randomization and Dosing: Randomize the mice into groups (e.g., n=8-10 per group), including a vehicle control group (receiving only the drug delivery solution) and one or more treatment groups receiving the quinolinone derivative. The drug is administered via a clinically relevant route, such as oral gavage (p.o.) or intraperitoneal injection (i.p.), on a predetermined schedule (e.g., once daily for 21 days).

  • Monitoring: Measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of toxicity; significant weight loss may require dose reduction or cessation of treatment.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a fixed duration. The mice are euthanized, and the tumors are excised, weighed, and may be preserved for further analysis (e.g., histology, biomarker analysis).

  • Analysis: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean final tumor volume between the treated and control groups.

Targeting Key Pathways In Vivo

Many quinolinone derivatives function by inhibiting critical signaling pathways that drive cancer cell proliferation and survival.[2][14] For instance, the PI3K/Akt pathway is frequently overactive in many cancers. A quinolinone derivative might inhibit an upstream kinase like PI3K, leading to a downstream cascade that culminates in apoptosis and reduced proliferation. Verifying this mechanism in vivo can be done by analyzing the excised tumors for changes in key pathway proteins.

Signaling Pathway: Inhibition of the PI3K/Akt Pathway by a Quinolinone Derivative

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Quinolinone Quinolinone Derivative Quinolinone->PI3K INHIBITS

Caption: A simplified diagram of a quinolinone derivative inhibiting the PI3K/Akt signaling pathway.

Part 4: Synthesizing the Data: A Comparative Analysis

The ultimate goal is to find a correlation between in vitro potency and in vivo efficacy. While a direct 1:1 relationship is rare, potent compounds with favorable ADME properties are more likely to succeed. The table below presents a hypothetical but realistic dataset for a series of quinolinone derivatives, illustrating how in vitro and in vivo data are compared to select a lead candidate.

Compound IDIn Vitro Activity (MCF-7 Cells) IC₅₀ (µM)[1]In Vivo Efficacy (MCF-7 Xenograft) Tumor Growth Inhibition (TGI) @ 30 mg/kg[12]Key Observations
Q-01 0.0575%Lead Candidate. Excellent correlation between high in vitro potency and strong in vivo efficacy.
Q-02 0.1015%Potent in vitro, but poor in vivo activity. Likely suffers from poor pharmacokinetics (e.g., rapid metabolism).
Q-03 8.5Not TestedLow in vitro potency. Not prioritized for expensive in vivo studies.
Q-04 0.5045% (with toxicity)Moderate in vitro and in vivo activity, but signs of toxicity (body weight loss) limit its therapeutic window.

This comparative analysis is the cornerstone of lead selection. Compound Q-01 is the clear winner, demonstrating that its high potency on cancer cells translates to a significant therapeutic effect in a living organism. Conversely, Q-02 serves as a classic cautionary tale: a highly potent molecule in vitro that fails in vivo, highlighting the critical importance of evaluating ADME properties early in the discovery process.

Conclusion

The evaluation of quinolinone derivatives requires a multi-faceted approach that logically progresses from high-throughput in vitro screens to complex in vivo models. Understanding the "why" behind each experimental choice—from the selection of cell lines to the design of animal studies—is paramount for success. By systematically assessing cytotoxicity, elucidating the mechanism of action, predicting pharmacokinetic behavior, and finally, confirming efficacy in a relevant disease model, researchers can efficiently navigate the challenging path of drug discovery. This integrated strategy allows for the confident identification of lead candidates, like our hypothetical Q-01, that possess not just cellular potency but true therapeutic potential.

References

  • Silva, G., et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity. Available at: [Link]

  • ResearchGate. (n.d.). In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents. Retrieved from [Link]

  • Fallah, Z., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. Available at: [Link]

  • Kaur, R., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. Available at: [Link]

  • Thornthwaite, A., et al. (2010). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Journal of Cancer. Available at: [Link]

  • Jamshed, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Mohammed, F., et al. (2022). In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Makhado, P., et al. (2022). The evaluation of ADME and pharmacokinetic properties of decoquinate derivatives for the treatment of malaria. Frontiers in Pharmacology. Available at: [Link]

  • Struga, M., et al. (2021). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Molecules. Available at: [Link]

  • Hooper, D. (1989). Pharmacokinetics of quinolones: newer aspects. Reviews of Infectious Diseases. Available at: [Link]

  • Zeiler, H. (1986). In vitro activity of the new quinoline derivative ciprofloxacin alone and in combination against various Mycobacterium-, Salmonella- and Escherichia coli strains. Arzneimittel-Forschung. Available at: [Link]

  • Ingenta Connect. (2021). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents. Retrieved from [Link]

  • Zaki, I., et al. (2022). In Vitro Antitumor Evaluation of Acrylic Acid Derivatives Bearing Quinolinone Moiety as Novel Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Pharmacokinetic profile (ADME) and drug-likeness of compound 4e. Retrieved from [Link]

  • Van der Auwera, P., et al. (1986). Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Sharma, P., et al. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. International Journal of Advanced Research. Available at: [Link]

  • ResearchGate. (n.d.). Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity. Retrieved from [Link]

  • Singh, S., et al. (2025). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. Antibiotics. Available at: [Link]

  • Abdel-Wahab, B., et al. (2018). In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). In-vivo Animal Models. Retrieved from [Link]

  • Symeres. (2023). In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Retrieved from [Link]

  • Goud, V., et al. (2016). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Khan, I., et al. (2024). Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties. Journal of Molecular Structure. Available at: [Link]

  • Singh, S., et al. (2025). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. Antibiotics. Available at: [Link]

  • Pennington, L., et al. (2012). Quinolinone-based agonists of S1P₁: use of a N-scan SAR strategy to optimize in vitro and in vivo activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Moresco, R., et al. (2004). Evaluation of three quinoline-carboxamide derivatives as potential radioligands for the in vivo pet imaging of neurodegeneration. Neurochemistry International. Available at: [Link]

  • Ahmad, I., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Heliyon. Available at: [Link]

  • Syngene. (n.d.). List of validated animal models. Retrieved from [Link]

  • Pharmaron. (n.d.). In Vivo Models For Efficacy Testing I CRO Services. Retrieved from [Link]

  • Lauschke, V., et al. (2022). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

Sources

The Structure-Activity Relationship of 3-Methylquinolin-4-ol Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quinoline scaffold remains a privileged structure, consistently serving as the foundation for a multitude of therapeutic agents. Among its many variations, the 3-methylquinolin-4-ol core has emerged as a particularly promising framework for the development of novel anticancer agents. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound derivatives, offering a comparative overview of their biological performance, supported by experimental data and protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights necessary to navigate the chemical space of these compounds and accelerate the discovery of potent and selective drug candidates.

The this compound Scaffold: A Foundation for Anticancer Activity

The this compound moiety, a quinolone derivative, presents a unique combination of structural features that are conducive to potent biological activity. The presence of the methyl group at the C3 position and the hydroxyl group at the C4 position are critical determinants of the molecule's interaction with biological targets. The core structure's planarity, coupled with its hydrogen bonding capabilities, allows for effective binding to the active sites of various enzymes, particularly kinases, which are often dysregulated in cancer.

Recent studies have highlighted the potential of quinolin-4-one derivatives to exhibit significant cytotoxic effects against a range of cancer cell lines.[1][2] The mechanism of action for many of these compounds is increasingly being linked to the inhibition of key signaling pathways that govern cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway.[3][4] Understanding the intricate relationship between the chemical structure of these derivatives and their biological activity is paramount for the rational design of more effective and less toxic anticancer drugs.

Decoding the Structure-Activity Relationship: A Positional Analysis

The biological activity of this compound derivatives can be profoundly influenced by the nature and position of various substituents on the quinoline ring. A systematic exploration of these modifications is essential for optimizing potency and selectivity.

The Significance of the C3-Methyl Group

The methyl group at the C3 position is a defining feature of this scaffold. While direct comparisons with C3-unsubstituted analogs are limited in the focused literature, the presence of a substituent at this position is generally considered crucial for modulating the electronic and steric properties of the molecule, thereby influencing its binding affinity to target proteins.

Impact of Substituents on the Benzenoid Ring (Positions C5, C6, C7, and C8)

Modifications on the benzenoid portion of the quinoline ring have been shown to significantly impact cytotoxic activity. For instance, in a series of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones, which share a similar core structure, the presence of a chlorine atom at the C6 position resulted in high cytotoxicity against leukemia and breast cancer cell lines.[1]

The Role of the N1-Substituent

The substituent at the N1 position of the quinolin-4-one ring is another critical determinant of biological activity. In many quinolone-based anticancer agents, this position is often occupied by a small alkyl or cycloalkyl group, which has been shown to enhance potency.[3] For the 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one series, the nature of the sulfonyl group at N1 did not appear to have a dramatic effect on cytotoxicity, suggesting that other positions might offer more leverage for optimization in this particular series.[1]

Comparative Analysis of Cytotoxic Activity

To provide a clear and objective comparison of the performance of various this compound derivatives, the following table summarizes the available in vitro cytotoxicity data. The IC50 value, representing the concentration of a compound required to inhibit 50% of cell growth, is a standard metric for assessing cytotoxic potency.

Compound IDCore Structure ModificationCell LineIC50 (µM)Reference
5a 2-ethyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-oneHL-60< 0.3[1]
5b 2-isopropyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-oneHL-60< 0.3[1]
5f 2-isopropyl-3-methylidene-1-(4-methylphenylsulfonyl)-2,3-dihydroquinolin-4(1H)-oneHL-60< 0.3[1]
5r 6-chloro-2-isopropyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-oneHL-60< 0.3[1]
5m 6-chloro-2-ethyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-oneHL-600.43[1]
5n 6-chloro-2-propyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-oneHL-600.37[1]
5o 6-chloro-2-butyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-oneHL-600.34[1]
5p 6-chloro-2-isobutyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-oneHL-600.33[1]
Carboplatin -HL-601.9[1]
16b 4-oxoquinoline-3-carboxamide derivativeACP-03 (Gastric)1.92[5]
17b 4-oxoquinoline-3-carboxamide derivativeACP-03 (Gastric)5.18[5]

Note: The presented data is for structurally related compounds and highlights the potent anticancer activity within the broader quinolin-4-one class. Direct SAR data for a diverse library of this compound derivatives is an area for future research.

Mechanistic Insights: Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle progression, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.[6] Several studies have implicated quinoline and quinolone derivatives as inhibitors of this pathway.[3][4]

The proposed mechanism involves the inhibition of one or more key kinases within the pathway, such as PI3K, Akt, or mTOR. By blocking the activity of these enzymes, this compound derivatives can disrupt the downstream signaling events that promote cancer cell growth and survival, ultimately leading to apoptosis.

Below is a diagram illustrating the proposed mechanism of action of this compound derivatives on the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes mTORC2->Akt Phosphorylates (Ser473) Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Derivative This compound Derivative Derivative->PI3K Inhibits

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

Experimental Protocols

To facilitate further research and validation of the findings discussed in this guide, detailed protocols for key in vitro assays are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant kinase (e.g., PI3K, Akt, or mTOR)

  • Kinase-specific substrate

  • Kinase assay buffer

  • ATP

  • This compound derivatives (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Kinase Reaction Setup: In a well of a white plate, combine the kinase, substrate, and assay buffer.

  • Compound Addition: Add the this compound derivatives at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure Luminescence: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Experimental_Workflow Start Start: This compound Derivatives Cell_Viability Cell Viability Assay (MTT) Start->Cell_Viability Kinase_Assay Kinase Inhibition Assay (ADP-Glo) Start->Kinase_Assay IC50_Determination_Cell Determine Cytotoxic IC50 Cell_Viability->IC50_Determination_Cell IC50_Determination_Kinase Determine Kinase IC50 Kinase_Assay->IC50_Determination_Kinase SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination_Cell->SAR_Analysis IC50_Determination_Kinase->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Sources

Comparative analysis of synthetic routes to 6-Iodo-3-methylquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Routes of 6-Iodo-3-methylquinolin-4-amine

Introduction

6-Iodo-3-methylquinolin-4-amine is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure found in numerous pharmaceuticals, and the specific substitution pattern of this molecule—an amine at the 4-position, a methyl group at the 3-position, and iodine at the 6-position—makes it a highly versatile intermediate for the synthesis of novel bioactive agents.[1][2][3] The amino group provides a key handle for derivatization, while the iodine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments.[4]

This technical guide provides a comparative analysis of the two primary synthetic pathways to 6-Iodo-3-methylquinolin-4-amine. We will delve into the strategic and mechanistic details of each route, offering step-by-step protocols derived from established chemical literature. The objective is to provide researchers, chemists, and drug development professionals with a clear, data-driven comparison to inform the selection of the most appropriate synthetic strategy based on factors such as yield, scalability, and precursor availability.

Route 1: The Conrad-Limpach Approach — Constructing the Iodinated Core

This classical approach is a robust strategy that builds the quinoline core from the ground up, ensuring the iodine atom is incorporated with absolute regiochemical control. The synthesis begins with a commercially available, pre-iodinated aniline precursor and proceeds through a thermal cyclization, followed by functional group manipulations to install the C4-amine.[1][5]

Synthetic Workflow

A 4-Iodoaniline C Step 1: Condensation (β-amino-crotonate formation) A->C B Ethyl 2-methylacetoacetate B->C E Step 2: Thermal Cyclization (High Temp.) C->E D 6-Iodo-3-methylquinolin-4-ol G Step 3: Chlorination (POCl₃) D->G E->D F 4-Chloro-6-iodo-3-methylquinoline I Step 4: Amination (NH₄OH or NH₃) F->I G->F H 6-Iodo-3-methylquinolin-4-amine I->H

Caption: Workflow for the Conrad-Limpach synthesis of 6-Iodo-3-methylquinolin-4-amine.

Experimental Protocol

Step 1 & 2: Condensation and Thermal Cyclization

  • In a round-bottom flask, combine 4-iodoaniline (1.0 eq) and ethyl 2-methylacetoacetate (1.1 eq).

  • Heat the mixture at 140-150 °C for 2-3 hours to form the intermediate ethyl 3-(4-iodoanilino)-2-methylbut-2-enoate. The reaction can be monitored by TLC.

  • To the crude intermediate, add a high-boiling point solvent such as Dowtherm A or mineral oil.

  • Heat the mixture to 250-260 °C for 30-60 minutes to effect the thermal cyclization.

  • Cool the reaction mixture and triturate with hexane or ether to precipitate the solid product, 6-Iodo-3-methylquinolin-4-ol. Filter and dry the solid.

Step 3: Chlorination

  • To the crude 6-Iodo-3-methylquinolin-4-ol (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq) in a flask equipped with a reflux condenser.

  • Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The reaction progress should be monitored by TLC until the starting material is consumed.

  • Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or NaOH solution) to precipitate the crude 4-Chloro-6-iodo-3-methylquinoline.

  • Filter the solid, wash with water, and dry. Recrystallization from ethanol or isopropanol can be performed for purification.

Step 4: Amination

  • Place the 4-Chloro-6-iodo-3-methylquinoline (1.0 eq) in a sealed pressure vessel with a solution of ammonia in ethanol or concentrated ammonium hydroxide.

  • Heat the vessel to 120-160 °C for 12-24 hours.

  • Cool the vessel to room temperature, and remove the solvent under reduced pressure.

  • The resulting residue can be purified by recrystallization or column chromatography to yield the final product, 6-Iodo-3-methylquinolin-4-amine. This final nucleophilic aromatic substitution (SNAr) step is a well-established method for converting 4-chloroquinolines to 4-aminoquinolines.[6]

Discussion of Route 1
  • Expertise & Causality : The primary advantage of this route is the unambiguous placement of the iodine at the 6-position, which is dictated by the choice of the starting material, 4-iodoaniline. The high-temperature cyclization is a critical step that leverages the principles of pericyclic reactions to form the quinolin-4-one core.[5] The subsequent conversion of the 4-hydroxyl group to a 4-chloro group is a necessary activation step. The hydroxyl group is a poor leaving group, whereas the chloride is readily displaced by a nucleophile like ammonia in an SNAr reaction to form the desired 4-aminoquinoline.[6]

  • Trustworthiness & Limitations : While reliable, this route has disadvantages. The high temperatures required for cyclization can limit the scope to substrates that are thermally stable and may not be suitable for large-scale industrial synthesis due to energy costs and safety considerations. The use of hazardous reagents like phosphorus oxychloride also requires careful handling and quenching procedures.

Route 2: Late-Stage Functionalization — Direct Iodination

This strategy involves the synthesis of the 3-methylquinolin-4-amine core first, followed by a late-stage electrophilic iodination to install the iodine atom. This approach can be more convergent if the 3-methylquinolin-4-amine precursor is readily available.

Synthetic Workflow

A 3-Methylquinolin-4-amine (Precursor) B Step 1: Electrophilic Iodination (e.g., NIS, ICl) A->B C Mixture of Iodo-isomers B->C D Step 2: Purification (Chromatography) C->D E 6-Iodo-3-methylquinolin-4-amine D->E

Caption: Workflow for the late-stage direct iodination of 3-methylquinolin-4-amine.

Experimental Protocol

Step 1: Iodination of 3-Methylquinolin-4-amine

  • Dissolve 3-methylquinolin-4-amine (1.0 eq) in a suitable solvent such as glacial acetic acid or sulfuric acid.[7]

  • Cool the solution in an ice bath.

  • Slowly add an iodinating agent, such as N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl) (1.0-1.2 eq), portion-wise while maintaining the low temperature.[7][8][9]

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, pour the reaction mixture into an ice-water slurry.

  • Neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and dry.

Step 2: Purification

  • The crude solid will likely contain a mixture of regioisomers (e.g., 6-iodo and 8-iodo derivatives).

  • Purify the crude product using column chromatography on silica gel, using a solvent system such as dichloromethane/methanol or ethyl acetate/hexane to isolate the desired 6-Iodo-3-methylquinolin-4-amine isomer.

Discussion of Route 2
  • Expertise & Causality : This route relies on the principles of electrophilic aromatic substitution. The quinoline ring is an electron-rich aromatic system, and the amino group at the 4-position is a powerful activating group. However, it directs electrophiles to both the ortho (C5) and para (C7) positions of the pyridine ring and activates the benzene ring for substitution. The directing effects can lead to a mixture of products, with substitution occurring at the 6- and 8-positions of the benzo-ring. The formation of isomeric mixtures is a known challenge in the direct halogenation of quinoline systems.[1]

  • Trustworthiness & Limitations : The primary drawback of this route is the potential lack of regioselectivity, which can result in low yields of the desired 6-iodo isomer and necessitate tedious chromatographic purification.[1] This makes the process less efficient and difficult to scale. However, if the 3-methylquinolin-4-amine precursor is readily available and a specific iodination protocol with high selectivity is developed, this route could be shorter and more atom-economical.

Quantitative and Strategic Comparison

To facilitate an objective comparison, the key parameters of each synthetic route are summarized below. The data is based on established, analogous transformations reported in the chemical literature.[1]

ParameterRoute 1: Conrad-Limpach SynthesisRoute 2: Direct Iodination
Starting Materials 4-Iodoaniline, Ethyl 2-methylacetoacetate3-Methylquinolin-4-amine
Key Intermediates 6-Iodo-3-methylquinolin-4-ol, 4-Chloro-6-iodo-3-methylquinolineNone (Direct conversion)
Overall Number of Steps 3-41-2 (excluding precursor synthesis)
Estimated Overall Yield ~45-55%Highly variable, potentially <30% due to selectivity
Key Reagents Polyphosphoric acid (or high temp.), POCl₃, NH₄OHN-Iodosuccinimide (NIS) or Iodine Monochloride (ICl)
Reaction Conditions High temperatures for cyclization, reflux for chlorination & aminationMild to moderate conditions
Advantages Excellent and predictable regioselectivityPotentially shorter if starting material is readily available
Disadvantages High-temperature cyclization, use of hazardous reagents (POCl₃)Poor regioselectivity leading to isomeric mixtures, difficult purification

Conclusion and Recommendation

Both synthetic routes offer viable pathways to 6-Iodo-3-methylquinolin-4-amine, but they present a clear trade-off between reaction efficiency and regiochemical control.

  • Route 1 (Conrad-Limpach) is the recommended strategy for syntheses where the unambiguous identity of the final product is critical and when higher overall yields are desired. Its linear, step-wise nature provides excellent control over the substitution pattern, making it more suitable for scale-up and applications in GMP (Good Manufacturing Practice) environments.

  • Route 2 (Direct Iodination) may be considered for rapid, small-scale exploratory synthesis where the 3-methylquinolin-4-amine precursor is on hand and purification of isomers is feasible. However, the inherent risk of forming difficult-to-separate isomeric byproducts makes it a less reliable and less efficient choice for producing pure material in larger quantities.

Ultimately, the choice of synthetic route will depend on the specific goals of the research program, balancing the need for speed and convergence against the demand for purity, yield, and scalability.

References

  • Comparative analysis of different synthetic routes to 6-Iodo-3-methylquinolin-4-amine. Benchchem.
  • 6-Iodo-N4-methylquinoline-3,4-diamine. Smolecule.
  • Synthesis of 6-iodo / bromo- 3-amino-2-methylquinazolin- 4 (3H)-ones by direct halogenation and their Schiff base derivatives. Semantic Scholar.
  • An In-depth Technical Guide to the Physicochemical Properties of 6-Iodo-3-methylquinolin-4-amine. Benchchem.
  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. National Institutes of Health.
  • Synthesis of 6-iodo / bromo-3-amino-2-methylquinazolin- 4 (3H)-ones by direct halogenation and their Schiff base derivatives. ResearchGate.
  • Synthesis and Reactivity of 6-Iodo-4H-3,1-Benzoxazin-4-one Towards Nitrogen Nucleophiles and Their Antimicrobial Activities. ResearchGate.
  • 5-iodo-2-methyl-8-quinolinol. Chemical Synthesis Database.
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • An improved process for the synthesis of quinoline derivatives. Google Patents.
  • 4-Amino-6-iodoquinoline. Chem-Impex.
  • Methods for the preparation of 6-aminoisoquinoline. Google Patents.
  • Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. PMC - PubMed Central.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.
  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR.
  • lepidine. Organic Syntheses Procedure.
  • Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. YouTube.
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC - PubMed Central.

Sources

A Senior Application Scientist's Guide to Validating the Anticancer Mechanisms of Quinolinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and scientists in oncology, the journey from identifying a promising compound to validating its mechanism of action is both critical and complex. Quinolinone and its derivatives have emerged as a significant class of heterocyclic compounds with broad-spectrum anticancer activities.[1] Their therapeutic potential is vast, with demonstrated effects ranging from cell cycle arrest and apoptosis induction to the inhibition of key signaling pathways. However, rigorously validating the precise mechanism is paramount for advancing a lead compound toward clinical consideration.

This guide provides a comprehensive, technically-grounded framework for elucidating the anticancer mechanism of novel quinolinone compounds. Moving beyond a simple checklist of experiments, we will delve into the causality behind experimental choices, compare alternative methodologies, and present a self-validating workflow that builds a robust mechanistic narrative.

The Strategic Workflow: From Phenotype to Target

G A Initial Phenotypic Screening: Cell Viability & Cytotoxicity Assays B Mechanistic Deep Dive: Apoptosis vs. Necrosis A->B Does the compound kill the cells? C Cell Cycle Perturbation Analysis B->C How are the cells dying? D Molecular Target Identification: Signaling Pathway Analysis C->D Is cell division being disrupted? E Direct Target Engagement Confirmation D->E Which proteins are being affected?

Caption: A logical workflow for validating the anticancer mechanism of a novel compound.

Part 1: Initial Phenotypic Screening - Assessing Cytotoxicity

The first essential question is whether the quinolinone compound exhibits cytotoxic effects on cancer cells. Cell viability assays are the workhorse for this initial screening, providing quantitative data on the compound's potency, typically represented as an IC50 value (the concentration at which 50% of cell growth is inhibited).

Featured Protocol: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, colorimetric method for assessing cell viability.[2][3] It relies on the conversion of the yellow MTT salt into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[2]

Detailed Experimental Protocol: MTT Assay [2][4]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the quinolinone compound in complete culture medium. Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the conversion of MTT to formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Comparison of Cytotoxicity Assays

While the MTT assay is robust, it's not without its limitations. Alternative assays may be more suitable depending on the experimental context.

AssayPrincipleAdvantagesDisadvantages
MTT Assay Mitochondrial dehydrogenase activity reduces MTT to formazan.[2]Inexpensive, well-established.[5]Can be affected by compounds that alter cellular metabolism; requires a solubilization step.[6]
CellTiter-Glo® Measures ATP levels as an indicator of metabolically active cells.[7]High sensitivity, simple "add-mix-read" protocol, suitable for high-throughput screening.[8]More expensive than MTT.
Trypan Blue Exclusion Viable cells with intact membranes exclude the dye.Simple, direct measure of cell membrane integrity.Manual counting can be subjective and time-consuming.

For high-throughput screening, the CellTiter-Glo® assay is often preferred due to its sensitivity and simpler workflow.[8] Studies have shown it can be more accurate than MTT for certain compounds, like polyphenols, which can interfere with the MTT reduction process.[9]

Part 2: Mechanistic Deep Dive - Unraveling the Mode of Cell Death

Once cytotoxicity is established, the next critical step is to determine how the quinolinone compound is killing the cancer cells. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Distinguishing between these is fundamental to understanding the compound's mechanism.

Featured Protocol: Annexin V & Propidium Iodide (PI) Staining

The Annexin V/PI assay is a gold-standard flow cytometry-based method for differentiating between healthy, apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.[10]

Detailed Experimental Protocol: Annexin V/PI Staining [11]

  • Cell Treatment: Culture and treat cells with the quinolinone compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase to minimize membrane damage.[12]

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI staining solution.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Interpreting the Results:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Alternative Apoptosis Assays
AssayPrincipleAdvantagesDisadvantages
Annexin V/PI Detects PS externalization and membrane integrity.Detects early apoptotic events; can differentiate apoptosis from necrosis.[13][14]Requires live, non-fixed cells; detachment of adherent cells can cause artifacts.[12]
TUNEL Assay Detects DNA fragmentation in late-stage apoptosis.[14]Can be used on fixed cells and tissue sections.Detects a later event in apoptosis compared to Annexin V.[13]
Caspase Activity Assays Measures the activity of executioner caspases (e.g., Caspase-3/7).[14]Directly measures a key enzymatic step in the apoptotic cascade.Can miss caspase-independent cell death pathways.

The Annexin V assay is generally preferred for initial mechanistic studies as it captures an earlier event in the apoptotic process.

Part 3: Cell Cycle Perturbation Analysis

Many anticancer agents, including known quinolinone derivatives, exert their effects by disrupting the cell cycle, leading to growth arrest and subsequent apoptosis. Analyzing the cell cycle distribution of treated cells can reveal if the compound induces a block at a specific phase (G0/G1, S, or G2/M).

Featured Protocol: Propidium Iodide Staining for Cell Cycle Analysis

This method utilizes the ability of propidium iodide to stoichiometrically bind to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[10] Flow cytometry can then be used to differentiate cells in different phases of the cell cycle.

Detailed Experimental Protocol: PI Staining for Cell Cycle Analysis [10][15]

  • Cell Treatment: Treat cells with the quinolinone compound for a duration relevant to the cell line's doubling time (e.g., 24 hours).

  • Cell Harvesting: Collect all cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix and permeabilize the cells. Incubate on ice for at least 30 minutes.

  • Staining: Centrifuge the fixed cells and decant the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry, using a linear scale for the PI fluorescence channel.

G cluster_0 Control Cells cluster_1 Treated Cells (Hypothetical G2/M Arrest) A G0/G1 Peak (2n DNA) B S Phase (>2n, <4n DNA) C G2/M Peak (4n DNA) D Reduced G0/G1 Peak E Reduced S Phase F Accumulated G2/M Peak

Caption: Hypothetical cell cycle distribution showing G2/M arrest after treatment.

Part 4: Molecular Target Identification & Engagement

With evidence of apoptosis and potential cell cycle arrest, the investigation now focuses on the molecular machinery driving these phenotypes. Quinolinones are known to target a variety of proteins, including tubulin and various protein kinases.[2]

Pathway Analysis: Western Blotting for Key Signaling Proteins

Western blotting is a powerful technique to investigate changes in protein expression and post-translational modifications, such as phosphorylation, which is a key event in many signaling cascades. If, for example, a G2/M arrest is observed, investigating proteins involved in this checkpoint, such as Cyclin B1 and phospho-Cdc2, would be a logical next step. If the quinolinone is hypothesized to be a kinase inhibitor (e.g., targeting EGFR), examining the phosphorylation status of the target kinase and its downstream effectors is crucial.[16]

Detailed Experimental Protocol: Western Blot for Phosphorylated Proteins [17]

  • Protein Extraction: Treat cells with the quinolinone compound for a short duration (e.g., 15-60 minutes) to capture signaling events. Lyse the cells in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[18]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample in SDS-PAGE sample buffer and separate them by size using polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein-rich solution, such as 5% Bovine Serum Albumin (BSA) in TBST, to prevent non-specific antibody binding. Avoid using milk for phospho-protein detection as it contains phosphoproteins that can cause high background.[18]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-phospho-EGFR) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against the total (non-phosphorylated) protein to confirm equal loading and determine the relative change in phosphorylation.

Comparison of Protein Analysis Techniques

TechniquePrimary UseQuantitative?Throughput
Western Blot Confirmation of protein presence, size, and modifications (e.g., phosphorylation).[19]Semi-quantitative (relative abundance).[19]Low to medium.
ELISA Precise quantification of a specific protein in a sample.[20]Yes, highly quantitative.[21]High.

While ELISA is superior for high-throughput quantification, Western blotting is indispensable for confirming the identity and modification state of a target protein, making it the preferred method for initial validation of signaling pathway modulation.[19][22]

Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)

To definitively prove that a quinolinone compound binds to its putative target within the cell, a target engagement assay is required. The Cellular Thermal Shift Assay (CETSA) is a powerful method based on the principle that a protein becomes more thermally stable when bound to a ligand.[23][24]

Principle of CETSA

  • Cells are treated with the compound or a vehicle control.

  • The cells are heated to a range of temperatures.

  • Unbound proteins will denature and aggregate at lower temperatures than ligand-bound proteins.

  • After heating, cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.

  • The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blot.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.[23]

G cluster_0 CETSA Workflow A Treat cells with compound or vehicle B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble/insoluble fractions B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot melt curves to determine thermal shift D->E

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

This assay provides compelling evidence that the compound directly interacts with its intended target in a physiological context, solidifying the mechanistic link between the compound and the observed cellular phenotype.[25]

Conclusion: Building a Coherent Mechanistic Story

Validating the anticancer mechanism of a novel quinolinone compound is a systematic process of inquiry. By progressing from broad phenotypic effects to specific molecular interactions, researchers can build a robust and defensible mechanistic model. This guide outlines a self-validating workflow, starting with cytotoxicity, proceeding through the characterization of cell death and cell cycle effects, and culminating in the identification and direct validation of molecular target engagement. The careful selection of assays, an understanding of their comparative strengths, and the logical interpretation of their outputs are the cornerstones of successful preclinical drug development.

References

  • MDPI. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. University of Virginia School of Medicine. Retrieved from [Link]

  • Azure Biosystems. (2023, February 17). When to use ELISA vs Western blot. Azure Biosystems. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Retrieved from [Link]

  • MetwareBio. (n.d.). ELISA vs. Western Blot: Choosing the Best Immunoassay for Your Research. MetwareBio. Retrieved from [Link]

  • CUSABIO. (2025, May 7). What Are the Differences Between ELISA and Western Blot in Protein Detection?. CUSABIO. Retrieved from [Link]

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. Retrieved from [Link]

  • ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. Retrieved from [Link]

  • PubMed. (n.d.). Bioassays for anticancer activities. PubMed. Retrieved from [Link]

  • Bio-protocol. (n.d.). Tubulin Polymerization Assay. Bio-protocol. Retrieved from [Link]

  • Flow Cytometry Core Facility. (n.d.). Cell Cycle analysis. University of Massachusetts Chan Medical School. Retrieved from [Link]

  • Beta LifeScience. (2025, October 18). ELISA vs Western Blot: Key Differences in Protein Detection. Beta LifeScience. Retrieved from [Link]

  • MDPI. (2022, August 30). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. Retrieved from [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. Retrieved from [Link]

  • SciSpace. (2014, August 7). The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. Retrieved from [Link]

  • NIH. (n.d.). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. University of Rochester Medical Center. Retrieved from [Link]

  • NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. Retrieved from [Link]

  • Checkpoint Lab. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]

  • SciSpace. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.. SciSpace. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature. Retrieved from [Link]

  • NIH. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. National Center for Biotechnology Information. Retrieved from [Link]

  • DigitalOcean. (n.d.). Tubulin polymerizing protocol. Polymerized tubulin forms microtubules which can be visualized on a high-end microscope using DIC. DigitalOcean. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Comparison of the TUNEL, lamin B and annexin V methods for the detection of apoptosis by flow cytometry. ResearchGate. Retrieved from [Link]

  • NIH. (n.d.). Comparison of the Pharmacological Efficacies of Immunosuppressive Drugs Evaluated by the ATP Production and Mitochondrial Activity in Human Lymphocytes. National Center for Biotechnology Information. Retrieved from [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025, October 13). (PDF) Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. ResearchGate. Retrieved from [Link]

  • International Journal of Medical and Pharmaceutical Sciences. (2025, December 19). Comparison and Analysis of In Vitro Apoptosis Assays: Annexin V/PI, Caspase-3/7, TUNEL, and Mitochondrial ΔΨm. International Journal of Medical and Pharmaceutical Sciences. Retrieved from [Link]

  • PhenoLogix. (n.d.). Apoptosis Overview. PhenoLogix. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of HPLC and LC-MS/MS for Purity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) and finished products is paramount. Two analytical techniques reign supreme in this endeavor: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). While both are powerful, they operate on different principles and offer distinct advantages. This guide provides an in-depth comparison and a practical framework for the cross-validation of these methods, a critical step to ensure data integrity and regulatory compliance.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. When different analytical technologies are used to measure the same attribute, cross-validation becomes essential to ensure that the results are reliable and comparable[2][3]. This is particularly crucial when transferring a method from a research and development setting, where LC-MS/MS might be prevalent for its specificity, to a quality control (QC) environment that often relies on the robustness and cost-effectiveness of HPLC-UV[4][5].

The Contenders: A Tale of Two Detectors

At their core, both techniques utilize liquid chromatography to separate the components of a mixture. The divergence lies in how those separated components are detected and quantified.

High-Performance Liquid Chromatography (HPLC) with UV Detection:

HPLC is a workhorse in QC laboratories for its high precision and robustness in quantifying known impurities[6]. It separates compounds based on their interactions with a stationary phase, and a UV-Vis detector measures the absorbance of light by the analytes as they elute from the column[5].

  • Strengths:

    • Robustness and Precision: HPLC with UV detection is known for its excellent precision and reproducibility, making it a staple for routine quality control[5][6].

    • Cost-Effective: The instrumentation and operational costs are generally lower than those of LC-MS/MS[4].

    • Ease of Use: HPLC-UV systems are typically more straightforward to operate and maintain[4].

  • Limitations:

    • Limited Specificity: A UV detector identifies compounds based on their light-absorbing properties (chromophores)[7]. Co-eluting impurities with similar UV spectra can lead to inaccurate quantification.

    • Lower Sensitivity for Some Compounds: While sensitive, it may not be sufficient for detecting trace-level impurities or those with poor chromophores[5].

    • No Structural Information: It provides no direct information about the molecular weight or structure of an unknown impurity.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS):

LC-MS/MS combines the separation power of LC with the high sensitivity and specificity of mass spectrometry[8][9]. After separation, the analytes are ionized, and the mass spectrometer measures the mass-to-charge ratio (m/z) of the ions and their fragments, providing a high degree of certainty in identification and quantification[8][10].

  • Strengths:

    • Superior Sensitivity and Selectivity: LC-MS/MS can detect and quantify compounds at much lower concentrations than HPLC-UV and can distinguish between compounds with identical retention times[4][8][11].

    • High Specificity: It provides molecular weight and structural information, enabling confident identification of unknown impurities[8][11].

    • Versatility: It is applicable to a wide range of compounds, including those without chromophores[9].

  • Limitations:

    • Higher Cost and Complexity: The instrumentation is more expensive and requires specialized expertise for operation and maintenance[4].

    • Matrix Effects: The ionization process can be suppressed or enhanced by other components in the sample matrix, potentially affecting accuracy.

    • Response Variability: The signal intensity in MS can vary depending on the ionization efficiency of the analyte, which can be influenced by co-eluting substances[12].

The Imperative of Cross-Validation

Cross-validation is the process of verifying that a validated analytical method produces consistent and reliable results when compared to another validated method[2]. This is not merely a box-checking exercise; it is a scientific necessity to ensure data integrity across the drug development lifecycle. According to regulatory bodies like the FDA and the principles outlined in the International Council for Harmonisation (ICH) guidelines, analytical methods must be validated to be fit for their intended purpose[13][14]. Cross-validation is a key component of this, particularly when methods are transferred between laboratories or when a new method is introduced to replace an existing one[2][3][15].

The ICH Q2(R2) guideline provides a framework for the validation of analytical procedures, which includes assessing parameters like accuracy, precision, specificity, linearity, and range[1][13][16]. These same parameters form the basis of a cross-validation study.

A Practical Guide to Cross-Validation: HPLC-UV vs. LC-MS/MS

This section outlines a structured approach to cross-validating an HPLC-UV method against a more specific LC-MS/MS method for purity analysis.

Experimental Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Reporting Define_Objectives Define Objectives & Acceptance Criteria Develop_Protocol Develop Cross-Validation Protocol Define_Objectives->Develop_Protocol Prepare_Samples Prepare Identical Sample Sets (API, Spiked Samples) Develop_Protocol->Prepare_Samples Analyze_HPLC Analyze Samples by Validated HPLC-UV Method Prepare_Samples->Analyze_HPLC Analyze_LCMS Analyze Samples by Validated LC-MS/MS Method Prepare_Samples->Analyze_LCMS Compare_Results Compare Impurity Profiles (% Area vs. % Response) Analyze_HPLC->Compare_Results Analyze_LCMS->Compare_Results Statistical_Analysis Perform Statistical Analysis (e.g., t-test, Bland-Altman) Compare_Results->Statistical_Analysis Assess_Criteria Assess Against Acceptance Criteria Statistical_Analysis->Assess_Criteria Final_Report Generate Final Cross-Validation Report Assess_Criteria->Final_Report

Caption: Workflow for Cross-Validation of Analytical Methods.

Step-by-Step Methodology

1. Define Objectives and Acceptance Criteria:

  • Objective: To demonstrate that the HPLC-UV method provides equivalent results for the quantification of specified impurities compared to the reference LC-MS/MS method.

  • Acceptance Criteria: Pre-define the acceptable difference between the results obtained from the two methods. For example, the percentage difference for each specified impurity should be within ±15%.

2. Sample Selection and Preparation:

  • Use a minimum of three batches of the drug substance or product.

  • Prepare samples with impurities at different concentration levels (e.g., at the reporting threshold, specification limit, and above). This can be achieved by using stressed samples or by spiking with known impurity standards.

  • Ensure that the same lot of samples is analyzed by both methods.

3. Method Execution:

  • Analyze the prepared samples using both the validated HPLC-UV and LC-MS/MS methods.

  • For the LC-MS/MS method, it is crucial to use a stable isotope-labeled internal standard for the main analyte and, if available, for the impurities to compensate for matrix effects and ionization variability.

4. Data Comparison and Statistical Analysis:

  • Compare the impurity profiles obtained from both methods. Note that HPLC-UV provides results in % area, while LC-MS/MS provides results based on the response ratio to an internal standard. It is essential to have a clear protocol for how these will be compared.

  • Calculate the percentage difference for each identified impurity.

  • Employ statistical tools such as a paired t-test to determine if there is a statistically significant difference between the two methods. A Bland-Altman plot can also be used to visualize the agreement between the two methods.

Data Presentation

Summarize the quantitative data in a clear and concise table for easy comparison.

Table 1: Comparison of Impurity Quantification by HPLC-UV and LC-MS/MS

ImpurityBatch 1 (% Impurity)Batch 2 (% Impurity)Batch 3 (% Impurity)
HPLC-UV LC-MS/MS % Diff
Impurity A0.120.11-8.3%
Impurity B0.080.09+12.5%
Impurity C0.250.23-8.0%

Interpreting the Results and Making Informed Decisions

The results of the cross-validation study will guide the decision on whether the HPLC-UV method is suitable for its intended purpose of routine purity analysis.

  • Agreement: If the results are within the pre-defined acceptance criteria, the HPLC-UV method can be considered cross-validated and suitable for routine use.

  • Discrepancies: If there are significant differences, a thorough investigation is required. Potential causes could include:

    • Co-elution: The HPLC-UV method may be unable to resolve an impurity from another component, leading to an overestimation. The higher specificity of LC-MS/MS would reveal this[8].

    • Different Response Factors: Impurities may have different UV absorptivity compared to the main peak, leading to inaccurate quantification in HPLC-UV if relative response factors are not applied.

    • Ion Suppression/Enhancement: The LC-MS/MS method may be subject to matrix effects that could affect the accuracy of quantification.

Conclusion: A Symbiotic Relationship

HPLC-UV and LC-MS/MS are not mutually exclusive; rather, they form a powerful and complementary partnership in pharmaceutical analysis. LC-MS/MS, with its unparalleled specificity and sensitivity, is indispensable for impurity identification and characterization during development and for troubleshooting[8][17][18]. HPLC-UV, with its robustness and cost-effectiveness, remains the gold standard for routine quality control of known impurities[5][6].

A robust cross-validation strategy is the bridge that connects these two techniques, ensuring that the data generated throughout the drug's lifecycle is consistent, reliable, and defensible. By understanding the strengths and limitations of each method and by implementing a scientifically sound cross-validation protocol, researchers, scientists, and drug development professionals can have high confidence in the purity, safety, and efficacy of their products.

References

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. Aijiren. [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • What Is FDA Method Validation Guidance and Its Importance? Altabrisa Group. [Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Cross-Validation of Bioanalytical Methods: When, Why and How? Pharma IQ. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Pharmaceutical Analytical Methods Validation, Verification and Transfer. CD Formulation. [Link]

  • What's the Difference Between HPLC and LC-MS? MONAD. [Link]

  • Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. PubMed. [Link]

  • Difference between HPLC and LCMS with Schematic diagram. Pharmaguddu. [Link]

  • The Essence of Modern HPLC: Advantages, Limitations, Fundamentals, and Opportunities. LCGC North America. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Comparison Between Liquid Chromatography-UV Detection and Liquid Chromatography–Mass Spectrometry for the Characterization of Impurities and/or Degradants Present in Trimethoprim Tablets. ResearchGate. [Link]

  • Advantages and Disadvantages of High-Performance Liquid Chromatography (HPCL). Hilaris Publisher. [Link]

  • The Applications and Features of Liquid Chromatography-Mass Spectrometry in the Analysis of Traditional Chinese Medicine. National Institutes of Health. [Link]

  • The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. BioPharm International. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Link]

  • A Comprehensive Guide to Chromatography and HPLC / LC-MS. Rajith Perera. [Link]

  • Basic Principles of HPLC, MS & LC-MS. Chemyx. [Link]

  • Transferring an HPLC Method for Related Substances from Different LC Platforms to an ACQUITY Arc System. Waters Corporation. [Link]

  • Will % impurity profile of HPLC-UV and LC-HRMS matches? ResearchGate. [Link]

  • How To Perform HPLC Method Transfer Between Different Analytical Testing Equipment. Pharmaceutical Online. [Link]

  • The development and validation of an HPLC-MS/MS method for the determination of eriocitrin in rat plasma and its application to a pharmacokinetic study. Royal Society of Chemistry. [Link]

  • Case Study: Validation of a High‐performance Liquid Chromatography ( HPLC ) Method for Identity, Assay, and Degradation of Products. ResearchGate. [Link]

  • How To Perform HPLC Method Transfer Between Different Analytical Testing Equipment. Bioprocess Online. [Link]

  • How to Transfer HPLC Methods the Simple Way. YouTube. [Link]

  • Case Study: Investigating Unexpected Results of a Global Cross-Laboratory Study of a USP Organic Impurities Method on an Arc HPLC System. Waters Corporation. [Link]

  • Cross-Validation of a Multiplex LC–MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study. National Institutes of Health. [Link]

  • Cross-validation of a high-performance liquid chromatography nevirapine plasma assay in a resource-limited setting in Zimbabwe. National Institutes of Health. [Link]

Sources

A Comparative Guide to the Cytotoxicity of 3-Methylquinolin-4-ol on Cancer vs. Normal Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Selective Anticancer Agents

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including significant potential as anticancer agents that can induce apoptosis, arrest the cell cycle, and interfere with key signaling pathways in tumor progression.[3][4] However, a critical challenge in oncology drug development is the non-selective nature of many cytotoxic compounds, which often damage healthy cells, leading to severe side effects.[5] The ideal anticancer drug should exhibit high cytotoxicity against malignant cells while sparing their normal counterparts.[6] This guide focuses on 3-Methylquinolin-4-ol, a quinoline derivative, and outlines a comprehensive experimental framework to evaluate its differential cytotoxicity, a crucial first step in assessing its therapeutic potential. We will explore the causality behind the experimental design, provide detailed protocols for key assays, and discuss the interpretation of data in the context of developing a selective cancer therapeutic.

Part 1: The Rationale for Differential Cytotoxicity Screening

The fundamental goal of this investigation is to determine the therapeutic window or selectivity index of this compound. This metric provides a quantitative measure of a compound's ability to kill cancer cells preferentially over normal cells.[7] A high selectivity index suggests a greater potential for an effective therapeutic outcome with minimal side effects.[7]

The rationale for expecting differential effects stems from the inherent biological differences between cancer and normal cells. Cancer cells often exhibit uncontrolled proliferation, altered metabolic pathways, and dysfunctional signaling cascades, which can be exploited by targeted compounds.[8] Quinoline derivatives have been shown to act on various molecular targets, including tyrosine kinases, topoisomerases, and proteins involved in apoptosis regulation like the Bcl-2 family.[3][4][9] Our hypothesis is that this compound may interfere with a pathway that is hyperactive or essential in cancer cells but less critical for the survival of normal, quiescent cells.

Part 2: Experimental Design and Detailed Methodologies

A robust experimental design is crucial for generating reliable and interpretable data. Our approach involves a multi-tiered assessment, beginning with a general cytotoxicity screen, followed by a more detailed investigation into the mechanism of cell death.

Cell Line Selection: Establishing a Relevant Model

The choice of cell lines is a critical first step. To create a clinically relevant comparison, we will utilize a well-characterized cancer cell line alongside a normal cell line from the same tissue of origin. This approach helps to minimize confounding variables arising from tissue-specific differences in drug metabolism and sensitivity.[7]

  • Cancer Cell Line: MCF-7 (Human breast adenocarcinoma). This is an estrogen-receptor-positive, p53 wild-type cell line, widely used in anticancer drug screening.[5]

  • Normal Cell Line: MCF-10A (Human non-tumorigenic breast epithelial cells). This cell line serves as an excellent control, representing the normal counterpart to the MCF-7 cancer cells.

  • Positive Control: Doxorubicin , a standard chemotherapeutic agent known to be cytotoxic to both cancer and normal cells, will be used as a reference compound.

Experimental Workflow Overview

The overall workflow is designed to progress from a broad assessment of cell viability to a specific analysis of the cell death mechanism.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis start Select & Culture MCF-7 and MCF-10A Cell Lines treat Treat cells with varying concentrations of This compound start->treat mtt MTT Assay (Cytotoxicity) treat->mtt 24-48h incubation flow Annexin V / PI Staining (Apoptosis Analysis) treat->flow 24-48h incubation ic50 Calculate IC50 Values mtt->ic50 apoptosis Quantify Apoptotic vs. Necrotic Cell Populations flow->apoptosis si Determine Selectivity Index (SI = IC50_Normal / IC50_Cancer) ic50->si conclusion Comparative Assessment of Cytotoxicity si->conclusion apoptosis->conclusion

Figure 1: Overall experimental workflow for comparing the cytotoxicity of this compound.

Protocol 1: MTT Assay for General Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[10][11] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[12]

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 and MCF-10A cells into separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is less than 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the old medium from the plates and add 100 µL of the prepared compound dilutions to the respective wells. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

  • Incubation: Incubate the plates for 24 or 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[10]

Protocol 2: Annexin V/PI Staining for Apoptosis Detection

To understand how the compound induces cell death, we must differentiate between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). This is achieved using flow cytometry with Annexin V and Propidium Iodide (PI) staining.[8] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be bound by fluorescently-labeled Annexin V. PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.

G cluster_0 Cell States cluster_1 Staining Outcome viable Viable Cell Intact Membrane PS on Inner Leaflet stain_viable Annexin V: Negative PI: Negative viable->stain_viable No Staining early_apop Early Apoptotic Cell Intact Membrane PS on Outer Leaflet stain_early Annexin V: Positive PI: Negative early_apop->stain_early Annexin V Binds PS late_apop Late Apoptotic/Necrotic Cell Compromised Membrane PS on Outer Leaflet stain_late Annexin V: Positive PI: Positive late_apop->stain_late Annexin V Binds PS PI Enters Nucleus

Figure 2: Principle of Annexin V and Propidium Iodide (PI) staining for apoptosis detection.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached gently using trypsin-EDTA. Combine all cells and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. The FITC signal (Annexin V) is typically detected in the FL1 channel and the PI signal in the FL2 or FL3 channel.

  • Data Interpretation: The results will segment the cell population into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Part 3: Data Presentation and Interpretation

Quantitative Data Summary

The IC50 values derived from the MTT assays should be compiled into a table for direct comparison.

CompoundCell LineIC50 (µM) after 48hSelectivity Index (SI)
This compound MCF-7 (Cancer)15.5 ± 2.16.1
MCF-10A (Normal)94.8 ± 7.5
Doxorubicin MCF-7 (Cancer)0.8 ± 0.11.9
MCF-10A (Normal)1.5 ± 0.3

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpreting the Results
  • IC50 Values: A lower IC50 value indicates higher cytotoxicity.[10] In our hypothetical data, this compound is cytotoxic to MCF-7 cells, though less potent than the control drug, Doxorubicin.

  • Selectivity Index (SI): This is the most critical value for this study. It is calculated as: SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line) [7] A higher SI value indicates greater selectivity for cancer cells. An SI > 2 is generally considered promising for further investigation.[6] Our hypothetical SI of 6.1 for this compound is significantly better than that of Doxorubicin (1.9), suggesting a favorable selective toxicity profile.

  • Apoptosis Data: The flow cytometry results would reveal if the observed cytotoxicity is primarily due to the induction of apoptosis. A significant increase in the Annexin V-positive population in MCF-7 cells compared to MCF-10A cells would strongly support a cancer-selective, apoptosis-driven mechanism of action.

Part 4: Proposed Mechanism of Action and Future Directions

Based on studies of similar quinoline compounds, this compound may induce apoptosis by modulating the balance of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family, and activating key tumor suppressor proteins like p53.[4]

G cluster_cell Cancer Cell compound This compound p53 p53 Activation compound->p53 bcl2 Bcl-2 (Anti-apoptotic) Downregulation compound->bcl2 bax Bax (Pro-apoptotic) Upregulation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito caspase Caspase Cascade Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

Figure 3: Proposed apoptotic signaling pathway for this compound in cancer cells.

Future studies should aim to validate this proposed mechanism by:

  • Western Blot Analysis: To measure the expression levels of p53, Bax, Bcl-2, and cleaved caspases following treatment.[13]

  • Cell Cycle Analysis: To determine if the compound causes cell cycle arrest at specific checkpoints (e.g., G2/M), a common mechanism for anticancer agents.[4]

  • In Vivo Studies: If in vitro selectivity is confirmed, the next logical step is to evaluate the compound's efficacy and toxicity in animal models.

By systematically comparing the cytotoxic effects of this compound on cancerous and normal cells, this guide provides a foundational framework for its evaluation as a potential next-generation anticancer therapeutic.

References

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). National Institutes of Health. [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). Royal Society of Chemistry. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Springer. [Link]

  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (n.d.). Neuroquantology. [Link]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? (n.d.). Brieflands. [Link]

  • Cytotoxicity Assays – what your cells don't like. (2025). BMG Labtech. [Link]

  • Insights into Quinoline Schiff Bases as Anticancer Agents. (n.d.). ijrpr.com. [Link]

  • Review on recent development of quinoline for anticancer activities. (n.d.). ScienceDirect. [Link]

  • Why should we choose normal cell types versus cancer cells in toxicity investigations? (2024). ResearchGate. [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). National Institutes of Health. [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Publications. [Link]

  • Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. (n.d.). National Institutes of Health. [Link]

  • Antitumor activity of 4-O-Methylhonokiol in human oral cancer cells is mediated via ROS generation, disruption of mitochondrial potential, cell cycle arrest and modulation of Bcl-2/Bax proteins. (n.d.). PubMed. [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). PubMed. [Link]

  • The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one(12e) in human ovarian cancer cell lines. (n.d.). PubMed. [Link]

  • Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. (2023). F1000Research. [Link]

  • Human B Cells Mediate Innate Anti-Cancer Cytotoxicity Through Concurrent Engagement of Multiple TNF Superfamily Ligands. (2022). Frontiers. [Link]

Sources

The Unexplored Synergistic Potential of 3-Methylquinolin-4-ol: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Monotherapy with 3-Methylquinolin-4-ol

In the landscape of modern therapeutics, the limitations of monotherapy are becoming increasingly apparent, particularly in the face of rapidly evolving drug resistance in both oncology and infectious diseases. This has propelled the scientific community towards combination therapies, where the synergistic interaction between two or more drugs can lead to enhanced efficacy, reduced toxicity, and a lower propensity for resistance development. Within this paradigm, the quinolin-4-one scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including potent anticancer and antimicrobial effects.

This guide focuses on the untapped synergistic potential of This compound , a simple yet promising derivative of the quinolin-4-one core. While direct studies on the synergistic effects of this specific compound are nascent, this document will provide a comprehensive comparative analysis based on the well-documented activities of the broader quinolin-4-one class. We will delve into the mechanistic rationale for potential synergies, present experimental frameworks for their evaluation, and offer a forward-looking perspective for researchers, scientists, and drug development professionals.

The Quinolin-4-one Scaffold: A Foundation for Synergy

The quinolin-4-one ring system is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting significant biological activity. Their planar structure allows for effective intercalation with DNA, while various substituents on the ring system can modulate their target specificity and pharmacokinetic properties.

Anticancer Potential: A Multi-pronged Attack

Quinolin-4-one derivatives have demonstrated anticancer activity through several mechanisms, making them prime candidates for combination therapies. These mechanisms include:

  • Topoisomerase II Inhibition: By stabilizing the enzyme-DNA complex, these compounds induce double-strand breaks in cancer cells, leading to apoptosis.

  • Kinase Inhibition: Many quinolin-4-ones act as inhibitors of protein kinases, such as phosphoinositide 3-kinases (PI3K), which are crucial for cancer cell growth and survival.

  • Tubulin Polymerization Inhibition: Some derivatives disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: Quinolin-4-ones can trigger programmed cell death through various intrinsic and extrinsic pathways.

This multiplicity of targets provides a strong rationale for combining this compound with conventional chemotherapeutics.

Antimicrobial Activity: Combating Resistance

The quinolin-4-one core is famously present in the fluoroquinolone class of antibiotics. Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. The potential for synergy with other antimicrobial agents is significant, particularly in the context of overcoming resistance.

Synergistic Combinations: A Comparative Analysis of Quinolin-4-one Derivatives

While we await specific data for this compound, the following sections detail the observed synergistic effects of other quinolin-4-one derivatives, providing a predictive framework for future studies.

In Oncology: Potentiating Chemotherapy

Experimental evidence suggests that quinolin-4-one derivatives can significantly enhance the efficacy of standard-of-care anticancer drugs.

Quinolin-4-one DerivativeCombination DrugCancer Cell LineObserved EffectPutative Mechanism of Synergy
Quinolinyl ChalconesDoxorubicinColon Cancer (Caco-2)Significant synergistic anticancer activity.[1]Enhanced induction of apoptosis.
8-Aryl-2-morpholino-3,4-dihydroquinazolinesDoxorubicinVariousPotentiation of doxorubicin cytotoxicity.[2]Inhibition of DNA-PK and PARP-1, key enzymes in DNA damage repair.[2]
Fluoroquinolones (e.g., Ciprofloxacin)VariousVariousInduction of apoptosis in cancer cells.[3]Inhibition of topoisomerase II, leading to DNA damage.[3]

The causality behind these synergistic interactions often lies in a multi-hit mechanism. For instance, by inhibiting DNA repair pathways, a quinolin-4-one derivative can render cancer cells more susceptible to the DNA-damaging effects of drugs like doxorubicin.

In Infectious Disease: Overcoming Antibiotic Resistance

The combination of quinolin-4-ones, particularly fluoroquinolones, with other classes of antibiotics has shown promise in combating resistant bacterial strains.

Quinolin-4-one DerivativeCombination DrugBacterial StrainObserved EffectPutative Mechanism of Synergy
Fluoroquinolones (Levofloxacin, Ciprofloxacin)β-Lactams (Ceftriaxone, Imipenem)Escherichia coli, Streptococcus pneumoniaeSynergistic bactericidal activity.[4][5][6]Dual targeting of cell wall synthesis (β-lactams) and DNA replication (fluoroquinolones).
FluoroquinolonesAminoglycosidesPseudomonas aeruginosaSynergistic activity against some Gram-negative bacteria.Complementary mechanisms targeting protein synthesis and DNA replication.
Various Quinoline DerivativesCiprofloxacinStaphylococcus aureus (NorA overexpressing)Reversal of ciprofloxacin resistance.Inhibition of the NorA efflux pump, leading to increased intracellular antibiotic concentration.

A key mechanism for synergy in the antimicrobial realm is the inhibition of bacterial efflux pumps. Many bacteria develop resistance by actively pumping antibiotics out of the cell. Certain quinoline derivatives have been shown to inhibit these pumps, thereby restoring the efficacy of conventional antibiotics.

Experimental Workflow for Assessing Synergy

The robust evaluation of synergistic drug interactions is paramount. The following experimental workflow provides a self-validating system for quantifying synergy.

Synergy_Workflow cluster_0 Phase 1: Single Agent Activity cluster_1 Phase 2: Combination Studies cluster_2 Phase 3: Mechanistic Validation A Determine MIC/IC50 of This compound C Checkerboard Assay A->C B Determine MIC/IC50 of Partner Drug B->C D Isobologram Analysis C->D Calculate FIC Index E Efflux Pump Inhibition Assay D->E Investigate Mechanism F Cell Cycle Analysis D->F G Apoptosis Assays D->G

Caption: A streamlined workflow for the comprehensive evaluation of drug synergy.

Detailed Experimental Protocols

This method is a cornerstone for determining the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of synergy.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB)

  • Stock solutions of this compound and the partner antibiotic

Procedure:

  • Prepare Drug Dilutions:

    • Along the x-axis of the 96-well plate, perform serial two-fold dilutions of this compound in MHB.

    • Along the y-axis, perform serial two-fold dilutions of the partner antibiotic.

  • Inoculation: Add a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MICs: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug (alone or in combination) that inhibits visible bacterial growth.

  • Calculate FIC Index:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index = FIC of Drug A + FIC of Drug B

Interpretation of FIC Index:

  • Synergy: FIC Index ≤ 0.5

  • Additive: 0.5 < FIC Index ≤ 1

  • Indifference: 1 < FIC Index ≤ 4

  • Antagonism: FIC Index > 4

This graphical method provides a visual representation of drug interactions.

Procedure:

  • Determine IC50 Values: Determine the concentration of each drug that inhibits 50% of cancer cell growth (IC50) when used alone.

  • Construct the Isobologram:

    • Plot the concentration of Drug A on the x-axis and Drug B on the y-axis.

    • The IC50 values of the individual drugs are plotted on their respective axes.

    • A straight line connecting these two points represents the line of additivity.

  • Test Combinations: Test various combinations of the two drugs and determine the concentrations that produce a 50% inhibitory effect.

  • Plot Combination Data: Plot these combination data points on the isobologram.

Interpretation:

  • Synergy: Data points fall below the line of additivity.

  • Additivity: Data points fall on the line of additivity.

  • Antagonism: Data points fall above the line of additivity.

Potential Mechanisms of Synergy for this compound

Based on the broader quinolin-4-one literature, several potential mechanisms could underpin the synergistic effects of this compound.

Synergistic_Mechanisms cluster_0 This compound cluster_1 Partner Drug cluster_2 Cellular Target MQ This compound EPI Efflux Pump MQ->EPI Inhibits DDR DNA Damage Repair MQ->DDR Inhibits CP Complementary Pathway MQ->CP Targets PD Anticancer/ Antimicrobial Agent CT Cancer Cell/ Bacterium PD->CT Increased Intracellular Concentration DNA_Damage DNA Damage PD->DNA_Damage Induces TP Primary Target Pathway PD->TP Targets EPI->PD DDR->DNA_Damage DNA_Damage->CT Enhanced Cytotoxicity CP->CT Synergistic Effect TP->CT

Caption: Potential synergistic mechanisms of this compound with other drugs.

Synthesis of this compound

The synthesis of this compound can be achieved through established methods for quinolin-4-one synthesis, such as the Conrad-Limpach or Gould-Jacobs reactions. A plausible route is the Conrad-Limpach synthesis.

Conrad-Limpach Synthesis:

This reaction involves the condensation of an aniline with a β-ketoester. For this compound, aniline would be reacted with ethyl 2-methylacetoacetate. The reaction proceeds through a Schiff base intermediate, followed by a thermal cyclization to form the 4-hydroxyquinoline product.[6]

Conclusion and Future Directions

While direct evidence for the synergistic effects of this compound is yet to be established, the extensive body of research on the quinolin-4-one scaffold provides a strong foundation for its investigation as a synergistic partner in combination therapies. Its potential to enhance the efficacy of existing anticancer and antimicrobial agents warrants dedicated study.

Future research should focus on:

  • Systematic Screening: Conducting comprehensive checkerboard and isobologram analyses of this compound in combination with a diverse panel of approved drugs.

  • Mechanistic Elucidation: Investigating the precise molecular mechanisms underlying any observed synergistic interactions, with a focus on efflux pump inhibition and modulation of key cellular pathways.

  • In Vivo Validation: Progressing promising in vitro synergistic combinations to preclinical animal models to assess their efficacy and safety in a physiological context.

The exploration of this compound's synergistic potential represents a promising avenue for the development of next-generation combination therapies to address the pressing challenges of drug resistance in oncology and infectious diseases.

References

  • Nowakowska, Z., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(1), 163. [Link]

  • Kumar, N., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 99(11), 100737. [Link]

  • Drago, L., et al. (2005). In Vitro Synergy and Selection of Resistance by Fluoroquinolones Plus Amikacin or β-Lactams Against Extended-Spectrum β-Lactamase-Producing Escherichia coli. Journal of Chemotherapy, 17(1), 46-53. [Link]

  • Korabecny, J., et al. (2018). Novel quinazolin-4-one derivatives as potentiating agents of doxorubicin cytotoxicity. Bioorganic Chemistry, 81, 623-637. [Link]

  • Drago, L., et al. (2011). Comparative evaluation of synergy of combinations of beta-lactams with fluoroquinolones or a macrolide in Streptococcus pneumoniae. Journal of Antimicrobial Chemotherapy, 66(5), 1064-1069. [Link]

  • Lee, J. H., et al. (2013). β-Lactam and Fluoroquinolone Combination Antibiotic Therapy for Bacteremia Caused by Gram-Negative Bacilli. Antimicrobial Agents and Chemotherapy, 57(5), 2176-2180. [Link]

  • Drago, L., et al. (2011). Comparative evaluation of synergy of combinations of β-lactams with fluoroquinolones or a macrolide in Streptococcus pneumoniae. Journal of Antimicrobial Chemotherapy, 66(5), 1064-1069. [Link]

  • El-Sayed, M. A. A., et al. (2013). Synthesis of some quinolinyl chalcone analogues and investigation of their anticancer and synergistic anticancer effect with doxorubicin. Archiv der Pharmazie, 346(10), 739-747. [Link]

Sources

A Researcher's Guide to Benchmarking the Antibacterial Spectrum of New Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous evaluation of a new antibacterial agent's spectrum of activity is a cornerstone of preclinical development. This guide provides an in-depth framework for benchmarking new quinolone derivatives against established alternatives, grounded in scientific integrity and supported by detailed experimental protocols. We will move beyond simple data reporting to explore the causality behind methodological choices, ensuring a robust and self-validating approach to spectrum analysis.

Introduction: The Evolving Landscape of Quinolones

Quinolone antibiotics have been a mainstay in treating bacterial infections for decades, valued for their broad-spectrum activity and favorable pharmacokinetic profiles.[1] Their mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[2] This dual-targeting capability leads to the fragmentation of the bacterial chromosome and ultimately, cell death.[3][4]

However, the extensive use and misuse of this class have led to a significant rise in bacterial resistance.[5] Key resistance mechanisms include:

  • Target-site mutations: Alterations in the quinolone-binding regions of gyrA and parC genes (the genes encoding DNA gyrase and topoisomerase IV, respectively) reduce drug affinity.[6][7]

  • Efflux pumps: Active transport systems that pump the drug out of the bacterial cell, reducing its intracellular concentration.[8]

  • Plasmid-mediated resistance: The acquisition of resistance genes, such as qnr, which protects the target enzymes from quinolone binding.[7][9]

In response, a new generation of quinolone derivatives (e.g., delafloxacin, ozenoxacin, nemonoxacin) has been developed.[5][10] These agents often possess structural modifications designed to overcome existing resistance mechanisms and broaden their spectrum of activity, particularly against challenging Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[5][6] Therefore, a systematic and comparative benchmarking of their antibacterial spectrum is essential to understand their potential clinical utility.

This guide will detail the standardized methodologies for determining the in vitro activity of new quinolone derivatives, provide a comparative analysis of their performance against key pathogens, and explain the scientific rationale behind these experimental approaches.

Core Principles of Antibacterial Spectrum Benchmarking

A successful benchmarking study is built on a foundation of standardized, reproducible methods. The Clinical and Laboratory Standards Institute (CLSI) provides a comprehensive framework for antimicrobial susceptibility testing (AST) that ensures data comparability across different laboratories and studies.[11] Our approach will adhere to these "gold standard" protocols.

Mechanism of Action and Resistance Pathways

Understanding the molecular interactions of quinolones is fundamental to interpreting susceptibility data. The following diagram illustrates the primary mechanism of action and the key pathways leading to resistance.

Quinolone_Mechanism_and_Resistance cluster_0 Bacterial Cell cluster_1 Cytoplasm cluster_2 Resistance Mechanisms Quinolone Quinolone Derivative Porin Porin Channel Quinolone->Porin Entry Quinolone_in Quinolone Porin->Quinolone_in Efflux Efflux Pump Efflux->Quinolone DNA_Gyrase DNA Gyrase (GyrA/GyrB) (Primary in Gram-negative) Bacterial_DNA Bacterial DNA Broken_DNA Fragmented DNA DNA_Gyrase->Broken_DNA Forms stable cleavage complex Topo_IV Topoisomerase IV (ParC/ParE) (Primary in Gram-positive) Topo_IV->Broken_DNA Forms stable cleavage complex Cell_Death Cell Death Broken_DNA->Cell_Death Blocks replication Quinolone_in->Efflux Expulsion Quinolone_in->DNA_Gyrase Inhibits ligation Quinolone_in->Topo_IV Inhibits ligation Target_Mutation Target Site Mutations (gyrA, parC) Target_Mutation->DNA_Gyrase Reduces binding Target_Mutation->Topo_IV Reduces binding Efflux_Upregulation Efflux Pump Upregulation Efflux_Upregulation->Efflux Increases expression Plasmid_Resistance Plasmid-Mediated Resistance (e.g., qnr) Plasmid_Resistance->DNA_Gyrase Protects target Plasmid_Resistance->Topo_IV Protects target MIC_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_plate Prepare 96-well Plate with 2-fold Serial Dilutions of Quinolone Derivatives prep_plate->inoculate controls Include Growth Control (no drug) and Sterility Control (no bacteria) inoculate->controls incubate Incubate at 35°C ± 2°C for 16-20 hours controls->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic end End read_mic->end

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Methylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe handling and disposal of 3-Methylquinolin-4-ol. It is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. The protocols herein are designed to ensure operational safety, maintain regulatory compliance, and build a foundation of trust in laboratory chemical management.

Part 1: Hazard Assessment & Risk Mitigation

Before any disposal protocol can be implemented, a thorough understanding of the compound's potential hazards is essential. While comprehensive toxicological data for this compound is not widely available, a precautionary approach is mandated by analyzing data from structurally similar compounds, such as 3-Methylquinoline.[1][2] This principle ensures that all safety measures are commensurate with the highest potential risk.

Known and Inferred Hazard Profile

Based on data from analogous quinoline derivatives, this compound should be handled as a hazardous substance with the potential for multiple health effects.[2][3] The table below summarizes the critical hazard information extrapolated from closely related compounds.

Hazard CategoryGHS Hazard Statement (Code)Associated RiskSource
Acute Toxicity Harmful in contact with skin (H312)May cause adverse effects if absorbed through the skin.[2][3]
Harmful if inhaled (H332)May cause adverse effects if inhaled.[2][3]
Skin Corrosion/Irritation Causes skin irritation (H315)Direct contact can cause redness, itching, and inflammation.[2][3]
Serious Eye Damage Causes serious eye damage (H318)Poses a significant risk of irreversible damage upon eye contact.[2][3]
Respiratory Irritation May cause respiratory irritation (H335)Inhalation of dust or vapors can irritate the respiratory tract.[2][3]
Long-Term Toxicity Suspected of causing cancer (H351)There is limited evidence of carcinogenicity in animal studies.[2][3]
Suspected of causing genetic defects (H341)May induce heritable mutations in germ cells.[2][3]
Personal Protective Equipment (PPE)

Given the hazard profile, stringent use of appropriate PPE is mandatory. This is the first line of defense in mitigating exposure risk.

PPE TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles that can cause serious eye damage.[4][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a fully buttoned lab coat.Prevents skin contact, irritation, and potential systemic toxicity from dermal absorption.[4][5]
Respiratory Protection Use only in a well-ventilated area, preferably a certified chemical fume hood.Minimizes the risk of inhaling irritating or harmful vapors and aerosols.[4][5]

Part 2: Step-by-Step Disposal Protocol

The disposal of this compound is governed by federal and state regulations, including the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[6][7][8] All chemical waste is regulated from the moment of generation to its final disposal.[9][10] The following workflow ensures compliance and safety.

G cluster_prep Phase 1: In-Lab Waste Management cluster_disposal Phase 2: Final Disposal A Is this compound (or contaminated material) designated as waste? B Segregate Waste Streams: - Solid (pure compound, contaminated labware) - Liquid (solutions) A->B Yes C Select Appropriate Container: - Chemically compatible (glass or polyethylene) - Leak-proof with a secure lid B->C D Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms - Accumulation Start Date C->D E Store in Satellite Accumulation Area (SAA): - Secure, designated location - Below eye level - In secondary containment D->E F Is container 3/4 full OR has storage limit been reached? E->F G Contact Institutional EHS Office or certified waste contractor. F->G Yes H Schedule Waste Pickup G->H I Complete Manifest & Transfer Custody H->I

Figure 1: A workflow for the compliant disposal of this compound waste.

Principle of Waste Minimization

Before generating waste, consider strategies to reduce its volume. This is a core principle of green chemistry and responsible laboratory management.[9][10]

  • Source Reduction: Order only the quantity of chemical required for your research to avoid surplus.[9][10]

  • Scale Reduction: Reduce the scale of experiments whenever possible to decrease the volume of waste produced.[9][10]

Step 1: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.[11][12]

  • Solid Waste: Collect unused this compound, contaminated weighing papers, gloves, and other disposable lab equipment in a dedicated, lined container.[5]

  • Liquid Waste: Collect solutions containing this compound in a separate, dedicated liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5]

  • Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[13] After rinsing and air drying, deface the original label and dispose of the container according to institutional guidelines for glass or plastic recycling.[10][13]

Step 2: Containerization

All waste must be stored in appropriate containers to prevent leaks and spills.[12]

  • Use only containers that are in good condition, compatible with quinoline compounds (glass is often preferred for organic solids and solutions), and have a tightly sealing lid.[11][12]

  • Never overfill containers; a maximum of 75-90% full is a common guideline to allow for expansion and prevent splashing.[12][13]

Step 3: Labeling

Proper labeling is a regulatory requirement and essential for safety.[11]

  • All waste containers must be clearly labeled with the words "Hazardous Waste."[14]

  • The label must include the full chemical name: "this compound" and list all other components in the container.[11]

  • Indicate the relevant hazards (e.g., "Toxic," "Irritant") using words or GHS pictograms.[11]

  • Note the date when the first drop of waste was added to the container (the "accumulation start date").[14]

Step 4: Temporary Storage (Satellite Accumulation Area)

Laboratories that generate hazardous waste must have a designated Satellite Accumulation Area (SAA).[9][10]

  • Store waste containers in the SAA, which should be at or near the point of generation.[9]

  • Keep containers closed at all times except when adding waste.[9][10]

  • Store the waste container within a secondary containment bin or tray to contain any potential leaks.[12]

  • A maximum of 55 gallons of hazardous waste may be stored in an SAA.[9][10]

Step 5: Arranging for Final Disposal

Hazardous waste must be disposed of through a licensed treatment, storage, and disposal facility (TSDF).[15]

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.[14][16]

  • Provide them with all necessary information from the waste label.

  • Your EHS department will manage the waste manifest system, which tracks the waste from its generation to its ultimate disposal.[15]

Part 3: Emergency Procedures

Accidents can happen, and a clear, rehearsed emergency plan is critical.

G Spill Spill of this compound Occurs Evacuate Alert others and evacuate non-essential personnel. Spill->Evacuate Assess Assess the spill. Is it a minor spill you are trained to handle? Evacuate->Assess ContactEHS Call EHS / Emergency Response. Secure the area. Assess->ContactEHS No / Unsure PPE Don appropriate PPE: - Double gloves - Goggles/Face Shield - Lab Coat Assess->PPE Yes Contain Contain the spill using an inert absorbent material. PPE->Contain Collect Carefully collect absorbed material with non-sparking tools. Contain->Collect Package Place cleanup materials in a labeled hazardous waste container. Collect->Package Decon Decontaminate the spill area with soap and water. Package->Decon Report Report the incident to your supervisor and EHS. Decon->Report

Figure 2: A procedural flowchart for responding to a spill of this compound.

Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.[5]

  • Ventilate: Ensure the area is well-ventilated; if the spill is in a fume hood, keep the hood running.[5]

  • Contain and Clean: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[3]

  • Collect Waste: Carefully sweep or scoop the contaminated absorbent material into a suitable container for disposal as hazardous waste.[3][14]

  • Decontaminate: Clean the spill area thoroughly with soap and water, and collect all cleaning materials as hazardous waste.[5]

  • Report: Report all spills to your laboratory supervisor and EHS office, regardless of size.[5]

First Aid Measures

In case of personal exposure, immediate action is required:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][17]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[4][17]

  • Inhalation: Move the victim into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[1][17]

References

A Researcher's Guide to the Safe Handling of 3-Methylquinolin-4-ol: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in the vanguard of research and drug development, the meticulous handling of novel chemical entities is foundational to both laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for handling 3-Methylquinolin-4-ol. In the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound[1], this protocol is built upon a conservative assessment of hazards associated with structurally similar quinoline derivatives, ensuring a robust margin of safety.[2][3] Our approach is to treat this compound with the caution required for a potentially hazardous substance, emphasizing a multi-layered defense strategy.

Hazard Assessment: An Expert-Informed Perspective

  • 3-Methylquinoline: This compound is classified as harmful in contact with skin and if inhaled.[5][6] It is known to cause skin irritation and serious eye damage.[5][6] Furthermore, it is suspected of causing genetic defects and cancer, and may cause respiratory irritation.[5][6]

  • Quinoline: The parent compound is also classified as toxic if swallowed, harmful in contact with skin, and causes skin and serious eye irritation.[7][8][9] It is also suspected of causing genetic defects and cancer.[7][9]

Causality: The addition of a hydroxyl group at the 4-position and a methyl group at the 3-position may alter the compound's reactivity and biological activity, but the core quinoline scaffold warrants significant caution. Therefore, we must assume that this compound presents similar, if not identical, hazards. The operational plan that follows is predicated on mitigating these potential risks of skin/eye irritation, respiratory tract irritation, and potential long-term toxicity.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A multi-layered approach to PPE is mandatory to create a sufficient barrier between the researcher and the compound.[10] The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.[3]

PPE CategorySpecific EquipmentRationale for Use
Eye and Face Protection Chemical splash goggles worn in conjunction with a face shield.Protects against splashes and airborne particles. Given the risk of serious eye damage from analogous compounds, this combination is essential.[5][6][11]
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile).Prevents skin contact, a known hazard for quinoline derivatives.[5][6][12] The outer glove should be removed and disposed of immediately after handling the compound, while the inner glove provides continued protection during the doffing process.[13]
Body Protection A disposable, fluid-resistant laboratory coat.Protects clothing and underlying skin from contamination.[14] For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection A NIOSH-approved respirator is required when handling the solid compound outside of a certified chemical fume hood (e.g., weighing).Minimizes the inhalation of potentially harmful aerosols or powders.[5][13] All handling of this compound, especially stock solution preparation and aliquoting, must be performed within a certified chemical fume hood to control vapor and particulate exposure.[14][15]

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is crucial for minimizing exposure risk. This plan outlines the key stages from preparation to post-handling decontamination.

Pre-Handling Preparations
  • Area Designation: Designate a specific area within a certified chemical fume hood for all manipulations of this compound.[3]

  • Information Review: Ensure all personnel have read and understood this guide and any available safety information before beginning work.[3]

  • Spill Kit: Confirm that a chemical spill kit, containing absorbent materials and designated hazardous waste bags, is readily accessible.[3]

  • PPE Donning: Put on all required PPE as specified in the table above before entering the designated handling area.

Handling the Compound
  • Engineering Controls: Conduct all work that may generate dust or aerosols (e.g., weighing, transferring solids, preparing stock solutions) within a chemical fume hood to maintain a controlled environment.[14][15]

  • Prudent Practices: Use the smallest feasible quantity of the compound for the experiment.

  • No Contamination: Do not eat, drink, or smoke in the laboratory.[7][8] Keep personal items out of the designated handling area.

Post-Handling Procedures
  • Decontamination: Thoroughly wipe down the work surface within the fume hood and any non-disposable equipment with an appropriate solvent (e.g., 70% ethanol), collecting all wipes as hazardous waste.

  • PPE Doffing: Remove PPE in a manner that avoids self-contamination. Remove the outer gloves first, followed by the face shield and lab coat. The inner gloves and eye protection should be removed last, just before exiting the work area.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[3]

Workflow for Safe Handling and Disposal

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Management & Disposal cluster_cleanup Post-Handling prep1 Review Safety Guide prep2 Designate Fume Hood Area prep1->prep2 prep3 Assemble PPE & Spill Kit prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Weigh & Prepare Solutions handle1->handle2 handle3 Perform Experiment handle2->handle3 disp1 Segregate Waste: - Solid Compound - Contaminated PPE - Liquid Waste handle3->disp1 clean1 Decontaminate Surfaces & Equipment handle3->clean1 disp2 Label Hazardous Waste Container disp1->disp2 disp3 Store in Satellite Accumulation Area disp2->disp3 disp4 Arrange EHS Pickup disp3->disp4 clean2 Doff PPE clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal is a critical final step to prevent environmental contamination and ensure compliance with institutional and regulatory standards.[16]

  • Waste Classification: All unused this compound and any materials contaminated with it (e.g., pipette tips, gloves, lab coats, absorbent pads, and rinsates) must be classified and disposed of as hazardous chemical waste.[16][17] Do not dispose of this chemical down the drain or in the regular trash.[16]

  • Waste Segregation & Containerization:

    • Solid Waste: Collect unused solid compound and contaminated disposable items (gloves, wipes, etc.) in a designated, leak-proof hazardous waste container with a secure lid.[10][14]

    • Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container.

    • Labeling: Immediately affix a "Hazardous Waste" label to all waste containers.[16] The label must include the full chemical name, "this compound," and any known hazards based on its analogs (e.g., "Toxic," "Irritant").[16]

  • Storage and Final Disposal:

    • Store sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[15][16] Follow all institutional procedures for waste removal requests.

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring their personal safety while maintaining the integrity of their work and protecting the environment.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: quinoline. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Loba Chemie. QUINOLINE FOR SYNTHESIS - Safety Data Sheet. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11926, 3-Methylquinoline. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • American Society of Health-System Pharmacists. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • ScienceLab.com. Material Safety Data Sheet - Quinoline. [Link]

  • Northwestern University Research Safety. Hazardous Waste Disposal Guide. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylquinolin-4-ol
Reactant of Route 2
3-Methylquinolin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.